2-Formamidothiazol-4-acetic acid
Description
BenchChem offers high-quality 2-Formamidothiazol-4-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formamidothiazol-4-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-formamido-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-3-7-6-8-4(2-12-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBRIEOXXKWWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226813 | |
| Record name | 2-Formamidothiazol-4-acetic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75890-68-5 | |
| Record name | 2-(Formylamino)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75890-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formamidothiazol-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075890685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Formamidothiazol-4-acetic acid | |
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| Record name | 2-formamidothiazol-4-acetic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Formamidothiazol-4-acetic acid (FTAA)
Abstract
This technical guide provides a comprehensive overview of 2-Formamidothiazol-4-acetic acid (FTAA), a key intermediate in the synthesis of advanced cephalosporin antibiotics. The thiazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, physicochemical properties, synthesis, and characterization. While FTAA is primarily recognized for its role as a synthetic precursor, this document also explores the broader biological context of thiazole-containing compounds. Due to the limited availability of experimental data for FTAA in peer-reviewed literature, this guide incorporates predicted spectroscopic data and contextual information from closely related analogues to provide a robust resource for scientific applications.
Chemical Identity and Structure
2-Formamidothiazol-4-acetic acid, also known by its synonym FTAA, is a heterocyclic compound featuring a central thiazole ring. This core structure is substituted at the 2-position with a formamido group (-NHCHO) and at the 4-position with an acetic acid moiety (-CH₂COOH). The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide and carboxyl C=O), as well as a carboxylic acid group, dictates its chemical reactivity and physical properties.
The chemical structure of 2-Formamidothiazol-4-acetic acid is depicted below. The systematic numbering of the thiazole ring, crucial for spectroscopic analysis, is also indicated.
Caption: Chemical structure of 2-Formamidothiazol-4-acetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Formamidothiazol-4-acetic acid is presented in the table below. It is important to note that some of these values are predicted, as experimental data is not consistently available in the literature.
| Property | Value | Source |
| CAS Number | 75890-68-5 | [2] |
| Molecular Formula | C₆H₆N₂O₃S | [2] |
| Molecular Weight | 186.19 g/mol | [2] |
| Appearance | Colorless solid (predicted) | [2] |
| Boiling Point | 409 °C at 760 mmHg | |
| Density | 1.6 g/cm³ | |
| pKa | 8.65 ± 0.70 (Predicted) | |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Characterization
Synthetic Pathway
The synthesis of 2-Formamidothiazol-4-acetic acid is conceptually a two-step process starting from readily available precursors. The overall workflow involves the Hantzsch thiazole synthesis to create the core heterocyclic system, followed by formylation of the primary amine.
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Formamidothiazol-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Formamidothiazol-4-acetic acid, a key heterocyclic compound, holds a significant position in the landscape of pharmaceutical synthesis. Primarily recognized as a crucial intermediate in the production of cephalosporin antibiotics, notably cefotiam, a thorough understanding of its physicochemical properties is paramount for process optimization, analytical method development, and quality control.[1] This technical guide provides a comprehensive exploration of the essential physicochemical characteristics of 2-Formamidothiazol-4-acetic acid, offering valuable insights for researchers and professionals in drug development and manufacturing.
Chemical Identity and Structure
At its core, 2-Formamidothiazol-4-acetic acid is a derivative of a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. The molecule is further functionalized with a formamido group at the 2-position and an acetic acid moiety at the 4-position. This unique arrangement of functional groups dictates its chemical behavior and reactivity.
| Identifier | Value |
| IUPAC Name | 2-(2-Formamido-1,3-thiazol-4-yl)acetic acid |
| CAS Number | 75890-68-5[2] |
| Molecular Formula | C₆H₆N₂O₃S[3] |
| Molecular Weight | 186.19 g/mol [3] |
| Synonyms | FTAA, 2-(Formylamino)-4-thiazoleacetic acid, NF-ATA[2] |
digraph "2-Formamidothiazol-4-acetic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; S3 [label="S", pos="2,-0!"]; C4 [label="C", pos="1.3,-1.5!"]; C5 [label="C", pos="0,-1.5!"];
// Substituent nodes N_formyl [label="N", pos="-1.3,1.5!"]; H_formyl_N [label="H", pos="-1.8,2.2!"]; C_formyl [label="C", pos="-2.2,0.8!"]; O_formyl [label="O", pos="-3.2,1.2!"]; H_formyl_C [label="H", pos="-2.2,-0.2!"];
C_acetic [label="C", pos="2.6,-1.5!"]; H1_acetic [label="H", pos="2.8,-2.2!"]; H2_acetic [label="H", pos="3.1,-0.8!"]; C_carboxyl [label="C", pos="3.5,-2.5!"]; O1_carboxyl [label="O", pos="4.5,-2.2!"]; O2_carboxyl [label="O", pos="3.2,-3.5!"]; H_carboxyl [label="H", pos="3.8,-4.0!"];
H_thiazole [label="H", pos="-0.5,-2.2!"];
// Thiazole ring bonds C5 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label=""];
// Double bonds in thiazole ring N1 -- C5 [style=double]; C2 -- S3 [style=solid]; C4 -- C5 [style=solid];
// Substituent bonds C2 -- N_formyl [label=""]; N_formyl -- H_formyl_N [label=""]; N_formyl -- C_formyl [label=""]; C_formyl -- O_formyl [style=double]; C_formyl -- H_formyl_C [label=""];
C4 -- C_acetic [label=""]; C_acetic -- H1_acetic [label=""]; C_acetic -- H2_acetic [label=""]; C_acetic -- C_carboxyl [label=""]; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl [label=""]; O2_carboxyl -- H_carboxyl [label=""];
C5 -- H_thiazole [label=""]; }
Figure 1: Chemical structure of 2-Formamidothiazol-4-acetic acid.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Formamidothiazol-4-acetic acid is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Melting Point | No experimental data found. | |
| Boiling Point | 409.0 ± 37.0 °C (Predicted) | [4] |
| pKa | 8.65 ± 0.70 (Predicted) | [3] |
| LogP (Octanol-Water) | No experimental data found. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
| Appearance | White solid | [4] |
| Density | 1.600 ± 0.06 g/cm³ (Predicted) | [4] |
Note: The absence of experimentally determined values for melting point and LogP highlights a gap in the publicly available data for this compound. The provided boiling point and pKa are based on computational predictions and should be used as estimates.
Spectroscopic Data
1H NMR Spectroscopy (Predicted, in DMSO-d6)
-
-CH2- (acetic acid): A singlet is expected for the methylene protons of the acetic acid group.
-
Thiazole ring proton: A singlet for the proton on the thiazole ring.
-
Formyl proton (-CHO): A singlet for the formyl proton.
-
Amide proton (-NH-): A broad singlet for the amide proton, which may exchange with D₂O.
-
Carboxylic acid proton (-COOH): A broad singlet at a downfield chemical shift, which will also exchange with D₂O.
13C NMR Spectroscopy (Predicted, in DMSO-d6)
-
Carbonyl carbon (Carboxylic acid): Expected in the downfield region typical for carboxylic acids.
-
Carbonyl carbon (Formamide): Expected in the region for amide carbonyls.
-
Thiazole ring carbons: Three distinct signals are expected for the carbons of the thiazole ring.
-
Methylene carbon (-CH2-): A signal for the methylene carbon of the acetic acid moiety.
FTIR Spectroscopy (Predicted)
-
O-H stretch (Carboxylic acid): A broad band characteristic of the hydroxyl group of the carboxylic acid.
-
N-H stretch (Amide): A peak corresponding to the N-H stretching vibration.
-
C=O stretch (Carboxylic acid and Amide): Strong absorption bands for the carbonyl groups.
-
C-N and C-S stretches: Vibrations associated with the thiazole ring.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z corresponding to its molecular weight (186.19). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the formyl group (-CHO), and cleavage of the acetic acid side chain.
Stability Profile
The stability of 2-Formamidothiazol-4-acetic acid under various conditions is a critical parameter for its storage and handling.
-
Storage: It is recommended to store the compound at 2-8°C, protected from light.[3]
-
Hydrolytic and Thermal Stability: Detailed experimental data on the hydrolytic and thermal stability of 2-Formamidothiazol-4-acetic acid is not available in the public domain. However, the presence of the formamido group suggests potential for hydrolysis under strong acidic or basic conditions.
Analytical Methodologies
The accurate quantification and purity assessment of 2-Formamidothiazol-4-acetic acid are crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Recommended HPLC Method: A reverse-phase HPLC method is suitable for the analysis of 2-Formamidothiazol-4-acetic acid.[5]
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water, acidified with either phosphoric acid or formic acid, is an effective mobile phase. The use of formic acid makes the method compatible with mass spectrometry (MS) detection.[6]
-
Detection: UV detection is appropriate for this compound due to the presence of the chromophoric thiazole ring and carbonyl groups.
Figure 2: A typical experimental workflow for the HPLC analysis of 2-Formamidothiazol-4-acetic acid.
Reactivity and Synthetic Applications
The chemical reactivity of 2-Formamidothiazol-4-acetic acid is primarily dictated by its carboxylic acid and formamido functional groups. The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The formamido group can be hydrolyzed under certain conditions.
Its most significant application is as a key building block in the synthesis of the cephalosporin antibiotic, cefotiam. The synthesis involves the coupling of the 2-Formamidothiazol-4-acetic acid side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus.
Biological and Toxicological Information
While 2-Formamidothiazol-4-acetic acid is a vital intermediate in the synthesis of biologically active compounds, there is limited information available on its intrinsic biological activity.
Safety Information: Based on available data, 2-Formamidothiazol-4-acetic acid is classified as harmful if swallowed and may cause skin and eye irritation.[7] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
There is a lack of specific acute toxicity data (e.g., LD₅₀) and mutagenicity data (e.g., Ames test) for 2-Formamidothiazol-4-acetic acid in the public domain. However, a study on the related compound, 2-amino-4-thiazole acetic acid, indicated that it was not mutagenic in a bacterial reverse mutation assay (Ames test).
Conclusion
2-Formamidothiazol-4-acetic acid is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate. This guide has provided a detailed overview of its physicochemical characteristics, drawing from available experimental and predicted data. While key properties such as its solubility in various solvents, experimental melting point, and LogP value require further investigation, the information presented here serves as a valuable resource for scientists and researchers involved in the synthesis, analysis, and handling of this important molecule. A thorough understanding of these properties is essential for ensuring the quality, efficacy, and safety of the final pharmaceutical products derived from it.
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The Lynchpin of Modern Cephalosporins: A Technical Guide to 2-Formamidothiazol-4-acetic Acid
Introduction: The Unseen Pillar of Antibiotic Synthesis
In the intricate world of pharmaceutical manufacturing, the final active pharmaceutical ingredient (API) often stands in the spotlight, overshadowing the critical intermediates that make its existence possible. One such unsung hero is 2-Formamidothiazol-4-acetic acid (FTAA) . This heterocyclic compound, a derivative of thiazole, represents a cornerstone in the synthesis of numerous third-generation cephalosporin antibiotics.[1][2][3][4][5] Its strategic importance lies in its role as a key side-chain precursor, which ultimately dictates the antibacterial spectrum and efficacy of the final drug.[6][7] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, application, and critical quality attributes of 2-Formamidothiazol-4-acetic acid, underscoring its pivotal role in modern medicine.
The thiazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds.[1][2][4] The introduction of the 2-formamido and 4-acetic acid moieties creates a molecule primed for facile incorporation into the cephalosporin nucleus, specifically at the C-7 position. This guide will elucidate the chemical rationale behind its synthesis and its function as a lynchpin intermediate.
Synthesis of 2-Formamidothiazol-4-acetic Acid: A Stepwise Approach
The industrial synthesis of 2-Formamidothiazol-4-acetic acid is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The most common route involves the initial construction of the 2-aminothiazole ring system via the Hantzsch thiazole synthesis, followed by a crucial formylation step.
Part 1: Hantzsch Thiazole Synthesis of 2-Aminothiazol-4-acetic Acid
The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings.[2][8][9][10] In the context of FTAA, this involves the reaction of a 4-haloacetoacetic acid derivative with thiourea.
Reaction Causality: The α-halocarbonyl group of the acetoacetate derivative provides an electrophilic center for the nucleophilic sulfur of thiourea to attack. A subsequent cyclization and dehydration cascade results in the formation of the stable aromatic thiazole ring. The use of 4-chloroacetoacetyl chloride is a common industrial starting point.[11]
Experimental Protocol: Synthesis of 2-Aminothiazol-4-acetic Acid Hydrochloride [11]
-
Preparation of 4-chloroacetoacetyl chloride: Diketene is reacted with chlorine in a suitable solvent like methylene chloride at low temperatures (-25°C to -20°C).
-
Thiourea Suspension: A suspension of thiourea is prepared in water and cooled to approximately 5°C.
-
Condensation Reaction: The solution of 4-chloroacetoacetyl chloride in methylene chloride is added to the thiourea suspension while maintaining the temperature between 5°C and 10°C.
-
Reaction Completion and Isolation: The reaction is allowed to warm to 25-30°C and stirred for an additional hour. The product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, precipitates from the reaction mixture and is isolated by filtration.
Expected Yield: 78.5%[11] Product Characteristics: A light-stable, colorless crystalline solid with a melting point of 151.4–151.9°C.[11]
Part 2: Formylation of 2-Aminothiazol-4-acetic Acid
The formylation of the 2-amino group is a critical step to yield the final intermediate. This is typically achieved using a mixture of formic acid and acetic anhydride.[12][13]
Reaction Causality: Acetic anhydride activates the formic acid to form a mixed anhydride, which is a more potent formylating agent. The nucleophilic 2-amino group of the thiazole ring then attacks the formyl group of the mixed anhydride, leading to the formation of the formamide.
Experimental Protocol: Synthesis of 2-Formamidothiazol-4-acetic Acid [12]
-
Reagent Mixture: 2-Aminothiazol-4-acetic acid is treated with formic acid and acetic anhydride.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent side reactions.
-
Isolation: The product, 2-formamidothiazol-4-acetic acid, is isolated upon completion of the reaction, often through precipitation and filtration.
Visualization of the Synthesis Pathway
Caption: Synthesis of 2-Formamidothiazol-4-acetic acid.
Role as a Pharmaceutical Intermediate: The Gateway to Third-Generation Cephalosporins
2-Formamidothiazol-4-acetic acid and its activated derivatives are indispensable for the synthesis of a broad range of third-generation cephalosporins. The formamido group serves as a protecting group for the 2-amino function of the thiazole ring during the coupling reaction with the 7-aminocephalosporanic acid (7-ACA) nucleus. This side chain is crucial for the enhanced antibacterial activity of these antibiotics against Gram-negative bacteria.[6][7]
Application in the Synthesis of Cefixime
Cefixime is a widely used oral third-generation cephalosporin. Its synthesis heavily relies on an activated derivative of a 2-formamidothiazol-4-acetic acid analogue.[10][11]
Reaction Causality: The carboxylic acid of the side-chain intermediate is activated to facilitate the acylation of the 7-amino group of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core. Common activation methods include conversion to an acid chloride or a thioester.
Visualization of Cefixime Synthesis
Caption: Role of FTAA derivative in Cefixime synthesis.
Application in the Synthesis of Ceftriaxone
Ceftriaxone is another critical third-generation cephalosporin administered via injection. Its synthesis also involves the coupling of a protected 2-aminothiazole-4-acetic acid side chain with the cephalosporin nucleus.[14][15][16]
Reaction Causality: Similar to cefixime synthesis, the side chain is activated, often as an acid chloride or a thioester, and then reacted with the 7-amino group of the ceftriaxone nucleus, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT).
Visualization of Ceftriaxone Synthesis
Caption: Role of FTAA derivative in Ceftriaxone synthesis.
Quality Control and Analytical Characterization
Ensuring the purity and identity of 2-Formamidothiazol-4-acetic acid is paramount for the quality of the final API. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
| Parameter | Method | Typical Conditions/Observations |
| Purity | High-Performance Liquid Chromatography (HPLC) | Column: Reverse-phase (e.g., Newcrom R1) Mobile Phase: Acetonitrile and water with a pH modifier like phosphoric or formic acid.[6][17] |
| Identity | 1H NMR, 13C NMR | Characteristic shifts for the formyl proton, thiazole ring protons, and the methylene protons of the acetic acid side chain are expected. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Key absorbances include N-H stretching of the amide, C=O stretching of the carboxylic acid and amide, and characteristic vibrations of the thiazole ring. |
Safety, Handling, and Storage
As with any chemical intermediate, proper handling and storage of 2-Formamidothiazol-4-acetic acid and its derivatives are crucial for personnel safety and maintaining product integrity.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[8][18][19]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, protected from light. Some derivatives are moisture-sensitive.[8]
Conclusion and Future Perspectives
2-Formamidothiazol-4-acetic acid is more than just a chemical intermediate; it is a testament to the elegance of synthetic chemistry in enabling the production of life-saving medicines. Its synthesis, while seemingly straightforward, requires a deep understanding of reaction mechanisms and process control to achieve the high purity demanded by the pharmaceutical industry. As the threat of antibiotic resistance continues to grow, the development of new cephalosporins and other β-lactam antibiotics will undoubtedly rely on the innovative use of versatile building blocks like FTAA. Future research may focus on developing more efficient, greener synthetic routes to FTAA and its derivatives, further solidifying its indispensable role in the arsenal against bacterial infections.
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SIELC Technologies. (2018, May 16). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid, 95%. Retrieved from [Link]
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Taisho Pharmaceutical Co., Ltd. (1991). Studies on cephalosporin antibiotics. III. Synthesis, antibacterial activity and oral absorption of new 3-(substituted-alkylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]cephalosporins. The Journal of Antibiotics, 44(5), 498-506. [Link]
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The Formamidothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to diverse biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold, found in numerous FDA-approved drugs.[1][2] A key subclass, the 2-aminothiazole, can be strategically modified at the amino group to enhance binding affinity and selectivity.[3] This guide focuses specifically on the formamidothiazole core and its closely related amide derivatives, a structural motif that has proven to be a cornerstone in the development of novel therapeutics targeting a wide array of human diseases, from cancer to neurodegeneration.[1][3]
This document provides a comprehensive overview of the biological significance of the formamidothiazole scaffold. It delves into the molecular mechanisms of action, presents quantitative data on biological activities, outlines detailed experimental protocols for validation, and explores the future trajectory of this versatile chemical entity.
Part 1: Dominance in Oncology - Targeting the Engines of Cancer
The formamidothiazole scaffold and its parent 2-aminothiazole derivatives have demonstrated profound efficacy as anticancer agents.[4] Their primary mechanism involves the strategic inhibition of protein kinases, enzymes that act as crucial signaling nodes in pathways controlling cell growth, proliferation, and survival.[5]
Mechanism of Action: Kinase Inhibition
Protein kinases regulate nearly every aspect of cellular function and their dysregulation is a hallmark of cancer.[5] Many kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site on the enzyme.[6] The formamidothiazole core is an exceptional "hinge-binder"; the nitrogen atoms in the thiazole ring and the adjacent amide group form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively blocking the enzyme's activity.[5] This targeted inhibition can halt the uncontrolled proliferation of cancer cells.[6]
Notably, this scaffold is central to the design of multi-kinase inhibitors, which can simultaneously block several signaling pathways implicated in tumor growth and metastasis, offering a powerful strategy to overcome drug resistance.[7][8]
dot
Caption: A typical drug discovery workflow for a formamidothiazole-based inhibitor.
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
This protocol is a self-validating system for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the concentration of a formamidothiazole derivative that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol assesses the direct inhibitory effect of a compound on a specific kinase.
Objective: To determine the IC50 of a formamidothiazole derivative against a target protein kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylation. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Antibody-based Detection (e.g., HTRF®, ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
The formamidothiazole scaffold is a remarkably versatile and biologically significant core in drug discovery. Its derivatives have demonstrated potent and diverse activities as anticancer, antimicrobial, and neuroprotective agents, primarily through the targeted inhibition of key enzymes like protein kinases. The ease of chemical modification allows for fine-tuning of its pharmacological properties, making it an enduringly attractive starting point for novel therapeutic design.
Future research will likely focus on enhancing the selectivity of these compounds to minimize off-target effects and developing them as MTDLs for complex diseases. Furthermore, the incorporation of this scaffold into novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) or as payloads in Antibody-Drug Conjugates (ADCs), represents an exciting frontier for expanding the therapeutic utility of this privileged chemical structure.
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A Senior Application Scientist's Guide to the Synthesis of Thiazole-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. From its natural occurrence in Vitamin B1 (Thiamine) to its integration into blockbuster drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib, the thiazole nucleus is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[3][4][5] This guide provides an in-depth exploration of the core synthetic strategies for constructing this vital heterocyclic system, moving beyond mere procedural lists to elucidate the underlying chemical principles and provide field-proven, reproducible protocols.
The Workhorse of Thiazole Synthesis: The Hantzsch Condensation
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole core. Its enduring popularity stems from its reliability, broad substrate scope, and the general availability of its starting materials. The reaction facilitates the creation of a wide variety of thiazoles with diverse substitution patterns at positions 2, 4, and 5.[6]
Core Principle & Mechanism
The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (e.g., an α-haloketone or α-haloester) and a compound containing a thioamide functional group.[7][8] The reaction proceeds through a well-established sequence of S-alkylation, intramolecular cyclization, and dehydration.
Causality in the Hantzsch Mechanism:
-
Initial Nucleophilic Attack: The sulfur atom of the thioamide is a soft nucleophile, making it highly reactive towards the electrophilic carbon bearing the halogen in the α-haloketone. This initial, rapid S-alkylation forms a crucial S-alkylated thioimidate intermediate.
-
Ring Closure (Cyclization): The nitrogen atom of the intermediate, now positioned advantageously, acts as a nucleophile, attacking the carbonyl carbon. This intramolecular cyclization is often the rate-determining step and may require thermal energy to overcome its activation barrier. This step forms a non-aromatic 4-hydroxythiazoline intermediate.
-
Aromatization (Dehydration): The driving force for the final step is the formation of the highly stable aromatic thiazole ring. Under the reaction conditions (often acidic or heated), the hydroxyl group is protonated, turning it into a good leaving group (water), which is subsequently eliminated to yield the final product.
Caption: The Hantzsch synthesis proceeds via S-alkylation, cyclization, and dehydration.
Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a robust and high-yielding synthesis frequently used in academic and industrial settings.[8]
Materials:
-
2-Bromoacetophenone (1.00 g, 5.0 mmol)
-
Thiourea (0.57 g, 7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.
-
Scientist's Note: Using a slight excess of thiourea (1.5 equivalents) ensures the complete consumption of the more expensive α-haloketone.
-
-
Solvation and Heating: Add 5 mL of methanol to the vial. Place the vial on a hot plate and heat to a gentle reflux (approx. 65-70°C) with vigorous stirring.
-
Causality: Methanol serves as an effective solvent for both reactants. Heating provides the necessary activation energy for the cyclization and dehydration steps, significantly accelerating the reaction rate.
-
-
Reaction Monitoring: Maintain the reaction at reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Workup and Isolation: Remove the vial from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.
-
Self-Validation: The hydrobromide salt of the product is formed during the reaction. The sodium carbonate base neutralizes this salt, precipitating the free base form of 2-amino-4-phenylthiazole, which is poorly soluble in water, allowing for easy isolation.[8]
-
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (2 x 15 mL) to remove any remaining inorganic salts and impurities.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry completely. The product is typically obtained in high purity without the need for further chromatographic purification.
The Gabriel Synthesis: An Alternative Route from Acylamino Ketones
The Gabriel synthesis provides a valuable alternative for preparing 2,5-disubstituted thiazoles.[1][5] This method is particularly useful when the corresponding thioamide required for a Hantzsch synthesis is unstable or difficult to access.
Core Principle & Mechanism
This method involves the cyclization of an α-acylaminoketone using a powerful thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[7][6] The reaction effectively converts the two carbonyl oxygen atoms (one from the ketone, one from the amide) into sulfur atoms, facilitating the ring closure.
Causality in the Gabriel Mechanism:
-
Thionation: Phosphorus pentasulfide first converts the amide carbonyl into a thioamide. This is the key transformation, creating the N-C=S unit required for cyclization.
-
Enolization & Cyclization: The ketone carbonyl can enolize. The thioamide sulfur then attacks the enol double bond, or the enol oxygen attacks the thiocarbonyl, followed by rearrangement and cyclization. The precise sequence can vary, but the outcome is the formation of a thiazoline intermediate.
-
Aromatization: Elimination of water leads to the formation of the stable aromatic thiazole ring.
Caption: The Gabriel synthesis hinges on thionation followed by cyclization.
Illustrative Protocol: Synthesis of 2,5-Dimethylthiazole
This protocol is based on the reaction described by Gabriel and later refined by others.[1][5]
Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus Pentasulfide (P₄S₁₀)
-
High-boiling solvent (e.g., Toluene or Xylene)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, combine N-(2-oxopropyl)acetamide and phosphorus pentasulfide (in a stoichiometric ratio) in toluene.
-
Scientist's Note: P₄S₁₀ is highly moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen) if possible.
-
-
Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene).
-
Causality: High temperature is required to drive the thionation and subsequent cyclization-dehydration cascade. The reaction is often sluggish at lower temperatures.[7]
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate solution to neutralize acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure 2,5-dimethylthiazole.
The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles
The Cook-Heilbron synthesis is a specialized and highly efficient method for preparing 5-aminothiazoles, a class of compounds with significant biological and synthetic utility.[9]
Core Principle & Mechanism
This reaction involves the condensation of an α-aminonitrile with a sulfur-containing electrophile, such as carbon disulfide (CS₂), isothiocyanates, or dithioacids, under mild conditions.[1][7][9]
Causality in the Cook-Heilbron Mechanism:
-
Nucleophilic Addition: The amino group of the α-aminonitrile performs a nucleophilic attack on the electrophilic carbon of carbon disulfide, forming a dithiocarbamic acid intermediate.
-
Intramolecular Cyclization: The key step involves the intramolecular attack of the sulfur atom onto one of the carbons of the nitrile group. This forms the five-membered ring.
-
Tautomerization: A subsequent proton transfer and tautomerization result in the stable, aromatic 5-aminothiazole ring. When CS₂ is used, the product is a 5-amino-2-mercaptothiazole.[7]
Caption: Cook-Heilbron synthesis provides 5-aminothiazoles via nitrile cyclization.
Summary of Core Synthetic Strategies
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The table below summarizes the key features of these foundational methods.
| Feature | Hantzsch Synthesis | Gabriel Synthesis | Cook-Heilbron Synthesis |
| Key Reactants | α-Halocarbonyl + Thioamide | α-Acylaminoketone + P₄S₁₀ | α-Aminonitrile + CS₂ (or similar) |
| Bond Formation | C4-C5 and N3-C4 | C4-C5 and S1-C5 | S1-C5 and N3-C4 |
| Typical Product | 2,4- or 2,4,5-Substituted Thiazoles | 2,5-Disubstituted Thiazoles | 5-Aminothiazoles |
| Advantages | Highly versatile, reliable, wide substrate scope[7][6] | Good for 2,5-disubstitution; avoids unstable thioamides[1] | Mild conditions, specific access to 5-aminothiazoles[9][10] |
| Limitations | Can require harsh conditions; thioamide availability[1] | Requires high temperatures; moisture-sensitive reagents[7] | Limited to 5-amino derivatives |
Modern Horizons in Thiazole Synthesis
While the classical methods form the bedrock of thiazole synthesis, modern organic chemistry continues to innovate. Researchers now have access to a suite of advanced techniques that offer improved efficiency, safety, and environmental compatibility. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[7][6][11]
-
Multi-Component Reactions (MCRs): One-pot procedures that combine three or more reactants to form the thiazole ring offer high atom economy and operational simplicity.[12]
-
Ionic Liquids: These non-volatile, recyclable solvents are being explored as "green" alternatives to traditional volatile organic compounds.[13]
-
Catalytic Methods: The development of copper-catalyzed and other transition-metal-catalyzed reactions provides novel pathways to thiazole derivatives from different starting materials.[6]
These modern approaches, building upon the solid foundation of the Hantzsch, Gabriel, and Cook-Heilbron reactions, ensure that the synthesis of thiazole-containing compounds will remain a dynamic and essential field for the foreseeable future, continuing to fuel discoveries in medicine and beyond.
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- Full article: Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJurnal.
- A review on thiazole based compounds and it's pharmacological activities. Ibero-American Journal of Medicine.
- Thiazoles and Bisthiazoles. Encyclopedia.pub.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
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Introduction: The Unassuming Architect of Modern Antibiotics
An In-depth Technical Guide to 2-Formamidothiazol-4-acetic Acid: Synthesis, History, and Applications
In the vast landscape of organic chemistry, certain molecules, while not therapeutic agents themselves, are of immense importance as foundational building blocks for life-saving medicines. 2-Formamidothiazol-4-acetic acid is a prime example of such a molecule. It is a heterocyclic compound featuring a thiazole ring, a structure known for a wide range of biological activities.[1][2] This guide provides a comprehensive overview of 2-Formamidothiazol-4-acetic acid, from its chemical synthesis and historical context to its critical role in the development of modern pharmaceuticals, particularly third-generation cephalosporin antibiotics.[3]
The Genesis of a Scaffold: Synthesis and Historical Context
The history of 2-Formamidothiazol-4-acetic acid is intrinsically linked to the development of synthetic methodologies for thiazole compounds. The foundational approach for creating the 2-aminothiazole core of this molecule is the Hantzsch thiazole synthesis, a classic condensation reaction first developed in 1887.[3] This reaction typically involves the condensation of an alpha-haloketone with a thioamide derivative to form the thiazole ring.[3]
The synthesis of 2-Formamidothiazol-4-acetic acid itself is a multi-step process that builds upon this fundamental reaction. The formamido group (-NHCHO) is a protective group for the amino group of its precursor, 2-aminothiazol-4-acetic acid, and is crucial for subsequent chemical modifications during the synthesis of more complex molecules.[4][5]
Modern Synthetic Protocol: A Step-by-Step Elucidation
A common modern synthesis route involves the following key steps, starting from the more readily available precursor, 2-aminothiazol-4-acetic acid or its ester. The formylation of the amino group is a critical transformation.
Experimental Protocol: Formylation of 2-Aminothiazol-4-yl Acetic Acid Derivatives
-
Starting Material: Begin with a derivative such as ethyl 2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate.[5]
-
Reagents: Acetic anhydride and formic acid are the key reagents for the formylation process.[4][5]
-
Procedure:
-
Rationale: The use of acetic anhydride facilitates the formylation reaction by acting as a dehydrating agent, driving the reaction to completion. This protection of the amino group as a formamide is essential for preventing unwanted side reactions in subsequent synthetic steps, particularly when building the complex side chains of cephalosporin antibiotics.
Diagram: General Synthesis Pathway
A generalized workflow for the synthesis of the target compound.
Pivotal Role in Pharmaceutical Manufacturing
The primary significance of 2-Formamidothiazol-4-acetic acid lies in its role as a key intermediate in the synthesis of semi-synthetic cephalosporins.[6] These are a class of β-lactam antibiotics that are widely used to treat a variety of bacterial infections. Specifically, this molecule is a precursor for the side chain of antibiotics like Cefixime.[3] The thiazole ring and the acetic acid moiety provide a scaffold that can be further elaborated and attached to the core cephalosporin nucleus to create potent and effective drugs.
Diagram: Role as a Pharmaceutical Intermediate
The logical flow from intermediate to final drug product.
Biological Activity Profile of the Thiazole Acetic Acid Scaffold
While 2-Formamidothiazol-4-acetic acid is primarily used as a synthetic intermediate, the broader class of thiazole-containing compounds, including thiazolyl-acetic acid derivatives, has been investigated for a range of biological activities. This inherent bioactivity in the core structure is a key reason for its incorporation into drug molecules.
-
Antimicrobial Properties: Compounds containing the thiazole ring are well-known for their efficacy against both bacteria and fungi.[1] This makes the thiazole scaffold a privileged structure in the design of new anti-infective agents.
-
Anti-inflammatory Activity: Certain derivatives of thiazolidin-4-ones, which share the thiazole core, have been shown to possess significant anti-inflammatory properties, with some studies indicating they may act as inhibitors of COX-2 and TNF-α.[7]
-
Antitumor Activity: Research has also indicated that some thiazole derivatives can inhibit tumor growth and proliferation, highlighting their potential in oncology drug discovery.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Formamidothiazol-4-acetic acid is provided in the table below.
| Property | Value |
| Molecular Formula | C6H6N2O3S[2] |
| Molecular Weight | 186.19 g/mol [2] |
| CAS Number | 75890-68-5[2][8] |
| Boiling Point | 409 °C at 760 mmHg[2] |
| Density | 1.6 g/cm³[2] |
Conclusion and Future Outlook
2-Formamidothiazol-4-acetic acid stands as a testament to the critical role of synthetic intermediates in modern medicine. While its own history is not one of direct therapeutic application, its development and refinement have been pivotal in enabling the large-scale production of essential antibiotics. The continued exploration of the thiazole scaffold, of which this molecule is a key example, promises to yield new therapeutic agents with diverse biological activities. For researchers and drug development professionals, understanding the synthesis, properties, and applications of such foundational molecules remains a cornerstone of innovation in pharmaceutical sciences.
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Spectroscopic Data of 2-Formamidothiazol-4-acetic acid: A Technical Guide for Researchers
Introduction
2-Formamidothiazol-4-acetic acid is a key heterocyclic compound, often encountered as a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, such as Cefixime.[1] Its structural elucidation and purity assessment are paramount in drug development and manufacturing, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Formamidothiazol-4-acetic acid. In the absence of a publicly available, complete experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for researchers, scientists, and drug development professionals.
The structural backbone of 2-Formamidothiazol-4-acetic acid comprises three key functional groups that dictate its spectroscopic signature: a thiazole ring, a formamide moiety, and a carboxylic acid. Each of these contributes unique and identifiable features in NMR, IR, and MS analyses, which will be systematically explored in the following sections.
Molecular Structure
The chemical structure of 2-Formamidothiazol-4-acetic acid is presented below, with atoms numbered for the purpose of NMR spectral assignments.
Caption: A proposed fragmentation pathway for 2-Formamidothiazol-4-acetic acid under positive ion ESI-MS.
Key Predicted Fragments:
-
[M+H]⁺ at m/z 201.02 (for C₆H₄N₂O₄S) : The protonated molecular ion.
-
[M-H]⁻ at m/z 199.01 : The deprotonated molecular ion.
-
Loss of H₂O (m/z 183.01 from [M+H]⁺) : Dehydration from the carboxylic acid group.
-
Loss of CO (m/z 173.02 from [M+H]⁺) : Loss of carbon monoxide from the formyl group.
-
Loss of HCOOH (m/z 155.01 from [M+H]⁺) : Decarboxylation of the acetic acid side chain.
-
Thiazole ring fragments : Further fragmentation may lead to cleavage of the thiazole ring, a characteristic fragmentation pathway for thiazole derivatives.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer. A high-resolution mass spectrometer (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Acquire spectra in both positive and negative ion modes to obtain comprehensive information.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and confirm the structure.
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to calculate the elemental formula.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Formamidothiazol-4-acetic acid. By understanding the expected NMR, IR, and MS signatures, researchers, scientists, and drug development professionals can more effectively characterize this important synthetic intermediate, ensuring its identity, purity, and quality in their applications. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the analytical workflow. While this guide is based on predictive analysis, it is grounded in the fundamental principles of spectroscopy and supported by data from closely related compounds, offering a valuable resource for the scientific community.
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Clarke, G. M., et al. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 8, 891-895. [Link]
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ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-Formamidothiazol-4-acetic Acid Derivatives
This guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanistic insights into 2-formamidothiazol-4-acetic acid derivatives. While direct research on this specific scaffold is an emerging field, this document synthesizes information from the broader and well-established class of 2-aminothiazole derivatives to project the therapeutic promise of their 2-formamido counterparts. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundation for further exploration and innovation in this area.
The 2-Formamidothiazol-4-acetic Acid Scaffold: An Introduction
The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs. The 2-aminothiazole moiety, in particular, is a privileged scaffold, known to be a crucial component in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The derivatization of the 2-amino group, for instance, through acylation to form an amide, has been a successful strategy in the development of potent therapeutic agents.[3]
The 2-formamidothiazol-4-acetic acid core represents a specific and intriguing modification of this well-established pharmacophore. The introduction of the formamido group (-NHCHO) at the 2-position of the thiazole ring can significantly alter the electronic and steric properties of the molecule compared to its 2-amino precursor. This modification can influence the compound's binding affinity to biological targets, its pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide will delve into the synthetic pathways to access this scaffold and explore its potential in key therapeutic areas based on the extensive knowledge of related chemical structures.
Synthesis of the 2-Formamidothiazol-4-acetic Acid Core
The synthesis of 2-formamidothiazol-4-acetic acid derivatives typically involves a two-stage process: the formation of the 2-aminothiazol-4-acetic acid precursor, followed by the formylation of the 2-amino group.
Stage 1: Hantzsch Thiazole Synthesis of the 2-Aminothiazole Precursor
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. In the context of our target scaffold, this involves the reaction of an α-haloketone with thiourea. For the synthesis of a 4-acetic acid substituted thiazole, a suitable starting material is a 4-haloacetoacetic ester.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazol-4-yl-acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroacetoacetic ester (1 equivalent) in ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 2-aminothiazol-4-yl-acetate.
Stage 2: Formylation of the 2-Amino Group
The formylation of the 2-amino group can be achieved using various formylating agents. A common and straightforward method involves the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride.
Experimental Protocol: Synthesis of Ethyl 2-formamidothiazol-4-yl-acetate
-
Reaction Setup: In a flask, suspend ethyl 2-aminothiazol-4-yl-acetate (1 equivalent) in formic acid.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the suspension while stirring. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Stage 3: Hydrolysis of the Ester
The final step to obtain the 2-formamidothiazol-4-acetic acid is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Synthesis of 2-Formamidothiazol-4-acetic acid
-
Reaction Setup: Dissolve ethyl 2-formamidothiazol-4-yl-acetate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Work-up: Remove the ethanol under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry to yield 2-formamidothiazol-4-acetic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to 2-Formamidothiazol-4-acetic acid.
Potential Therapeutic Applications and Mechanistic Insights
The therapeutic potential of 2-formamidothiazol-4-acetic acid derivatives can be extrapolated from the extensive research on 2-aminothiazoles and 2-acylaminothiazoles. The following sections outline the most promising areas of application.
Antimicrobial Activity
Rationale: The 2-aminothiazole scaffold is a well-known pharmacophore in a variety of antimicrobial agents.[4][5][6] Derivatives have shown activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[7] The acylation of the 2-amino group has been shown to be a viable strategy for enhancing antimicrobial potency.[6]
Potential Mechanism of Action: One of the proposed mechanisms for the antimycobacterial activity of some thiazole derivatives is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in fatty acid biosynthesis.[8] Disruption of this pathway would lead to the inhibition of bacterial growth.
Diagram of a Potential Antimicrobial Mechanism
Caption: Inhibition of bacterial FabH by a thiazole derivative.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Rationale: Chronic inflammation is implicated in a wide range of diseases. Several 2-aminothiazole derivatives have demonstrated potent anti-inflammatory activities.[9][10][11] A patent has also highlighted the anti-inflammatory potential of 2-acylaminothiazole compounds.[12]
Potential Mechanism of Action: The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory signaling pathways. This can include the suppression of the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in immune cells like macrophages upon stimulation with lipopolysaccharide (LPS).[9][13]
Diagram of a Potential Anti-inflammatory Mechanism
Caption: Inhibition of NF-κB pathway by a thiazole derivative.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measurement of NO: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Analysis: Compare the nitrite concentrations in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.
Anticancer Activity
Rationale: The 2-aminothiazole scaffold is a key feature in several successful anticancer drugs, such as the kinase inhibitor Dasatinib.[3] Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives against a wide range of cancer cell lines.[14] The modification of the 2-amino group to an amide is a frequently employed strategy in the design of these agents.[3]
Potential Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of key signaling proteins involved in cancer cell proliferation and survival, such as protein kinases (e.g., PI3K, mTOR, VEGFR-2) and topoisomerase IIα.[15][16][17] Inhibition of these targets can lead to cell cycle arrest and apoptosis.
Diagram of a Potential Anticancer Mechanism
Caption: Inhibition of a receptor tyrosine kinase by a thiazole derivative.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
Based on the literature for 2-aminothiazole and 2-acylaminothiazole derivatives, the following SAR insights can guide the design of novel 2-formamidothiazol-4-acetic acid derivatives:
| Position of Modification | Structural Feature | Impact on Biological Activity |
| 2-Amino Group | Acylation (e.g., formylation) | Often crucial for anticancer and can modulate antimicrobial activity.[3][6] |
| Thiazole Ring (Position 5) | Substitution | Can influence potency and selectivity.[18] |
| Acetic Acid Moiety | Esterification or Amidation | Can be used to create prodrugs with improved pharmacokinetic properties. |
| Substituents on Aryl Rings (if present) | Halogens, hydrophobic groups | Can enhance antimicrobial and anticancer activity.[7][19] |
Future Directions and Conclusion
The 2-formamidothiazol-4-acetic acid scaffold holds considerable promise as a source of new therapeutic agents. While this guide has drawn heavily on the extensive research of the broader 2-aminothiazole class, it is evident that focused investigation into this specific derivative is warranted.
Future research should aim to:
-
Synthesize and characterize a library of 2-formamidothiazol-4-acetic acid derivatives with diverse substitutions.
-
Conduct comprehensive in vitro and in vivo screening of these compounds for antimicrobial, anti-inflammatory, and anticancer activities.
-
Elucidate the specific mechanisms of action and identify the direct biological targets of the most potent derivatives.
-
Investigate the pharmacokinetic and toxicological profiles of lead compounds.
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Solubility of 2-Formamidothiazol-4-acetic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Formamidothiazol-4-acetic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Formamidothiazol-4-acetic acid (FTAA), a key intermediate in the synthesis of cephalosporin antibiotics such as Cefotiam. Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing FTAA's solubility, its predicted behavior in various organic solvent classes, and a robust experimental protocol for its precise determination. This guide is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties to facilitate process optimization, formulation development, and analytical method design.
Introduction: The Significance of a Key Intermediate
2-Formamidothiazol-4-acetic acid (CAS No. 75890-68-5), hereafter referred to as FTAA, is a heterocyclic carboxylic acid of significant interest in the pharmaceutical industry. Its primary role is as a crucial building block in the synthesis of third-generation cephalosporins, a class of broad-spectrum β-lactam antibiotics. The antibiotic Cefotiam, for example, incorporates a side chain derived from this essential precursor.
Understanding and controlling the solubility of FTAA is paramount for several stages of pharmaceutical development:
-
Process Chemistry: Efficient reaction kinetics, work-up procedures, and crystallization for purification are directly dependent on the solubility of FTAA in reaction and anti-solvents.
-
Analytical Chemistry: The development of reliable analytical methods, particularly High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate diluents in which the analyte is fully soluble.
-
Formulation Science: Although an intermediate, its solubility characteristics can inform the development of related active pharmaceutical ingredients (APIs), as the thiazoleacetic acid moiety contributes significantly to the overall properties of the final drug molecule.
This guide provides the theoretical framework and practical methodologies required to master the solubility challenges associated with FTAA.
Physicochemical Characterization of 2-Formamidothiazol-4-acetic Acid
A molecule's solubility is a direct consequence of its structure and resulting physicochemical properties. The key characteristics of FTAA are summarized below, providing the basis for predicting its behavior in various solvents.
| Property | Value | Source(s) |
| CAS Number | 75890-68-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃S | [2] |
| Molecular Weight | 186.19 g/mol | [2] |
| Appearance | White to off-white solid | [1][3] |
| Predicted pKa | 8.65 ± 0.70 (Predicted) | [1][2] |
| Predicted Boiling Point | 409.0 ± 37.0 °C at 760 mmHg | [2][3] |
| Storage Conditions | 2-8°C, protect from light | [1][2] |
FTAA possesses a complex functional profile:
-
A carboxylic acid group (-COOH), which can act as a hydrogen bond donor and acceptor and will deprotonate at basic pH.
-
A thiazole ring , a heterocyclic system containing nitrogen and sulfur, which can participate in π-stacking and dipole-dipole interactions. The nitrogen atom can act as a hydrogen bond acceptor.
-
An amide linkage (-NH-CHO), which is polar and features both a hydrogen bond donor (N-H) and acceptor (C=O).
This combination of polar, ionizable, and heterocyclic functionalities dictates a nuanced solubility profile.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Step-by-Step Methodology
-
Preparation :
-
Add an excess amount of solid FTAA to a glass vial (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached. [1] * Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).
-
Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for pharmaceutical compounds. [2]Shorter times may result in an underestimation of solubility.
-
-
Phase Separation :
-
Remove the vial from the shaker and allow it to stand undisturbed in the same temperature-controlled environment for at least 1-2 hours to allow the excess solid to sediment.
-
For very fine suspensions, centrifugation (e.g., 10 minutes at 14,000 rpm) is highly recommended to pellet the solid material.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean vial. This step removes any remaining microscopic particles.
-
-
Quantification and Analysis :
-
Accurately dilute a known volume of the filtered supernatant with a suitable diluent (typically the mobile phase for HPLC analysis).
-
Determine the concentration of FTAA in the diluted sample using a validated analytical method, such as HPLC-UV, against a multi-point calibration curve prepared from a known stock solution of FTAA.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Strategies for Solubility Enhancement
When the intrinsic solubility of FTAA in a desired solvent is insufficient for a given process, several strategies can be employed:
-
pH Adjustment/Salt Formation : For processes involving polar protic solvents like water or alcohols, adjusting the pH is the most powerful tool. Adding a base (e.g., NaOH, NaHCO₃) to deprotonate the carboxylic acid will form the highly soluble carboxylate salt. This is a common strategy in aqueous work-ups.
-
Use of Co-solvents : In many cases, a mixture of solvents can provide better solubility than a single solvent. For example, adding a small amount of DMSO to methanol may significantly increase the solubility of FTAA.
-
Temperature Variation : The solubility of most solids increases with temperature. [4]Running a reaction or extraction at an elevated temperature can be an effective strategy, but the thermal stability of FTAA under these conditions must be verified to prevent degradation.
-
Acid as a Processing Aid : For weakly basic compounds, the addition of a volatile acid like acetic acid can form a transient, more soluble salt in organic solvents, which can be beneficial for processes like spray drying. [5]While FTAA is itself acidic, this principle highlights the power of ionization to modulate solubility.
Conclusion
2-Formamidothiazol-4-acetic acid is a polar, amphoteric molecule whose solubility is governed by its ability to form strong hydrogen bonds and its acid-base properties. It exhibits high solubility in polar aprotic solvents like DMSO and limited, pH-dependent solubility in polar protic solvents. Due to the lack of comprehensive published quantitative data, experimental determination is essential for any process development or analytical work. The shake-flask method detailed in this guide provides a reliable and universally accepted protocol for generating this critical data. By understanding the underlying physicochemical principles and applying robust experimental techniques, researchers can effectively manage and control the solubility of this vital pharmaceutical intermediate.
References
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Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs. (n.d.). Retrieved from [Link]
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Retrieved from [Link]
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An In-Depth Technical Guide to Tautomerism in 2-Formamido-Thiazole Systems: Implications for Medicinal Chemistry and Drug Development
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] When this core is N-acylated, as in 2-formamido-thiazole systems, it introduces a rich and often overlooked layer of chemical complexity: tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibria inherent to 2-formamido-thiazole derivatives. We will dissect the primary amide-imidol and the underlying amine-imine tautomerism, analyze the physicochemical factors that govern the position of these equilibria, and present field-proven experimental and computational protocols for their characterization. Crucially, this paper bridges fundamental chemical principles with practical application, offering critical insights for researchers, scientists, and drug development professionals on how leveraging or controlling tautomeric forms can profoundly impact a drug candidate's pharmacodynamic and pharmacokinetic profiles.
The 2-Formamido-Thiazole Scaffold: A Privileged Structure with Hidden Complexity
The thiazole ring is a five-membered heterocycle whose derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole moiety, in particular, is a prevalent feature in approved drugs and clinical candidates, valued for its ability to act as a versatile hydrogen bond donor and acceptor, and its rigid framework for presenting pharmacophoric elements.
The acylation of the 2-amino group to form a 2-formamido derivative is a common synthetic step to modulate a compound's properties. However, this modification introduces prototropic tautomerism, an equilibrium between structural isomers that readily interconvert, typically through the migration of a proton.[3][4] Understanding this phenomenon is not merely an academic exercise; the dominant tautomer in a specific environment (e.g., in solution, in the solid state, or at a biological target) dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. Consequently, tautomerism has a direct and significant impact on drug efficacy and behavior.[5][6][7]
The Tautomeric Landscape of 2-Formamido-Thiazole
The tautomerism in 2-formamido-thiazole systems is best understood as two interconnected equilibria.
-
Amine-Imine Tautomerism: This is fundamental to the 2-aminothiazole core. The exocyclic amino form (possessing a true amino group) can isomerize to an endocyclic imino form, where a proton has migrated from the exocyclic nitrogen to the ring nitrogen, shifting the double bond.
-
Amide-Imidol Tautomerism: This equilibrium occurs within the formamido side chain. The amide form (containing the C=O carbonyl group) can tautomerize to the imidol form, which features a hydroxyl group and a C=N double bond.
These two equilibria result in at least four potential tautomeric states, each with a unique set of chemical properties.
Caption: Tautomeric equilibria in 2-formamido-thiazole systems.
Factors Governing Tautomeric Equilibrium
The relative population of each tautomer is not fixed but is a dynamic equilibrium influenced by several environmental and structural factors. Controlling or predicting this equilibrium is key to rational drug design.
| Factor | Influence on Equilibrium | Causality |
| Solvent Polarity | Polar protic solvents (e.g., water, methanol) often stabilize more polar tautomers, such as the amide form, through hydrogen bonding. Non-polar solvents may favor less polar forms like the imidol or imine tautomers.[4][8][9] | The ability of the solvent to form hydrogen bonds or engage in dipole-dipole interactions with the solute can lower the energy of a specific tautomer, shifting the equilibrium toward that form.[10] |
| Substituents | Electron-withdrawing groups on the thiazole ring can increase the acidity of the N-H proton, potentially favoring the imine tautomer.[11] | Substituents modulate the electron density throughout the heterocyclic system, altering the relative thermodynamic stabilities of the different tautomeric forms. |
| pH / Acidity | The protonation state of the molecule dramatically influences the tautomeric landscape. Protonation of the thiazole ring nitrogen, for example, can lock the system into a specific form. | The pKa values of the different protons involved in tautomerism dictate which forms predominate at a given pH.[12] |
| Temperature | Changes in temperature can shift the equilibrium if the tautomers have different enthalpies. This can be studied using dynamic NMR.[9][13] | The equilibrium constant (KT) is temperature-dependent according to the van 't Hoff equation, allowing for thermodynamic characterization of the system. |
| Intramolecular H-Bonding | Certain conformations or tautomers may be stabilized by the formation of an internal hydrogen bond, for example, between an imidol -OH and the ring nitrogen.[14][15] | This pseudo-cyclic stabilization provides a significant energetic advantage, which can make a normally minor tautomer the dominant species. |
Experimental Characterization of Tautomers
A multi-faceted approach is required to unambiguously characterize the tautomeric forms present in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR is the most powerful technique for studying tautomeric equilibria in solution, providing both qualitative and quantitative data.[13][16][17] Different tautomers will exhibit distinct chemical shifts for their respective protons and carbons.
Protocol: ¹H NMR Solvent Titration for Tautomer Ratio Determination
-
Objective: To determine the relative populations of tautomers in different solvent environments.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the 2-formamido-thiazole compound in a non-polar, aprotic solvent (e.g., CDCl₃). Prepare a second stock solution in a polar, aprotic solvent (e.g., DMSO-d₆).
-
Initial Spectra: Acquire a high-resolution ¹H NMR spectrum for the pure CDCl₃ and pure DMSO-d₆ solutions. Identify unique, well-resolved signals corresponding to each potential tautomer (e.g., amide N-H, imidol O-H, distinct thiazole ring protons).
-
Solvent Titration: Create a series of NMR samples with varying ratios of CDCl₃ to DMSO-d₆ (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Data Acquisition: Acquire ¹H NMR spectra for each mixed-solvent sample, ensuring the temperature is kept constant.
-
Analysis: Integrate the characteristic signals for each tautomer in each spectrum. Calculate the molar fraction of each tautomer at each solvent ratio. A shift in the integrals will demonstrate the solvent-dependent nature of the equilibrium.
-
-
Self-Validation: The observation of two distinct sets of signals that change in relative intensity (slow exchange) or a single set of averaged signals that shifts chemical position (fast exchange) validates the presence of an equilibrium. The sum of the molar fractions of all identified tautomers should equal 1.0 at each titration point. For more complex systems, 2D NMR techniques like TOCSY can help assign all protons within a specific tautomeric spin system.[18]
Caption: Experimental workflow for NMR-based tautomer analysis.
X-ray Crystallography: Definitive Solid-State Structure
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[7] This is crucial for understanding packing forces and solid-state properties but must be interpreted with caution, as the dominant tautomer in a crystal lattice may not be the most prevalent in solution.[19]
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the definitive tautomeric form in the solid state.
Complementary Spectroscopic Methods
-
UV-Visible Spectroscopy: Different tautomers possess different conjugated systems and will thus have distinct absorption maxima (λmax). A solvatochromism study, where λmax is measured in a range of solvents, can provide strong evidence for a shifting tautomeric equilibrium.[4][8][9]
-
Infrared (IR) Spectroscopy: The presence or absence of key vibrational bands, such as a strong C=O stretch (~1680 cm⁻¹) for the amide tautomer or a broad O-H stretch (~3400 cm⁻¹) for the imidol tautomer, can help identify the major form, particularly in the solid state.[4][8]
Computational Modeling of Tautomeric Systems
Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for predicting the relative stabilities of tautomers and corroborating experimental findings.[20][21]
Protocol: DFT Workflow for Tautomer Energy Calculation
-
Structure Generation: Build 3D structures of all plausible tautomers in silico.
-
Gas Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase (e.g., at the B3LYP/6-311+G** level of theory). The absence of imaginary frequencies confirms a true energy minimum.[22]
-
Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer in solution using a continuum solvation model (e.g., PCM, SMD) that represents the dielectric constant of the experimental solvent.[23]
-
Energy Analysis: Compare the Gibbs free energies (ΔG) of the tautomers in both the gas phase and solution. The tautomer with the lowest ΔG is predicted to be the most stable under those conditions. The energy difference can be used to estimate the theoretical equilibrium constant.
Caption: Workflow for computational analysis of tautomer stability.
Implications for Drug Discovery and Development
A failure to account for tautomerism can lead to misinterpreted structure-activity relationships (SAR) and costly failures in late-stage development.[6]
-
Pharmacodynamics (Receptor Binding): The bioactive conformation of a drug is the one that binds to its biological target. Since tautomers have different shapes and hydrogen-bonding patterns, it is likely that only one tautomeric form is responsible for the desired biological activity.[5] For example, an amide tautomer may present a hydrogen bond acceptor (the C=O oxygen), while its imidol tautomer presents a hydrogen bond donor (the O-H proton). This single change can be the difference between a potent inhibitor and an inactive compound.
-
Pharmacokinetics (ADME): Tautomerism directly influences key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
-
Solubility: Different tautomers can have vastly different solid-state structures (polymorphs, or "desmotropes") and interactions with water, affecting aqueous solubility.[7]
-
Lipophilicity (LogP): The partitioning of a drug between octanol and water is a key predictor of membrane permeability. A more polar tautomer (e.g., amide) will generally have a lower LogP than a less polar one (e.g., imidol), affecting its ability to cross cell membranes.
-
Metabolism: The metabolic fate of a drug can depend on the available tautomer. One form might be susceptible to enzymatic degradation while another is stable.
-
Conclusion and Future Perspectives
Tautomerism in 2-formamido-thiazole systems is a critical, dynamic feature that must be actively investigated, not ignored. The interplay between the amide-imidol and amine-imine equilibria, governed by solvent, substituents, and pH, dictates the molecule's ultimate biological and physical properties. A rigorous characterization using a combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling is essential for any drug discovery program involving this scaffold.
Future work in this area should focus on the development of "tautomer-locked" analogues, where strategic methylation or other substitutions prevent proton migration. These compounds serve as invaluable tools to definitively assign the bioactive tautomer and build more accurate and predictive SAR models, ultimately leading to the design of safer and more effective medicines.
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The Influence of the Acetic Acid Moiety on the Electronic Properties of the Thiazole Ring: A Technical Guide for Drug Development Professionals
Abstract
The thiazole ring is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmacologically active compounds. Its unique electronic characteristics, arising from the presence of both sulfur and nitrogen heteroatoms, dictate its reactivity and interaction with biological targets. The introduction of an acetic acid derivative to this heterocyclic scaffold further modulates its electronic landscape, influencing its potential as a therapeutic agent. This in-depth technical guide provides a comprehensive exploration of the electronic properties of the thiazole ring in acetic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, experimental methodologies, and computational approaches to elucidate the structure-property-activity relationships of this important class of molecules.
The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry
The five-membered thiazole ring is a prominent heterocyclic motif found in a wide array of natural and synthetic bioactive molecules.[1] Its significance in drug discovery is underscored by its presence in numerous approved drugs, including the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the anticancer agent tiazofurin.[2] The aromaticity of the thiazole ring, a result of the delocalization of six π-electrons, contributes to its stability and diverse reactivity.[1] The nitrogen atom in the ring acts as an electron-withdrawing group, influencing the electron density distribution and making the thiazole ring an electron-deficient system.[3] This inherent electronic nature governs its ability to participate in various chemical transformations and molecular interactions.
Fundamental Electronic Characteristics
The electronic properties of the thiazole ring are a consequence of the interplay between the electronegative nitrogen atom and the lone pair of electrons on the sulfur atom that participate in the π-system.[1] This arrangement leads to a distinct pattern of electron density, with the C2 position being the most electron-deficient and susceptible to nucleophilic attack. Conversely, electrophilic substitution typically occurs at the C5 position, which is comparatively more electron-rich.[4]
The Acetic Acid Moiety: Modulating the Electronic Landscape
The introduction of an acetic acid group (-CH₂COOH) at various positions on the thiazole ring significantly alters its electronic properties. The carboxymethyl group is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atoms in the carboxyl group.[5] This inductive effect can further influence the overall electron density of the thiazole ring, impacting its reactivity and potential biological activity.
Inductive and Resonance Effects
The primary electronic influence of the acetic acid moiety is the inductive electron withdrawal (-I effect) exerted by the carboxylic acid group. This effect is transmitted through the sigma bonds and decreases with distance. When attached to the thiazole ring via a methylene spacer, the -I effect of the COOH group will still influence the electron density of the ring, albeit to a lesser extent than if it were directly attached.
Resonance effects are less direct for the -CH₂COOH group compared to substituents directly conjugated with the ring. However, the overall electronic nature of the thiazoleacetic acid system will be a combination of the inherent properties of the thiazole ring and the inductive influence of the acetic acid substituent.
Experimental Characterization of Electronic Properties
A multi-faceted experimental approach is essential to fully characterize the electronic properties of thiazole acetic acid derivatives. The following techniques provide critical insights into the electronic structure and reactivity of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule.[6] Chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electron density around the nuclei.
-
¹H NMR: The chemical shifts of the protons on the thiazole ring can provide qualitative information about the electron-donating or electron-withdrawing nature of the acetic acid substituent. For instance, an electron-withdrawing group will deshield the ring protons, causing them to resonate at a higher chemical shift (downfield).[4]
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring are also indicative of the electronic effects of the substituents. A downfield shift of the ring carbons generally correlates with a decrease in electron density.[7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Thiazole Acetic Acid Derivatives
-
Sample Preparation: Dissolve 5-10 mg of the thiazole acetic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Acquisition: Acquire the spectra using standard parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, coupling constants, and integration to elucidate the structure and infer electronic effects.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The absorption of UV or visible light excites electrons from lower energy molecular orbitals (e.g., HOMO) to higher energy molecular orbitals (e.g., LUMO). The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals. Changes in the electronic structure due to substituents will alter the energy of these orbitals and thus shift the λmax.
Experimental Protocol: UV-Vis Spectroscopy of Thiazole Acetic Acid Derivatives
-
Solution Preparation: Prepare a dilute solution of the thiazole acetic acid derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The position and intensity (molar absorptivity, ε) of the absorption bands provide insights into the electronic transitions.[9]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. It provides information about the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) by measuring the oxidation and reduction potentials, respectively.
Experimental Protocol: Cyclic Voltammetry of Thiazole Derivatives
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Analyte Solution Preparation: Dissolve the thiazole acetic acid derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a suitable range.[10]
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations.
Table 1: Representative Spectroscopic and Electrochemical Data for a Thiazole Acetic Acid Derivative
| Parameter | Value | Interpretation |
| ¹H NMR (DMSO-d₆) | ||
| δ (thiazole-H5) | 7.25 ppm (s) | Chemical shift indicates the electronic environment of the proton. |
| δ (CH₂) | 3.80 ppm (s) | Methylene protons adjacent to the thiazole ring and carboxyl group. |
| ¹³C NMR (DMSO-d₆) | ||
| δ (thiazole-C4) | 145.2 ppm | Chemical shift reflects the electron density at this carbon. |
| δ (thiazole-C5) | 115.8 ppm | |
| δ (C=O) | 171.5 ppm | Carbonyl carbon of the acetic acid moiety. |
| UV-Vis (Ethanol) | ||
| λmax | 255 nm | Corresponds to a π → π* electronic transition. |
| Cyclic Voltammetry | ||
| E_ox (onset) | +1.2 V vs. Ag/AgCl | Onset potential for oxidation, related to HOMO energy. |
| E_red (onset) | -1.8 V vs. Ag/AgCl | Onset potential for reduction, related to LUMO energy. |
Note: The values presented are hypothetical and for illustrative purposes.
Computational Analysis of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for investigating the electronic structure of molecules.[11] DFT calculations can provide quantitative data on various electronic parameters, complementing experimental findings.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are key molecular orbitals involved in chemical reactivity and electronic transitions.[12] The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution within a molecule.[5] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions.
Computational Protocol: DFT Calculations for Thiazole Acetic Acid Derivatives
-
Structure Optimization: Build the 3D structure of the thiazole acetic acid derivative and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[4]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate the energies of the HOMO and LUMO, and generate the MEP map.
-
Data Analysis: Analyze the HOMO-LUMO energy gap and visualize the distribution of the HOMO and LUMO. Interpret the MEP map to identify regions of positive and negative electrostatic potential.
Table 2: Calculated Electronic Properties of Substituted Thiazole Acetic Acid Derivatives
| Substituent (R) on Thiazole Ring | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -H | -6.5 | -1.2 | 5.3 |
| -CH₃ (electron-donating) | -6.2 | -1.0 | 5.2 |
| -NO₂ (electron-withdrawing) | -7.1 | -2.0 | 5.1 |
Note: The values presented are hypothetical and for illustrative purposes to show general trends.
Structure-Electronic Property-Activity Relationships
The electronic properties of thiazole acetic acid derivatives are intrinsically linked to their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish mathematical models that correlate electronic descriptors with pharmacological effects.
Hammett Constants
The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds.[13] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. While originally developed for benzene derivatives, the principles can be extended to heterocyclic systems to provide a quantitative measure of the electronic influence of groups like the carboxymethyl moiety. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[13]
Integrated Workflow for Characterization
A robust understanding of the electronic properties of thiazole acetic acid derivatives requires an integrated approach that combines experimental and computational methods.
Caption: Integrated workflow for the comprehensive characterization of the electronic properties of thiazole acetic acid derivatives.
Conclusion
The electronic properties of the thiazole ring in acetic acid derivatives are a critical determinant of their potential as therapeutic agents. A thorough understanding of how the acetic acid moiety modulates the electronic landscape of the thiazole core is paramount for rational drug design. By employing an integrated approach that combines spectroscopic, electrochemical, and computational techniques, researchers can gain deep insights into the structure-property-activity relationships of these compounds. This knowledge is invaluable for the optimization of lead compounds and the development of novel drugs with enhanced efficacy and safety profiles.
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An In-depth Technical Guide to 2-Formamidothiazol-4-acetic acid: Synonyms, Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of 2-Formamidothiazol-4-acetic acid, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, chemical properties, synthesis, and significant applications, with a particular focus on its role as a precursor in the synthesis of cephalosporin antibiotics.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its presence is a recurring motif in a wide array of pharmaceuticals, owing to its ability to engage in various biological interactions. The journey of thiazole-containing compounds in drug discovery began with the identification of the thiazole ring in the structure of vitamin B1 (thiamine).[1] This discovery spurred extensive research into thiazole derivatives for their therapeutic potential.[1] 2-Formamidothiazol-4-acetic acid is a vital derivative, serving as a versatile precursor for the synthesis of more complex molecules, most notably in the creation of semi-synthetic cephalosporin antibiotics.[1]
Nomenclature and Chemical Identifiers
Accurate identification of chemical compounds is paramount in research and development. 2-Formamidothiazol-4-acetic acid is known by several synonyms and is cataloged under various chemical identifiers.
| Identifier Type | Value |
| IUPAC Name | 2-(formylamino)-1,3-thiazol-4-ylacetic acid |
| CAS Number | 75890-68-5[2][3][4] |
| Molecular Formula | C6H6N2O3S[2] |
| Molecular Weight | 186.19 g/mol [2] |
| EINECS | 278-336-4[2] |
Common Synonyms:
-
2-(2-FORMYLAMINOTHIAZOL-4-YL) ACETIC ACID[2]
-
2-(formylamino)-4-thiazoleacetic acid[2]
-
FTAA[2]
-
NF-ATA[2]
-
2-(2-formylaminothiazol-4-yl)acetic acid (intermediate of cefotiam)[2]
Physicochemical Properties
The chemical and physical properties of 2-Formamidothiazol-4-acetic acid dictate its handling, storage, and reactivity in synthetic protocols.
| Property | Value |
| Boiling Point | 409 °C at 760 mmHg[2] |
| Density | 1.6 g/cm³[2] |
| Flash Point | 201.2 °C[2] |
| Vapor Pressure | 2.01E-07mmHg at 25°C[2] |
| Refractive Index | 1.673[2] |
| pKa | 8.65±0.70 (Predicted)[2] |
| Storage Temperature | 2-8°C (protect from light)[2] |
Synthesis and Chemical Reactivity
The synthesis of 2-Formamidothiazol-4-acetic acid and its derivatives is a critical aspect of its utility. The formamido and carboxylic acid groups are key reactive sites for various chemical transformations, enabling the construction of more complex molecular architectures.[1]
A general synthetic approach involves the Hantzsch thiazole synthesis, where a reaction between a halogenated carbonyl compound and a thioamide-containing reactant forms the thiazole ring. For derivatives like (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, a multi-step synthesis can be employed. This process may include:[5]
-
Treatment of tert-butyl acetoacetate with sodium nitrite.
-
Alkylation of the resulting oxime.
-
Halogenation and simultaneous cleavage of the tert-butyl ester.
-
Protection of the acid function.
-
Formation of the 2-aminothiazole ring using thiourea.
-
Formylation of the amino group.
-
Selective final cleavage of the protecting group.[5]
The following diagram illustrates a generalized workflow for the synthesis of a 2-formamidothiazole derivative.
Caption: Generalized synthetic workflow for 2-formamidothiazole acetic acid derivatives.
Applications in Medicinal Chemistry
The primary application of 2-Formamidothiazol-4-acetic acid and its close derivatives lies in the synthesis of cephalosporin antibiotics. A notable example is its role as a crucial side-chain precursor for Cefixime, a third-generation cephalosporin.[1][6] The related compound, 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, is a key intermediate in the industrial production of Cefixime.[1][6] The formamido group is significant in modulating the electronic properties and biological activity of the final antibiotic molecule.[1]
The general pathway for the incorporation of the 2-formamidothiazole moiety into a cephalosporin core is depicted below.
Caption: Incorporation of the 2-formamidothiazole side-chain onto a cephalosporin nucleus.
Related Compounds and Intermediates
The chemistry of 2-Formamidothiazol-4-acetic acid is closely linked to several other important compounds that serve as intermediates or are derivatives themselves.
-
Ethyl 2-formamidothiazol-4-acetate (CAS: 64987-05-9): This is the ethyl ester of the title compound and is used in the synthesis of aryl glyoxylates.[7][8][9][10]
-
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid (CAS: 64987-06-0): A key intermediate in the synthesis of Cefixime, this compound features an oxo group adjacent to the carboxylic acid.[6][11]
-
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate (CAS: 64987-03-7): The ethyl ester of the oxoacetic acid derivative, also an intermediate in the synthesis of Cefixime ethyl ester sodium salt.[12]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid (CAS: 29676-71-9): The parent amine of 2-Formamidothiazol-4-acetic acid, which itself is a crucial side chain for semi-synthetic cephalosporins.[13][14]
Conclusion
2-Formamidothiazol-4-acetic acid is a cornerstone building block in the synthesis of advanced pharmaceuticals, particularly in the cephalosporin class of antibiotics. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its nomenclature, synthesis, and reaction pathways is essential for its effective utilization in drug discovery and development. The continued exploration of thiazole derivatives, including 2-Formamidothiazol-4-acetic acid, promises to yield novel therapeutic agents with enhanced efficacy and broader applications.
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Farmaco. Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. 2000 Jan;55(1):40-6. [Link]
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LookChem. Cas 75890-68-5, 2-Formamidothiazol-4-acetic acid. [Link]
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PrepChem.com. Synthesis of 2-ethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid. [Link]
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SIELC Technologies. Ethyl 2-formamidothiazol-4-acetate. [Link]
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SIELC Technologies. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. [Link]
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PubChem. 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid. [Link]
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PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate. [Link]
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ChemBK. 2-(Formylamino)thiazole-4-acetic acid ethyl ester. [Link]
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Oakwood Chemical. 2-(2-Formylaminothiazol-4-yl)acetic acid. [Link]
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PubChem. Ethyl 2-formamidothiazol-4-acetate. [Link]
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PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]
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The Nexus of Structure and Reactivity in Thiazole Derivatives: A Guide for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal and materials chemistry. Its unique electronic architecture imparts a nuanced reactivity profile that has been exploited to create a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. This guide provides a comprehensive exploration of the intricate relationship between the structure of thiazole derivatives and their chemical reactivity. We will move beyond a simple catalog of reactions to dissect the underlying electronic principles that govern the behavior of this versatile scaffold. By understanding the causality behind its reactivity—why certain positions are susceptible to electrophilic attack while others invite nucleophiles—researchers can more effectively design synthetic routes, predict reaction outcomes, and engineer novel molecules with desired properties. This document is intended for professionals in drug development and chemical research, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to guide innovation.
The Electronic Landscape of the Thiazole Ring
The reactivity of any aromatic system is fundamentally dictated by the distribution of its π-electrons. In thiazole, the interplay between the electronegative nitrogen atom and the electron-donating sulfur atom creates a unique and asymmetric electronic environment within the 6π-electron aromatic system.[1][2]
The aromaticity of thiazole arises from the delocalization of the p-orbitals of the three carbon atoms, the nitrogen atom, and a lone pair of electrons from the sulfur atom.[2] This is supported by spectroscopic data, with ¹H NMR proton signals appearing in the aromatic region (7.27–8.77 ppm), indicating a significant diamagnetic ring current.[3][4] The resonance structures illustrate this delocalization and highlight the resulting electron distribution.
Figure 1: Key resonance contributors of the thiazole ring.
This electron distribution, confirmed by molecular orbital calculations, reveals a distinct hierarchy of reactivity among the carbon atoms.[5]
-
C2 (Carbon between N and S): This position is the most electron-deficient.[6] The adjacent electronegative nitrogen atom exerts a powerful inductive electron-withdrawing effect, making the C2 proton the most acidic and the carbon itself the primary target for nucleophilic attack.[2][3][6]
-
C5 (Carbon adjacent to S): This is the most electron-rich position.[2][6] The sulfur atom acts as a π-electron donor, directing electrophiles to this site.
-
C4 (Carbon adjacent to N): This position is relatively electron-neutral and is generally the least reactive of the three carbons.[6]
This electronic blueprint is the master key to understanding and predicting the chemical behavior of the thiazole core.
Reactions with Electrophiles: A Tale of Regioselectivity
Given its π-electron distribution, thiazole's engagement with electrophiles is highly regioselective. However, the ring is generally considered electron-deficient compared to benzene, due to the influence of the pyridine-like nitrogen, and thus often requires activating groups or forcing conditions for electrophilic aromatic substitution.[7]
Site of Attack: The Primacy of C5
The calculated higher electron density at the C5 position makes it the primary site for electrophilic substitution.[2][3][6]
-
Halogenation: Bromination in the vapor phase can yield 2-bromothiazole and 2,5-dibromothiazole, but reactions on the unsubstituted ring can be complex.[7] With an activating group at C2 (like an amino group), halogenation at C5 proceeds readily under mild conditions.[6]
-
Nitration and Sulfonation: These reactions typically require harsh conditions. Sulfonation at high temperatures (250 °C) yields thiazole-5-sulfonic acid, confirming the C5 preference.[7]
The Decisive Role of Substituents
The true synthetic utility of thiazole is unlocked by understanding substituent effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), particularly at the C2 position, can dramatically alter the ring's reactivity profile.
-
Activating Groups (EDGs): An amino (-NH₂) or hydroxyl (-OH, existing as the thiazolone tautomer) group at C2 significantly increases the electron density of the ring, especially at C5.[6][7] This activation facilitates electrophilic substitutions at C5 under much milder conditions.[6]
-
Deactivating Groups (EWGs): Groups like nitro (-NO₂) or halogens at C2 further decrease the ring's electron density, making electrophilic substitution even more difficult.
Table 1: Influence of C2-Substituents on Electrophilic Aromatic Substitution
| C2-Substituent | Effect on Ring | Preferred Site of Electrophilic Attack | Causality |
|---|---|---|---|
| -NH₂, -OR | Strongly Activating | C5 | The substituent donates electron density into the ring via resonance, overcoming the inductive withdrawal of the nitrogen and strongly enriching the C5 position. |
| -Alkyl | Weakly Activating | C5 | Inductive donation from the alkyl group slightly increases ring electron density. |
| -H | Neutral (Baseline) | C5 | Baseline reactivity; C5 is inherently the most electron-rich carbon.[2][3] |
| -Cl, -Br | Deactivating | C5 (if reaction occurs) | Halogens are inductively withdrawing but weak resonance donors. The net effect is deactivation, but the directing influence still favors C5. |
| -NO₂, -CF₃ | Strongly Deactivating | C5 (reaction is very difficult) | Strong inductive and resonance withdrawal of electrons makes the entire ring highly electron-poor and resistant to electrophilic attack. |
Figure 2: Workflow for electrophilic substitution on the thiazole ring.
Nucleophilic and Base-Mediated Reactions: The C2 Story
The electron-deficient nature of the C2 carbon defines its reactivity towards nucleophiles and strong bases. This is arguably the most synthetically powerful feature of the thiazole ring.
C2-Deprotonation: The Gateway to Functionalization
The proton at the C2 position is significantly acidic (pKa ≈ 20-25 in related systems), far more so than those at C4 or C5.[3][5] This is due to the potent inductive withdrawal from both adjacent heteroatoms and the ability of the resulting carbanion to be stabilized as an ylide.[3] Strong bases, such as organolithium reagents (e.g., n-butyllithium) or Hauser bases, readily deprotonate this position to generate a 2-lithiothiazole or related organometallic species.[3][6][8] These intermediates are powerful nucleophiles that can react with a wide range of electrophiles (aldehydes, ketones, alkyl halides, etc.), providing a robust method for introducing substituents specifically at the C2 position.[6]
Nucleophilic Aromatic Substitution (SNAr)
When a suitable leaving group (e.g., -Cl, -Br) is present on the ring, it can be displaced by a nucleophile. The reactivity order for this substitution mirrors the electron deficiency of the carbon positions.[9]
Table 2: Relative Reactivity of Halothiazoles in Nucleophilic Aromatic Substitution
| Position of Halogen | Relative Rate of Substitution | Causality |
|---|---|---|
| C2 | High | The C2 position is the most electron-deficient, making it highly susceptible to nucleophilic attack. The negative charge in the Meisenheimer-like intermediate is well-stabilized by the adjacent N and S atoms.[9][10] |
| C5 | Moderate | The C5 position is less electron-deficient than C2. Reactivity is often lower but can be achieved under certain conditions.[9] |
| C4 | Low | The C4 position is the most electron-rich carbon after C5 and is generally resistant to nucleophilic attack unless strongly activated by other substituents.[9] |
Figure 3: Logical workflow for the functionalization of thiazole at the C2 position.
Thiazolium Salts: Catalysts and Reactive Intermediates
Alkylation of the thiazole nitrogen atom with an alkyl halide forms a thiazolium salt.[3][6] This quaternization has a profound impact on the ring's reactivity:
-
Enhanced C2-H Acidity: The positive charge on the nitrogen makes the C2 proton even more acidic, allowing for deprotonation with weaker bases to form an N-heterocyclic carbene (NHC).
-
Ring Activation: The entire ring becomes highly electron-deficient, making it more susceptible to nucleophilic attack.
Thiazolium-derived NHCs are renowned for their role as organocatalysts in key carbon-carbon bond-forming reactions like the Benzoin and Stetter reactions, a direct functional consequence of the inherent reactivity of the C2 position.[3]
Application in Drug Design: The Structure-Activity Relationship (SAR)
The principles of thiazole reactivity are central to its role in medicinal chemistry. The ability to selectively functionalize the C2, C4, and C5 positions allows chemists to systematically probe the structure-activity relationship (SAR) of thiazole-based drug candidates.[1][5]
For example, in the development of kinase inhibitors, a substituent at the C2 position might serve as a "hinge-binder" interacting with the protein backbone, while groups at C4 and C5 can be modified to improve potency, selectivity, or pharmacokinetic properties by interacting with other regions of the active site.[11] Many approved drugs, including the anti-inflammatory Meloxicam, the antiretroviral Ritonavir, and the antibiotic Sulfathiazole, feature the thiazole core, demonstrating its privileged status as a pharmacophore.[3][6][10]
Key Experimental Protocols
The following protocols describe foundational methods for the synthesis and functionalization of thiazole derivatives. They are designed to be self-validating, with expected outcomes based on the principles discussed.
Protocol 1: Hantzsch Thiazole Synthesis
This is the most common and versatile method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[2][3][12]
Objective: To synthesize 2,4-dimethylthiazole from chloroacetone and thioacetamide.
Materials:
-
Thioacetamide (CH₃CSNH₂)
-
Chloroacetone (CH₃COCH₂Cl)
-
Ethanol (95%)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (7.5 g, 0.1 mol) in 30 mL of 95% ethanol.
-
Addition of Reactant: To the stirring solution, add chloroacetone (9.3 g, 0.1 mol) dropwise over 10 minutes. The reaction is exothermic; maintain a gentle reflux if necessary with a water bath.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield 2,4-dimethylthiazole as a liquid.
Causality: The nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the chlorine in an SN2 reaction.[12] Subsequent intramolecular cyclization occurs when the thioamide's nitrogen attacks the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring.[2][12]
Figure 4: Simplified experimental workflow for the Hantzsch synthesis.
Protocol 2: C2-Metalation and Electrophilic Quench
This protocol demonstrates the selective functionalization at the C2 position.
Objective: To synthesize 2-(1-hydroxyethyl)thiazole via lithiation and reaction with acetaldehyde.
Materials:
-
Thiazole (C₃H₃NS)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde (CH₃CHO), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon) and dry it with a heat gun.
-
Reaction Setup: Add 50 mL of anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add thiazole (8.5 g, 0.1 mol) to the cold THF. Then, add n-butyllithium (40 mL, 0.1 mol of a 2.5 M solution) dropwise via syringe over 20 minutes, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Electrophilic Quench: Add freshly distilled acetaldehyde (4.4 g, 0.1 mol) dropwise to the 2-lithiothiazole solution. Stir for an additional 2 hours at -78 °C.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the target alcohol.
Causality: The highly basic n-BuLi selectively removes the acidic C2 proton. The resulting 2-lithiothiazole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of acetaldehyde. The acidic workup protonates the resulting alkoxide to give the final alcohol product.
Conclusion
The relationship between structure and reactivity in thiazole derivatives is a classic yet evolving field of study. A firm grasp of the ring's inherent electronic properties—the electron-deficient C2, the electron-rich C5, and the acidic C2-H—provides the predictive power necessary for rational molecular design. From the foundational Hantzsch synthesis to modern metal-catalyzed C-H functionalization, the ability to control reactivity at specific positions has made thiazole an indispensable scaffold in the pursuit of new medicines and materials. As researchers continue to build upon this knowledge, the versatile thiazole ring is certain to remain at the forefront of chemical innovation.
References
-
Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PMC - PubMed Central URL: [Link]
-
Title: synthesis of thiazoles Source: YouTube URL: [Link]
-
Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PMC - NIH URL: [Link]
-
Title: THIAZOLE Source: CUTM Courseware URL: [Link]
-
Title: Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL: [Link]
-
Title: Pyrano[2,3-D]Thiazole: Synthesis Source: purkh.com URL: [Link]
-
Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
-
Title: Recent advances in the synthesis and utility of thiazoline and its derivatives Source: PMC - NIH URL: [Link]
-
Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor Source: Journal of Catalyst & Catalysis URL: [Link]
-
Title: Chemistry of the thiazoles Source: Indian Academy of Sciences URL: [Link]
- Title: N-alkylated thiazolium salts and process for their preparation Source: Google Patents URL
-
Title: Cook–Heilbron thiazole synthesis Source: Wikipedia URL: [Link]
-
Title: Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl Source: ACS Publications URL: [Link]
-
Title: Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives Source: MDPI URL: [Link]
-
Title: A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES Source: Asian Journal of Research in Chemistry and Pharmaceutical Sciences URL: [Link]
-
Title: Heterocyclic compound thiazole Source: Slideshare URL: [Link]
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Methodological & Application
Protocol & Application Note: A Validated, Step-by-Step Synthesis of 2-Formamidothiazol-4-acetic acid
An Application Note from Gemini Synthesis Group
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-Formamidothiazol-4-acetic acid, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis begins with the construction of the thiazole core via a Hantzsch cyclization to yield the stable hydrochloride salt of 2-Aminothiazol-4-acetic acid. This intermediate is then subjected to N-formylation to produce the final target compound. The protocol emphasizes experimental causality, safety, and validation, making it suitable for researchers in both academic and industrial settings. All quantitative parameters are summarized for clarity, and a logical workflow diagram is provided for at-a-glance comprehension.
Introduction and Scientific Background
Thiazole derivatives are a cornerstone in pharmaceutical chemistry, forming the structural core of numerous approved drugs. 2-Formamidothiazol-4-acetic acid, in particular, is a crucial precursor for the side chains of several semi-synthetic cephalosporin antibiotics. The inherent biological activity and versatile chemical handles of this scaffold make a reliable and well-documented synthetic route essential for researchers.
The presented synthesis is a robust two-step process:
-
Hantzsch Thiazole Synthesis: This classic and powerful method involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant.[1][2][3] In our protocol, we utilize 4-chloroacetoacetyl chloride and thiourea to directly form the 2-Aminothiazol-4-acetic acid core. This approach is highly efficient and yields a stable, easily isolable hydrochloride salt.[4][5]
-
N-Formylation: The terminal amino group of the thiazole intermediate is then acylated using a formyl group. This transformation is critical for modifying the molecule's electronic properties and providing a key structural motif for further elaboration. The protocol employs a highly effective mixed anhydride method for this step.[6]
Overall Synthesis Scheme
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
Part 1: Synthesis of 2-Aminothiazol-4-acetic acid hydrochloride (Intermediate)
Principle: This step follows the Hantzsch thiazole synthesis pathway. Thiourea acts as the nucleophile, attacking the carbonyl carbon of the 4-chloroacetoacetyl chloride. Subsequent cyclization and dehydration yield the thiazole ring. The process is designed to directly produce the stable hydrochloride salt, simplifying purification.[4][5]
Materials and Equipment:
-
Thiourea (99%)
-
4-Chloroacetoacetyl chloride (≥95%)
-
Methylene chloride (DCM, ACS grade)
-
Deionized water
-
Two-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer with cooling bath (ice-water)
-
Refrigerator or cold room
-
Büchner funnel and vacuum flask
Step-by-Step Protocol:
-
Prepare Thiourea Suspension: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, suspend 15.2 g (0.20 mol) of thiourea in 30.0 g of deionized water.
-
Cool Suspension: Place the flask in an ice-water bath and cool the suspension to between 5°C and 7°C with vigorous stirring.
-
Prepare Reagent Solution: In a separate, dry dropping funnel, prepare a solution of 4-chloroacetoacetyl chloride by dissolving 0.22 mol in approximately 190 g of methylene chloride.
-
Causality Note: Using a solution of the acyl chloride in an immiscible organic solvent allows for controlled, dropwise addition and helps manage the exothermicity of the reaction. Methylene chloride is a suitable choice due to its inertness and low boiling point.[4]
-
-
Controlled Addition: Add the 4-chloroacetoacetyl chloride solution dropwise to the cooled thiourea suspension over a period of 25-30 minutes. Critically maintain the internal reaction temperature between 7°C and 8°C during the addition.
-
Initial Reaction: Once the addition is complete, continue stirring the mixture at 5°C to 7°C for an additional 30 minutes.
-
Complete Reaction at Room Temp: Remove the cooling bath and allow the reaction mixture to warm up naturally while stirring. Continue to stir for 60 minutes, during which the temperature will typically rise to 26-27°C.[4]
-
Precipitation: Place the reaction mixture in a refrigerator (approx. 4°C) to allow for complete precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the colorless crystals with a small amount of cold water and then with methylene chloride to remove any residual starting materials.
-
Drying: Dry the product under vacuum to yield 2-Aminothiazol-4-acetic acid hydrochloride.
Part 2: Synthesis of 2-Formamidothiazol-4-acetic acid (Final Product)
Principle: This step achieves the N-formylation of the primary amino group on the thiazole ring. A mixed anhydride, generated in situ from formic acid and acetic anhydride, serves as a potent formylating agent. The use of formic acid as the solvent drives the reaction to completion.[6]
Materials and Equipment:
-
2-Aminothiazol-4-acetic acid hydrochloride (from Part 1)
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Beaker (500 mL) with ice
-
Round-bottom flask (250 mL)
-
Magnetic stirrer with cooling bath (ice-water)
-
Dropping funnel
Step-by-Step Protocol:
-
Prepare Amine Suspension: In a 250 mL round-bottom flask, suspend the 2-Aminothiazol-4-acetic acid hydrochloride (0.15 mol, assumed from previous step) in 100 mL of formic acid.
-
Cool Mixture: Place the flask in an ice-water bath and cool the suspension to 0°C with efficient stirring.
-
Controlled Addition of Anhydride: Add 46 g (0.45 mol) of acetic anhydride dropwise to the cooled suspension via a dropping funnel. Maintain the internal temperature below 10°C throughout the addition.
-
Causality Note: The reaction between formic acid and acetic anhydride to form the mixed formyl-acetyl anhydride is exothermic. Slow, controlled addition at low temperatures is crucial to prevent side reactions and ensure selective N-formylation over other potential reactions, such as O-formylation of the carboxylic acid.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material.
-
Product Precipitation: Prepare a 500 mL beaker containing approximately 300 g of crushed ice and water. Slowly pour the reaction mixture into the ice-water with vigorous stirring. A white or off-white precipitate will form.
-
Isolation: Allow the slurry to stir for 30 minutes in the cold to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove residual formic and acetic acid. Dry the product under vacuum at 40-50°C to a constant weight to yield 2-Formamidothiazol-4-acetic acid.
Quantitative Data Summary
| Step | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Role |
| 1 | Thiourea | 76.12 | 0.20 | 15.2 | - | Reactant |
| 1 | 4-Chloroacetoacetyl chloride | 154.99 | 0.22 | ~34.1 | - | Reactant |
| 1 | Methylene Chloride | 84.93 | - | ~190 | ~143 | Solvent |
| 1 | Water | 18.02 | - | 30.0 | 30.0 | Solvent |
| 2 | 2-Aminothiazol-4-acetic acid HCl | 194.63 | 0.15 | 29.2 | - | Reactant |
| 2 | Formic Acid | 46.03 | - | - | 100 | Solvent/Reagent |
| 2 | Acetic Anhydride | 102.09 | 0.45 | 46.0 | ~42.5 | Reagent |
Note: Yields are dependent on experimental execution but are generally reported to be good for both steps.
Safety and Handling
-
4-Chloroacetoacetyl chloride: Highly corrosive and a lachrymator. Handle exclusively in a certified chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Formic Acid & Acetic Anhydride: Corrosive and cause severe burns. Both are lachrymatory. Handle only in a chemical fume hood with appropriate PPE.
-
General Precautions: Perform a full risk assessment before beginning any chemical synthesis. Ensure appropriate waste disposal streams are in place for chlorinated and acidic waste.
References
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011).
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2013).
-
Synthesis of 2-aminothiazole derivatives. (2006). ResearchGate. [Link]
-
Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. (2000). Il Farmaco. [Link]
- Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. (1984).
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (2015). Molecules. [Link]
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- 1. derpharmachemica.com [derpharmachemica.com]
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- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Formamidothiazol-4-acetic Acid via Hantzsch Thiazole Synthesis: An Application and Protocol Guide
Abstract
The thiazole moiety is a cornerstone of numerous pharmacologically active agents, making its synthesis a critical endeavor in medicinal chemistry and drug development.[1] This comprehensive guide details the robust and widely utilized Hantzsch thiazole synthesis for the preparation of 2-formamidothiazol-4-acetic acid, a key intermediate in the synthesis of third-generation cephalosporin antibiotics. We provide a detailed, two-part synthetic protocol, beginning with the synthesis of the precursor, ethyl 2-aminothiazole-4-acetate, followed by its formylation and subsequent hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and detailed experimental procedures to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the construction of the thiazole ring.[2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[3] Its enduring prevalence in organic synthesis is a testament to its reliability, generally high yields, and the accessibility of starting materials.[4]
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][5] The target molecule of this guide, 2-formamidothiazol-4-acetic acid, and its derivatives are crucial side-chain precursors for several semi-synthetic cephalosporin antibiotics.[6][7] The formamido group, in particular, plays a vital role in modulating the biological activity of the final antibiotic.
This guide provides a self-validating system for the synthesis, with detailed protocols and characterization data to ensure the identity and purity of the desired product.
Reaction Mechanism and Workflow
The synthesis of 2-formamidothiazol-4-acetic acid is accomplished through a two-stage process:
-
Hantzsch Thiazole Synthesis: Formation of the thiazole ring by reacting ethyl 4-chloroacetoacetate with thiourea to yield ethyl 2-aminothiazole-4-acetate.
-
Formylation and Hydrolysis: Conversion of the 2-amino group to a 2-formamido group, followed by hydrolysis of the ethyl ester to the final carboxylic acid.
The mechanism of the initial Hantzsch synthesis involves a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of 2-Formamidothiazol-4-acetic acid.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Part A: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-acetate
This protocol is adapted from established industrial processes for the synthesis of the key 2-aminothiazole intermediate.[2][7]
Materials:
-
Thiourea (CH₄N₂S)
-
Ethyl 4-chloroacetoacetate (C₆H₉ClO₃)
-
Deionized Water
-
Aqueous Ammonia (NH₄OH)
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend thiourea (e.g., 40g) in deionized water (e.g., 100ml). Stir the mixture for approximately 20 minutes to achieve dissolution.[2]
-
Cooling: Cool the solution to 0-3°C using an ice bath.[2]
-
Addition of α-Haloketone: While maintaining the temperature between 0-3°C, add ethyl 4-chloroacetoacetate (e.g., 68.5ml) dropwise to the thiourea solution over a period of about 2 hours.[2] The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-3°C for an additional 3 hours.[2]
-
Neutralization and Precipitation: Adjust the pH of the reaction mixture to 7 using aqueous ammonia. This will cause the precipitation of a white crystalline solid, which is the intermediate ethyl 2-aminothiazole-4-acetate.[2]
-
Isolation of Intermediate: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water.
Part B: Formylation and Hydrolysis to 2-Formamidothiazol-4-acetic Acid
This part of the protocol involves the conversion of the amino group to a formamido group and subsequent hydrolysis of the ester.
Materials:
-
Ethyl 2-aminothiazole-4-acetate (from Part A)
-
Formic Acid (HCOOH, 98-100%)
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Formylation: In a round-bottom flask, dissolve the ethyl 2-aminothiazole-4-acetate in formic acid. Gently reflux the mixture. The progress of the formylation can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the formylation is complete, add concentrated hydrochloric acid to the reaction mixture. Continue to heat the mixture to facilitate the hydrolysis of the ethyl ester to the carboxylic acid.
-
Isolation of Final Product: Cool the reaction mixture to room temperature, which should induce the precipitation of 2-formamidothiazol-4-acetic acid. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Data Presentation
The following table summarizes the key reactants and expected products for this synthesis.
| Step | Reaction | Key Reactants | Product |
| A | Hantzsch Thiazole Synthesis | Ethyl 4-chloroacetoacetate, Thiourea | Ethyl 2-aminothiazole-4-acetate |
| B | Formylation and Hydrolysis | Ethyl 2-aminothiazole-4-acetate, Formic Acid, HCl | 2-Formamidothiazol-4-acetic acid |
Characterization of the Final Product
To validate the synthesis, the final product, 2-formamidothiazol-4-acetic acid, should be characterized using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiazole ring proton, the methylene protons of the acetic acid side chain, the formyl proton, and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the formamide and carboxylic acid, as well as the carbons of the thiazole ring and the methylene group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the formamide group, and the broad O-H and C=O stretching of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the final product (200.17 g/mol ).[2]
Troubleshooting and Field-Proven Insights
-
Temperature Control in Part A: The initial reaction between thiourea and ethyl 4-chloroacetoacetate is exothermic. Maintaining a low temperature (0-3°C) during the addition of the α-haloketone is critical to prevent the formation of side products and ensure a high yield of the desired intermediate.[2]
-
Purity of Starting Materials: The purity of the ethyl 4-chloroacetoacetate is important. Impurities can lead to the formation of undesired byproducts, complicating the purification process.
-
Monitoring Reaction Progress: The use of Thin Layer Chromatography (TLC) is highly recommended to monitor the progress of both the Hantzsch reaction and the formylation step. This allows for the determination of the optimal reaction time and ensures the complete consumption of the starting materials.
-
Hydrolysis Conditions: The extent of hydrolysis in Part B is dependent on the reaction time and temperature. Incomplete hydrolysis will result in a mixture of the ester and the final acid product.
Conclusion
The Hantzsch thiazole synthesis remains a powerful and reliable method for the construction of the thiazole ring, a key structural motif in a multitude of pharmaceutical compounds. The protocols detailed in this guide provide a clear and reproducible pathway for the synthesis of 2-formamidothiazol-4-acetic acid, a valuable intermediate in the production of cephalosporin antibiotics. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can confidently and efficiently synthesize this important molecule.
References
-
PubChem . Ethyl 2-formamidothiazol-4-acetate. National Center for Biotechnology Information. Available at: [Link]
-
Patsnap . Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Eureka. Available at: [Link]
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Google Patents. Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
- Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. HETEROCYCLES, 85(8), 1939-1951.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
Organic Chemistry Portal . Thiazole synthesis. Available at: [Link]
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Google Patents. Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
- Bouherrou, S., et al. (2016).
- El-Sayed, M. A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 1-22.
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
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- 1. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]
- 2. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | SIELC Technologies [sielc.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Acetic acid [webbook.nist.gov]
- 6. Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid [smolecule.com]
Application of 2-Formamidothiazol-4-acetic acid in the synthesis of Cefotiam
An Application Guide to the Synthesis of Cefotiam Utilizing 2-Formamidothiazol-4-acetic acid
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Formamidothiazol-4-acetic acid in the industrial synthesis of Cefotiam, a pivotal second-generation cephalosporin antibiotic.
Introduction: The Strategic Importance of Cefotiam and its Side Chains
Cefotiam is a semi-synthetic, broad-spectrum cephalosporin antibiotic renowned for its efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical utility in treating infections such as pneumonia, bronchitis, and urinary tract infections is well-established.[2] The bactericidal mechanism of Cefotiam, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2]
The molecular architecture of Cefotiam is constructed upon the 7-aminocephalosporanic acid (7-ACA) nucleus, the fundamental building block for most cephalosporins.[2][3] The therapeutic characteristics of Cefotiam are largely defined by the two side chains attached to this core. The C-3 thio-tetrazole side chain, derived from 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT), influences the drug's pharmacokinetic profile.[2] However, it is the C-7 acyl side chain, synthesized from 2-Formamidothiazol-4-acetic acid (or its precursor, (2-Amino-4-thiazolyl)acetic acid), that is critical for defining the antibiotic's spectrum and potency of antibacterial activity.[2] This guide focuses on the chemical strategy and practical execution of coupling this vital side chain to the cephalosporin core.
Core Chemical Principles: The Activation and Acylation Pathway
The synthesis of Cefotiam hinges on the formation of a stable amide bond between the free amine at the C-7 position of the cephalosporin nucleus and the carboxylic acid group of the 2-Formamidothiazol-4-acetic acid side chain. A direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the central principle of this synthesis is the activation of the carboxylic acid to create a highly electrophilic intermediate that readily undergoes nucleophilic attack by the amine.
Several methods exist for this activation, including conversion to acyl chlorides or the use of peptide coupling reagents.[4][5][6][7] In the industrial synthesis of Cefotiam, an "active ester method" is a preferred route, valued for its mild reaction conditions and high yields.[8] This pathway can be dissected into two primary stages:
-
Activation of the Side Chain : 2-Formamidothiazol-4-acetic acid is converted into a more reactive "active ester." This is achieved by reacting it with dithio-bis-benzothiazole in the presence of a base (e.g., triethylamine) and a catalyst, such as triethyl phosphite.[8] The resulting intermediate is a highly reactive thioester, primed for the subsequent coupling reaction.
-
N-Acylation of the Cephalosporin Core : The activated ester of the side chain is then introduced to the C-7 amino group of the modified cephalosporin nucleus (7-ACMT), leading to the formation of the final Cefotiam molecule.[8][9]
This strategic two-step process ensures a controlled and efficient acylation, minimizing the degradation of the sensitive β-lactam ring and maximizing the yield of the final active pharmaceutical ingredient.
Visualization of the Synthetic Workflow
To elucidate the relationship between the key components and the overall process flow, the following diagrams are provided.
Caption: The two-step active ester acylation process.
Experimental Protocols
The following protocols are synthesized from established methodologies and are intended for execution by qualified professionals in a controlled laboratory setting. [8][9]
Protocol 1: Preparation of the Activated Side Chain (Active Ester A)
Objective: To activate 2-Formamidothiazol-4-acetic acid by converting it into a reactive thioester intermediate.
Materials:
-
2-Formamidothiazol-4-acetic acid
-
Dithio-bis-benzothiazole
-
Triethylamine (Base)
-
Triethyl phosphite (Catalyst)
-
Solvent: Dichloromethane (DCM) and Acetone mixture (e.g., 1:1 v/v)
-
Reaction vessel with stirring and temperature control
Procedure:
-
To a suitable reaction vessel, add the organic solvent mixture (4-7 mL per gram of the starting acid). [8]2. Add 2-Formamidothiazol-4-acetic acid (1 equivalent) to the solvent and stir to dissolve/suspend.
-
Add triethylamine (1.5-3 equivalents) and dithio-bis-benzothiazole (1-2 equivalents). [8]Stir the mixture.
-
Introduce the catalyst, triethyl phosphite (2-3 equivalents), to the reaction mixture. [8]5. Maintain the reaction temperature between 0-40°C.
-
Allow the condensation reaction to proceed with stirring for 1-3 hours. [8]7. The resulting solution containing the "Active Ester A" is typically used directly in the next step without isolation.
Protocol 2: Synthesis of Cefotiam Hydrochloride via N-Acylation
Objective: To couple the activated side chain with the cephalosporin nucleus (7-ACMT) and isolate the final product.
Materials:
-
7-ACMT (7-amino-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-3-cephem-4-carboxylic acid)
-
Solution of Active Ester A (from Protocol 1)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous alkali solution (e.g., Sodium Bicarbonate solution)
-
Hydrochloric acid (for hydrolysis and pH adjustment)
-
Hydrophilic solvent for precipitation (e.g., Acetone, Isopropanol) [8][9]* Reaction and extraction vessels
Procedure:
-
In a separate vessel, dissolve or suspend 7-ACMT (1 equivalent) in an organic solvent like dichloromethane under alkaline conditions (using an aqueous alkali solution). [8][9]2. Cool the 7-ACMT solution to below 5°C. [9]3. Slowly add the solution of Active Ester A (1-1.5 equivalents) to the cooled 7-ACMT solution. [8]4. Allow the N-acylation reaction to proceed, maintaining a controlled temperature (e.g., <30°C) until completion (monitoring by HPLC is recommended). [10]5. After the reaction is complete, add water to the mixture and separate the aqueous layer. [8]6. Acidify the aqueous layer with hydrochloric acid. This step serves to hydrolyze any protecting groups and prepare the hydrochloride salt. [8]7. Induce precipitation of the product, Cefotiam hydrochloride, by slowly adding a hydrophilic solvent like acetone or isopropanol. [8][9]8. Stir to allow for complete crystallization.
-
Collect the solid product by filtration, wash with the precipitation solvent (e.g., acetone), and dry under vacuum at a low temperature (e.g., 30-50°C). [9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthetic route, derived from patent literature.
| Step | Key Reagents | Molar Ratios (Typical) | Solvent System | Temperature (°C) | Reaction Time (h) |
| 1. Activation | 2-Formamidothiazol-4-acetic acid : Dithio-bis-benzothiazole : Triethylamine : Triethyl phosphite | 1 : (1-2) : (1.5-3) : (2-3) | Dichloromethane / Acetone | 0 - 40 | 1 - 3 |
| 2. Acylation | 7-ACMT : Active Ester A | 1 : (1-1.5) | Dichloromethane / Water | < 30 | Variable |
Expert Insights: Causality, Troubleshooting, and Optimization
A robust protocol is one that is understood, not just followed. Below are insights into the causality behind key steps and guidance for troubleshooting.
Causality Behind Experimental Choices:
-
Why Activate the Carboxylic Acid? As previously noted, direct amidation is unfavorable. The conversion to a thioester (Active Ester A) dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the C-7 amine of the cephalosporin nucleus. [4]* The Role of the Base (Triethylamine): The base serves two functions. First, it deprotonates the carboxylic acid, facilitating its reaction with the activating agent. Second, it acts as a scavenger for any acidic byproducts generated during the reaction, driving the equilibrium towards product formation. [4][8]* Critical Temperature Control: The β-lactam ring is susceptible to hydrolysis and degradation, especially under harsh (acidic, basic, or high temperature) conditions. Maintaining low temperatures (<5°C during addition, <30°C during reaction) is crucial to preserve the integrity of this core functional group and prevent yield loss. [9][10] Troubleshooting and Process Optimization:
-
Problem: Low Reaction Yield.
-
Possible Cause: Incomplete activation of the side chain.
-
Solution: Ensure all reagents for the activation step are of high purity and are added in the correct stoichiometric ratios. The use of strictly anhydrous solvents during this activation step can prevent premature hydrolysis of the activating agents. [11] * Possible Cause: Degradation of the β-lactam ring.
-
Solution: Re-verify and strictly adhere to temperature control protocols. Minimize reaction times where possible by closely monitoring the reaction's progress via HPLC.
-
-
Problem: Product Impurity.
-
Possible Cause: Incomplete reaction, leaving residual 7-ACMT or Active Ester.
-
Solution: Optimize the molar ratio of the Active Ester A to 7-ACMT. A slight excess of the activated ester (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.
-
Possible Cause: Formation of side-products.
-
Solution: Refine the work-up and purification process. Adjust the final pH during the acidification step and experiment with different solvent/anti-solvent ratios during precipitation to enhance the selective crystallization of the desired product. [8][9]
-
References
- CN103012436A - Preparation method of cefotiam hydrochloride.
- CN102898441A - Method for synthesizing cefotiam.
-
Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. [Link]
-
Cefotiam | C18H23N9O4S3. PubChem. [Link]
- CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
-
Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. PubMed. [Link]
-
Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Institutes of Health (NIH). [Link]
-
Cephalosporin antibiotics: molecules that respond to different needs. PubMed. [Link]
-
Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. PubMed. [Link]
- CN104356146A - Method for preparing cefotiam hydrochloride.
- EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof.
-
Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification. Organic Chemistry Portal. [Link]
-
Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Royal Society of Chemistry. [Link]
-
A Comparative Study of Biocatalytic Acylation of 7-Aminocephalosporanic Acid and its C3 Derivatives. ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. The Annals of “Dunarea de Jos” University of Galati. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. National Institutes of Health (NIH). [Link]
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- 7. Amide synthesis by acylation [organic-chemistry.org]
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- 11. EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof - Google Patents [patents.google.com]
Application Note: A Validated HPLC Method for the Quantification of 2-Formamidothiazol-4-acetic acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Formamidothiazol-4-acetic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its precise measurement is critical for ensuring process control and final product quality. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, meeting the standards outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.
Introduction
2-Formamidothiazol-4-acetic acid (FTAA) is a heterocyclic organic compound featuring both a carboxylic acid and a formamide group.[3] Its structure lends it a polar nature, which can present challenges for retention and separation using standard reversed-phase chromatography.[4][5][6] The accurate quantification of FTAA is essential in pharmaceutical manufacturing, particularly as an intermediate in the synthesis of active pharmaceutical ingredients like Cefotiam.[3] A reliable analytical method is therefore necessary to monitor reaction progress, assess purity, and ensure batch-to-batch consistency.
This application note addresses the challenges of analyzing polar compounds by presenting an optimized RP-HPLC method. The method utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby enhancing retention and improving peak shape.[5][7] The method has been validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[8]
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent reversed-phase column).
-
Software: OpenLab CDS ChemStation Edition (or equivalent chromatography data software).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water (or equivalent HPLC grade water)
-
Phosphoric Acid (ACS Grade)
-
2-Formamidothiazol-4-acetic acid reference standard (>99% purity)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1. The selection of a C18 column provides a versatile hydrophobic stationary phase. The mobile phase consists of an acidic aqueous component and an organic modifier (acetonitrile). The addition of phosphoric acid to the aqueous phase lowers the pH to approximately 2.1, which is well below the predicted pKa of the analyte's carboxylic acid group (pKa ≈ 8.65).[3] This ensures the analyte is in its neutral, less polar form, leading to better retention on the non-polar stationary phase.[5] UV detection is performed at 210 nm, a common wavelength for the analysis of organic acids.[7][9][10]
| Parameter | Condition |
| Column | Waters Symmetry C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
| Table 1: Optimized HPLC Method Parameters |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Formamidothiazol-4-acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation Protocol
Proper sample preparation is crucial to ensure the accuracy and longevity of the HPLC system. The goal is to produce a clean, particle-free sample in a solvent compatible with the mobile phase.[11][12]
Figure 1: General workflow for sample preparation.
Step-by-Step Protocol:
-
Weighing: Accurately weigh a quantity of the test sample, expected to contain a known amount of 2-Formamidothiazol-4-acetic acid, into a volumetric flask.
-
Dissolution: Add a portion of the diluent (50:50 Acetonitrile/Water) to the flask and mix to dissolve the sample.
-
Sonication (if required): If the sample does not readily dissolve, place the flask in an ultrasonic bath for 5-10 minutes.
-
Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the diluent.
-
Filtration: Prior to injection, filter the sample solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulates, which can clog the column and instrument tubing.[11]
-
Analysis: Transfer the filtered sample into an HPLC vial for injection.
Method Validation
The analytical method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][13]
Figure 2: Key parameters evaluated during HPLC method validation.
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.[13] Six replicate injections of a 100 µg/mL standard were performed. The acceptance criteria are summarized in Table 2.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 7850 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.12% |
| Table 2: System Suitability Results |
Specificity
Specificity was evaluated by injecting a blank (diluent) and a placebo sample (a mixture of all potential formulation components except the analyte). No interfering peaks were observed at the retention time of 2-Formamidothiazol-4-acetic acid, demonstrating the method's specificity.
Linearity
The linearity of the method was determined by analyzing six calibration standards ranging from 10 µg/mL to 200 µg/mL. The peak area was plotted against the concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Linear Range | 10 - 200 µg/mL |
| Regression Equation | y = 45872x + 12530 |
| Correlation Coefficient (r²) | 0.9998 |
| Table 3: Linearity Data |
The high correlation coefficient (r² > 0.999) indicates excellent linearity over the tested concentration range.
Accuracy
Accuracy was assessed by performing a recovery study. A known amount of 2-Formamidothiazol-4-acetic acid was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The results are shown in Table 4.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 120.3 | 119.4 | 99.2% |
| Average | 99.7% | ||
| Table 4: Accuracy and Recovery Data |
The average recovery of 99.7% demonstrates the high accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six separate samples were prepared at 100% of the target concentration and analyzed on the same day. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.
| Precision Level | % RSD of Assay Results |
| Repeatability (Intra-day) | 0.58% |
| Intermediate Precision (Inter-day) | 0.82% |
| Table 5: Method Precision Results |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 3.1 µg/mL
-
LOQ: 9.5 µg/mL
The LOQ was confirmed by analyzing a sample at this concentration, which yielded acceptable precision and accuracy.
Conclusion
The reversed-phase HPLC method described in this application note is rapid, specific, linear, accurate, and precise for the quantification of 2-Formamidothiazol-4-acetic acid. The use of an acidic mobile phase effectively overcomes the challenges associated with analyzing this polar compound, yielding excellent peak shape and retention. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 75890-68-5, 2-Formamidothiazol-4-acetic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Formamidothiazol-4-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
Stafilov, T., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 2-formamidothiazol-4-acetate. Retrieved from [Link]
-
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]
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- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Cas 75890-68-5,2-Formamidothiazol-4-acetic acid | lookchem [lookchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. hplc.eu [hplc.eu]
- 7. scispace.com [scispace.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications | MDPI [mdpi.com]
- 10. jchr.org [jchr.org]
- 11. organomation.com [organomation.com]
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- 13. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Unambiguous Structural Elucidation of 2-Formamidothiazol-4-acetic acid using a Suite of 1D and 2D NMR Techniques
Introduction
2-Formamidothiazol-4-acetic acid (FTAA) is a key heterocyclic building block in synthetic organic and medicinal chemistry. Its structural integrity is paramount for the successful synthesis of more complex molecules, including pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural confirmation of such small molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural elucidation of FTAA.
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices and demonstrating how a logical workflow of NMR experiments provides a self-validating system for structural confirmation. While experimental spectra for this specific molecule are not widely available in public databases, this note will utilize high-quality predicted NMR data to illustrate the elucidation process, a common scenario in novel compound characterization.
Predicted NMR Data: The Foundation for Elucidation
In the absence of publicly available experimental spectra, highly accurate prediction algorithms provide a robust framework for anticipating and interpreting NMR data. The following sections will be based on predicted ¹H and ¹³C NMR chemical shifts and coupling constants for 2-Formamidothiazol-4-acetic acid.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of 2-Formamidothiazol-4-acetic acid are numbered as follows:
Figure 2: Workflow for the structural elucidation of 2-Formamidothiazol-4-acetic acid using NMR spectroscopy.
1. ¹H NMR Spectroscopy:
- Purpose: To determine the number of different proton environments and their integrations (relative number of protons). Coupling patterns provide information about neighboring protons.
- Typical Parameters:
- Pulse sequence: zg30
- Spectral width: ~16 ppm
- Acquisition time: ~2-3 s
- Relaxation delay: 2 s
- Number of scans: 8-16
2. ¹³C NMR and DEPT-135 Spectroscopy:
- Purpose: ¹³C NMR identifies the number of unique carbon environments. DEPT-135 (Distortionless Enhancement by Polarization Transfer) is crucial for differentiating between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). Quaternary carbons are absent in a DEPT-135 spectrum.
- Typical Parameters (¹³C):
- Pulse sequence: zgpg30
- Spectral width: ~240 ppm
- Acquisition time: ~1 s
- Relaxation delay: 2 s
- Number of scans: 1024 or more (due to low natural abundance of ¹³C)
3. 2D COSY (Correlation Spectroscopy):
- Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). [1][2][3]Cross-peaks in the 2D spectrum connect coupled protons.
- Typical Parameters:
- Pulse sequence: cosygpqf
- Data points (F2 and F1): 1024 x 256
- Number of scans: 2-4
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
- Purpose: To identify direct, one-bond correlations between protons and the carbons they are attached to. [2][4][5][6][7]Each cross-peak represents a C-H bond.
- Typical Parameters:
- Pulse sequence: hsqcedetgpsisp2.3
- Spectral width (F2 - ¹H): ~16 ppm
- Spectral width (F1 - ¹³C): ~180 ppm
- Data points (F2 and F1): 1024 x 256
- Number of scans: 2-4
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
- Purpose: To identify longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). [4][7][8][9]This is a powerful experiment for connecting different spin systems and identifying quaternary carbons.
- Typical Parameters:
- Pulse sequence: hmbcgplpndqf
- Spectral width (F2 - ¹H): ~16 ppm
- Spectral width (F1 - ¹³C): ~240 ppm
- Data points (F2 and F1): 2048 x 256
- Number of scans: 8-16
Part 2: Spectral Interpretation and Structural Elucidation
The following is a step-by-step interpretation of the predicted NMR data to arrive at the confirmed structure of 2-Formamidothiazol-4-acetic acid.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Formamidothiazol-4-acetic acid (in DMSO-d₆)
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |
| H-N3 | ~11.5 | br s | 1H | - | - | C2, C4, C11 |
| H-C4 | ~7.2 | s | 1H | C4: ~115.0 | CH | C2, C5 (thiazole C), C6 |
| H₂-C6 | ~3.8 | s | 2H | C6: ~35.0 | CH₂ | C4, C5, C7 |
| H-C11 | ~8.5 | s | 1H | C11: ~161.0 | CH | C2 |
| H-O9 | ~12.5 | br s | 1H | - | - | C6, C7 |
| C2 | - | - | - | ~158.0 | Quaternary C | - |
| C5 | - | - | - | ~145.0 | Quaternary C | - |
| C7 | - | - | - | ~172.0 | Quaternary C | - |
Note: Chemical shifts are predicted and may vary slightly in experimental conditions. Labile protons (H-N3 and H-O9) may have broad signals and their chemical shifts are highly dependent on concentration and temperature.
Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals:
-
δ ~12.5 ppm (br s, 1H): A broad singlet far downfield, characteristic of a carboxylic acid proton (H-O9 ).
-
δ ~11.5 ppm (br s, 1H): Another broad singlet, consistent with a formamide N-H proton (H-N3 ).
-
δ ~8.5 ppm (s, 1H): A sharp singlet in the downfield region, typical of a formyl proton (H-C11 ).
-
δ ~7.2 ppm (s, 1H): A singlet in the aromatic/vinylic region, attributable to the proton on the thiazole ring (H-C4 ).
-
δ ~3.8 ppm (s, 2H): A singlet integrating to two protons, corresponding to the methylene group of the acetic acid side chain (H₂-C6 ).
The absence of splitting for the non-labile protons (H-C4, H₂-C6, H-C11) indicates that they do not have any adjacent proton neighbors.
Analysis of ¹³C NMR and DEPT-135 Spectra
The ¹³C NMR spectrum is predicted to show six distinct carbon signals:
-
Three Quaternary Carbons (absent in DEPT-135):
-
δ ~172.0 ppm: Carboxylic acid carbonyl (C7 ).
-
δ ~158.0 ppm: Carbon in the thiazole ring attached to two nitrogens (C2 ).
-
δ ~145.0 ppm: Carbon in the thiazole ring attached to the acetic acid side chain (C5 ).
-
-
Three CH/CH₂ Carbons (visible in DEPT-135):
-
δ ~161.0 ppm (positive): Formyl carbon (C11 ).
-
δ ~115.0 ppm (positive): CH group in the thiazole ring (C4 ).
-
δ ~35.0 ppm (negative): Methylene carbon of the acetic acid group (C6 ).
-
Analysis of 2D NMR Spectra: Connecting the Pieces
While 1D NMR provides the fundamental pieces of the puzzle, 2D NMR connects them to reveal the complete molecular architecture.
COSY: The COSY spectrum is predicted to be simple, showing no cross-peaks between the non-labile protons. This confirms the ¹H NMR observation that the H-C4, H₂-C6, and H-C11 protons are all isolated spin systems.
HSQC: The HSQC spectrum provides direct one-bond C-H correlations, confirming the assignments from the 1D spectra:
-
A cross-peak between the proton at δ ~7.2 ppm and the carbon at δ ~115.0 ppm (H-C4 to C4 ).
-
A cross-peak between the protons at δ ~3.8 ppm and the carbon at δ ~35.0 ppm (H₂-C6 to C6 ).
-
A cross-peak between the proton at δ ~8.5 ppm and the carbon at δ ~161.0 ppm (H-C11 to C11 ).
HMBC: The Key to the Skeleton The HMBC spectrum reveals the connectivity across the molecule through 2- and 3-bond correlations. This is the definitive experiment for assembling the molecular fragments.
Figure 3: Key predicted HMBC correlations for 2-Formamidothiazol-4-acetic acid.
-
From H-C4 (δ ~7.2 ppm): Correlations to C2 (3-bond), C5 (2-bond), and C6 (2-bond) are expected. This firmly places the thiazole proton adjacent to the acetic acid side chain and within the heterocyclic ring.
-
From H₂-C6 (δ ~3.8 ppm): Correlations to C4 (2-bond), C5 (3-bond), and the carboxyl carbon C7 (2-bond) are predicted. This connects the methylene group to both the thiazole ring and its own carbonyl group, confirming the "acetic acid" moiety and its attachment point.
-
From H-C11 (δ ~8.5 ppm): A crucial correlation to C2 (2-bond) is expected. This links the formyl group to the C2 position of the thiazole ring.
-
From H-N3 (δ ~11.5 ppm): Correlations to C2 (2-bond), C4 (2-bond), and C11 (3-bond) would definitively establish the formamido group (-NH-CHO) and its position on the ring.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete chemical structure of 2-Formamidothiazol-4-acetic acid can be unambiguously determined. The ¹H and ¹³C NMR spectra provide the inventory of atoms, while COSY, HSQC, and particularly HMBC experiments reveal the precise connectivity between them. This logical, multi-technique approach provides a robust and self-validating method for structural elucidation, which is indispensable for quality control, reaction monitoring, and regulatory submissions in the chemical and pharmaceutical industries.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link] [10]2. JoVE. Two-Dimensional (2D) NMR: Overview. [Link] [11]3. Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link] [1]4. Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link] [2]5. University College London. Two-dimensional NMR. [Link] [3]6. Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942–1947. [Link] [8][9]7. Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link] [12]9. University College London. Sample Preparation. [Link] [13]10. Georgia Institute of Technology. Small molecule NMR sample preparation. [Link] [14]11. Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link] [4]12. NMR Wiki. 2D HSQC. [Link] [5]13. Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link] [6]14. Columbia University NMR Core Facility. HSQC and HMBC. [Link]
Sources
- 1. 2-Formamidothiazol-4-acetic acid | 75890-68-5 [m.chemicalbook.com]
- 2. Visualizer loader [nmrdb.org]
- 3. PROSPRE [prospre.ca]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. app.nmrium.com [app.nmrium.com]
- 8. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 9. Simulate and predict NMR spectra [nmrdb.org]
- 10. Buy 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid | 64987-06-0 [smolecule.com]
- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 12. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 14. Ethyl 2-formamidothiazol-4-acetate | 64987-05-9 [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Production of 2-Formamidothiazol-4-acetic acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the robust and scalable industrial synthesis of 2-Formamidothiazol-4-acetic acid (FTAA), a critical starting material for the manufacture of high-value active pharmaceutical ingredients (APIs). The synthesis is presented as a two-part process, commencing with the foundational Hantzsch thiazole synthesis to produce the key intermediate, 2-Aminothiazole-4-acetic acid (ATA), followed by a highly efficient formylation step. This guide explains the causality behind critical process parameters, outlines detailed, self-validating protocols for each stage, and establishes a framework for quality control to ensure the final product meets stringent pharmaceutical industry standards.
Introduction and Strategic Importance
2-Formamidothiazol-4-acetic acid (FTAA) is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure is integral to the side chains of several prominent pharmaceutical agents, most notably third-generation cephalosporin antibiotics such as Cefdinir and the H2 receptor antagonist Famotidine.[1][2] The formamido group is not merely a synthetic handle but plays a crucial role in the biological activity of the final API, often by participating in key binding interactions with biological targets.[3]
The growing global demand for these therapeutics necessitates a manufacturing process for FTAA that is not only high-yielding but also economically viable, environmentally responsible, and consistently reproducible on a multi-kilogram to metric-ton scale. The synthetic strategy detailed herein is predicated on these industrial requirements, utilizing readily available starting materials and well-established, scalable chemical transformations.
Overall Synthetic Scheme
The industrial production of FTAA is efficiently achieved through a two-stage synthetic sequence. The first stage involves the construction of the thiazole ring via the Hantzsch synthesis, a classic and reliable method for forming this heterocyclic core.[4][5] The second stage is the selective formylation of the exocyclic amino group.
Caption: Overall two-part synthesis of FTAA.
Part A: Synthesis of 2-Aminothiazole-4-acetic acid (ATA)
Principle and Rationale (Hantzsch Thiazole Synthesis)
The Hantzsch synthesis is the cornerstone of this process, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant.[6] For this application, we utilize ethyl 4-chloroacetoacetate and thiourea.
Causality of Experimental Choices:
-
Reactants: Ethyl 4-chloroacetoacetate is selected as the α-haloketone equivalent due to its commercial availability and appropriate reactivity. Thiourea serves as the thioamide component, providing the nitrogen and sulfur atoms required to form the thiazole ring.
-
Two-Step, One-Pot Approach: The reaction first forms Ethyl 2-aminothiazole-4-acetate. Instead of isolating this ester, a common industrial practice is to proceed directly to acidic hydrolysis in a "one-pot" or "telescoped" sequence. This minimizes handling of intermediates, reduces solvent waste, and improves overall process efficiency.
-
Temperature Control: The initial condensation is exothermic. Strict temperature control is paramount to prevent runaway reactions and the formation of undesired side products. Maintaining a low temperature during the addition of the chloroester ensures selectivity and safety.[7]
Detailed Protocol: Industrial Batch Synthesis of ATA
This protocol is adapted from established industrial methods for producing ATA hydrochloride.[7][8]
Materials & Equipment:
-
Jacketed glass-lined reactor (e.g., 1000 L) with overhead stirring, temperature control unit (chiller/heater), and reflux condenser.
-
Thiourea (technical grade)
-
Ethyl 4-chloroacetoacetate (≥97%)
-
Concentrated Hydrochloric Acid (37%)
-
Denatured Ethanol
-
Purified Water
-
Ammonium Hydroxide (25-30%)
Procedure:
-
Reactor Charging & Initial Cooldown:
-
Charge the reactor with thiourea (50.0 kg, 0.657 kmol) and purified water (200 L).
-
Begin agitation and cool the resulting slurry to 0-5 °C using the jacket chiller.
-
-
Controlled Addition of Chloroester:
-
Slowly add ethyl 4-chloroacetoacetate (108.2 kg, 0.657 kmol) to the thiourea slurry over a period of 2-3 hours.
-
CRITICAL: Maintain the internal batch temperature at 0-5 °C throughout the addition. An uncontrolled exotherm can lead to the formation of impurities.
-
-
Reaction Maturation (Condensation):
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 3-4 hours.
-
Monitor the reaction progress via HPLC until the consumption of ethyl 4-chloroacetoacetate is ≥99%.
-
-
Hydrolysis:
-
Once the condensation is complete, slowly and carefully add concentrated hydrochloric acid (162 L) to the reaction mixture.
-
Heat the reactor contents to reflux (approximately 95-100 °C) and maintain for 6-8 hours. The hydrolysis of the ethyl ester to the carboxylic acid occurs during this step.
-
-
Crystallization and Isolation:
-
Cool the reaction mixture slowly to 0-5 °C over 4-6 hours to induce crystallization of the ATA hydrochloride salt.
-
Hold at this temperature for at least 2 hours to maximize precipitation.
-
Isolate the product by centrifugation.
-
Wash the wet cake with cold (0-5 °C) denatured ethanol (2 x 50 L) to remove residual acids and impurities.
-
-
Drying:
-
Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is ≤0.5%.
-
Expected Yield: 95-105 kg (75-82% of theoretical) of off-white to pale yellow crystalline solid.
-
Part B: Formylation of ATA to 2-Formamidothiazol-4-acetic acid (FTAA)
Principle and Rationale
The conversion of the primary amino group of ATA to a formamide is achieved using a potent formylating agent. A mixed anhydride of formic acid and acetic anhydride is the reagent of choice for large-scale operations.
Causality of Experimental Choices:
-
Formylating Agent: Simply using formic acid requires high temperatures and long reaction times, which can lead to degradation of the heat-sensitive thiazole ring. Acetic anhydride reacts with formic acid in situ to form formyl acetate, a much more powerful acylating agent. This allows the reaction to proceed rapidly at low temperatures, preserving the integrity of the product.[9]
-
Solvent: Formic acid itself serves as both a reagent and a solvent, simplifying the process and avoiding the need for additional organic solvents.
-
Isolation: The product is conveniently isolated by precipitation upon addition of an anti-solvent (e.g., water), which is a highly scalable and efficient purification method.
Detailed Protocol: Industrial Batch Synthesis of FTAA
Materials & Equipment:
-
Jacketed glass-lined reactor with appropriate controls.
-
2-Aminothiazole-4-acetic acid (ATA) from Part A.
-
Formic Acid (99%)
-
Acetic Anhydride (98%)
-
Purified Water
Procedure:
-
Preparation of Formylating Agent:
-
Charge the reactor with formic acid (250 L).
-
Cool the formic acid to 0-5 °C.
-
Slowly add acetic anhydride (100 kg, 0.98 kmol) while maintaining the temperature below 10 °C.
-
Stir the mixture at 5-10 °C for 1 hour to ensure the formation of the mixed anhydride.
-
-
Formylation Reaction:
-
In portions, add dry ATA (100 kg, based on free base, ~0.63 kmol) to the pre-formed formylating agent.
-
CRITICAL: Maintain the temperature between 10-15 °C during the addition. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 15-20 °C for 2-3 hours.
-
Monitor reaction completion by HPLC until the ATA content is ≤0.5%.
-
-
Product Precipitation and Isolation:
-
Once the reaction is complete, slowly add purified water (500 L) to the reaction mass while maintaining the temperature below 25 °C. This will quench the excess acetic anhydride and precipitate the FTAA product.
-
Cool the resulting slurry to 0-5 °C and stir for 2 hours.
-
Isolate the product by centrifugation.
-
Wash the wet cake thoroughly with cold purified water until the pH of the filtrate is neutral (pH 6-7).
-
-
Drying:
-
Dry the product under vacuum at 60-70 °C until the loss on drying (LOD) is ≤1.0%.
-
Expected Yield: 105-115 kg (90-97% of theoretical) of a white to off-white solid.
-
Quality Control and Analytical Protocols
Ensuring the purity and identity of both the ATA intermediate and the final FTAA product is critical. The following analytical methods should be employed.[10][11]
| Parameter | ATA (Intermediate) | FTAA (Final Product) | Method |
| Appearance | Off-white to pale yellow crystalline solid | White to off-white solid | Visual Inspection |
| Identification | Conforms to reference standard | Conforms to reference standard | FTIR Spectroscopy |
| Assay (Purity) | ≥98.5% (by HPLC) | ≥99.0% (by HPLC) | HPLC-UV (254 nm) |
| Loss on Drying | ≤0.5% | ≤1.0% | Gravimetric (105°C) |
| ¹H NMR | Spectrum conforms to structure | Spectrum conforms to structure | 400 MHz NMR (DMSO-d₆) |
| Residual Solvents | Ethanol ≤5000 ppm | Acetic Acid ≤5000 ppm | Headspace GC |
HPLC Method Outline:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
Integrated Production and QC Workflow
The entire manufacturing process is a sequence of controlled operations and quality checks designed to ensure a consistent and high-quality output.
Caption: Integrated workflow from raw materials to final product release.
Conclusion
This application note details a validated and scalable two-part synthesis for the industrial production of 2-Formamidothiazol-4-acetic acid. By leveraging the classic Hantzsch reaction followed by an efficient mixed-anhydride formylation, this process provides a high-yield, cost-effective, and robust route to a key pharmaceutical intermediate. Adherence to the outlined protocols, particularly with respect to temperature control and in-process monitoring, is essential for ensuring the safety, efficiency, and quality required for pharmaceutical manufacturing.
References
- Bayer Aktiengesellschaft. (2007). A cefdinir intermediate. (EP1842852A1). Google Patents.
- F. Hoffmann-La Roche Ag. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (WO2011029596A1). Google Patents.
-
Montes, B., et al. (2006). An Alternative Procedure for Preparation of Cefdinir. ResearchGate. Retrieved from [Link]
-
Izquierdo, M. L., et al. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(1), 40-46. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Watts, P., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4, 318-322. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Harbin Hengyun Technology Development Co., Ltd. (2012). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (CN102827099A). Eureka | Patsnap. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (US4391979A). Google Patents.
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]
-
Li, J., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1941-1948. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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FDA. (n.d.). PEPCID (famotidine) Label. Retrieved from [Link]
-
PubChem. (n.d.). Cefdinir. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (US4503234A). Google Patents.
-
Zhang, Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Famotidine. Retrieved from [Link]
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USP-NF. (2014). Cefdinir for Oral Suspension. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Famotidine Acid Methyl Ester Acetic Acid Salt (Famotidine Impurity). Retrieved from [Link]
-
Medscape. (n.d.). Cefdinir Dosing, Indications, Interactions, Adverse Effects, and More. Retrieved from [Link]
-
Eben, A., & Freudlsperger, F. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA). ResearchGate. Retrieved from [Link]
-
Qin, Z., & Chen, C. (2005). Synergistic action of famotidine and chlorpheniramine on acetic acid-induced chronic gastric ulcer in rats. World Journal of Gastroenterology, 11(45), 7203-7207. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-Formamidothiazol-4-acetic Acid for Biological Screening
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring is a cornerstone in the world of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural motif in natural products like vitamin B1 (thiamine) and in a wide array of synthetic drugs with activities spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[3][4][5] The aromatic nature of the thiazole ring allows for various chemical modifications, making it an ideal starting point for the development of new therapeutic agents.[2]
2-Formamidothiazol-4-acetic acid is a particularly interesting starting material for generating a library of diverse compounds for biological screening. It possesses three key functional groups amenable to derivatization: the carboxylic acid, the formamido group, and the thiazole ring itself. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile scaffold. We will explore robust protocols for esterification and amidation of the carboxylic acid moiety, as well as N-acylation of the formamido group, and discuss relevant biological screening assays to evaluate the resulting compound library.
Strategic Derivatization of 2-Formamidothiazol-4-acetic Acid
The primary strategy for generating a library of derivatives from 2-Formamidothiazol-4-acetic acid is to modify its functional groups to explore the chemical space around the core scaffold. This allows for the systematic evaluation of how different substituents impact biological activity, a cornerstone of structure-activity relationship (SAR) studies.
Derivatization Workflow Overview
The overall workflow for the derivatization and subsequent screening of 2-Formamidothiazol-4-acetic acid is depicted below. This process begins with the selection of the derivatization strategy, followed by synthesis, purification, characterization, and finally, biological evaluation.
Caption: A generalized workflow for the derivatization and screening of 2-Formamidothiazol-4-acetic acid.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of 2-Formamidothiazol-4-acetic acid is a prime target for derivatization, readily undergoing esterification and amidation to produce a wide range of analogues.
Esterification
Esterification replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, which can significantly alter the compound's polarity, lipophilicity, and cell permeability.
This method is particularly useful for acid-sensitive substrates and for the formation of esters with a variety of alcohols, including sterically hindered ones.[6] It utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][6]
Materials:
-
2-Formamidothiazol-4-acetic acid
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Formamidothiazol-4-acetic acid (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Amidation
The formation of amides introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. A wide variety of primary and secondary amines can be used to generate a diverse library of carboxamides.
This is a standard and highly efficient method for amide bond formation that minimizes side reactions and racemization (if chiral amines are used).[2]
Materials:
-
2-Formamidothiazol-4-acetic acid
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Formamidothiazol-4-acetic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture.
-
Cool the reaction to 0 °C and add EDCI (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or preparative HPLC.
Part 2: Derivatization of the Formamido Group
The formamido group (-NHCHO) offers another site for modification. While the amide bond is generally stable, the N-H proton can be substituted, or the formyl group can be replaced with other acyl groups.
N-Acylation of the Formamido Nitrogen
Introducing a second acyl group can significantly alter the electronic properties and steric profile of the molecule.
This protocol utilizes a strong base to deprotonate the formamido nitrogen, followed by reaction with an acylating agent.
Materials:
-
2-Formamidothiazol-4-acetic acid ester (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Important: This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the 2-formamidothiazol-4-acetic acid ester (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Chemical Derivatization Schemes
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Reaction schemes for the derivatization of 2-Formamidothiazol-4-acetic acid.
Part 3: Purification and Characterization
Rigorous purification and characterization are essential to ensure that the biological data obtained is reliable and corresponds to the intended compound.
Purification
High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of small molecule libraries.[1][7]
General HPLC Purification Protocol:
-
System: A preparative HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: Wavelength selection should be based on the UV absorbance maximum of the thiazole core.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., DMSO, methanol) and inject it onto the column. Collect fractions corresponding to the desired product peak and combine them. The solvent is then removed under reduced pressure, often by lyophilization if TFA is used.
Characterization
The identity and purity of the final compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized derivatives. The appearance of new signals corresponding to the added ester, amide, or acyl groups, and shifts in the signals of the parent scaffold, will confirm a successful reaction.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Appearance of new proton signals from the added R group (e.g., -OCH₃, -NH-CH₂-Ph). |
| ¹³C NMR | Structural confirmation | Appearance of new carbon signals and shifts in the carbonyl carbon signal. |
| HRMS | Molecular formula confirmation | Observed m/z value should match the calculated exact mass of the target molecule. |
| HPLC | Purity assessment | A single major peak in the chromatogram, ideally >95% purity.[10] |
Part 4: Biological Screening
The diverse biological activities of thiazole derivatives suggest several potential avenues for screening the newly synthesized library.[4][11]
Anticancer Activity
Many thiazole-containing compounds have shown potent anticancer activity.
-
MTT or SRB Assay: These are colorimetric assays used to assess cell viability and proliferation. The compounds can be screened against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to determine their half-maximal inhibitory concentration (IC₅₀).[4][11]
Cyclooxygenase (COX) Inhibition
Some thiazole derivatives have been identified as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs.[3][11]
-
In Vitro COX Inhibition Assay: Commercially available kits can be used to measure the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes. This allows for the determination of IC₅₀ values and selectivity for the COX-2 isoform.[3]
Antimicrobial Activity
The thiazole scaffold is present in several antimicrobial agents.
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4]
Conclusion
2-Formamidothiazol-4-acetic acid is a valuable and versatile starting material for the generation of compound libraries for biological screening. The protocols outlined in this application note provide a robust framework for the synthesis of ester, amide, and N-acyl derivatives. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can uncover novel structure-activity relationships and identify promising lead compounds for further drug development.
References
-
An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing. Available from: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available from: [Link]
-
Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. ScienceDirect. Available from: [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Publishing. Available from: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information. Available from: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
-
TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate. Available from: [Link]
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available from: [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available from: [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS UNISS. Available from: [Link]
-
Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions. ArTS. Available from: [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. RSC Publishing. Available from: [Link]
-
Characterization of fluxional hydrogen-bonded complexes of acetic acid and acetate by NMR: geometries and isotope and solvent effects. National Center for Biotechnology Information. Available from: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available from: [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available from: [Link]
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Application Notes and Protocols: 2-Formamidothiazol-4-acetic Acid as a Versatile Precursor for Novel Antibiotic Development
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant antimicrobial agents.[1] This document provides detailed application notes and protocols for utilizing 2-formamidothiazol-4-acetic acid as a key precursor for the synthesis and evaluation of new antibiotic candidates. We will cover the synthesis of the precursor, its strategic modification into potential drug molecules, and the subsequent biological evaluation methodologies.
Introduction: The Thiazole Scaffold in Antimicrobial Research
The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen that is a cornerstone in the development of therapeutic agents.[2][3] Its presence in natural products and synthetic drugs, including penicillins and cephalosporins, highlights its value.[4] The thiazole moiety's unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery.[5] Specifically, 2-formamidothiazol-4-acetic acid offers two key points for chemical modification: the carboxylic acid group and the protected amino group (as a formamide). This dual reactivity allows for its incorporation into larger, more complex molecules, such as beta-lactam antibiotics, or for the creation of entirely new classes of inhibitors.
This guide is intended for researchers in drug development and medicinal chemistry, providing both the scientific rationale and practical, step-by-step protocols for leveraging this valuable precursor.
Section 1: The Precursor: Synthesis and Properties of 2-Formamidothiazol-4-acetic acid
The utility of any synthetic campaign begins with a reliable supply of the starting material. 2-Formamidothiazol-4-acetic acid is not commonly available and typically requires synthesis. The formamido group serves as a protected form of the more reactive 2-amino group, which is crucial for controlling selectivity in subsequent reactions.
Protocol: Synthesis of 2-Formamidothiazol-4-acetic acid
This protocol is a two-step process starting from the reaction of thiourea with 4-chloroacetoacetyl chloride to form (2-aminothiazol-4-yl)-acetic acid, followed by formylation.[6][7]
Step 1: Synthesis of (2-Aminothiazol-4-yl)-acetic acid Hydrochloride [7]
-
Reaction Setup: In a 500 mL double-walled flask equipped with a mechanical stirrer and a dropping funnel, suspend thiourea (15.2 g, 0.2 mol) in 30 mL of deionized water. Cool the suspension to 5-10°C using a circulating chiller.
-
Preparation of Reagent: In a separate flask, dissolve 4-chloroacetoacetyl chloride (31.0 g, 0.2 mol) in 190 g of methylene chloride.
-
Addition: Add the 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 60-90 minutes, ensuring the internal temperature is maintained between 5°C and 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for an additional 2-3 hours.
-
Isolation: The product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, will precipitate as a solid. Isolate the solid by vacuum filtration, wash with cold methylene chloride (2 x 30 mL), and dry under vacuum.
Step 2: Formylation to 2-Formamidothiazol-4-acetic acid [6]
-
Reaction Setup: In a 250 mL round-bottom flask, place the dried (2-aminothiazol-4-yl)-acetic acid hydrochloride (19.45 g, 0.1 mol).
-
Reagent Addition: Add formic acid (12.9 g, 0.28 mol) and acetic anhydride (28.6 g, 0.28 mol) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Work-up and Isolation: Upon completion, carefully quench the excess acetic anhydride by slowly adding cold water. The product will precipitate. Filter the solid, wash thoroughly with cold water to remove residual formic and acetic acid, and dry under vacuum to yield 2-formamidothiazol-4-acetic acid.
Causality and Insights:
-
Using 4-chloroacetoacetyl chloride provides a direct route to the acetic acid side chain.[7]
-
The formylation step protects the exocyclic amine, preventing it from interfering with subsequent coupling reactions involving the carboxylic acid. The use of formic acid with acetic anhydride is an effective and common method for this transformation.[6]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃S |
| Molecular Weight | 186.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water and alcohols |
Section 2: Application in the Synthesis of Novel Antibiotic Candidates
The true potential of 2-formamidothiazol-4-acetic acid is realized when it is used as a building block. Its structure is a key side chain in several third-generation cephalosporin antibiotics, such as Cefditoren.[8][9][10]
General Synthetic Workflow
The general strategy involves activating the carboxylic acid of the precursor and then coupling it with a core amine-containing scaffold, such as a cephalosporin nucleus (e.g., 7-aminocephalosporanic acid or its derivatives).
Protocol: Synthesis of a Cefditoren Analogue Side Chain
This protocol details the synthesis of an activated thioester of a derivative of 2-formamidothiazol-4-acetic acid, which is ready for coupling to a cephalosporin nucleus like 7-ATCA.[10]
-
Preparation of (Z)-2-(2-formamidothiazol-4-yl)-2-methoxyiminoacetic acid: Start with a commercially available or synthesized 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and perform formylation as described in Section 1.1, Step 2.
-
Activation as a Thioester:
-
In a reaction vessel under an inert nitrogen atmosphere, dissolve the formylated acid (1 eq.) in a suitable aprotic polar solvent like dichloromethane or DMF.[10]
-
Cool the solution to -10°C to 0°C.
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 2-mercaptobenzothiazole (1.1 eq.).
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
-
Isolation of Activated Ester:
-
The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The filtrate, containing the activated 2-mercaptobenzothiazole ester, can often be used directly in the next step without further purification.
-
Trustworthiness and Validation:
-
Reaction Monitoring: Progress of the activation and subsequent coupling should be monitored by HPLC or LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Structural Confirmation: The final synthesized antibiotic's structure must be rigorously confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Biological Evaluation and Mechanism of Action
Once a novel compound is synthesized, its biological activity must be assessed. Thiazole-based antibiotics can exhibit several mechanisms of action depending on their overall structure.
Potential Mechanisms of Action
Thiazole derivatives are known to inhibit a range of critical bacterial processes.[3][11] The specific target is often dictated by the scaffold to which the thiazole moiety is attached.
-
Cell Wall Synthesis Inhibition: When coupled to a β-lactam nucleus (e.g., cephalosporin), the primary mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis.[8][12]
-
DNA Gyrase/Topoisomerase IV Inhibition: Some thiazole compounds can interfere with bacterial DNA replication by inhibiting these essential enzymes.[5]
-
FtsZ Polymerization Inhibition: FtsZ is a crucial protein in bacterial cell division, forming the Z-ring. Certain thiazole-quinolinium derivatives have been shown to disrupt FtsZ polymerization, leading to cell filamentation and death.[13]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay for quantifying antibacterial potency.
-
Preparation of Stock Solution: Dissolve the synthesized compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture the bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli) in cation-adjusted Mueller-Hinton Broth (MHB) to log phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution:
-
Dispense 100 µL of MHB into each well of a 96-well microtiter plate.
-
Add a specific volume of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing MHB and bacteria, but no compound.
-
Negative Control: Wells containing MHB only.
-
Reference Antibiotic: Run a parallel dilution of a known antibiotic (e.g., ampicillin, ciprofloxacin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).
Data Interpretation
The potency of the synthesized compounds can be categorized based on their MIC values.
| MIC Range (µg/mL) | Interpretation |
| ≤ 2 | Potent Activity |
| 4 - 16 | Moderate Activity |
| 32 - 64 | Weak Activity |
| ≥ 128 | Generally Considered Inactive |
Expert Insights: It is crucial to test against a panel of bacteria, including both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) species, as well as drug-resistant strains (e.g., MRSA), to understand the spectrum of activity.[14]
References
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3):691-698. [Link: Available upon request]
- (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(1), 40-46. [Link: https://doi.org/10.1016/s0014-827x(99)00118-4]
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link: https://www.jocpr.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [Link: https://www.chembiointerface.com/pdf/jcr-2023-01-08-a]
- Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 14(11), 1109. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623511/]
- Kumar, S., et al. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link: https://ijpsr.
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). Chemistry Central Journal, 13(1), 103. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6744641/]
- Synthesis of 2-ethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid. (n.d.). PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-2-ethoxyimino-2-2-formamidothiazol-4-yl-acetic-acid]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(20), 7183. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609395/]
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13325-13347. [Link: https://biointerfaceresearch.com/wp-content/uploads/2021/06/20695837.2021.11.5.1332513347.pdf]
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 7959. [Link: https://www.mdpi.com/1420-3049/27/22/7959]
- Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (2018). Jundishapur Journal of Microbiology, 11(6), e64101. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6042377/]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link: https://jchemrev.com/article_170132.html]
- Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. European Journal of Medicinal Chemistry, 192, 112190. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7156942/]
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9461-9507. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7598583/]
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- US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (n.d.). Google Patents. [Link: https://patents.google.
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents. [Link: https://patents.google.
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High-Efficiency N-Formylation of 2-Aminothiazole-4-Acetic Acid Using In Situ Generated Acetic Formic Anhydride
An Application Note for Drug Development Professionals
Abstract This application note provides a detailed and robust experimental protocol for the N-formylation of 2-aminothiazole-4-acetic acid, a critical intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, which serves as a potent and highly efficient formylating agent. This procedure is characterized by its mild reaction conditions, rapid completion time, and high yields, making it an ideal choice for both small-scale research and larger-scale drug development workflows. The protocol includes a step-by-step guide, a discussion of the underlying reaction mechanism, quantitative data tables, and a visual workflow to ensure reproducibility and clarity for researchers and scientists in the field of drug discovery.
Introduction: The Significance of N-Formylated Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The functionalization of this scaffold is a key strategy in the development of novel drug candidates. N-formylation, the introduction of a formyl group (-CHO) onto the amino group of 2-aminothiazole-4-acetic acid, is a crucial chemical transformation.[4] The resulting formamide can act as a vital synthetic intermediate, a protecting group for the amine, or a precursor for isocyanide synthesis.[4][5]
Traditional formylation methods can be harsh or require expensive, moisture-sensitive reagents.[6] The use of acetic formic anhydride (AFA), generated in situ, circumvents many of these issues. AFA is a powerful acylating agent that selectively transfers a formyl group under mild, low-temperature conditions, often resulting in near-quantitative yields in under 15 minutes.[5][7] This application note details a reliable and field-proven protocol for this specific transformation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-formylation reaction proceeds via a nucleophilic acyl substitution mechanism. Acetic formic anhydride, formed from the reaction of acetic anhydride and formic acid, possesses two electrophilic carbonyl carbons. The formyl carbonyl is significantly more reactive than the acetyl carbonyl due to lower steric hindrance and higher electrophilicity.
The reaction mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminothiazole ring attacks the more electrophilic formyl carbonyl carbon of AFA.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, eliminating the stable acetate anion as a leaving group.
-
Deprotonation: A final deprotonation step yields the neutral N-formylated product, 2-(formylamino)thiazole-4-acetic acid, and acetic acid as a byproduct.[5]
Part A: In Situ Generation of Acetic Formic Anhydride (AFA)
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add acetic anhydride (1.1 eq.) to the flask and cool the stirred solution to -20 °C using an ice/salt or acetone/dry ice bath. [5]3. Slowly add formic acid (1.1 eq.) dropwise via the dropping funnel to the stirred acetic anhydride. Maintain the internal temperature below -15 °C throughout the addition.
-
After the addition is complete, stir the mixture at -20 °C for an additional 20-30 minutes to ensure the complete formation of acetic formic anhydride. [8]The AFA solution is unstable and should be used immediately. [9] Part B: N-Formylation Reaction
-
In a separate flame-dried flask, dissolve 2-aminothiazole-4-acetic acid (1.0 eq.) in a minimal amount of anhydrous Tetrahydrofuran (THF).
-
Cool the substrate solution to -20 °C in an ice/salt bath.
-
Slowly add the pre-formed, cold AFA solution from Part A to the stirred substrate solution via a cannula or syringe over 15-20 minutes. Ensure the internal temperature does not rise above -15 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Dichloromethane:Methanol, 9:1). The reaction is typically complete within 15-30 minutes after the addition is finished, as indicated by the disappearance of the starting amine spot. [5][7] Part C: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to warm to room temperature slowly.
-
Remove the solvent (THF) under reduced pressure using a rotary evaporator.
-
Add dichloromethane (DCM) to the residue and carefully wash the organic solution with a saturated sodium bicarbonate solution to neutralize any remaining acids. Caution: CO₂ gas will evolve.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-formylated product.
Part D: Purification and Characterization
-
The crude product, 2-(formylamino)thiazole-4-acetic acid, is often obtained in high purity.
-
If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity. [10][11]
Safety and Handling
-
Acetic anhydride and formic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a chemical fume hood.
-
Acetic formic anhydride is moisture-sensitive and thermally unstable. It should be prepared fresh and used immediately. [5][12]Do not store the AFA reagent in a sealed container, as decomposition can lead to a buildup of carbon monoxide gas. [12]* The work-up procedure involving sodium bicarbonate will release carbon dioxide gas and should be performed with caution to avoid pressure buildup.
References
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Sabi, A. A. (2024). Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. ResearchGate. Available at: [Link]
- Google Patents. (2011). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
St. Fleur, A. et al. (2012). Formylation of Amines. National Center for Biotechnology Information. Available at: [Link]
-
Singh, P. et al. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available at: [Link]
-
Kour, J. et al. (2017). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. Available at: [Link]
-
Muramatsu, I. et al. (1965). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar. Available at: [Link]
-
Krimen, L. I. (1970). Acetic Formic Anhydride. Organic Syntheses. Available at: [Link]
-
Katritzky, A. R. et al. (2004). N-Formylbenzotriazole. Organic Syntheses. Available at: [Link]
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Ayati, A. et al. (2015). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]
-
Kim, J. et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]
-
Rostom, S. A. F. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
El-Sayed, M. A. A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]
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Shrestha, S. K. et al. (2017). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Google Patents. (1983). CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
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PubChem. * (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1)*. Available at: [Link]
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Jiao, Y. et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. American Chemical Society. Available at: [Link]
- Patsnap. (2011). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
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Swaminathan, S. & Hanzlik, R. P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. National Center for Biotechnology Information. Available at: [Link]
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Al-Balas, Q. et al. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]
- Google Patents. (1949). US2489038A - Purification of 2-aminothiazole.
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Asian Publication Corporation. (2019). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Available at: [Link]
-
SpectraBase. (2025). 2-[2-[(2-chloroacetyl)amino]thiazol-4-yl]acetic acid ethyl ester. Available at: [Link]
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Topic: High-Purity Recovery of 2-Formamidothiazol-4-acetic Acid: A Protocol for Recrystallization
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract & Core Principles
This application note provides a comprehensive, field-proven protocol for the purification of 2-Formamidothiazol-4-acetic acid (FTAA) via recrystallization. FTAA is a critical intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics[1]. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful purification technique that leverages the differential solubility of a target compound and its impurities in a selected solvent system at varying temperatures[2][3][4]. The fundamental principle relies on dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution.[5] As this solution undergoes controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules.[2] The impurities remain in the solution (mother liquor), allowing for the isolation of the pure solid compound by filtration.[2][5] This guide explains the causality behind each step, ensuring a robust and reproducible purification process.
Physicochemical Profile: 2-Formamidothiazol-4-acetic acid
Understanding the properties of FTAA is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃S | [1] |
| Molecular Weight | 186.19 g/mol | [1] |
| Boiling Point | 409 °C at 760 mmHg (Predicted) | [1] |
| pKa | 8.65 ± 0.70 (Predicted) | [1] |
| Storage | 2-8°C, protect from light | [1] |
The Science of Solvent Selection: A Self-Validating System
The success of recrystallization is critically dependent on the choice of solvent.[8] An ideal solvent system is not merely a medium for dissolution but an active participant in the purification process. The selection process itself is a self-validating experiment.
Characteristics of an Optimal Recrystallization Solvent:
-
High Temperature Coefficient: The solvent must exhibit high solubility for FTAA at its boiling point but poor solubility at or below room temperature. This differential is the driving force for crystallization and high recovery yield.[9]
-
Impurity Solubility Profile: Impurities should ideally be either extremely soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[10]
-
Chemical Inertness: The solvent must not react with FTAA.[9][11]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.[9]
-
Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[11]
Given the polar functional groups (carboxylic acid, amide) in FTAA, a range of polar solvents should be tested.
| Potential Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Water | 100 | High | The carboxylic acid group suggests potential solubility in hot water. A related compound is insoluble, but the formamido group may alter this.[6][7][12] Worth testing. |
| Ethanol | 78 | High | A common, effective solvent for moderately polar organic compounds. |
| Methanol | 65 | High | Similar to ethanol but more volatile. Its lower boiling point may be advantageous if FTAA is thermally sensitive. |
| Ethyl Acetate | 77 | Medium | Often a good choice for compounds with ester-like or amide functionalities.[13] |
| Acetone | 56 | Medium | A strong solvent, may prove too effective at room temperature, leading to low recovery. Useful in solvent-pair systems. |
| Acetonitrile | 82 | High | A polar aprotic solvent that can be effective for nitrogen-containing compounds. |
Experimental Protocol
Part A: Systematic Solvent Selection
This protocol outlines a small-scale, systematic approach to identify the optimal solvent or solvent pair.
Equipment:
-
Small test tubes (13x100 mm)
-
Hot plate with a water or sand bath
-
Pasteur pipettes
-
Vortex mixer
-
Ice-water bath
Procedure:
-
Preparation: Place approximately 20-30 mg of crude FTAA into separate, labeled test tubes.
-
Room Temperature Test: To each test tube, add the chosen solvent dropwise (starting with ~0.5 mL) and vortex. Observe if the solid dissolves completely at room temperature.
-
Causality Check: If the solid dissolves readily in the cold solvent, that solvent is unsuitable for recrystallization as recovery will be poor.[10]
-
-
Hot Dissolution Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in the hot water bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling & Crystallization Test: Once a clear, hot solution is obtained, allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Evaluation: The ideal solvent is one that fails the room temperature test (step 2) but passes the hot dissolution and cooling tests (steps 3 & 4) with significant crystal formation.
Caption: A workflow for systematically evaluating potential recrystallization solvents.
Part B: Macroscale Recrystallization Protocol
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Perform all operations in a certified chemical fume hood.
-
If using flammable organic solvents, use a hot plate for heating; never an open flame.[5]
-
Consult the Safety Data Sheet (SDS) for 2-Formamidothiazol-4-acetic acid and all solvents used. Related compounds are known to cause skin, eye, and respiratory irritation.[14][15]
Equipment:
-
Erlenmeyer flasks (appropriate sizes)
-
Graduated cylinders
-
Hot plate
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
Caption: The sequential stages of the macroscale recrystallization process.
Procedure:
-
Dissolution: Place the crude 2-Formamidothiazol-4-acetic acid in an appropriately sized Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add a small portion of the hot solvent to the FTAA and swirl. Continue adding small portions of hot solvent until the FTAA is just completely dissolved.
-
Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.[8] This involves pouring the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[17]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the purified compound.[2][4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[16]
-
Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold recrystallization solvent.[2][17]
-
Causality Check: The solvent must be cold to avoid dissolving a significant portion of the purified crystals.[17] This wash removes any residual mother liquor containing dissolved impurities from the crystal surfaces.
-
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass and allow them to air-dry completely, or dry in a vacuum oven at a low temperature.
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Solution: Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystals Form: The solution was not saturated. Solution: Boil off some of the solvent to increase the concentration and attempt to cool again.[9] If that fails, try inducing crystallization by scratching the inner wall of the flask or adding a seed crystal.
-
Low Recovery: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfers. Solution: Re-concentrate the mother liquor and cool it again to obtain a "second crop" of crystals, though these may be less pure.[5]
References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Royal Society of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Cas 75890-68-5, 2-Formamidothiazol-4-acetic acid - LookChem. (n.d.). LookChem. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
3: Crystallization - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Crystallization for Purification.pptx - Slideshare. (n.d.). Slideshare. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. (n.d.). University of Colorado Boulder. [Link]
-
Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. (2000). Farmaco. [Link]
-
Synthesis of 2-ethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091 - PubChem. (n.d.). PubChem. [Link]
-
Recrystallization. (n.d.). [Link]
-
(2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | SIELC Technologies. (2018). SIELC Technologies. [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. (n.d.). PubChem. [Link]
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents. (n.d.).
-
Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem. (n.d.). PubChem. [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or a hot water bath on a hot plate. (n.d.). [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Recrystallization-1.pdf. (n.d.). [Link]
-
2-(Formylamino)thiazole-4-acetic acid ethyl ester - ChemBK. (2024). ChemBK. [Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.).
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The Strategic Integration of 2-Formamidothiazol-4-acetic Acid in Combinatorial Chemistry Libraries: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Status of the Thiazole Scaffold
In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is relentless. Combinatorial chemistry has emerged as a powerful engine in this endeavor, enabling the rapid synthesis and screening of vast libraries of compounds. Central to the success of this strategy is the judicious selection of core scaffolds—molecular frameworks that provide a foundation for structural diversity and biological activity. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has earned the esteemed status of a "privileged scaffold".[1] Its prevalence in a multitude of biologically active compounds, ranging from antibiotics to anticancer agents, underscores its significance in medicinal chemistry.[2][3]
This guide focuses on a particularly valuable building block derived from this privileged core: 2-formamidothiazol-4-acetic acid . Its unique structural features, including a protected amine and a reactive carboxylic acid, make it an exceptionally versatile tool for the construction of diverse chemical libraries. The formamido group serves to modulate the electronic properties and biological activity of the final compounds, while the acetic acid moiety provides a convenient handle for various chemical transformations, including its use in multicomponent reactions and solid-phase synthesis.[1]
This document provides a comprehensive overview of the application of 2-formamidothiazol-4-acetic acid in combinatorial library synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, accessible format.
Key Advantages of 2-Formamidothiazol-4-acetic Acid in Library Synthesis
The utility of 2-formamidothiazol-4-acetic acid as a building block in combinatorial chemistry stems from several key advantages:
-
Structural Rigidity and Defined Vectorial Display: The thiazole ring provides a rigid core, which helps to pre-organize the appended functionalities in a defined spatial orientation. This is crucial for optimizing interactions with biological targets.
-
"Bio-isosteric" Potential: The thiazole ring is often considered a bio-isostere of other aromatic and heteroaromatic systems, allowing for the exploration of chemical space around a known pharmacophore.
-
Multiple Points for Diversification: The core structure presents several points for the introduction of diversity, both at the thiazole ring itself (if synthesized from precursors) and through the functional handles of the formamido and acetic acid groups.
-
Compatibility with Modern Synthetic Methodologies: As will be detailed, this building block is highly compatible with powerful combinatorial techniques such as the Ugi four-component reaction and solid-phase synthesis.
Application I: Solution-Phase Library Synthesis via the Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the one-pot synthesis of complex α-acylamino carboxamide derivatives from an aldehyde, an amine, an isocyanide, and a carboxylic acid.[4][5][6] The high atom economy, operational simplicity, and the ability to generate significant molecular diversity from readily available starting materials make the U-4CR an ideal strategy for constructing combinatorial libraries.[7][8]
2-Formamidothiazol-4-acetic acid serves as the carboxylic acid component in this reaction, incorporating the privileged thiazole scaffold directly into the library members. This approach allows for the rapid generation of peptidomimetic libraries with potential therapeutic applications.[9][10][11]
Logical Workflow for Ugi Reaction-based Library Synthesis
Caption: Workflow for Ugi reaction library synthesis.
Detailed Protocol: Parallel Synthesis of a 96-Well Thiazole-Peptidomimetic Library
This protocol describes the parallel synthesis of a library of 96 unique compounds in a 96-well plate format using the Ugi four-component reaction.
Materials:
-
2-Formamidothiazol-4-acetic acid
-
A diverse set of 8 aldehydes (in methanol, 1.0 M)
-
A diverse set of 12 primary amines (in methanol, 1.0 M)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (in methanol, 1.0 M)
-
Methanol (anhydrous)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions: Prepare 1.0 M stock solutions of 2-formamidothiazol-4-acetic acid, each aldehyde, and each amine in anhydrous methanol.
-
Reactant Dispensing (Automated or Manual):
-
To each well of the 96-well plate, add 100 µL of the 2-formamidothiazol-4-acetic acid solution (0.1 mmol).
-
Dispense 100 µL of a unique aldehyde solution to each of the 12 columns.
-
Dispense 100 µL of a unique amine solution to each of the 8 rows.
-
-
Reaction Initiation: Add 100 µL of the isocyanide solution (0.1 mmol) to each well.
-
Reaction Incubation: Seal the reaction block with a Teflon-lined cap mat. Place the block on an orbital shaker and agitate at room temperature for 48 hours. The reaction is typically exothermic and complete within minutes to hours, but longer reaction times can ensure higher yields for less reactive components.[4]
-
Work-up and Purification:
-
After the reaction is complete, concentrate the contents of each well using a centrifugal evaporator.
-
Redissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the products using parallel flash chromatography or high-performance liquid chromatography (HPLC).
-
Expected Yields and Purity:
The yields of Ugi reactions are generally high, often exceeding 80%. Purity will depend on the specific reactants used and the efficiency of the purification method.
| Reactant Class | Diversity | Typical Yield Range | Typical Purity (Post-Purification) |
| Aldehydes | Aliphatic, Aromatic | 70-95% | >95% |
| Amines | Primary aliphatic, anilines | 65-90% | >95% |
| Isocyanides | Aliphatic, aromatic | 75-98% | >95% |
Application II: Solid-Phase Synthesis of Thiazole-Based Libraries
Solid-phase synthesis (SPS) is a powerful technique for the construction of combinatorial libraries, offering simplified purification and the potential for automation. 2-Formamidothiazol-4-acetic acid can be immobilized on a solid support and used as a scaffold for the stepwise addition of building blocks, leading to the generation of diverse libraries.
Logical Workflow for Solid-Phase Library Synthesis
Caption: Workflow for solid-phase library synthesis.
Detailed Protocol: Solid-Phase Synthesis of a Thiazole-Peptidomimetic Library on Rink Amide Resin
This protocol details the immobilization of 2-formamidothiazol-4-acetic acid onto Rink Amide resin and subsequent library synthesis through iterative coupling of amino acid building blocks.
Materials:
-
Rink Amide resin[9]
-
2-Formamidothiazol-4-acetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
Part 1: Immobilization of 2-Formamidothiazol-4-acetic Acid
-
Resin Swelling: Place the Rink Amide resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.[1]
-
Fmoc Deprotection (if necessary): If using Fmoc-protected Rink Amide resin, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.[10]
-
Activation of Carboxylic Acid: In a separate flask, dissolve 2-formamidothiazol-4-acetic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and stir at 0°C for 15 minutes.
-
Coupling to Resin: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.[1]
Part 2: Library Synthesis (Iterative Coupling)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the immobilized scaffold (if applicable) or the previously coupled amino acid. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (3 equivalents) with DIC/HOBt in DMF as described in Part 1, Step 3.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as in Part 1, Step 5.
-
-
Repeat: Repeat steps 1 and 2 with different Fmoc-protected amino acids to build the desired library sequences.
Part 3: Cleavage and Purification
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[9]
-
Product Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.
-
Purification: Purify the library members by preparative HPLC.
Quantitative Data for Solid-Phase Synthesis:
| Step | Reagent Equivalents (relative to resin loading) | Typical Reaction Time | Typical Yield/Loading Efficiency |
| Immobilization | 3 eq. Carboxylic Acid, 3 eq. DIC/HOBt | 4 hours | 85-95% |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 minutes | >99% |
| Amino Acid Coupling | 3 eq. Fmoc-Amino Acid, 3 eq. DIC/HOBt | 2 hours | >98% |
| Cleavage | 95% TFA Cocktail | 2-3 hours | 70-90% (overall) |
Conclusion: A Versatile Scaffold for Modern Drug Discovery
2-Formamidothiazol-4-acetic acid stands out as a highly valuable and versatile building block for the construction of combinatorial chemistry libraries. Its inherent "privileged" thiazole scaffold, combined with its compatibility with both solution-phase multicomponent reactions and solid-phase synthesis, provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of peptidomimetics and other small molecules. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to harness the potential of this unique chemical entity in their drug discovery programs. By understanding the underlying principles and experimental nuances, scientists can effectively integrate 2-formamidothiazol-4-acetic acid into their synthetic strategies to explore novel chemical space and accelerate the identification of new therapeutic leads.
References
-
A generalized procedure for preparing a peptide utilizing Fmoc-amino acids, HBTU and Rink Amide resin or pre-loaded Wang resin. (n.d.). AAPPTec. Retrieved from [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2021). National Institutes of Health. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved from [Link]
-
Ugi reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. (1979). Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795–813.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules, 28(4), 1642. MDPI. Retrieved from [Link]
- Further Components Carboxylic Acid and Amine (Ugi Reaction). (n.d.). In Multicomponent Reactions.
- Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.
- Combinatorial chemistry identifies high-affinity peptidomimetics against alpha4beta1 integrin for in vivo tumor imaging. (2006).
- A Straightforward Approach Towards Thiazoles and Endothiopeptides via Ugi Reaction. (2005). Organic & Biomolecular Chemistry, 3(17), 3184-3187.
- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (2021). ChemMedChem, 16(21), 3246-3275.
- Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. (2009). The Journal of Organic Chemistry, 74(18), 7044–7051.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Synthesis of 4-methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. (2010). Journal of Agricultural and Food Chemistry, 58(4), 2311–2316.
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013).
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
- Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. (2023). European Journal of Medicinal Chemistry, 255, 115383.
- Peptidomimetics – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
- Synthesis of Polymyxin-Inspired Peptidomimetics. (2025). Methods in Molecular Biology, 2931, 285-297.
- Building Block-Centric Approach to DNA-Encoded Library Design. (2022).
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry, 12, 1369528.
- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). International Journal of Molecular Sciences, 22(3), 1109.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Building Blocks. (n.d.). Princeton BioMolecular Research.
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Developing new antimicrobial agents from thiazole acetic acid derivatives
An Application Guide for the Development and Evaluation of Novel Antimicrobial Agents from Thiazole Acetic Acid Derivatives
Introduction: The Imperative for New Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable and urgent threat to global public health. The diminishing efficacy of existing antibiotics has catalyzed a search for novel chemical scaffolds capable of circumventing established resistance mechanisms.[1] Among the most promising heterocyclic compounds in medicinal chemistry are those containing a thiazole ring.[2] Thiazole, a five-membered ring with sulfur and nitrogen atoms, is a core structural feature in numerous approved pharmaceuticals, including antimicrobials like Sulfathiazole and antifungals such as Ravuconazole.[1][3]
This guide focuses on thiazole acetic acid derivatives, a subclass that has demonstrated significant potential for developing new antimicrobial agents.[4] The acetic acid moiety can enhance hydrophilicity, a property that, when balanced with the hydrophobic character of the substituted thiazole ring, may facilitate penetration of bacterial cell membranes.[4][5] These application notes provide a structured, in-depth framework for researchers and drug development professionals, covering the entire workflow from rational design and synthesis to comprehensive antimicrobial evaluation. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation to guide the discovery of next-generation antimicrobial candidates.
Scientific Rationale: Why Thiazole Acetic Acid Derivatives?
The selection of a chemical scaffold is the foundational step in a rational drug design campaign. The thiazole nucleus is particularly attractive for several key reasons:
-
Structural Versatility: The thiazole ring can be readily functionalized at multiple positions, allowing for the systematic modification of its physicochemical properties. This enables the fine-tuning of a compound's activity, selectivity, and pharmacokinetic profile.
-
Proven Pharmacophore: The thiazole moiety is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. In the context of antimicrobial action, thiazole derivatives have been implicated in various mechanisms, including the inhibition of DNA gyrase, cell wall synthesis, and critical metabolic pathways.[1][6]
-
Structure-Activity Relationship (SAR): Extensive research has begun to illuminate the SAR of thiazole-based antimicrobials. For instance, the presence of a phenyl ring can enhance antibacterial action, while specific substitutions can modulate the spectrum of activity against Gram-positive versus Gram-negative bacteria or fungi.[1][7] Clubbing the thiazole nucleus with other heterocyclic systems like pyrazoline can also significantly influence biological activity.[8][9]
The general workflow for developing these agents follows a logical progression from chemical synthesis to biological validation.
Caption: High-level workflow from design to lead optimization.
Part 1: Synthesis and Characterization of Thiazole Acetic Acid Derivatives
The synthesis of the target compounds is the first critical experimental phase. The Hantzsch thiazole synthesis is a classic and versatile method for creating the core thiazole ring, which can then be further modified.
Caption: Generalized Hantzsch synthesis for the thiazole core.
Protocol 1.1: Synthesis of (5-substituted-1,3-thiazol-4-yl) Acetic Acid Derivatives
This protocol provides a generalized procedure for synthesizing a thiazole acetic acid derivative, which should be adapted based on the specific target molecule. The synthesis of (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid is used as a representative example.[4]
Rationale: This multi-step synthesis builds the core heterocyclic structure first, followed by modifications to generate the final compound. Using ethyl acetoacetate as a starting material is a common and effective strategy.[4]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Octyl bromide
-
Sodium ethoxide
-
Ethanol, Diethyl ether, Dichloromethane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of Ethyl 2-bromo-3-oxobutanoate:
-
Dissolve ethyl acetoacetate in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise while stirring.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
-
Synthesis of Ethyl 2-methyl-4-(ethoxycarbonyl)thiazole-5-acetate:
-
Dissolve the crude ethyl 2-bromo-3-oxobutanoate and thioacetamide in ethanol.
-
Reflux the mixture for several hours until the reaction is complete (TLC monitoring).
-
Cool the reaction mixture and remove the solvent in vacuo. The resulting product is the core thiazole ester.
-
-
Alkylation at the 5-position:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add the thiazole ester from the previous step to this solution and stir.
-
Add octyl bromide dropwise and reflux the mixture.
-
After completion, neutralize the reaction, extract the product, and purify (e.g., via column chromatography).
-
-
Hydrolysis to Acetic Acid:
-
Dissolve the purified, alkylated ester in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature.
-
Monitor the hydrolysis of the ester group to the carboxylic acid.
-
Once complete, acidify the mixture with HCl to precipitate the final thiazole acetic acid product.
-
Filter the solid, wash with cold water, and dry to yield the final compound.
-
Protocol 1.2: Purification and Characterization
Rationale: Purity and correct structural identity are paramount before biological testing. Impurities can lead to false-positive results or mask the true activity of the compound.
-
Purification: The primary methods are recrystallization (for solid compounds) or column chromatography on silica gel. The choice of solvent system for both techniques must be optimized to achieve good separation from starting materials and byproducts.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the carbon-hydrogen framework of the molecule. Look for characteristic shifts for the thiazole ring protons and the protons of the acetic acid moiety.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Look for characteristic stretches for C=O (carbonyl of the acid), O-H (of the acid), and C=N/C=S bonds within the thiazole ring.
-
Part 2: In Vitro Antimicrobial Screening
Once a panel of pure compounds is synthesized, the next phase is to evaluate their biological activity. The screening process typically starts with a broad, qualitative assay, followed by more precise, quantitative methods for the most promising candidates.[10][11]
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Protocol 2.1: Preparation of Standardized Microbial Inoculum
Rationale: A standardized inoculum is crucial for the reproducibility and comparability of susceptibility test results.[12] The 0.5 McFarland turbidity standard ensures that the initial bacterial concentration is approximately 1.5 x 10⁸ CFU/mL.[13]
Materials:
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) for bacteria; Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 4-5 mL of sterile broth (e.g., TSB).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[12]
-
Adjust the turbidity of the inoculum by adding sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer at 625 nm. This standardized suspension is now ready for use in susceptibility assays.
Protocol 2.2: Preliminary Screening: Agar Disk Diffusion Method
Rationale: This method is a simple, cost-effective, and widely used qualitative screening tool to identify compounds with any potential antimicrobial activity.[12][14] It relies on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin, Fluconazole) and negative control (solvent) disks
Procedure:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.
-
Inoculate a dry MHA plate by streaking the swab evenly across the entire surface in three directions (rotating the plate 60° each time) to ensure uniform growth.[15]
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface. Also include positive and negative control disks.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters (mm). A larger zone diameter generally indicates higher activity.
Protocol 2.3: Quantitative Analysis: Broth Microdilution for MIC
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][14] This quantitative data is essential for SAR studies.
Materials:
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum, diluted to the final test concentration (approx. 5 x 10⁵ CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism
-
Test compounds serially diluted
-
Positive control (drug) and negative control (no drug) wells
Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last column.
-
Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension as required by CLSI/EUCAST guidelines.
-
Add 50 µL of the final diluted inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound concentrations to their final 1x values.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
Read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Part 3: Data Analysis and Interpretation
Systematic analysis of the screening data is what transforms results into knowledge, driving the project forward.
Interpreting Activity Data
The primary outputs are the zones of inhibition (qualitative) and MIC values (quantitative). This data should be systematically organized to facilitate comparison.
-
MIC (Minimum Inhibitory Concentration): The endpoint that measures the inhibitory activity of a compound. A lower MIC value indicates higher potency.
-
MBC (Minimum Bactericidal Concentration): Determined by sub-culturing from the clear wells of the MIC assay onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
If MBC is close to the MIC (e.g., ≤4x MIC), the compound is generally considered bactericidal .
-
If the MBC is much higher than the MIC (>4x MIC), the compound is considered bacteriostatic .
-
Example Data Presentation
Quantitative data should be summarized in a clear, structured table to allow for easy comparison and identification of SAR trends.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TAA-01 | -CH₃ | -H | 64 | >128 | >128 |
| TAA-02 | -Phenyl | -H | 16 | 64 | 128 |
| TAA-03 | -Phenyl | -Cl | 8 | 32 | 64 |
| TAA-04 | -Octyl | -H | 4 | >128 | 16 |
| Cipro | - | - | 0.5 | 0.25 | NA |
| Flucon. | - | - | NA | NA | 2 |
Cipro: Ciprofloxacin; Flucon: Fluconazole; NA: Not Applicable.
From this hypothetical data, one could infer that:
-
Aromatic (Phenyl) or long alkyl (Octyl) groups at R¹ are more favorable for activity than a small alkyl (Methyl) group.
-
Adding an electron-withdrawing group (-Cl) to the phenyl ring (TAA-03 vs. TAA-02) improves potency.
-
The octyl group (TAA-04) confers strong activity against Gram-positive S. aureus but poor activity against Gram-negative E. coli, suggesting a potential issue with penetrating the outer membrane of Gram-negative bacteria.
Part 4: Advanced Investigations
Promising lead compounds with low MIC values should be subjected to further studies to build a more comprehensive profile.
-
Mechanism of Action (MoA) Studies: To understand how the compound works, assays such as time-kill kinetics, membrane lysis assays, or specific enzyme inhibition assays (e.g., against DNA gyrase) can be employed.[7][16]
-
Cytotoxicity Assays: It is crucial to assess whether the compounds are toxic to mammalian cells. This is a critical step in evaluating the therapeutic index (selectivity for microbial vs. host cells). Assays using cell lines like human dermal fibroblasts or measuring red blood cell lysis are common.[4][16]
-
Resistance Emergence Studies: These assays measure the frequency at which resistance develops to the new compound, which is a key predictor of its long-term viability as a drug.[16]
Conclusion
The development of new antimicrobial agents from thiazole acetic acid derivatives is a promising strategy to combat the growing threat of drug-resistant pathogens. The framework presented here provides a comprehensive, step-by-step guide from rational design and synthesis to robust in vitro evaluation. By coupling systematic chemical synthesis with standardized microbiological protocols, researchers can efficiently identify and characterize novel compounds. A thorough understanding of the structure-activity relationship is the key to iterating on initial hits and optimizing them into potent and selective lead candidates for further preclinical development.
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Shirai, T., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(7), 1550-1553. Available at: [Link]
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Al-Shdefat, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. Available at: [Link]
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Pătru, E.-L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5567. Available at: [Link]
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Shaik, M., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
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Geronikaki, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3331. Available at: [Link]
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Pătru, E.-L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]
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The Chemistry Behind Antibiotics: Leveraging Thiazoleacetic Acid Derivatives. (2025). Bloem. Available at: [Link]
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Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology, 38(4). Available at: [Link]
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Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.). WOAH. Available at: [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Available at: [Link]
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Pătru, E.-L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Semantic Scholar. Available at: [Link]
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Methodologies for Antimicrobial Susceptibility Testing. (n.d.). bioMérieux. Available at: [Link]
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Zgurskaya, H.I., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(15), 5737. Available at: [Link]
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Hamada, N. M. M. (2013). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. International Journal of Organic Chemistry, 3(1), 58-64. Available at: [Link]
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In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Available at: [Link]
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Hmar, L., et al. (2021). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
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In vitro antimicrobial screening: Significance and symbolism. (2025). Spandidos Publications. Available at: [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Available at: [Link]
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Synthesis and Antifungal Activity of Some Thiazole Derivatives. (2012). ResearchGate. Available at: [Link]
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Song, Y.-L., et al. (2012). Synthesis and Antifungal Activity of Some Thiazole Derivatives. Asian Journal of Chemistry, 25, 1849-1852. Available at: [Link]
-
Łączkowski, K.Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16867. Available at: [Link]
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Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025). MDPI. Available at: [Link]
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Frère, J. M., et al. (1998). Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. FEMS Microbiology Letters, 163(1), 139-144. Available at: [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]
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Shaik, M., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. Available at: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Chemical Reviews. Available at: [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available at: [Link]
-
Stana, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3925-3966. Available at: [Link]
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Kumar, A., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 10(6), 3505-3515. Available at: [Link]
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Application Notes and Protocols for Monitoring the Reaction Progress of Thiazole Synthesis
Introduction: The Critical Role of Reaction Monitoring in Thiazole Synthesis
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of pharmaceuticals valued for their diverse biological activities.[1][2] The synthesis of these vital heterocycles, often achieved through classic reactions like the Hantzsch synthesis or more modern variations, requires precise control to ensure optimal yield, purity, and safety.[2][3] Real-time or near-real-time monitoring of the reaction progress is not merely a procedural step but a fundamental aspect of process analytical technology (PAT) that empowers researchers and drug development professionals to make informed decisions, troubleshoot effectively, and ensure the robustness of the synthetic process.[4][5][6]
This comprehensive guide provides detailed protocols and expert insights into the most effective analytical techniques for monitoring the progress of thiazole synthesis. We will delve into the practical application of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a simple recitation of steps, this document will elucidate the underlying principles and the rationale behind methodological choices, equipping you with the expertise to confidently monitor your thiazole synthesis.
The Hantzsch Thiazole Synthesis: A Case Study for Monitoring
The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide-containing reactant (like thiourea), is a widely employed and illustrative example for discussing reaction monitoring.[2][3][7] The successful conversion of starting materials to the desired thiazole product is often accompanied by the formation of intermediates and potential side products, making diligent monitoring essential.[8]
Thin Layer Chromatography (TLC): The First Line of Inquiry
TLC is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of organic reactions.[9][10] Its primary utility lies in its ability to quickly visualize the consumption of starting materials and the appearance of the product, providing a snapshot of the reaction's progress.[8][9]
Expertise & Experience: Why TLC is More Than Just Spotting
The choice of the mobile phase (eluent) is critical for achieving good separation between the starting materials and the product. For a typical Hantzsch synthesis, the product, a thiazole derivative, is generally less polar than the starting materials like thiourea. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel. A common starting point for the eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is empirically determined to achieve a retention factor (Rf) for the product between 0.3 and 0.5, allowing for clear visualization and separation from other spots.[11]
Experimental Protocol: Monitoring a Hantzsch Synthesis by TLC
Objective: To qualitatively monitor the conversion of 2-bromoacetophenone and thiourea to 2-amino-4-phenylthiazole.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters[12]
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v, optimize as needed)
-
UV lamp (254 nm)
-
Iodine chamber or other staining agent (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.[12]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).[11]
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of the starting material (2-bromoacetophenone) in a volatile solvent (e.g., ethyl acetate) and spot it on the 'SM' lane using a capillary spotter.
-
Rxn Lane: At timed intervals (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture, dilute it with a small amount of a suitable solvent, and spot it on the 'Rxn' lane.
-
Co Lane: Spot the starting material on the 'Co' lane, and then carefully spot the reaction mixture directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be achieved by placing the plate in an iodine chamber or by dipping it in a suitable staining solution.
-
Interpret the Results: As the reaction proceeds, the intensity of the starting material spot in the 'Rxn' lane should decrease, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.
| Compound | Typical Rf Value (Hexane:EtOAc 7:3) | Visualization |
| 2-bromoacetophenone (Starting Material) | ~0.6 | UV active |
| 2-amino-4-phenylthiazole (Product) | ~0.4 | UV active, may stain with iodine |
Note: Rf values are indicative and can vary based on the exact conditions.
Trustworthiness: A Self-Validating System
The use of a co-spot is a simple yet powerful self-validating mechanism. It confirms that the disappearance of a spot in the reaction lane is indeed due to the consumption of the starting material and not an artifact of the reaction matrix affecting its chromatographic behavior.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Thiazoles
For thiazole derivatives that are thermally stable and volatile, GC-MS is a powerful technique that provides both separation and structural information. It is particularly useful for identifying byproducts and confirming the molecular weight of the desired product.
Expertise & Experience: The Importance of Derivatization and Column Choice
While some thiazoles can be analyzed directly, those with polar functional groups (e.g., -NH₂, -OH) may exhibit poor peak shape or thermal degradation. In such cases, derivatization to a less polar, more volatile analogue (e.g., by silylation) can significantly improve the analysis. The choice of the GC column is also critical. A non-polar or mid-polar column (e.g., DB-5ms or equivalent) is often a good starting point for the separation of a wide range of organic compounds.
Experimental Protocol: GC-MS Analysis of a Thiazole Synthesis
Objective: To monitor the formation of a volatile thiazole derivative and identify potential byproducts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture (e.g., by adding it to cold water or a suitable solvent). Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and filter. The sample may need to be diluted to an appropriate concentration before injection.
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with different boiling points.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected product and byproducts (e.g., m/z 50-500).
-
-
Data Analysis:
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
The retention time of the peaks can be used for identification if authentic standards are available.
-
The mass spectrum of each peak can be used to confirm the molecular weight of the compound and to aid in its structural elucidation by comparing the fragmentation pattern to a library database (e.g., NIST).
-
Visualization: GC-MS Workflow
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Application Notes and Protocols for Acylation Reactions Involving 2-Formamidothiazol-4-acetic Acid
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the successful acylation of the 2-aminothiazole nucleus, starting from the commercially available intermediate, 2-Formamidothiazol-4-acetic acid (FTAA). Direct acylation of the formamido group on FTAA is challenging due to its low nucleophilicity. Therefore, a strategic three-stage workflow is presented, involving initial protection of the carboxylic acid moiety, subsequent deprotection of the formamido group to reveal the reactive 2-amino functionality, and finally, N-acylation. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel thiazole-based compounds, particularly in the field of drug discovery where the 2-acylaminothiazole scaffold is a privileged structure.[1] We provide detailed, step-by-step protocols, explain the chemical principles behind the strategic choices, and offer quantitative data to guide laboratory execution.
Introduction and Strategic Overview
The 2-acylaminothiazole moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, kinase inhibitors, and anti-inflammatory drugs.[1] 2-Formamidothiazol-4-acetic acid (FTAA) is a readily accessible starting material. However, its structure presents a significant chemical challenge for direct acylation. The molecule contains two key functional groups: a C4-acetic acid and a C2-formamido group.
-
The C2-Formamido Group (-NHCHO): This amide is a poor nucleophile, rendering direct acylation reactions inefficient and low-yielding.
-
The C4-Acetic Acid Group (-CH₂COOH): The carboxylic acid can interfere with acylation reactions by acting as a competing nucleophile (as a carboxylate) or by protonating reagents, particularly in the presence of bases.
Therefore, a robust and high-yielding acylation strategy necessitates a multi-step approach. The workflow detailed in this guide is designed to circumvent these challenges logically and efficiently.
Sources
Application Notes and Protocols for Solid-Phase Synthesis of Thiazole-Containing Molecules
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring is a privileged heterocyclic motif integral to a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its presence in molecules like the anticancer agent Epothilone, vitamin B1 (thiamine), and various antibiotics underscores its significance in medicinal chemistry.[1][3] The thiazole core can act as a peptide bond isostere, introducing conformational constraints and improving metabolic stability, making it a valuable building block for peptidomimetics.[1][4][5] Solid-phase synthesis (SPS) has emerged as a powerful technology for the efficient construction of libraries of thiazole-containing compounds, enabling rapid lead discovery and optimization in drug development.[1][6][7] This guide provides a detailed overview of the strategies and protocols for the solid-phase synthesis of molecules incorporating thiazole building blocks, with a focus on practical application and the underlying chemical principles.
Core Principles: Strategic Considerations in Solid-Phase Thiazole Synthesis
The successful solid-phase synthesis of thiazole derivatives hinges on a well-designed strategy that considers the interplay between the solid support, linker, protecting groups, and the chemistry of thiazole formation and modification.
The Solid Support and Linker Strategy: Anchoring for Success
The choice of resin and linker is paramount as it dictates the reaction conditions that can be employed and the final cleavage strategy.
-
Resins: Merrifield resin (chloromethylated polystyrene) is a common starting point for many syntheses.[1][4] The choice of resin is often dictated by the linker to be attached.
-
Linker Selection: The linker connects the growing molecule to the solid support. For thiazole synthesis, "traceless" linkers are particularly advantageous as they are cleaved without leaving a chemical remnant on the final product.[4][8]
-
Sulfur-Based Traceless Linkers: These linkers allow for the assembly of the thiazole core on the resin, and subsequent cleavage often involves oxidation and nucleophilic displacement, which can also serve as a point for diversification.[4][8]
-
Carbamimidothioate Linkers: This strategy allows for the construction of a 2,4,5-trisubstituted thiazole core, offering multiple points for introducing molecular diversity.[9][10][11]
-
Orthogonal Protecting Group Strategy: Ensuring Selective Reactions
The synthesis of complex molecules with multiple functional groups requires an orthogonal protecting group strategy. This ensures that specific protecting groups can be removed to allow for reaction at a particular site without affecting other protected functionalities.[12][13][14]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Commonly used for protecting amines, it is base-labile (typically removed with piperidine) and is a cornerstone of modern solid-phase peptide synthesis (SPPS).[5][15]
-
Boc (tert-butoxycarbonyl): An acid-labile protecting group, often used in conjunction with Fmoc for orthogonal protection of different amino groups.
-
Side-Chain Protection: Amino acid side chains with reactive groups (e.g., Lys, Asp, Cys) must be protected with groups that are stable to the primary deprotection conditions (e.g., piperidine for Fmoc removal) but can be removed during the final cleavage from the resin (typically with strong acid like trifluoroacetic acid - TFA).
The following diagram illustrates the concept of an orthogonal protection strategy in the context of building a thiazole-containing peptidomimetic.
Caption: Workflow for thiazole peptidomimetic synthesis.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Merrifield Resin (1% DVB, 100-200 mesh) | Standard Supplier | Solid Support |
| Potassium Cyanocarbonimidodithioate | Custom or Supplier | Linker Precursor |
| Ethyl Bromoacetate | Standard Supplier | Thiazole Ring Formation |
| Triethylamine (TEA) | Standard Supplier | Base |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Solvent |
| Dichloromethane (DCM) | Standard Supplier | Solvent/Washing |
| Methanol (MeOH) | Standard Supplier | Washing |
| 5M Sodium Hydroxide (NaOH) | Standard Supplier | Ester Hydrolysis |
| Fmoc-protected Amino Acids | Standard Supplier | Peptide Elongation |
| HOBt/HBTU or EDC/HOBt | Standard Supplier | Amide Coupling Reagents |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Base for Coupling |
| 20% Piperidine in DMF | Prepared in-house | Fmoc Deprotection |
| 3-Chloroperbenzoic acid (mCPBA) | Standard Supplier | Oxidation |
| Benzylamine (or derivative) | Standard Supplier | Cleavage and Diversification |
| Trifluoroacetic Acid (TFA) | Standard Supplier | Final Cleavage (if side-chain PGs are present) |
Step-by-Step Procedure
-
Resin Functionalization:
-
Swell Merrifield resin in DMF.
-
Add a solution of potassium cyanocarbonimidodithioate in DMF.
-
Shake at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, MeOH, and DCM, then dry under vacuum.
-
Rationale: This step introduces the sulfur-containing linker precursor onto the solid support. [1][4]
-
-
Thiazole Ring Formation:
-
Swell the functionalized resin in DMF.
-
Add ethyl bromoacetate and TEA.
-
Shake at 60°C for 6 hours. [8] * Wash the resin with DMF, MeOH, and DCM, and dry.
-
Rationale: This is a Hantzsch-type thiazole synthesis where the resin-bound thioamide equivalent reacts with an α-halo ketone (or ester in this case) to form the thiazole ring. [1]
-
-
Ester Hydrolysis:
-
Treat the resin with 5 M NaOH in a THF:EtOH mixture.
-
Shake at 60°C for 24 hours. [8] * Wash thoroughly with water, MeOH, and DCM, then dry.
-
Rationale: The ethyl ester at the C5 position is hydrolyzed to a carboxylic acid, which will serve as the anchor point for peptide chain elongation.
-
-
Peptide Chain Elongation (Fmoc-SPPS):
-
C-terminal Elongation (at C5):
-
Couple the first Fmoc-amino acid to the C5 carboxylic acid using standard coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF).
-
Perform subsequent cycles of Fmoc deprotection (20% piperidine/DMF) and coupling to elongate the peptide chain.
-
-
N-terminal Elongation (at C4):
-
After completing the C5 chain, deprotect the Fmoc group on the C4 amine.
-
Couple Fmoc-amino acids sequentially as described above.
-
-
Rationale: Standard Fmoc-based solid-phase peptide synthesis is a robust and well-established method for building peptide chains. [4][5]
-
-
Oxidation and Cleavage:
-
Treat the resin with mCPBA in DCM for 4 hours. [8] * Wash the resin with DCM.
-
Add a solution of a benzylamine derivative in a suitable solvent (e.g., THF or DCM).
-
Shake at room temperature for 12-24 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Rationale: The sulfur linker is oxidized to a more reactive species (e.g., a sulfone), making it a good leaving group. Nucleophilic attack by the amine cleaves the product from the resin. [8]This step also allows for diversification at the C2 position of the thiazole.
-
-
Purification:
-
Evaporate the solvent from the filtrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: Synthesis of Macrocyclic Thiazole-Containing Peptides
This protocol outlines a strategy for on-resin macrocyclization, a powerful technique to generate conformationally constrained peptides with potentially enhanced biological activity. This is based on intramolecular thioalkylation. [16] Workflow for Macrocyclization
Caption: On-resin macrocyclization workflow.
Step-by-Step Procedure
-
Linear Peptide Synthesis:
-
Start with a resin pre-loaded with an orthogonally protected Cysteine, such as Fmoc-Cys(Trt)-OH. [16] * Assemble the desired linear peptide sequence using standard Fmoc-SPPS.
-
-
N-terminal Thiazole Formation:
-
Deprotect the N-terminal Fmoc group.
-
Treat the free amine with Fmoc-isothiocyanate to form a thiourea.
-
React with a suitable reagent (e.g., one containing a chloromethyl group) to form the N-terminal 4-chloromethyl thiazole. [16]
-
-
On-Resin Macrocyclization:
-
Deprotect the Cysteine side chain (e.g., remove the Trityl group).
-
The free thiol of the Cysteine will undergo an intramolecular nucleophilic substitution with the chloromethyl group of the N-terminal thiazole, forming the macrocycle. [16] * Rationale: Performing the cyclization on the solid support can favor intramolecular reactions over intermolecular polymerization, especially at low resin loading.
-
-
Cleavage and Deprotection:
-
Cleave the macrocyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5). [17]
-
-
Purification:
-
Purify the crude cyclic peptide by preparative HPLC.
-
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Thiazole Formation | Incomplete reaction; steric hindrance; inappropriate base or temperature. | Monitor reaction completion (e.g., with a test cleavage and LC-MS). Increase reaction time or temperature. Screen different non-nucleophilic bases. |
| Incomplete Amide Coupling | Steric hindrance around the coupling site; poor resin swelling. | Use a more potent coupling reagent (e.g., HATU). Perform a double coupling. Ensure adequate resin swelling in the chosen solvent. |
| Side Reactions During Cleavage | Cationic species reacting with nucleophilic residues (Trp, Met, Tyr, Cys). | Use an appropriate cleavage cocktail with scavengers. For example, use triisopropylsilane (TIS) to scavenge carbocations. For peptides with Met, consider adding thioanisole or ethanedithiol (EDT). [17] |
| Difficulty in Macrocyclization | Competing intermolecular reactions; incorrect peptide conformation on the resin. | Use a low-loading resin to increase the distance between peptide chains. Screen different solvents that may promote a favorable conformation for cyclization. |
| Unidentified Peaks in Final Product | Deletion sequences from incomplete coupling; side-products from thiazole formation or cleavage. | Optimize coupling and deprotection steps. Analyze intermediates via test cleavages. Use scavengers during final cleavage. |
Conclusion
The solid-phase synthesis of thiazole-containing molecules is a versatile and powerful approach for accessing novel chemical entities for drug discovery and materials science. By carefully selecting the resin, linker, and an orthogonal protecting group strategy, complex structures such as peptidomimetics and macrocycles can be efficiently assembled. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and implement robust synthetic routes for their specific target molecules. The continued innovation in linker technology and cyclization strategies will undoubtedly expand the synthetic toolbox and further solidify the importance of thiazole scaffolds in modern chemistry.
References
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Bock, J. E., et al. (2014). Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic Peptidomimetics. ACS Combinatorial Science, 16(2), 87-94. [Link]
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Nefzi, A., et al. (2005). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 7(3), 453-457. [Link]
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Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central. [Link]
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Humphrey, J. M., & Chamberlin, A. R. (1997). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Organic Letters, 7(5), 741-744. [Link]
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Bock, J. E., et al. (2014). Synthesis of trifunctional thiazolyl amino acids and their use for the solid-phase synthesis of small molecule compounds and cyclic peptidomimetics. PubMed. [Link]
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Wessig, P., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed. [Link]
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Wessig, P., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. ResearchGate. [Link]
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Chen, C.-H., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 29(11), 2548. [Link]
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Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing. [Link]
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Kwon, H.-J., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. ACS Combinatorial Science, 21(6), 482-488. [Link]
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Kwon, H.-J., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. PubMed. [Link]
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Lee, T., et al. (2009). Solid-Phase Synthesis of 1,3,6-Trisubstituted-1H-thiazolo[4,5-c]t[4][15]hiazin-4(3H)one-2,2-dioxide Derivatives using Traceless Linker. Journal of Combinatorial Chemistry, 11(2), 288-293. [Link]
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Wessig, P., et al. (2024). Synthesis of macrocyclic thiazol(in)e peptides and their linear... ResearchGate. [Link]
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Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
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Nicolaou, K. C., et al. (1998). Synthesis of epothilones A and B in solid and solution phase. Nature, 392(6673), 264-268. [Link]
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Hua, S., Moon, J., & Lee, T. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. ResearchGate. [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
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Al-Zoubi, R. M. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
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Reddy, M. S., et al. (2018). A Scalable Approach for the Synthesis of Epothilone Thiazole Fragment (C12–C21 unit) Via Wacker Oxidation. Journal of the Korean Chemical Society, 62(1), 74-79. [Link]
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Tanaka, F., & Barbas, C. F. (2001). Synthesis of Epothilone Analogues by Antibody-Catalyzed Resolution of Thiazole Aldol Synthons on a Multigram Scale. Biological Consequences of C-13 Alkylation of Epothilones. Chembiochem, 2(9), 656-665. [Link]
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Bevk, D., et al. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 25(4), 938. [Link]
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Altmann, K.-H., et al. (2019). On the Importance of the Thiazole Nitrogen in Epothilones: Semisynthesis and Microtubule-Binding Affinity of Deaza-Epothilone C. Molecules, 24(18), 3286. [Link]
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Kumar, A., et al. (2016). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific Reports, 6, 27494. [Link]
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Bevk, D., et al. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. ResearchGate. [Link]
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Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Current Topics in Medicinal Chemistry, 14(10), 1244-1256. [Link]
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 207-220. [Link]
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Bevk, D., et al. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing. [Link]
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da Silva, A. C. M., et al. (2018). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. [Link]
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Kumar, A., et al. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Protein & Peptide Letters, 16(9), 1029-1035. [Link]
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Boduszek, B., & Uher, M. (2025). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Formamidothiazol-4-acetic Acid
Welcome to the technical support center for the synthesis of 2-Formamidothiazol-4-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the critical aspects of the synthesis, from the foundational Hantzsch thiazole cyclization to the final N-formylation, providing practical, field-proven insights to enhance your experimental success.
Understanding the Synthetic Pathway
The synthesis of 2-Formamidothiazol-4-acetic acid is typically a two-step process. First, the core heterocyclic structure, 2-aminothiazole-4-acetic acid (or its ester), is formed via the Hantzsch thiazole synthesis. This is followed by the N-formylation of the 2-amino group. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Hantzsch Thiazole Synthesis | 1. Incomplete reaction: Insufficient heating or reaction time.[1] 2. Poor quality of starting materials: Impurities in the α-haloester or thiourea can lead to side reactions.[1] 3. Suboptimal solvent: The polarity of the solvent is crucial for the reaction.[1] 4. Decomposition of reactants or product. | 1. Optimize reaction temperature and time: The Hantzsch synthesis often requires heating to overcome the activation energy.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Ensure high purity of reactants: Use freshly purified α-haloester and high-purity thiourea. Impurities can act as catalysts for side reactions or inhibit the desired reaction. 3. Solvent screening: While ethanol is commonly used, consider screening other solvents like methanol or even solvent-free conditions, which have been shown to improve yields.[1][2] 4. Controlled temperature: Maintain a consistent and optimal temperature. Overheating can lead to decomposition. |
| Formation of Side Products in Hantzsch Synthesis | 1. Competing reactions: The α-haloester can undergo self-condensation or other side reactions. 2. Incorrect stoichiometry: An excess of one reactant can promote the formation of byproducts. | 1. Control the rate of addition: Add the α-haloester dropwise to the solution of thiourea to maintain a low concentration of the haloester, minimizing self-condensation. 2. Precise stoichiometry: Use a slight excess of thiourea (e.g., 1.1 equivalents) to ensure the complete consumption of the α-haloester. |
| Low Yield in N-Formylation Step | 1. Incomplete conversion: Insufficient formylating agent or suboptimal reaction conditions.[3] 2. Moisture sensitivity: The formylating agent (e.g., acetic formic anhydride) can be hydrolyzed by moisture.[3] 3. Decomposition of the starting material or product. | 1. Optimize formylating agent and conditions: A common method is the use of formic acid and acetic anhydride.[3] Ensure an adequate excess of the formylating agent. The reaction temperature should be carefully controlled, as excessive heat can lead to decomposition. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor reaction progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product to avoid prolonged reaction times that could lead to degradation. |
| Presence of 2-Amino-4-methylthiazole Impurity | Decarboxylation of 2-aminothiazole-4-acetic acid: The starting material for the formylation is prone to decarboxylation, especially at elevated temperatures or in solution.[4][5] | 1. Mild reaction conditions: Perform the formylation at the lowest effective temperature. 2. Minimize time in solution: Proceed with the formylation step as soon as the 2-aminothiazole-4-acetic acid is prepared and isolated. Avoid prolonged storage of the aminothiazole precursor in solution.[4][5] 3. Purification: This impurity can often be removed by recrystallization or column chromatography. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during extraction. 3. Co-precipitation of impurities. | 1. Solvent selection for extraction and precipitation: Carefully select extraction solvents to maximize product recovery. For precipitation, use an anti-solvent in which the product is poorly soluble. 2. Brine wash: During aqueous workup, wash the organic layer with brine to break emulsions. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system to remove impurities. Multiple recrystallizations may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: Both the Hantzsch cyclization and the N-formylation are critical. However, ensuring a high yield and purity of the 2-aminothiazole-4-acetic acid precursor from the Hantzsch synthesis is paramount, as impurities and low yields from this step will be carried forward and can complicate the subsequent formylation and final purification.
Q2: How can I monitor the progress of the reactions effectively?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of both reaction steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of starting materials, intermediates, and products. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the reaction progress and the presence of any side products.
Q3: My final product is a different color than expected. What could be the cause?
A3: A deviation from the expected color (typically a white to light beige powder) can indicate the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. It is crucial to characterize the product thoroughly using techniques like NMR and mass spectrometry and to perform further purification if necessary.
Q4: Is it better to use the ester or the carboxylic acid of the aminothiazole for the formylation step?
A4: Using the ethyl ester of 2-aminothiazole-4-acetic acid for the formylation can sometimes be advantageous. The ester group can protect the carboxylic acid functionality from unwanted side reactions and may improve the solubility of the starting material in organic solvents. However, this necessitates an additional hydrolysis step at the end to obtain the final carboxylic acid product. The choice depends on the overall synthetic strategy and the stability of the intermediates.
Q5: What are the safety precautions I should take during this synthesis?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. α-haloesters are lachrymatory and should be handled with care. Formic acid and acetic anhydride are corrosive. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-acetate (Hantzsch Synthesis)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Heat the solution to a gentle reflux.
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Add ethyl 4-chloroacetoacetate (1.0 eq) dropwise to the refluxing solution over 30 minutes.
-
Continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-4-acetate.
Protocol 2: N-Formylation of Ethyl 2-aminothiazole-4-acetate
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-aminothiazole-4-acetate (1.0 eq).
-
Add formic acid (1.5 eq) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-formamidothiazole-4-acetate.
Protocol 3: Hydrolysis of Ethyl 2-formamidothiazole-4-acetate
-
Dissolve the crude ethyl 2-formamidothiazole-4-acetate in a mixture of ethanol and water.
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Add a catalytic amount of a dilute acid (e.g., HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The aqueous solution can be cooled to induce crystallization of the product, 2-Formamidothiazol-4-acetic acid.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry.
Visualizing the Workflow
To better understand the synthesis and potential points of failure, the following diagrams illustrate the experimental workflow and logical relationships.
Caption: Experimental workflow for the synthesis of 2-Formamidothiazol-4-acetic acid.
Caption: Logical troubleshooting tree for low yield in the synthesis.
References
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). Google Patents.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). Google Patents.
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011). Google Patents.
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2-Formamidothiazol-4-acetic acid. (n.d.). LookChem. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2012). ACS Combinatorial Science, 14(3), 215-218. Retrieved from [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2014). PLoS ONE, 9(5), e99240. Retrieved from [Link]
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Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]
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Acylation of Hydrazides with Acetic Acid and Formic Acid. (2002). Chemical and Pharmaceutical Bulletin, 50(1), 140-142. Retrieved from [Link]
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Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2010). Rasayan Journal of Chemistry, 3(4), 681-685. Retrieved from [Link]
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The Formylation of Amino Acids with Acetic Formic Anhydride. (1965). Bulletin of the Chemical Society of Japan, 38(2), 202-205. Retrieved from [Link]
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A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (2004). Lab on a Chip, 4, 560-563. Retrieved from [Link]
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Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLoS ONE, 11(5), e0155219. Retrieved from [Link]
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(2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. (2018). SIELC Technologies. Retrieved from [Link]
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Acetic-formic anhydride. (n.d.). ResearchGate. Retrieved from [Link]
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Studies on Decarboxylation Reactions. Part 7. Kinetic Study of the Decarboxylation of 2-Amino- and 2-Phenylamino-thiazole-5-carboxylic Acids. (1988). Journal of the Chemical Society, Perkin Transactions 2, (11), 1809-1812. Retrieved from [Link]
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2-Formamidothiazol-4-acetic acid CAS#: 75890-68-5. (n.d.). ChemWhat. Retrieved from [Link]
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N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. (1980). Journal of the Chemical Society, Perkin Transactions 1, 2755-2760. Retrieved from [Link]
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Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. (2000). Il Farmaco, 55(1), 40-46. Retrieved from [Link]
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Ethyl 2-formamidothiazol-4-acetate. (n.d.). PubChem. Retrieved from [Link]
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ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency. Retrieved from [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). Chemical Research in Toxicology, 33(10), 2493-2509. Retrieved from [Link]
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Formylation of Amines. (2014). Molecules, 19(10), 16464-16487. Retrieved from [Link]
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4-Thiazoleacetic acid, 2-(formylamino)-. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2016). Journal of Chemistry, 2016, 9817562. Retrieved from [Link]
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Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
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On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry, 16, 1863-1869. Retrieved from [Link]
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Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. (2014). Der Pharma Chemica, 6(3), 300-311. Retrieved from [Link]
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Hantzsch Thiazole Synthesis: A Technical Support Guide to Overcoming Low Yields
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this otherwise robust and versatile reaction. Here, we will dissect the common causes of low yields and provide actionable, field-proven troubleshooting strategies to optimize your synthetic outcomes.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in the Hantzsch synthesis can often be traced back to a few key experimental parameters. This section is structured to help you diagnose and resolve the specific issues you may be facing in the lab.
Issue 1: Low or No Product Yield
This is one of the most common frustrations encountered. Before making drastic changes to your protocol, a systematic evaluation of the fundamentals is in order.
Possible Causes & Recommended Solutions:
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Purity of Starting Materials: The Hantzsch synthesis is highly sensitive to the purity of the α-haloketone and the thioamide.[1] Impurities can engage in side reactions, consuming your starting materials and complicating the purification process.[1]
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Actionable Advice: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. If impurities are detected, consider recrystallization or distillation. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is particularly prone to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[1] Using freshly purified starting materials is often a simple yet effective solution.
-
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Suboptimal Reaction Temperature: The reaction often requires heating to proceed at an efficient rate.[2]
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Actionable Advice: Ensure your reaction mixture is being heated to the appropriate temperature for your specific substrates. A common starting point for the reaction of 2-bromoacetophenone and thiourea in methanol is 100°C for 30 minutes.[2][3] For thermally sensitive substrates, a more moderate temperature with a longer reaction time may be necessary.
-
-
Improper Solvent Selection: The solvent plays a critical role in the reaction's kinetics and overall yield by influencing the solubility of reactants and intermediates.[1]
-
Actionable Advice: While ethanol and methanol are common choices, other solvents such as 1-butanol, 2-propanol, and even water have proven effective for certain multi-component syntheses.[1][2] If you are experiencing low yields, consider screening a panel of solvents with varying polarities. In some cases, solvent-free conditions have been reported to increase reaction rates and yields.[2] The presence of water can also be detrimental in some instances, so using anhydrous solvents is a good practice to consider.[1]
-
-
Incorrect Stoichiometry: The molar ratio of your reactants is crucial.
-
Actionable Advice: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone. Carefully check your calculations and weighings to ensure the correct stoichiometry is being employed.
-
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on your TLC plate is a clear indicator of side reactions, which are a common culprit for low yields of the desired product.
Possible Causes & Recommended Solutions:
-
Isomer Formation under Acidic Conditions: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][4]
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Formation of Byproducts: Other potential side reactions include the formation of bis-thiazoles or other condensation byproducts, especially with incorrect stoichiometry.[1]
-
Actionable Advice: Adjusting reaction parameters such as temperature and reactant ratios can help minimize the formation of these byproducts.[1] Diligent monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to identify the formation of multiple products early on and to determine the optimal reaction time.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[5][6] The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring.[6]
Q2: Are there any modern modifications to the classical Hantzsch synthesis that can improve yields and reaction times?
Absolutely. Modern variations of the Hantzsch synthesis often employ catalysts and alternative energy sources to enhance efficiency. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst, affording high yields of 79-90%.[2][7] Additionally, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[2][8] Ultrasonic irradiation is another green chemistry approach that has been successfully applied.[7]
Q3: My thioamide seems to be unstable under the reaction conditions. What are my options?
Thioamide stability, particularly in acidic media, can be a limiting factor.[1][5] If you suspect your thioamide is degrading, you could try running the reaction under neutral or basic conditions. Alternatively, you might consider synthesizing the thiazole ring through a different route. The Cook-Heilbron synthesis, for example, provides a pathway to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[1]
Q4: How can I improve the purification of my final thiazole product?
If your crude product is a complex mixture, consider the following purification strategies:
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Column Chromatography: This is the most common method for separating the desired thiazole from byproducts and unreacted starting materials. A careful selection of the stationary and mobile phases is key.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: If your thiazole has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent, and then basify the aqueous layer and extract your product back into an organic solvent.
Data & Protocols at a Glance
Table 1: Recommended Solvents and Catalysts for Hantzsch Thiazole Synthesis
| Solvent(s) | Catalyst | Typical Conditions | Notes |
| Ethanol, Methanol | None (Classical) | Reflux | Standard, widely applicable. |
| 1-Butanol, 2-Propanol, Water | None | Reflux | Effective in some multi-component reactions.[1][2] |
| Ethanol/Water (50/50) | Silica-supported tungstosilisic acid | 65°C or Ultrasonic irradiation at RT | Green, efficient, and catalyst is reusable.[7][9] |
| Solvent-free | None or various catalysts | Varies (often elevated temp.) | Can lead to faster reactions and higher yields.[2] |
Optimized Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (5.0 mmol, 1 equivalent) in 10 mL of methanol.
-
Addition of Thioamide: To the stirring solution, add thiourea (7.5 mmol, 1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 30 minutes.[2][3] Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Workup: After the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and stir. The product should precipitate out of solution.[3]
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry.
-
Characterization: Determine the mass of the product and calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR spectra.
Visualizing the Chemistry
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields.
References
- Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.). BenchChem.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.
- Optimizing Hantzsch thiazole synthesis reaction conditions. (n.d.). BenchChem.
-
Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1891. MDPI. Retrieved January 12, 2026, from [Link]
-
Hantzsch pyridine synthesis. (2023, December 28). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved January 12, 2026, from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare. Retrieved January 12, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). ChemTube 3D. Retrieved January 12, 2026, from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Retrieved January 12, 2026, from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved January 12, 2026, from [Link]
- optimization of Hantzsch thiazole synthesis reaction conditions. (2025, December). BenchChem.
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 12, 2026, from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1891. PMC - NIH. Retrieved January 12, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 2-Formamidothiazol-4-acetic acid synthesis
Welcome to the technical support guide for the synthesis of 2-Formamidothiazol-4-acetic acid (FTAA). This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. As a crucial building block in the synthesis of various pharmaceuticals, particularly third-generation cephalosporin antibiotics, achieving high purity and yield is paramount.[1][2]
This guide deviates from a standard linear protocol. Instead, it is structured as a series of troubleshooting questions and in-depth answers, mirroring the challenges you encounter at the bench. We will explore the mechanistic origins of common byproducts, provide actionable strategies for their minimization, and detail robust analytical and purification methods.
Part 1: Foundational FAQs - The Strategic Overview
This section addresses high-level questions about the synthesis, providing a strategic framework before we delve into specific troubleshooting scenarios.
Q1: What is the standard and most reliable synthetic pathway for 2-Formamidothiazol-4-acetic acid?
The most prevalent and industrially relevant route is a two-stage process. It begins with the formation of the core heterocyclic structure, 2-aminothiazol-4-acetic acid (or its ester), via the Hantzsch thiazole synthesis.[3] This is followed by the selective formylation of the C2-amino group.
Below is a generalized workflow illustrating this common pathway.
Caption: General synthetic workflow for 2-Formamidothiazol-4-acetic acid.
Q2: My overall yield is consistently low. What are the most common loss points in this synthesis?
Low overall yield is typically traced back to three critical areas:
-
Incomplete Hantzsch Cyclization: The initial ring formation can be sluggish if reaction conditions (temperature, solvent, stoichiometry) are not optimized, leaving starting materials unreacted.[4]
-
Product Instability and Decarboxylation: The thiazole-4-acetic acid moiety is susceptible to decarboxylation, particularly under harsh heating or pH conditions during the hydrolysis step. This converts the desired product into the inactive 2-formamido-4-methylthiazole.[5][6]
-
Mechanical Losses During Workup: The intermediate, ethyl 2-aminothiazol-4-acetate, and the final product can have variable solubility. Premature precipitation or losses during extractions and transfers are common culprits.
Part 2: Troubleshooting Guide by Synthetic Stage
This section provides detailed, problem-oriented guidance for each major step of the synthesis.
Stage 1: The Hantzsch Thiazole Synthesis
The reaction of an α-halocarbonyl (ethyl 4-chloroacetoacetate) with a thioamide (thiourea) is the cornerstone of this synthesis. While generally robust, it is not without potential pitfalls.[7]
Q: I'm observing a significant isomeric byproduct in my analysis of the 2-aminothiazol-4-acetate intermediate. What is it and why is it forming?
You are likely observing the formation of an N-substituted iminothiazoline regioisomer. The Hantzsch synthesis can proceed through two different cyclization pathways depending on which nitrogen of the intermediate attacks the carbonyl. While the desired product results from the attack of the endocyclic nitrogen, acidic conditions can promote an alternative cyclization.[8]
Caption: Competing cyclization pathways in the Hantzsch synthesis.
To minimize this byproduct, maintain a near-neutral pH during the reaction. If the reaction generates acid (e.g., HCl from a chloro-precursor), the addition of a mild, non-nucleophilic base like sodium bicarbonate or calcium carbonate can be beneficial.
Stage 2: The Formylation Reaction
Q: My formylation is incomplete, leaving residual 2-aminothiazol-4-acetic acid ester. How can I improve this conversion?
Incomplete formylation is a common purity issue. The nucleophilicity of the 2-amino group on the thiazole ring is reduced by the electron-withdrawing nature of the ring itself. To drive the reaction to completion:
-
Choice of Reagent: Using a pre-formed mixed anhydride like acetic formic anhydride is often more effective than simply using formic acid.
-
Temperature Control: A slight, controlled increase in temperature (e.g., to 40-50 °C) can increase the reaction rate, but excessive heat can lead to degradation.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the formylating agent.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before quenching the reaction.
Q: I'm losing the formyl group during the aqueous workup or purification. How can I prevent this hydrolysis?
The formamido group is essentially an amide and is susceptible to hydrolysis under both strong acidic and strong basic conditions.[9][10]
-
Maintain Neutral pH: During extractions and washes, use neutral or slightly acidic water (pH 4-6). Avoid using strong bases like sodium hydroxide for pH adjustments. If a base is needed, use a milder one like sodium bicarbonate.
-
Temperature: Perform all aqueous workups at low temperatures (0-10 °C) to minimize the rate of hydrolysis.
-
Limit Contact Time: Minimize the time the product is in contact with aqueous phases.
Stage 3: Ester Hydrolysis & The Decarboxylation Problem
Q: What is the major byproduct I should be worried about during the final ester hydrolysis step?
The most critical byproduct formed during the hydrolysis of the ethyl ester to the final carboxylic acid is 2-formamido-4-methylthiazole . This arises from the decarboxylation of the product.[5] The presence of a carbonyl group beta to the carboxylic acid in the transient enol form facilitates this loss of CO2, especially under heat.
Caption: Mechanism of decarboxylation of the final product.
Q: How can I perform the hydrolysis while minimizing decarboxylation?
The key is to use conditions that are sufficiently potent for hydrolysis but mild enough to prevent decarboxylation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Keep below 25-30 °C | Decarboxylation is highly temperature-dependent.[6] |
| pH Control | Use a weak acid (e.g., acetic acid) for acidification after basic hydrolysis. | Avoids strongly acidic conditions which can catalyze decarboxylation.[11] |
| Reaction Time | Monitor by HPLC; stop as soon as ester is consumed. | Minimizes exposure of the product to hydrolysis conditions. |
| Reagent | Consider enzymatic hydrolysis for maximum selectivity if viable. | Enzymes operate under very mild physiological conditions. |
Part 3: Analytical and Purification Protocols
Protocol: Purity Analysis by Reverse-Phase HPLC
This method can be adapted to quantify the target product and key impurities like the 2-amino precursor and the decarboxylated byproduct.[12][13]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Expected Elution Order:
-
2-Aminothiazol-4-acetic acid (most polar)
-
2-Formamidothiazol-4-acetic acid (Product)
-
2-Formamido-4-methylthiazole (least polar)
-
Protocol: Purification by Precipitation/Recrystallization
If the final product purity is insufficient, a carefully controlled precipitation is often effective.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent system where it is soluble at a slightly elevated temperature (e.g., a mixture of water and a polar organic solvent like ethanol or acetone).
-
Cooling: Cool the solution slowly and without agitation to room temperature, then further cool in an ice bath (0-5 °C). Slow cooling is critical for forming well-defined crystals and excluding impurities.
-
Precipitation: The pure product should precipitate out, leaving more soluble impurities in the mother liquor.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at a low temperature (<40 °C) to avoid degradation.
By understanding the chemical principles behind the formation of byproducts and implementing these targeted troubleshooting strategies, you can significantly enhance the yield and purity of your 2-Formamidothiazol-4-acetic acid synthesis.
References
-
SIELC Technologies. (2018). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Huwiler, A., & Tenud, L. (1983). U.S. Patent No. 4,391,979. U.S. Patent and Trademark Office.
-
Monge, A., Palop, J. A., et al. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(1), 40-46. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Xiamen Amoy-Iron Co., Ltd. (n.d.). The Crucial Role of 2-(2-Aminothiazol-4-yl)acetic Acid HCl in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Lecour, C., et al. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (WO/2011/029596). World Intellectual Property Organization.
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1077-1082. Retrieved from [Link]
-
LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Al-Bahrani, H., & Al-saadi, W. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 26(16), 4945. Retrieved from [Link]
-
Noyes, W. A., & Goebel, W. F. (1922). Catalysis of the formation and hydrolysis of acetamide by acetic acid. Journal of the American Chemical Society, 44(10), 2286-2295. Retrieved from [Link]
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- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 12. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting guide for the purification of 2-Formamidothiazol-4-acetic acid
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Formamidothiazol-4-acetic acid. Drawing upon established chemical principles and field-proven insights, this guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common problems observed during the purification of 2-Formamidothiazol-4-acetic acid, offering explanations for their root causes and providing actionable solutions.
Q1: My final product has a low melting point and appears impure, even after recrystallization. What are the likely impurities?
The most probable impurities in your sample of 2-Formamidothiazol-4-acetic acid are unreacted starting material, specifically 2-aminothiazol-4-acetic acid, and byproducts from side reactions such as hydrolysis or decarboxylation.
-
2-Aminothiazol-4-acetic acid: The formylation of 2-aminothiazol-4-acetic acid to produce your target compound may be incomplete. This starting material is more polar than the desired product and can be difficult to remove if the purification is not optimized.
-
Hydrolysis Product (2-Aminothiazol-4-acetic acid): The formamido group (-NHCHO) is susceptible to hydrolysis, particularly under acidic or basic conditions, which can revert the compound to 2-aminothiazol-4-acetic acid. This can occur during the work-up of the reaction or during purification if the pH is not carefully controlled.
-
Decarboxylation Product (2-Formamido-4-methylthiazole): Heterocyclic acetic acids can be prone to decarboxylation (loss of CO2), especially at elevated temperatures. This would result in the formation of 2-Formamido-4-methylthiazole, a less polar impurity.
Q2: I'm struggling to find a suitable solvent for the recrystallization of 2-Formamidothiazol-4-acetic acid. What should I consider?
Selecting the right solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should either be insoluble at all temperatures or remain dissolved when the solution is cooled. Given the polar nature of 2-Formamidothiazol-4-acetic acid, with its carboxylic acid and formamido groups, polar solvents are a good starting point.
A systematic approach to solvent screening is recommended:
| Solvent Class | Examples | Suitability for 2-Formamidothiazol-4-acetic acid |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | High potential. The compound is likely to be soluble in hot protic solvents and less soluble when cold. Water or ethanol are excellent first choices. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate potential. These may be good solvents for creating a mixed-solvent system with a non-polar co-solvent. |
| Non-polar Solvents | Hexane, Toluene | Unlikely to be suitable as a primary solvent due to the polar nature of the compound. Can be used as an anti-solvent in a mixed-solvent system. |
Pro-Tip: A mixed solvent system, such as ethanol/water or acetone/hexane, can be highly effective. Dissolve the crude product in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
To troubleshoot this:
-
Use more solvent: This will lower the saturation temperature.
-
Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This provides more time for nucleation and ordered crystal growth.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Q4: I am attempting column chromatography, but the separation of my product from impurities is poor. What can I do to improve this?
Poor separation in column chromatography can be due to several factors, including incorrect solvent system selection, improper column packing, or overloading the column. For a polar and acidic compound like 2-Formamidothiazol-4-acetic acid, a normal-phase silica gel column is a good choice.
Here is a logical workflow for optimizing your column chromatography:
Caption: A logical workflow for optimizing column chromatography.
-
Solvent System (Eluent): Start with a relatively non-polar eluent and gradually increase the polarity. A good starting point would be a mixture of ethyl acetate and hexane. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[2]
-
TLC Analysis: Before running a column, always perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.25-0.35 for your desired compound.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and broad peaks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.
Q5: How can I monitor the progress of my purification and assess the purity of the final product?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification in real-time. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
TLC Visualization: 2-Formamidothiazol-4-acetic acid and its likely impurities have UV-active thiazole rings, so they should be visible under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be effective for visualizing compounds with reactive functional groups. A vanillin/sulfuric acid stain can be used for detecting nucleophiles like amines.[3]
-
HPLC Analysis: A reverse-phase HPLC method can be used for accurate purity determination. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.[4][5]
Experimental Protocols
Protocol 1: Recrystallization of 2-Formamidothiazol-4-acetic acid
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
Materials:
-
Crude 2-Formamidothiazol-4-acetic acid
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 2-Formamidothiazol-4-acetic acid in an Erlenmeyer flask.
-
In a separate flask, heat ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the crude product to dissolve it completely.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot, clear filtrate, add deionized water dropwise until the solution becomes persistently cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guide for purifying 2-Formamidothiazol-4-acetic acid on a silica gel column.
Materials:
-
Crude 2-Formamidothiazol-4-acetic acid
-
Silica gel (for flash chromatography)
-
Ethyl acetate
-
Hexane
-
Acetic acid
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Develop a Solvent System: Use TLC to find a solvent system (e.g., ethyl acetate/hexane with 0.5% acetic acid) that gives your product an Rf of ~0.3.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the Elution: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Chemistry: Potential Side Reactions
The following diagram illustrates the potential side reactions that can lead to impurities during the synthesis and purification of 2-Formamidothiazol-4-acetic acid.
Caption: Potential side reactions leading to impurities.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
SIELC Technologies. Separation of 2-Formamidothiazol-4-acetic acid on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. [Link]
-
PrepChem. Synthesis of 2-ethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid. [Link]
-
PrepChem. Synthesis of ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate. [Link]
- Google Patents.
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Semantic Scholar. Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. [Link]
-
Semantic Scholar. The decarboxylation of some heterocyclic acetic acids. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
MDPI. Thiazole Ring—A Biologically Active Scaffold. [Link]
-
PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Pharmaffiliates. 2-Amino-4-thiazoleacetic Acid. [Link]
-
ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]
-
ResearchGate. Distillation/crystallization process used to purify acetic acid and.... [Link]
Sources
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- 2. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of 2-Formamidothiazol-4-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for the Formylation of Aminothiazoles
Welcome to the Technical Support Center dedicated to the formylation of aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation. Aminothiazoles are a vital class of heterocyclic compounds, serving as key structural motifs in numerous pharmaceuticals. Their successful formylation is often a critical step in the synthesis of complex drug candidates.
This resource will delve into the nuances of various formylation methods, with a particular focus on the Vilsmeier-Haack reaction and strategies employing formic acid. We will explore the underlying mechanisms, offer practical, field-proven insights to optimize reaction conditions, and provide clear, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of aminothiazoles?
The two most prevalent methods for formylating aminothiazoles are the Vilsmeier-Haack reaction and direct formylation using formic acid or its derivatives.
-
Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[1][2][3] It is a powerful and widely used technique for introducing a formyl group onto the thiazole ring.[4][5]
-
Formic Acid-Based Methods: Various methods employ formic acid as the formylating agent, often in the presence of a catalyst or activating agent.[6][7] These methods can be advantageous due to their milder conditions and the avoidance of harsh reagents like POCl₃. Catalysts such as iodine, ZnO, and ZnCl₂ have been shown to be effective.[6]
Q2: Where does formylation typically occur on the aminothiazole ring?
In the Vilsmeier-Haack formylation of 2-aminothiazoles, electrophilic attack predominantly occurs at the C-5 position of the thiazole ring.[8] The regioselectivity is influenced by the electronic properties of the aminothiazole nucleus.
Q3: Can the amino group of aminothiazole be formylated?
Yes, N-formylation of the amino group is a potential and often competing reaction. The choice of formylating agent and reaction conditions can influence the selectivity between N-formylation and C-formylation of the ring. For instance, some methods using formic acid have shown selectivity for N-formylation, even in the presence of other functional groups like hydroxyls.[6]
Q4: What are the key factors to consider when choosing a formylation method?
The selection of an appropriate formylation method depends on several factors:
-
Substrate Reactivity: The electronic nature of the substituents on the aminothiazole ring will dictate its reactivity. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.
-
Desired Regioselectivity: Whether C-5 formylation or N-formylation is desired will heavily influence the choice of reagents and conditions.
-
Functional Group Tolerance: The presence of other sensitive functional groups on the substrate may preclude the use of harsh reagents like POCl₃. Milder, more selective methods would be preferable in such cases.[9]
-
Scale of the Reaction: The scalability of the chosen method is an important consideration for process development in drug discovery.
Troubleshooting Guide
This section addresses specific issues that may arise during the formylation of aminothiazoles and provides systematic approaches to resolve them.
Problem 1: Low or No Product Yield
A low yield of the desired formylated aminothiazole is a common issue. Several factors can contribute to this problem.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Moisture Contamination | Vilsmeier reagents and other formylating agents like acetic formic anhydride are highly sensitive to moisture.[9] Water will quench the reactive species, leading to a significant decrease in yield. | - Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | The molar ratio of the formylating agent to the aminothiazole substrate is critical. Insufficient formylating agent will result in incomplete conversion, while a large excess can lead to side reactions. | - Carefully control the stoichiometry. For Vilsmeier-Haack reactions, a 1.0 - 1.5 equivalent of the Vilsmeier reagent is often a good starting point.[5] - For formic acid-based methods, start with 2-3 equivalents of formic acid.[6] |
| Suboptimal Reaction Temperature | Formylation reactions are often temperature-sensitive. The optimal temperature depends on the reactivity of the substrate and the chosen method.[10] | - For highly reactive aminothiazoles, the reaction may need to be cooled (e.g., 0°C) to prevent side reactions.[9] - For less reactive substrates, heating may be necessary to drive the reaction to completion.[9] - Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. |
| Poor Reagent Quality | The purity of reagents, particularly the formylating agent and solvents, is crucial for a successful reaction. | - Use freshly distilled or high-purity reagents.- Ensure that DMF used for Vilsmeier-Haack reactions is anhydrous. |
Problem 2: Formation of Multiple Products & Side Reactions
The formation of unintended byproducts can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions
| Side Product/Reaction | Explanation | Troubleshooting & Optimization Strategies |
| N-Formylation vs. C-Formylation | The exocyclic amino group can compete with the thiazole ring for the formylating agent. | - Method Selection: Formic acid-based methods can sometimes favor N-formylation.[6] The Vilsmeier-Haack reaction is generally more effective for C-5 formylation of the ring.[8] - Protecting Groups: Consider protecting the amino group with a suitable protecting group prior to C-formylation if N-formylation is a persistent issue. |
| Di-formylation | If multiple reactive sites are available on the aminothiazole or other aromatic rings in the molecule, di-formylation can occur.[9][11] | - Adjust Stoichiometry: Reduce the amount of the formylating agent to favor mono-formylation.[9] - Reaction Time: Monitor the reaction closely and stop it once the desired mono-formylated product is maximized. |
| Formation of N,N-dimethylformimidamide derivatives | In Vilsmeier-Haack reactions, the free amino group can react to form N,N-dimethylformimidamide side products.[12] | - Temperature Control: Running the reaction at a lower temperature may minimize this side reaction. - Protecting Groups: Protecting the amino group is a definitive way to prevent this side reaction. |
| Polymerization/Resin Formation | Under harsh acidic conditions, some substrates, particularly those with phenolic moieties, can undergo polymerization.[9][11] | - Milder Conditions: Use milder formylation methods if possible. - Control Temperature and Time: Avoid excessively high temperatures and prolonged reaction times.[9] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the formylation of aminothiazoles.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a 2-Aminothiazole Derivative
This protocol describes a general procedure for the C-5 formylation of an electron-rich 2-aminothiazole.
Materials:
-
2-Aminothiazole derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform, if needed)[5]
-
Ice bath
-
Saturated sodium bicarbonate solution or dilute sodium hydroxide
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents relative to the substrate). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1-1.2 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains below 10°C.[13] Stir the resulting mixture at 0°C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a chloromethyleneiminium salt, is often indicated by the formation of a solid or a viscous oil.[14]
-
Substrate Addition: Dissolve the 2-aminothiazole derivative (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive substrates.[10]
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Iodine-Catalyzed N-Formylation of a 2-Aminothiazole using Formic Acid
This protocol provides a milder, solvent-free approach for the N-formylation of aminothiazoles.[15]
Materials:
-
2-Aminothiazole derivative
-
Formic acid (≥98%)
-
Iodine (I₂)
-
Heating mantle or oil bath
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminothiazole derivative (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).[9][15]
-
Reaction: Heat the reaction mixture to 70°C with stirring.[6] The reaction time can range from 2 to 24 hours depending on the substrate. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate formylation method.
References
-
Hulce, M. Formylation of Amines. Molecules. 2014;19(9):13986-14013. Available from: [Link]
-
ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Available from: [Link]
-
ResearchGate. Formylation reactions of some thiazole. | Download Scientific Diagram. Available from: [Link]
- Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(10):476-488.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. Literature reports on N-formylation of amines exploiting reductive functionalization of CO2 using NaBH4. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Formylation. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Available from: [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. Available from: [Link]
-
Kim, J.-G.; Jang, D. O. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. 2010;2010(14):2093-2096. Available from: [Link]
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Reddit. Aryl formylation strategies ? : r/OrganicChemistry. Available from: [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]
-
ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]
-
YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available from: [Link]
-
Organic Chemistry Data. Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. Available from: [Link]
-
Reddit. Vilsmeier Haack Reaction : r/OrganicChemistry. Available from: [Link]
-
PubMed. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Available from: [Link]
-
RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]
-
ResearchGate. A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Available from: [Link]
-
ResearchGate. Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source | Request PDF. Available from: [Link]
-
ACS Publications. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available from: [Link]
- Ayati, A., et al. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. International Journal of Molecular Sciences. 2015;16(5):10336-10368.
-
PubMed Central. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available from: [Link]
-
Wikipedia. 2-Aminothiazole. Available from: [Link]
-
NIH. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Available from: [Link]
-
ScienceDirect. Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Available from: [Link]
- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
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Technical Support Center: Strategies for the Removal of Unreacted Starting Materials
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a reaction "work-up" and why is it necessary?
A1: A reaction work-up refers to the series of manipulations required to isolate and purify the desired product from a reaction mixture after the reaction is deemed complete. This process is crucial for removing unreacted starting materials, byproducts, catalysts, and the reaction solvent.[1] The purity of a compound is critical, particularly in the pharmaceutical industry, as it can directly impact a drug's therapeutic efficacy and safety profile.[2]
Q2: How do I choose the right purification procedure?
A2: The selection of an appropriate work-up procedure depends on the physical and chemical properties of your product and the impurities you need to remove.[3][4] Key factors to consider include:
-
Solubility: Differences in solubility are exploited in techniques like crystallization and extraction.[4]
-
Polarity: Chromatographic techniques are excellent for separating compounds with different polarities.[4]
-
Boiling Point: Distillation is effective when the boiling points of the product and starting materials differ significantly.[4]
-
Acid-Base Properties: If your product or a starting material is acidic or basic, acid-base extraction can be a very effective separation method.[4]
-
Thermal Stability: For compounds that are sensitive to high temperatures, techniques like vacuum distillation or chromatography are preferred over standard distillation.[4][5]
A preliminary analysis, such as Thin Layer Chromatography (TLC), can provide a quick assessment of your crude product's purity and help guide your choice of purification method.
Decision Workflow for Purification Method Selection
To aid in your decision-making process, the following flowchart outlines a logical approach to selecting the most suitable purification technique.
Caption: A flowchart to guide the selection of an appropriate purification technique.[4]
Q3: What are the most common techniques for removing unreacted starting materials?
A3: The most widely used techniques include:
-
Liquid-Liquid Extraction: This method separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[6] It is particularly useful for separating organic products from inorganic reagents and water-soluble impurities.
-
Column Chromatography: This is a powerful technique for separating a mixture of compounds based on their differential adsorption to a stationary phase as a mobile phase flows through it.[7][8] It is highly effective for separating compounds with similar polarities.
-
Recrystallization: This technique is used to purify solid compounds.[6][7][9] It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.[6][8][9]
-
Distillation: This method is ideal for separating liquids with different boiling points.[5][10][11] It can be performed at atmospheric pressure or under vacuum for temperature-sensitive compounds.[10]
-
Precipitation: This involves adding a substance to a solution to cause either the desired product or the impurities to form a solid, which can then be separated by filtration.
Troubleshooting Guides
This section addresses specific issues that may arise during common work-up procedures.
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.[12] - High concentration of solutes.[4] - Presence of fine particulate matter. | - Allow the mixture to stand undisturbed.[3] - Gently swirl instead of shaking.[3][12] - Add a small amount of brine (saturated NaCl solution).[3][12] - Filter the emulsion through a plug of glass wool.[12] - Centrifuge the mixture.[12] |
| Difficulty Identifying Layers | - Similar refractive indices of the two solvents. - Darkly colored solutions.[13] | - Add a few drops of water to see which layer increases in volume.[13][14] - Shine a light through the funnel to better visualize the interface.[14] - Add a small amount of activated charcoal, which may float at the interface.[14] |
| Poor Recovery of Product | - Incomplete extraction from the aqueous layer. - Product is partially soluble in the aqueous layer. - Premature evaporation of a volatile solvent. | - Perform multiple extractions with smaller volumes of the organic solvent.[1] - If your product is acidic or basic, ensure the pH of the aqueous layer is adjusted to keep the product in its neutral, more organic-soluble form.[1] - Use a back-extraction technique to recover the product from the aqueous layer.[1] |
Troubleshooting Logic for Liquid-Liquid Extraction
Caption: Troubleshooting logic for common liquid-liquid extraction issues.[15]
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.[15] - The solution is supersaturated.[15][16] - Impurities are present.[15] | - Lower the temperature at which the compound dissolves by adding more solvent.[15] - Re-dissolve the oil in a minimal amount of hot solvent and try to induce crystallization by scratching the flask or adding a seed crystal.[3][16] - Try a different recrystallization solvent or a solvent pair.[15] |
| No Crystal Formation | - The solution is not saturated (too much solvent was used).[17][18] - The solution is supersaturated and requires nucleation.[17] | - Boil off some of the solvent to concentrate the solution.[17][18] - Scratch the inside of the flask with a glass rod at the surface of the solution.[17][18] - Add a seed crystal of the pure compound.[17][18] - Cool the solution in an ice bath.[17] |
| Low Recovery of Product | - Too much solvent was used.[15][18] - The product has significant solubility in the cold solvent.[15] - Premature crystallization during hot filtration.[15][16] | - Use the minimum amount of hot solvent necessary for dissolution.[15] - Ensure the solution is thoroughly cooled in an ice bath before filtration.[15] - Heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[15][16] |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - The solvent system is not optimized. - The column is overloaded with the sample. - The column was not packed properly, leading to channeling. | - Optimize the solvent system using TLC to maximize the difference in Rf values. - Use a longer column to increase the separation distance. - Decrease the amount of sample loaded onto the column. |
| Compound Stuck on Column | - The compound is not soluble in the eluent. - The compound is too polar and is strongly adsorbed to the stationary phase. - The compound decomposed on the column.[19] | - Gradually increase the polarity of the eluent.[1] - Try a different, more polar solvent system.[1] - Consider using a different stationary phase, such as alumina or reverse-phase silica.[1][19] - Test the stability of your compound on silica gel using TLC before running a column.[19] |
| Compound Precipitates on Column | - The compound has low solubility in the mobile phase as it becomes purified.[20] | - Use a mobile phase modifier to increase solubility.[20] - Employ a dry loading technique where the compound is adsorbed onto a small amount of silica before being added to the column.[20] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol describes a general procedure for separating a desired organic compound from an aqueous reaction mixture.
Methodology:
-
Preparation: Transfer the reaction mixture to a separatory funnel of an appropriate size. The funnel should not be more than two-thirds full.[3]
-
Solvent Addition: Add an immiscible organic solvent to the separatory funnel. The volume should be roughly equal to that of the aqueous layer.
-
Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and shake gently for a few seconds, then vent again. Repeat this process several times.[3] Causality: Venting is crucial to release pressure buildup from volatile solvents or gas-producing reactions (e.g., acid-base neutralization), preventing the stopper from being ejected.[14]
-
Separation: Place the funnel back in a ring stand and allow the layers to separate completely.[3]
-
Draining: Remove the stopper and drain the lower layer through the stopcock. Pour the upper layer out of the top of the funnel to avoid contamination.[14]
-
Washing and Drying: The organic layer can be "washed" with water or a brine solution to remove residual water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. The solvent can then be removed, typically using a rotary evaporator, to yield the crude product.[3]
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid compound.
Methodology:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[4][8]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve full dissolution.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.[8][15]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][8][15]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.[15]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For further drying, the crystals can be placed in a desiccator.[15]
Protocol 3: Flash Column Chromatography
This protocol outlines the purification of a compound from a mixture using flash column chromatography.
Methodology:
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives good separation of your desired compound from impurities (target Rf ≈ 0.3-0.4).
-
Pack the Column: Pack a glass column with the stationary phase (e.g., silica gel) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and apply it to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (typically with compressed air) to force the solvent through the column at a steady rate.[21]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks as it exits the column.
-
Analyze Fractions: Analyze the collected fractions by TLC to determine which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified compound.
References
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- . Benchchem.
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- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - US.
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- How to remove unreacted starting materials from the final product. Benchchem.
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- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
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- Troubleshooting for Thin Layer Chromatography. SiliCycle.
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- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH.
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- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
- Understanding Compound Purification Practices. Moravek.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
- Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.com.
- Protein purification troubleshooting guide. Dutscher.
- Help and Support. Thermo Fisher Scientific - US.
- Water Purification Resource Guide. Lab Manager Magazine.
- High-Purity Water System Maintenance Guide. Technical Safety Services.
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Challenges in the scale-up of 2-Formamidothiazol-4-acetic acid production
A Guide to Navigating Scale-Up Production Challenges
Welcome to the technical support center for the synthesis and scale-up of 2-Formamidothiazol-4-acetic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate and resolve challenges in your development process. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the transition from bench-to-pilot scale production.
Section 1: Synthesis Pathway & Core Challenges
The industrial synthesis of 2-Formamidothiazol-4-acetic acid typically follows a three-step route starting from readily available materials. Each step presents unique challenges when moving from grams to kilograms.
Overall Synthesis Workflow
Below is a diagram illustrating the common synthetic pathway.
Caption: Decision tree for troubleshooting the Hantzsch synthesis step.
Part B: Formylation (Step 2)
The formylation of the 2-amino group is generally high-yielding but can introduce specific impurities if not controlled properly.
Q3: During the formylation of ATA with formic acid and acetic anhydride, we are seeing an incomplete reaction and the formation of an N,N-diformyl impurity. What are the optimal conditions?
A3: This is a delicate balance. The combination of formic acid and acetic anhydride generates acetic formic anhydride (AFA), a potent formylating agent. [1] Causality & Solution:
-
Incomplete Reaction: Often due to insufficient AFA or reaction time. The AFA can be consumed by residual water. Ensure your starting ATA is anhydrous.
-
N,N-Diformyl Impurity: This arises from over-reaction, typically due to excess AFA or prolonged reaction at elevated temperatures. The second formylation is slower but becomes significant under forcing conditions.
-
Optimization:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both formic acid and acetic anhydride.
-
Temperature Control: Pre-mix the formic acid and acetic anhydride at a low temperature (0-5 °C) to form the AFA before adding it to the ATA solution. [2]Maintain the reaction temperature below 25-30 °C to minimize diformylation.
-
Monitoring: Track the reaction progress by HPLC. Quench the reaction by adding water as soon as the starting material is consumed to a satisfactory level (e.g., <1%).
-
Part C: Saponification & Purification (Step 3 & Final)
The final hydrolysis step is straightforward but can be problematic for product purity and isolation.
Q4: After saponifying the FTA-Ester with NaOH, we have difficulty isolating the final FTA-Acid. The product seems to be highly water-soluble, and we get a low isolated yield.
A4: The sodium salt of the final product is indeed very soluble in water. The key is precise pH control during the acidification/crystallization step.
Protocol for Optimized Isolation:
-
Hydrolysis: Perform the saponification using 1.5-2.0 equivalents of NaOH or KOH in a water/ethanol mixture at room temperature until the ester is fully consumed (monitor by HPLC).
-
pH Adjustment: After hydrolysis, cool the reaction mixture to 0-5 °C. This is the critical step. Add concentrated HCl dropwise with vigorous stirring. The product will start to precipitate as you approach its isoelectric point.
-
Target pH: The target pH for maximum precipitation is typically between 2.0 and 3.0. Overshooting the pH (making it too acidic) can sometimes increase solubility or cause degradation. Use a calibrated pH meter.
-
Aging: Allow the slurry to stir at 0-5 °C for at least 2-4 hours. This "aging" period allows for complete crystallization and can improve particle size, which aids filtration.
-
Filtration & Washing: Filter the product and wash the cake with ice-cold water to remove inorganic salts. A final wash with a cold, water-miscible solvent like acetone can help displace water and speed up drying.
Q5: Our final product contains residual acetic acid and other organic impurities. What are the best purification strategies at scale?
A5: Acetic acid is a common impurity carried over from the formylation step or formed during hydrolysis. [3]Purification at scale must be robust and efficient.
Purification Strategies & Data:
| Method | Advantages | Disadvantages | Scalability |
| Recrystallization | Excellent for removing inorganic salts and many organic impurities. | Can lead to yield loss in mother liquor. Requires large solvent volumes. | Good |
| Slurry Wash | Good for removing surface impurities like residual acetic acid. Lower yield loss than full recrystallization. | Less effective for removing co-crystallized impurities. | Excellent |
| Ion-Exchange Chromatography | Can provide very high purity by removing ionic impurities. [4][5] | High cost, requires significant capital investment and specialized equipment. | Moderate |
In practice, a combination is often best. After initial isolation, a hot slurry wash in a solvent like acetone or isopropanol is highly effective for removing residual acetic acid without significant yield loss. If higher purity is required, a full recrystallization from a water/ethanol mixture is the next logical step.
Section 3: Analytical Protocols & Process Safety
Protocol: HPLC Method for In-Process Control and Final Product Purity
This method is suitable for monitoring all steps of the synthesis.
-
Column: C18 Reverse Phase, 4.6 x 150 mm, 3 µm particle size. [6]* Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm. [7]* Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~10 mg of sample in 10 mL of a 50:50 mixture of Water:Acetonitrile.
Process Safety Considerations
Scaling up chemical processes introduces significant safety risks that must be managed proactively.
Q6: What are the primary safety hazards we need to consider for scaling up this process?
A6: Each step has distinct hazards. A comprehensive Process Hazard Analysis (PHA) is required, but key points are:
-
Step 1 (Hantzsch):
-
Hazard: Strong exotherm.
-
Mitigation: As discussed in Q1, slow addition, robust cooling, and continuous temperature monitoring are essential. Equip the reactor with a pressure relief system.
-
-
Step 2 (Formylation):
-
Hazard: Use of acetic anhydride and formic acid. Both are corrosive. Acetic anhydride reacts violently with water.
-
Mitigation: Use closed-system transfers for all reagents. Ensure the reactor is dry before charging. Personnel must wear appropriate PPE, including acid-resistant gloves, aprons, and face shields. [8][9]* Step 3 (Saponification):
-
Hazard: Handling of corrosive bases (NaOH/KOH) and strong acids (HCl). Neutralization is also exothermic.
-
Mitigation: Ensure adequate cooling during pH adjustment. Use appropriate PPE for handling both acids and bases. [10]* General:
-
Solvent Handling: Many solvents used (ethanol, acetone) are flammable. Ensure all equipment is properly grounded to prevent static discharge. The processing area must be well-ventilated with explosion-proof electricals. [11] * Powder Handling: The final product is a powder. Avoid dust generation during filtration and drying to prevent dust explosions and inhalation exposure. Use ventilated enclosures and appropriate respiratory protection. [12]
-
References
- (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | SIELC Technologies. (2018).
- Formylation Reactions of N-protecting 2-Amino-4-phenyl thiazole Compounds. ResearchGate.
- Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. (2000). Il Farmaco.
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). The Journal of Organic Chemistry.
- Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. PrepChem.com.
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011). Google Patents.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules.
- Thiazole synthesis. Organic Chemistry Portal.
- Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions. (2021). Applied Catalysis B: Environmental.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- Hantzsch thiazole synthesis. ResearchGate.
- Ethyl 2-aminothiazole-4-acetate 99 53266-94-7. Sigma-Aldrich.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). Google Patents.
- Formylation of Amines. (2014). Molecules.
- SAFETY DATA SHEET. Fisher Scientific.
- Synthesis of ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate. PrepChem.com.
- 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements.
- Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. (2020). Asian Journal of Chemistry.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
- The transition state conformational effect on the activation energy of ethyl acetate neutral hydrolysis. (2019). Heliyon.
- Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2025). European Journal of Medicinal Chemistry.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (2018). Eureka | Patsnap.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Biomolecular Structure and Dynamics.
- Methods for Detecting Impurities in Glacial Acetic Acid. (2025). Patsnap Eureka.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2016). Molecules.
- Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer.
- Process for removing impurities from acetic acid. (2016). Google Patents.
- Determination of Formic Acid in Acetic Acid for Industrial Use by Agilent 7820A GC. (2009). Agilent.
- Industrial Production of Acetic Acid: A Patent Landscape. (2025). ResearchGate.
- Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025). Patsnap Eureka.
- Acetic Acid Production and Purification: Critical Review Towards Process Intensification. ResearchGate.
- Acetic Acid Hazards & Safety Information. (2014). VelocityEHS.
- Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2024). RSC Advances.
- Occupational Safety and Health Guideline for Acetic Acid. (1992). NIOSH.
- Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025). RSC Advances.
- Acetic acid: incident management. (2024). GOV.UK.
- Techniques for Purification of Glacial Acetic Acid from Mixtures. (2025). Patsnap Eureka.
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Degradation pathways of 2-Formamidothiazol-4-acetic acid under stress conditions
Welcome to the technical support center for 2-Formamidothiazol-4-acetic acid (FTAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this molecule under various stress conditions. Understanding the degradation pathways is critical for developing stable formulations, establishing accurate analytical methods, and ensuring regulatory compliance.
This document moves beyond a simple checklist, explaining the chemical rationale behind the observed degradation profiles and offering practical troubleshooting advice for your experiments.
Part 1: Understanding the Stability Profile of FTAA
This section addresses the fundamental questions regarding the inherent stability of the 2-formamidothiazol-4-acetic acid molecule.
Q1: What are the primary chemical liabilities and most probable degradation pathways for 2-Formamidothiazol-4-acetic acid?
Answer: The structure of 2-Formamidothiazol-4-acetic acid contains two primary points of susceptibility: the 2-formamide group and the thiazole ring .
-
Hydrolysis of the Formamide Group: The most significant degradation pathway is the hydrolysis of the exocyclic formamide group (-NH-CHO). This reaction can occur under both acidic and basic conditions, leading to the formation of its primary degradant, 2-Aminothiazol-4-acetic acid (ATAA) .[1][2] Amides are generally resistant to neutral hydrolysis but are susceptible to catalysis by acid or base.[2] The reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-catalyzed) on the carbonyl carbon of the formamide group.[3]
-
Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation.[4] Under oxidative stress (e.g., exposure to hydrogen peroxide), the primary degradation products are expected to be the corresponding N-oxide and, more significantly, the S-oxide and Sulfone . Thiazole N-oxides can be formed through various oxidizing agents.[5]
-
Photodegradation of the Thiazole Ring: Thiazole rings, particularly those with specific substituents like aryl rings, can undergo photo-oxygenation.[6] This process may involve a reaction with singlet oxygen, leading to complex rearrangements and potential ring cleavage.[6] While less common than hydrolysis, it should be considered during photostability studies.
The acetic acid side chain is generally stable under typical stress conditions and is not considered a primary site for degradation.
Q2: Which functional group is the most sensitive to degradation?
Answer: The formamide group is the most labile functional group in the molecule. Amide hydrolysis is a well-documented and common degradation pathway for many pharmaceutical compounds.[3] In forced degradation studies, you should expect to see the formation of 2-Aminothiazol-4-acetic acid (ATAA) as the major degradation product under both acidic and basic hydrolytic conditions. The rate of this hydrolysis is significantly influenced by pH and temperature.[7]
Q3: What insights can be gained from the degradation of similar thiazole-containing drugs?
Answer: Examining forced degradation studies of marketed drugs containing a thiazole ring provides valuable predictive information. For instance, studies on the fungicide Thiabendazole show that photolysis can lead to the cleavage of the thiazole ring.[8] Other thiazole derivatives have shown significant degradation under alkaline and oxidative conditions.[9] This collective data reinforces the hypothesis that the primary points of failure for FTAA will be formamide hydrolysis and oxidation of the thiazole's sulfur atom.
Part 2: Designing and Troubleshooting Forced Degradation Studies
This section provides practical guidance for setting up and interpreting stress testing experiments in accordance with regulatory expectations.[10][11]
Q4: What are the recommended starting conditions for a forced degradation study of FTAA?
Answer: The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10][12] Conditions should be aggressive enough to produce degradation products without completely destroying the molecule. Below are recommended starting points, which should be optimized for your specific experimental setup.
| Stress Condition | Reagent/Condition | Temperature | Duration | Primary Expected Degradant(s) |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | 2 - 24 hours | 2-Aminothiazol-4-acetic acid (ATAA) |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp - 60°C | 1 - 12 hours | 2-Aminothiazol-4-acetic acid (ATAA) |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 6 - 24 hours | S-oxide, N-oxide |
| Thermal (Dry Heat) | 80°C - 105°C | 24 - 72 hours | Minimal degradation expected, potential for decarboxylation at higher temps. | |
| Photostability | ICH Q1B Option 2 | Ambient | Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m² | Thiazole ring cleavage products |
Table 1: Recommended Starting Conditions for Forced Degradation Studies.[10][11][12][13]
Experimental Protocol: General Procedure for Stress Sample Preparation
-
Stock Solution: Prepare a stock solution of 2-Formamidothiazol-4-acetic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[12]
-
Stress Application: Transfer aliquots of the stock solution into separate vials for each stress condition. Add the respective stressor (e.g., HCl, NaOH, H₂O₂ solution). For thermal and photolytic studies, the sample may be stressed as a solid powder and then dissolved.
-
Incubation: Place the vials under the specified conditions for the designated time. It is advisable to pull time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the progression of degradation.
-
Neutralization: After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis. For example, an equimolar amount of NaOH can be added to the acid-stressed sample, and HCl to the base-stressed sample.
-
Dilution & Analysis: Dilute the samples to a suitable concentration for analysis by a stability-indicating method, typically HPLC-UV or LC-MS.
Visual Workflow: Forced Degradation Experimental Plan
Caption: Workflow for conducting forced degradation studies.
Part 3: Analytical Troubleshooting and Data Interpretation
This section focuses on common issues encountered during the analysis of stressed samples.
Q5: My HPLC chromatogram shows a major new peak after acid/base stress. What is it likely to be?
Answer: This is almost certainly 2-Aminothiazol-4-acetic acid (ATAA) , the product of formamide hydrolysis. You can confirm this by calculating the expected mass change. The molecular weight of FTAA is 186.19 g/mol .[14] The hydrolysis reaction involves the replacement of a formyl group (-CHO, mass ≈ 29) with a hydrogen atom (mass ≈ 1), resulting in a net loss of approximately 28 Da. Your LC-MS data for the new peak should correspond to a mass of approximately 158 g/mol for ATAA.
Q6: I'm observing multiple minor peaks under oxidative stress. What are the potential products?
Answer: Oxidative stress can produce several products. The most common are:
-
S-oxide: This will result in the addition of one oxygen atom, an increase of +16 Da .
-
N-oxide: This will also result in an increase of +16 Da . Distinguishing between the S- and N-oxide often requires more advanced techniques like NMR or specific fragmentation patterns in MS/MS.
-
Sulfone: If the oxidation is more aggressive, a second oxygen atom may add to the sulfur, forming a sulfone, which results in an increase of +32 Da .
| Degradation Product | Molecular Formula Change | Mass Change (Da) | Stress Condition |
| 2-Aminothiazol-4-acetic acid | -CO | -28 | Acid/Base Hydrolysis |
| FTAA S-oxide | +O | +16 | Oxidation |
| FTAA N-oxide | +O | +16 | Oxidation |
| FTAA Sulfone | +O₂ | +32 | Oxidation |
Table 2: Potential Degradation Products and Their Corresponding Mass Shifts.
Q7: How can I definitively confirm the structure of an unknown degradation product?
Answer: Definitive structural elucidation requires a combination of techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to determine the elemental formula of the degradant.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the degradant inside the mass spectrometer and analyzing the resulting product ions can reveal structural information. Comparing the fragmentation pattern to that of the parent compound is crucial.[6]
-
Preparative HPLC and NMR: For significant degradation products, you can isolate a sufficient quantity using preparative HPLC. The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), which provides definitive structural confirmation.[6]
Visual Pathway: Predicted Degradation of FTAA
Caption: Major predicted degradation pathways for FTAA.
This guide provides a foundational understanding of the degradation pathways of 2-Formamidothiazol-4-acetic acid. By anticipating the likely degradants and understanding the chemistry involved, researchers can design more robust experiments, develop specific and accurate analytical methods, and accelerate their drug development programs.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003), [Link]
-
MedCrave, Forced Degradation Studies (2016), [Link]
-
BioProcess International, Forced Degradation Studies: Regulatory Considerations and Implementation (2012), [Link]
-
IJCRT, ICH GUIDELINES: STRESS DEGRADATION STUDY (2021), [Link]
-
NIH National Library of Medicine, Development of forced degradation and stability indicating studies of drugs—A review (2013), [Link]
-
ResearchGate, Aspects of the hydrolysis of formamide (2013), [Link]
-
NIH National Library of Medicine, Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach (2018), [Link]
-
ACS Publications, Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics (2005), [Link]
-
PubMed, Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR (2007), [Link]
-
ResearchGate, Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique (2016), [Link]
-
Wikipedia, Thiazole, [Link]
-
MDPI, Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices (2022), [Link]
-
SciELO, Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products (2020), [Link]
-
MDPI, Thiazole Ring—A Biologically Active Scaffold (2021), [Link]
-
Chemguide, Hydrolysing Amides, [Link]
-
ResearchGate, Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups (2020), [Link]
-
BYJU'S, Types of Amide Hydrolysis, [Link]
-
LookChem, 2-Formamidothiazol-4-acetic acid, [Link]
-
Chemistry Steps, Amide Hydrolysis: Acid and Base-Catalyzed Mechanism, [Link]
-
CABI Digital Library, Research progress of thiazole flavor compounds (2021), [Link]
-
MDPI, Review of Characteristics and Analytical Methods for Determination of Thiabendazole (2022), [Link]
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability, [Link]
-
ResearchGate, Forced Degradation Studies to Assess the Stability of Drugs and Products (2021), [Link]
-
SIELC Technologies, (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid (2018), [Link]
- Google Patents, US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride,
-
ChemWhat, 2-Formamidothiazol-4-acetic acid CAS#: 75890-68-5, [Link]
-
ResearchGate, Photochemical permutation of thiazoles, isothiazoles and other azoles (2022), [Link]
-
RSC Publishing, Thermally reactive Thiazolo[5,4-d]thiazole based copolymers for high photochemical stability in polymer solar cells (2011), [Link]
-
PubChem, 4-Thiazoleacetic acid, 2-(formylamino)-, [Link]
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Formamidothiazol-4-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of 2-Formamidothiazol-4-acetic acid (FTAA). This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues with this analyte. As an acidic, polar molecule, FTAA presents specific challenges in reversed-phase HPLC that require a targeted troubleshooting approach. This document provides in-depth, cause-and-effect explanations and validated protocols to help you achieve symmetric, reproducible peaks.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section serves as a rapid diagnostic tool. Identify your primary symptom to find the most likely cause and the direct path to a solution.
Q1: My peak for 2-Formamidothiazol-4-acetic acid is tailing, but other compounds in my run look fine. What's the most probable cause?
A: This strongly suggests a chemical interaction issue specific to your analyte rather than a system-wide problem.[1][2] The primary culprit is likely a secondary-site interaction between the FTAA molecule and the silica stationary phase. Specifically, this involves the ionized form of residual silanol groups on the column packing material.[3][4] Your mobile phase pH is the most critical parameter to investigate.
Q2: All the peaks in my chromatogram, including the FTAA peak, are tailing. What should I check first?
A: When all peaks are affected similarly, the issue is likely physical or systemic, not chemical.[2] The top suspects are:
-
Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[5][6]
-
Column Void or Bed Deformation: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to poor peak shape for all analytes.[3][7] This can result from pressure shocks or operating at a pH outside the column's stability range.[1][8]
Q3: I'm using a standard C18 column with a methanol/water mobile phase. Why am I still getting tailing?
A: An unbuffered mobile phase is often insufficient for ionizable compounds like FTAA. The inherent acidity of the carboxylic acid group on FTAA and the acidic nature of residual silanols on the silica surface (pKa ~3.5-4.5) mean their ionization states are highly sensitive to pH.[9][10] Without a buffer, the local pH environment can fluctuate, leading to a mixed population of ionized and non-ionized species and, consequently, peak tailing.[9] Operating at a controlled, low pH is essential.
Q4: What is a USP Tailing Factor and what value should I aim for?
A: The USP Tailing Factor (T) is a measure of peak symmetry. A perfectly symmetrical (Gaussian) peak has a T value of 1.0.[1] A value greater than 1 indicates peak tailing. While many methods accept a tailing factor up to 1.5 or even 2.0, for robust quantification and high-resolution separations, you should ideally aim for a value ≤ 1.2 .[1][3]
Part 2: The Science Behind the Tailing - A Deeper Dive
Understanding the underlying mechanisms is crucial for effective troubleshooting. For an acidic analyte like FTAA, two factors are paramount: mobile phase pH and stationary phase interactions.
The Critical Role of Mobile Phase pH
The structure of 2-Formamidothiazol-4-acetic acid includes a carboxylic acid group, making it an acidic compound. The ionization state of this group, and that of the stationary phase, is governed by the mobile phase pH.
-
Analyte Ionization: At a pH above its pKa, the carboxylic acid group will be deprotonated (COO⁻), making the molecule negatively charged and more polar. In reversed-phase HPLC, this leads to reduced retention.[11]
-
Silanol Ionization: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. These groups are acidic and become negatively charged (Si-O⁻) at pH levels above ~3.5-4.5.[10][12]
The most common cause of peak tailing for acidic compounds is the interaction with these ionized silanol groups. To achieve a sharp, symmetric peak, the goal is to ensure a single, stable retention mechanism. This is best achieved by suppressing the ionization of both the analyte and the silanol groups. Lowering the mobile phase pH to ≤ 3.0 accomplishes this.[4][6] At this pH:
-
Silanol groups are protonated (Si-OH): This neutralizes their surface charge, preventing ionic secondary interactions.[3][8]
-
FTAA is protonated (COOH): The analyte is in its neutral, more hydrophobic form, allowing for ideal retention behavior on a C18 column.[11][13]
The diagram below illustrates this fundamental concept.
Caption: Effect of mobile phase pH on analyte-silica interactions.
Part 3: Systematic Troubleshooting Guide & Protocols
Follow this logical workflow to diagnose and resolve peak tailing systematically.
Caption: Systematic troubleshooting workflow for peak tailing.
Data-Driven Optimization: The Impact of pH
The following table illustrates the expected improvement in peak shape as the mobile phase pH is adjusted.
| Mobile Phase Aqueous Component | Expected pH | Expected USP Tailing Factor (T) | Comments |
| Deionized Water (Unbuffered) | ~6.0-7.0 | > 2.0 | Significant tailing due to ionized silanols. Not recommended.[9] |
| 20 mM Ammonium Acetate | 4.75 | ~1.6 - 1.8 | Some improvement, but silanols are still partially ionized. |
| 0.1% Formic Acid in Water | ~2.7 | ~1.2 - 1.4 | Good suppression of silanol activity. A common starting point.[6] |
| 0.1% Phosphoric Acid in Water | ~2.1 | ≤ 1.2 | Excellent suppression of silanol activity, often providing the best peak shape.[14][15] |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | ≤ 1.1 | Very strong acid modifier. Provides excellent peak shape but can cause ion suppression in LC-MS and is difficult to flush from the column.[16] |
Experimental Protocols
Objective: To suppress silanol interactions and achieve a symmetric peak for FTAA by lowering the mobile phase pH.
Materials:
-
HPLC-grade water, acetonitrile, or methanol
-
Mobile phase modifiers: Formic acid, Phosphoric acid
-
Calibrated pH meter
-
Your prepared FTAA sample, dissolved in the initial mobile phase conditions
Procedure:
-
Establish a Baseline: Analyze your FTAA standard using your current, problematic method. Record the retention time and calculate the USP Tailing Factor.
-
Prepare Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter and degas thoroughly.
-
Rationale: Formic acid is a volatile modifier compatible with LC-MS and will lower the pH to ~2.7, which is effective at protonating most silanol groups.[6]
-
-
Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes. Ensure the pressure has stabilized.
-
Analyze the Sample: Inject the FTAA standard.
-
Evaluate Performance: Compare the resulting peak shape to the baseline. A significant improvement (Tailing Factor < 1.5) should be observed.
-
Further Optimization (if needed): If tailing persists (e.g., T > 1.2), prepare a mobile phase with a stronger acid.
-
Prepare a 0.1% (v/v) solution of phosphoric acid in water (pH ~2.1). Phosphoric acid is a non-volatile buffer, ideal for UV-only applications, and provides excellent pH control.[15]
-
Repeat steps 3-5. This condition is expected to yield the best peak symmetry.
-
Objective: To determine if a column void or blockage is the cause of universal peak tailing.
Procedure:
-
Confirm Symptoms: Ensure that all or most peaks in your chromatogram exhibit tailing or splitting, not just the FTAA peak.
-
Substitute the Column: The quickest diagnostic is to replace the suspect column with a new or known-good column of the same type.
-
Analyze a Standard: Using the known-good column, inject a simple, reliable standard (e.g., a mix of neutral compounds like toluene or caffeine).
-
Interpret Results:
-
Symmetric Peaks: If the peaks are now sharp and symmetrical, the original column is compromised (likely has a void or blockage). Discard and replace it.[7]
-
Persistent Tailing: If tailing continues even with a new column, the problem lies elsewhere in the system (e.g., extra-column volume from tubing/fittings).[6]
-
Part 4: Advanced Solutions & Best Practices
If the fundamental steps above do not fully resolve the issue, consider these advanced strategies.
Q5: I've lowered the pH to 2.5, but there's still some residual tailing. What's my next move?
A: This suggests your column may have highly active, acidic silanols that are difficult to protonate, or you may be experiencing mass overload.
-
Consider a Modern Column: Not all C18 columns are created equal. Modern columns use high-purity (Type B) silica with very low metal content and are exhaustively end-capped to shield residual silanols.[3][4] Consider switching to a column specifically marketed as "base-deactivated" or having low silanol activity.[14]
-
Check for Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7][17] Prepare and inject a 1:10 dilution of your sample. If the peak shape improves dramatically, you were overloading the column.
-
Use an Ion-Pairing Reagent (Advanced): For acidic analytes, a cationic ion-pairing reagent (e.g., tetrabutylammonium phosphate) can be added to the mobile phase.[18][19] The reagent forms a neutral ion-pair with the ionized analyte, improving its retention and peak shape.[20] This is a powerful but complex technique that requires extensive column equilibration and is often not compatible with LC-MS. It should be considered a last resort after pH optimization has been fully explored.
Best Practices for Robust FTAA Analysis:
-
Always Use a Buffered Mobile Phase: Control the pH of your mobile phase at a low level (e.g., pH 2.5-3.0) using an appropriate acid or buffer.
-
Choose the Right Column: Start with a high-quality, end-capped C18 column from a reputable manufacturer.
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid peak distortion from solvent mismatch.[17]
-
Protect Your Column: Use a guard column and in-line filters to prevent frits from blocking and extend the life of your analytical column.[2][3]
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- LookChem. (n.d.). Cas 75890-68-5, 2-Formamidothiazol-4-acetic acid.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- (2023, April 4). How to Fix Asymmetrical Chromatography Peaks.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Dolan, J. W. (n.d.).
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP.
- Stoll, D. R. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. LCGC North America.
- (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?
- Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
- SIELC Technologies. (n.d.). Separation of 2-Formamidothiazol-4-acetic acid on Newcrom R1 HPLC column.
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. labcompare.com [labcompare.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. biotage.com [biotage.com]
- 14. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of 2-Formamidothiazol-4-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. support.waters.com [support.waters.com]
- 17. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 18. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing Catalyst Selection for Thiazole Ring Formation
Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for the synthesis of thiazole derivatives. Here, we move beyond simple protocols to explain the underlying principles of catalyst choice, helping you troubleshoot common issues and enhance the efficiency and yield of your reactions.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the Hantzsch synthesis, a cornerstone method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors.[1] A systematic approach to troubleshooting should begin with the fundamentals:
-
Purity of Starting Materials : The purity of your α-haloketone and thioamide is critical. Impurities can lead to undesired side reactions, which consume starting materials and complicate the purification of your target compound.[1][2] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is particularly susceptible to oxidation, which can drastically reduce yields.[1]
-
Reaction Conditions : Suboptimal reaction conditions are a common culprit for low conversion rates.[2] Key parameters to evaluate include temperature, solvent, and reaction time.[1]
-
Solvent Choice : The solvent has a significant impact on the reaction rate and yield. The ideal solvent depends on the specific substrates being used. For example, in certain multi-component syntheses, solvents like ethanol, 1-butanol, 2-propanol, and water have proven effective.[1] The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics.[1]
Q2: I'm observing multiple products in my reaction mixture. How can I minimize side reactions?
The formation of multiple products is a frequent challenge in thiazole synthesis. Understanding the potential side reactions is the first step toward mitigating them.
-
Isomer Formation : In the Hantzsch synthesis, especially under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1] Shifting the reaction to neutral or basic conditions can favor the formation of the desired 2-aminothiazole.[1][3]
-
Byproduct Formation : Overheating or extended reaction times can lead to the decomposition of reactants or products, resulting in byproducts.[4] Careful temperature control and reaction monitoring are crucial.
-
Reaction Monitoring : Employing Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction. By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the emergence of the product spot.[2] This allows you to identify the optimal reaction time and prevent the formation of degradation products.
Q3: Can a catalyst improve the yield of my thiazole synthesis? If so, what types of catalysts are effective?
Yes, the use of a catalyst can significantly enhance both the yield and the rate of thiazole synthesis.[2] The choice of catalyst depends on the specific reaction and desired outcome.
-
Homogeneous and Heterogeneous Catalysts : A wide array of both homogeneous and heterogeneous catalysts have been developed for thiazole synthesis.[5]
-
Green Catalysts : In recent years, there has been a push towards more environmentally friendly protocols. This includes the use of organocatalysts like asparagine, which is both eco-friendly and non-toxic.[5] Additionally, magnetically recoverable nanocatalysts are gaining traction as they can be easily separated from the reaction mixture using an external magnet, simplifying purification and catalyst recycling.[6]
-
Biocatalysts : Enzymes are also being explored as catalysts. For instance, trypsin has demonstrated notable catalytic efficacy in the synthesis of 1,3-thiazoles from ketones and isothiocyanates, offering advantages like broad substrate scope and shorter reaction times.[5][7]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Recommendations:
-
Verify Starting Material Purity : Use techniques like NMR or melting point analysis to confirm the purity of your α-haloketone and thioamide.[1][2] As mentioned, 2-aminothiophenol is prone to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[1] It is always best to use freshly purified starting materials.
-
Optimize Reaction Conditions :
-
Temperature : Carefully control the reaction temperature. Overheating can lead to decomposition.[4]
-
Reaction Time : Monitor the reaction progress with TLC to determine the optimal time for completion.[4] Microwave irradiation can sometimes reduce reaction times from hours to minutes.[4][8]
-
Solvent : Experiment with different solvents to find the one that provides the best solubility for your reactants and intermediates.[1]
-
-
Catalyst Selection : If you are not already using a catalyst, introducing one can significantly improve your yield.[2]
Issue 2: Formation of Multiple Products (Side Reactions)
Decision Tree for Minimizing Side Products
Caption: Decision tree for minimizing side product formation.
Recommendations:
-
Control of Reaction pH : For reactions involving N-substituted thioureas, the pH of the reaction medium can influence regioselectivity.[4] As previously noted, acidic conditions can lead to the formation of isomeric byproducts in the Hantzsch synthesis.[1] Maintaining a neutral or slightly basic pH can favor the formation of the desired product.[1][3]
-
Optimize Reaction Conditions :
-
Purification : If side products are still present, purification techniques such as recrystallization or column chromatography are effective for isolating the desired compound.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general method for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]
-
Add methanol (5 mL) and a stir bar.[10]
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[1][10]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[10]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[10]
-
Filter the resulting precipitate through a Buchner funnel.[1][10]
-
Allow the product to air dry.[10]
Protocol 2: Catalyst Screening for Hantzsch Thiazole Synthesis
This protocol outlines a method for screening different catalysts to optimize your reaction.
Materials:
-
α-haloketone (1.0 mmol)
-
Thioamide (1.2 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Catalyst to be screened (e.g., triethylamine, silica-supported tungstosilicic acid, etc.)
Procedure:
-
Dissolve the α-haloketone in the chosen solvent in a round-bottom flask.
-
Add the thioamide to the solution.[2]
-
Add the catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to reflux.[2]
-
Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Isolate the product by filtration or extraction, depending on its properties. For heterogeneous catalysts, they can be recovered by filtration, washed, and dried for reuse.[2]
Catalyst Selection Guide
The choice of catalyst is a critical decision in optimizing thiazole synthesis. The following table summarizes some common catalyst types and their applications.
| Catalyst Type | Examples | Advantages | Considerations |
| Homogeneous Base Catalysts | Triethylamine (TEA)[5] | Readily available, mild, and efficient.[5] | Can be difficult to separate from the reaction mixture. |
| Heterogeneous Acid Catalysts | Silica-supported tungstosilicic acid[4][9] | Easy to separate and recycle, can improve yields.[4][9] | May require specific reaction conditions. |
| Organocatalysts | Asparagine[5] | Eco-friendly, non-toxic.[5] | May have lower catalytic activity compared to metal catalysts. |
| Biocatalysts | Trypsin[5] | High selectivity, mild reaction conditions.[5] | Can be sensitive to temperature and pH. |
| Nanocatalysts | Magnetically recoverable nanocatalysts[6] | Easy separation and recyclability, high stability.[6] | May require specialized synthesis procedures. |
| Metal Catalysts | Copper[11], Palladium[11] | High catalytic activity, can enable novel transformations.[11][12] | Can be expensive and may require ligands. |
Alternative Synthesis Routes
While the Hantzsch synthesis is widely used, other methods are available and may be more suitable for certain target molecules.
-
Cook-Heilbron Synthesis : This method is particularly useful for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide or its derivatives.[3][13][14][15]
-
Gabriel Synthesis : This approach involves the reaction of an acylamino-ketone with phosphorus pentasulfide.[2][16]
-
Modern Methods : A variety of newer techniques have been developed, including those that utilize visible light, are catalyst-free, or employ green solvents like ionic liquids to achieve high yields.[2][11][17]
References
- Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem. (n.d.).
- Troubleshooting low conversion rates in thiazole synthesis - Benchchem. (n.d.).
- A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. (2024). Bentham Science Publisher.
- Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Taylor & Francis Online.
- Technical Support Center: Optimizing Thiazole Cyclization Reactions - Benchchem. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Thiazole - Wikipedia. (n.d.).
- Thiazole. (n.d.). CUTM Courseware.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH.
- Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative Coupling of 2-Aminothiazoles and Acetophenones. (n.d.). Thieme Connect.
- Technical Support Center: Optimization of Thiazole Ring Formation - Benchchem. (n.d.).
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.).
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts | Bentham Science [benthamscience.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 14. Thiazole - Wikipedia [en.wikipedia.org]
- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Heat: A Technical Support Guide for Managing Exothermic Reactions in Large-Scale Thiazole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of thiazole derivatives is a cornerstone of modern medicinal chemistry. The inherent biological significance of the thiazole scaffold makes its efficient and safe production paramount. However, scaling up these syntheses, particularly via classic and robust methods like the Hantzsch thiazole synthesis, introduces significant challenges related to the management of exothermic reactions. Uncontrolled heat release can lead to thermal runaways, diminished yields, and the formation of impurities, posing substantial safety risks and compromising product quality.
This technical support center provides a comprehensive guide in a question-and-answer format to address specific issues you may encounter during the large-scale synthesis of thiazoles. The following troubleshooting guides and FAQs are designed to provide not just procedural steps, but also the fundamental scientific reasoning behind them, empowering you to make informed decisions in your process development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: Why is the Hantzsch thiazole synthesis considered an exothermic reaction?
A1: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The overall reaction is a cascade of several steps, including an initial SN2 reaction, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring. Bond-forming reactions, especially those leading to the formation of a stable aromatic ring system, are generally exothermic, releasing energy in the form of heat. The formation of the stable thiazole ring is a significant thermodynamic driving force for the reaction.
Q2: What are the primary risks associated with uncontrolled exothermic reactions in large-scale thiazole synthesis?
A2: The primary risks of an uncontrolled exotherm in large-scale thiazole synthesis are:
-
Thermal Runaway: This is the most severe hazard, where the rate of heat generation from the reaction exceeds the rate of heat removal from the reactor. This leads to a rapid, self-accelerating increase in temperature and pressure, which can result in reactor over-pressurization, rupture, and potentially an explosion and the release of toxic and flammable materials.
-
Decreased Product Yield and Purity: Elevated temperatures can lead to side reactions, such as the formation of isomeric byproducts or degradation of reactants and the final product. For instance, under acidic conditions, the Hantzsch synthesis can yield 2-imino-2,3-dihydrothiazoles as isomers.
-
Solvent Boiling and Over-Pressurization: If the reaction temperature exceeds the boiling point of the solvent, the resulting vaporization can rapidly increase the pressure within the reactor, posing a significant containment risk.
Q3: How does the scale of the reaction impact the management of exotherms?
A3: The impact of scale on managing exotherms is a critical consideration in process chemistry. As the reaction volume increases, the surface area-to-volume ratio of the reactor decreases. Since heat is generated throughout the volume of the reaction mixture but is dissipated through the surface of the reactor, larger reactors have a proportionally lower heat removal capacity. This makes it significantly more challenging to control the temperature of a large-scale reaction compared to a laboratory-scale reaction.
Q4: What are the key process parameters that influence the rate of heat generation?
A4: The following process parameters are critical in controlling the rate of heat generation:
-
Rate of Reagent Addition: For semi-batch processes, the rate at which reactants are added directly controls the rate of reaction and, therefore, the rate of heat generation.
-
Reaction Temperature: According to the Arrhenius equation, the reaction rate increases exponentially with temperature. A small increase in temperature can lead to a significant increase in the rate of heat evolution.
-
Concentration of Reactants: Higher concentrations of reactants lead to a faster reaction rate and a higher rate of heat release.
-
Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the concentration of reactants is high, and the temperature is significantly above the bulk temperature. These hot spots can initiate a thermal runaway.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Symptoms:
-
The temperature of the reaction mixture rises much faster than anticipated upon adding one of the reactants (e.g., the α-haloketone).
-
The reactor's cooling system is unable to maintain the set temperature.
-
A sudden increase in pressure is observed.
Potential Causes & Troubleshooting Steps:
-
Reagent Addition Rate is Too High:
-
Explanation: The rate of heat generation is directly proportional to the rate of reaction, which is in turn controlled by the rate of reagent addition in a semi-batch process.
-
Solution: Immediately stop the addition of the reagent. If the temperature continues to rise, be prepared to initiate an emergency cooling or quenching procedure. For future batches, reduce the addition rate and monitor the temperature closely. It is crucial to determine the maximum safe addition rate through reaction calorimetry studies during process development.
-
-
Inadequate Cooling Capacity:
-
Explanation: The heat removal capacity of the reactor may be insufficient for the chosen reaction conditions (concentration, addition rate).
-
Solution: Ensure the cooling system is operating at its maximum capacity (e.g., lowest coolant temperature, maximum flow rate). If the temperature is still uncontrollable, a quenching agent may need to be added. For future scale-up, a more efficient cooling system or a redesign of the process (e.g., lower concentration, slower addition) is necessary.
-
-
Accumulation of Unreacted Reagents:
-
Explanation: If the reaction is initiated at too low a temperature, the added reagent may not react immediately and instead accumulate. A subsequent small increase in temperature can then trigger a very rapid reaction of all the accumulated reagent, leading to a sudden and large exotherm.
-
Solution: This is a particularly dangerous scenario. If accumulation is suspected, stop the addition immediately. It is critical to have a well-defined and tested quenching procedure in place. To prevent this, ensure the reaction temperature is high enough to initiate the reaction upon addition of the reagent, without allowing for significant accumulation.
-
Issue 2: Formation of Multiple Products and Low Yield
Symptoms:
-
Chromatographic analysis (e.g., HPLC, TLC) of the reaction mixture shows the presence of significant impurities.
-
The isolated yield of the desired thiazole product is lower than expected.
Potential Causes & Troubleshooting Steps:
-
Poor Temperature Control:
-
Explanation: As discussed, elevated temperatures can promote side reactions. In the Hantzsch synthesis, this can include the formation of isomeric byproducts or degradation.
-
Solution: Implement stricter temperature control throughout the reaction. This may involve a slower addition rate, a more efficient cooling system, or the use of a more dilute reaction mixture. Reaction calorimetry can help define the optimal temperature range for maximizing selectivity towards the desired product.
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Explanation: Impurities in the starting materials can lead to the formation of undesired byproducts. Incorrect stoichiometry can also result in incomplete conversion or side reactions.
-
Solution: Verify the purity of all starting materials before use. Ensure accurate measurement and charging of all reactants according to the validated process.
-
-
Inadequate Mixing:
-
Explanation: Poor mixing can create localized areas of high reactant concentration and temperature, leading to the formation of byproducts in those regions.
-
Solution: Ensure the agitation system is appropriate for the scale and viscosity of the reaction mixture. The agitator speed and design should be optimized to provide good heat and mass transfer.
-
Data Presentation
| Parameter | Laboratory Scale (e.g., 1L) | Pilot Plant Scale (e.g., 100L) | Manufacturing Scale (e.g., 1000L) |
| Surface Area / Volume Ratio | High | Medium | Low |
| Heat Dissipation | Efficient | Moderate | Challenging |
| Typical Cooling Method | Ice bath, cryostat | Jacket cooling | Jacket cooling, internal coils, external heat exchanger |
| Risk of Hot Spots | Low | Moderate | High |
| Importance of Addition Control | Important | Critical | Paramount |
| Recommended Safety Measure | Standard laboratory PPE | Process safety management, emergency quench | Redundant cooling, automated safety interlocks, rupture disc |
This table provides a qualitative comparison of key parameters related to thermal management at different scales of operation.
Experimental Protocols
Protocol 1: General Procedure for a Semi-Batch Hantzsch Thiazole Synthesis with Thermal Control
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, a condenser, and an addition funnel or pump for the limiting reagent.
-
Initial Charge: Charge the reactor with the thioamide and the chosen solvent (e.g., methanol, ethanol).
-
Temperature Setpoint: Bring the reactor contents to the desired initial reaction temperature. Ensure this temperature is sufficient to initiate the reaction upon addition of the α-haloketone to prevent accumulation.
-
Controlled Addition: Begin the slow, controlled addition of the α-haloketone solution.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the temperature within the desired range (e.g., ± 2°C).
-
Post-Addition Hold: After the addition is complete, maintain the reaction at the set temperature for a specified period to ensure complete conversion.
-
Work-up: Once the reaction is complete (as determined by in-process controls), proceed with the established work-up and isolation procedure.
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A typical workflow for a semi-batch Hantzsch thiazole synthesis.
Diagram 2: Troubleshooting Thermal Excursions
Caption: A decision tree for responding to a thermal excursion.
Diagram 3: Process Safety Implementation for Exothermic Reactions
Caption: A flowchart for implementing process safety measures for exothermic reactions.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Bou-Salah, L., Belaidi, S., & Villemin, D. (2018).
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
- MDPI. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules, 29(1), 123.
-
Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows? Retrieved from [Link]
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ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
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IChemE. (n.d.). Chemical Reaction Hazards & Thermally Unstable Substances. Retrieved from [Link]
-
ioKinetic. (2021, October 6). Systematic Evaluation of Chemical Reaction Hazards. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Fauske & Associates. (2021, October 6). Reactive Hazard Identification: A Scale-Dependent Approach. Retrieved from [Link]
- PubMed. (2025). Synthesis, Reaction and Biological Activity of Thiazoles. Current Organic Synthesis, 22(4), 481-515.
-
ResearchGate. (2025, August 6). Runaway Reaction During Production of an Azo Dye Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
FAI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal risk assessment and rankings for reaction hazards in process safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy to scale up microwave synthesis with insight into the thermal and non-thermal effects from energy-based perspective. Retrieved from [Link]
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IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]
-
ResearchGate. (2015, May 26). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
-
ResearchGate. (2022, August 13). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Careers360. (n.d.). GPAT Syllabus. Retrieved from [Link]
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Pharmacy Freak. (n.d.). Free GPAT Mock Test. Retrieved from [Link]
-
Maximum Academic Press. (2023, December 27). Effect of stabilizer EDTA on the thermal hazard of green synthesis process of adipic acid and development of microchannel continuous flow process. Retrieved from [Link]
Technical Support Center: Navigating Poor Solubility of Synthesis Intermediates
Welcome to the technical support center dedicated to addressing one of the most common hurdles in chemical synthesis: the poor solubility of intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to overcome solubility challenges and ensure the smooth progression of your synthetic routes. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to empower you with the knowledge to troubleshoot effectively.
Introduction: The "Why" Behind Solubility Issues
The principle of "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] However, in multi-step synthesis, intermediates can often exhibit complex structures with a range of functional groups, leading to unpredictable and poor solubility in common reaction solvents. This can manifest as slow or incomplete reactions, difficult purifications, and ultimately, low yields. Understanding the interplay of factors such as polarity, hydrogen bonding, crystal lattice energy, and the impact of functional groups is crucial for diagnosing and resolving these issues.[3][4][5]
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when encountering a poorly soluble intermediate.
Q1: My intermediate has crashed out of the reaction mixture. What's the first thing I should do?
A1: The immediate goal is to get the intermediate back into solution to allow the reaction to proceed. A systematic approach is best:
-
Temperature Adjustment: For many solids, solubility increases with temperature.[6][7][8] Cautiously heat the reaction mixture while stirring. Be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Solvent Addition: If heating is ineffective or not viable, carefully add more of the reaction solvent in small portions. While this may dilute the reaction, it can be a quick fix. Note the total volume added for future optimization.
-
Co-solvent Introduction: If simply adding more of the primary solvent is not practical, the introduction of a co-solvent can be highly effective.[9][][11] A small amount of a miscible solvent with a different polarity can disrupt crystal packing and enhance solvation.
Q2: What are the key properties to consider when selecting a solvent for a reaction with a potentially poorly soluble intermediate?
A2: A proactive approach to solvent selection can prevent many solubility issues. Consider the following:
-
Polarity Matching: Attempt to match the polarity of the solvent to your intermediate.[2]
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature. A higher boiling point allows for a wider temperature range to enhance solubility.
-
Inertness: The solvent must be chemically inert to all reactants, reagents, and products.[12]
-
Downstream Processing: Consider how the solvent will be removed after the reaction. Volatility is a key factor for ease of removal.[12]
Q3: How do different functional groups on my intermediate affect its solubility?
A3: Functional groups play a pivotal role in determining a molecule's polarity and its ability to form hydrogen bonds, which are key drivers of solubility.[3][4][5]
-
Polar, Protic Groups (-OH, -NH2, -COOH): These groups can both donate and accept hydrogen bonds, generally increasing solubility in polar, protic solvents like water and alcohols.[4][5][13]
-
Polar, Aprotic Groups (C=O, -CN, -NO2): These can accept hydrogen bonds but not donate them. They contribute to polarity and solubility in aprotic polar solvents like acetone or ethyl acetate.
-
Nonpolar Groups (Alkyl chains, Aromatic rings): Large nonpolar sections of a molecule increase its hydrophobic character, leading to better solubility in nonpolar solvents like hexanes or toluene and decreased solubility in polar solvents.[4][5]
Q4: Can predicting solubility computationally help in solvent selection?
A4: Yes, computational methods are becoming increasingly valuable for predicting the solubility of organic molecules.[1][14][15] Techniques range from data-driven machine learning models to physics-based approaches.[1][14][16] These tools can help screen a wide range of solvents in silico, saving experimental time and resources by prioritizing promising candidates.[14][16]
Troubleshooting Guides: A Deeper Dive
When initial fixes are insufficient, a more systematic approach is required. These guides provide detailed protocols and the rationale behind them.
Guide 1: Systematic Solvent Screening
When your intermediate shows poor solubility in the initially chosen solvent, a systematic screening of alternative solvents is a logical next step.
Objective: To identify a solvent or solvent system that provides adequate solubility for the reaction to proceed efficiently.
Experimental Protocol:
-
Preparation: Dispense a small, equal amount (e.g., 5-10 mg) of your dried intermediate into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. Cover a range of polarities (see Table 1).
-
Initial Observation (Room Temperature): Agitate the vials at room temperature for a few minutes. Record your observations (e.g., completely soluble, partially soluble, insoluble).
-
Heating: For vials where the intermediate is not fully soluble, gently heat the mixture while stirring (e.g., to 50-60 °C or just below the solvent's boiling point). Record any changes in solubility.
-
Cooling: Allow the heated vials to cool to room temperature. Observe if the intermediate precipitates out, which can be useful information for later purification by recrystallization.[12][17][18]
-
Analysis: Select the solvent that provides the best solubility at a suitable reaction temperature. If a single solvent is not ideal, consider binary mixtures of the more promising candidates.
Data Presentation: Solvent Polarity Chart
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Nonpolar |
| Toluene | 2.4 | 111 | Nonpolar, Aromatic |
| Dichloromethane | 3.1 | 40 | Halogenated, use in a fume hood |
| Ethyl Acetate | 4.4 | 77 | Common ester solvent |
| Acetone | 5.1 | 56 | Polar aprotic |
| Acetonitrile | 5.8 | 82 | Polar aprotic |
| Dimethylformamide (DMF) | 6.4 | 153 | High-boiling polar aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | High-boiling polar aprotic |
| Ethanol | 4.3 | 78 | Polar protic |
| Methanol | 5.1 | 65 | Polar protic |
| Water | 10.2 | 100 | Highly polar protic |
This table provides a selection of common laboratory solvents. Polarity indices are relative values and can vary slightly depending on the scale used.
Guide 2: Leveraging pH for Ionizable Intermediates
For intermediates containing acidic or basic functional groups, altering the pH of the reaction medium can dramatically increase solubility.[][19]
Causality:
-
Acidic Intermediates (e.g., carboxylic acids, phenols): In a basic medium, these compounds are deprotonated to form anionic salts, which are often much more soluble in polar solvents than their neutral counterparts.[20]
-
Basic Intermediates (e.g., amines): In an acidic medium, these compounds are protonated to form cationic salts, which typically exhibit enhanced solubility in polar solvents.[20]
Experimental Protocol:
-
Identify the Ionizable Group: Analyze the structure of your intermediate to determine if it contains acidic or basic functional groups.[21]
-
Select a Suitable Base or Acid:
-
For acidic intermediates, choose a base that is compatible with your reaction conditions (e.g., triethylamine, diisopropylethylamine for organic solvents; sodium bicarbonate, potassium carbonate for aqueous systems).
-
For basic intermediates, select an acid that will not interfere with the reaction (e.g., hydrochloric acid, acetic acid).
-
-
Incremental Addition: With the intermediate suspended in the solvent, add the chosen acid or base dropwise or in small portions while stirring.
-
Monitor Dissolution: Observe the mixture for signs of dissolution. Continue adding the acid or base until the intermediate is fully dissolved. Be mindful of potential side reactions caused by significant pH changes.
-
Reaction Compatibility Check: Ensure that the resulting salt and the change in pH do not adversely affect other reagents or the desired reaction pathway.
Visualization: pH Manipulation for Solubility
Caption: Adjusting pH to form soluble salts.
Guide 3: The Power of Co-solvents
A co-solvent is a water-miscible organic solvent added in small amounts to the primary solvent to enhance the solubility of a compound.[9][22] This technique is particularly useful when a single solvent system fails.
Mechanism of Action: Co-solvents work by reducing the polarity of the overall solvent system, which can decrease the interfacial tension between the solute and the solvent, thereby improving solvation.[][11][23] For aqueous systems, co-solvents can disrupt the hydrogen bonding network of water, making it a more favorable environment for less polar solutes.[]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
Dimethyl sulfoxide (DMSO)[]
-
N,N-Dimethylformamide (DMF)[]
Experimental Protocol:
-
Initial Suspension: Suspend your poorly soluble intermediate in the primary reaction solvent.
-
Select a Co-solvent: Choose a co-solvent that is miscible with the primary solvent and in which your intermediate shows some solubility.
-
Titration: Slowly add the co-solvent to the suspension while stirring vigorously.
-
Observe and Quantify: Note the volume of co-solvent required to achieve complete dissolution. Aim to use the minimum amount necessary, as high concentrations of co-solvents can sometimes alter reaction pathways or complicate work-up procedures.
-
Optimization: If successful, you can optimize the reaction by starting with the pre-determined ratio of solvent to co-solvent.
Visualization: Troubleshooting Workflow
Caption: A decision tree for solubility issues.
Advanced Strategies
If the above methods are not sufficient, consider these more advanced techniques.
-
Particle Size Reduction: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can significantly increase the rate of dissolution.[2]
-
Micronization: Mechanical grinding of the solid intermediate with a mortar and pestle.
-
Sonication: Using an ultrasonic bath or probe to break apart solid agglomerates in a solvent suspension.[2]
-
-
Use of Solubilizing Agents: These are additives that can help solubilize your intermediate.
-
Surfactants: These molecules have both hydrophilic and hydrophobic regions and can form micelles that encapsulate nonpolar compounds in a polar solvent.[24][25]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds.[24][25][26]
-
Conclusion
Troubleshooting the poor solubility of synthetic intermediates requires a logical, step-by-step approach. By understanding the underlying chemical principles and systematically applying the techniques outlined in this guide—from simple temperature adjustments to the strategic use of pH and co-solvents—researchers can effectively overcome these common synthetic challenges. Always prioritize safety and consider the compatibility of any new solvent or additive with your specific reaction chemistry.
References
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Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]
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Title: Predicting Solubility - Rowan Scientific Source: Rowan Scientific URL: [Link]
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Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central URL: [Link]
-
Title: How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone Source: YouTube URL: [Link]
-
Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE URL: [Link]
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Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]
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Title: Methods of solubility enhancements Source: Slideshare URL: [Link]
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Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: How does pH affect solubility? Source: askIITians URL: [Link]
-
Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: List of Common Functional Groups Source: Solubility of Things URL: [Link]
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Title: Recrystallization Source: University of Colorado Boulder URL: [Link]
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Title: Recrystallization - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Recrystallization - Organic Chemistry Source: Jack Westin URL: [Link]
-
Title: RECRYSTALLISATION Source: University of Sydney URL: [Link]
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Title: How do functional groups affect solubility in organic compounds? Source: TutorChase URL: [Link]
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Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]
-
Title: pH and Solubility - AP Chem Source: Fiveable URL: [Link]
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Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]
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Title: Co-solvency and anti-solvent method for the solubility enhancement Source: LinkedIn URL: [Link]
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Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: WebAssign URL: [Link]
-
Title: 1.6: Physical properties of organic compounds - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Temperature Effects on Solubility - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: How does pH affect water solubility of organic acids (or acids in general)? Source: Reddit URL: [Link]
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Title: Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. Source: ResearchGate URL: [Link]
-
Title: Bio-Based Solvents for Organic Synthesis Source: CORE URL: [Link]
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Title: Biochemistry, Dissolution and Solubility Source: NCBI Bookshelf URL: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolutionandsolubility/]([Link] dissolutionandsolubility/)
-
Title: How to tackle compound solubility issue Source: Reddit URL: [Link]
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Title: Solubilizer Agent | Excipient | Pharmaceutical drug delivery Source: PharmaCompass.com URL: [Link]
-
Title: Physical Properties and Functional Groups Source: Ulearngo URL: [Link]
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Title: Solubility Source: Florida State University URL: [Link]
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Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]
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Title: Solubilizer Excipients Source: Protheragen URL: [Link]
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Title: Reaction intermediate being poorly soluble - any workarounds? Source: Reddit URL: [Link]
-
Title: Solubility enhancement techniques: A comprehensive review Source: WJBPHS URL: [Link]
-
Title: Solubility enhancement techniques: A comprehensive review Source: ResearchGate URL: [Link]
-
Title: What is the effect of temperature on solubility? - Examples Source: CK-12 Foundation URL: [Link]
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Title: Solubilization techniques used for poorly water-soluble drugs Source: PubMed Central URL: [Link]
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester URL: [Link]
-
Title: Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide Source: ResearchGate URL: [Link]
-
Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: ACS Publications URL: [Link]
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Technical Support Center: Method Refinement for Consistent Purity of 2-Formamidothiazol-4-acetic Acid
Welcome to the technical support center for the synthesis and purification of 2-Formamidothiazol-4-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for achieving consistent, high-purity material. As a crucial intermediate in the synthesis of various pharmaceuticals, the purity of 2-Formamidothiazol-4-acetic acid is paramount. This document provides in-depth technical guidance, troubleshooting, and answers to frequently asked questions.
Understanding the Core Synthesis and Potential Pitfalls
The most common route to 2-Formamidothiazol-4-acetic acid and its precursors is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction, while versatile, can present challenges in controlling side reactions and ensuring the desired regioselectivity, which directly impacts the impurity profile of the final product.
Troubleshooting Guide: From Synthesis to Pure Compound
This section addresses specific issues that may arise during the synthesis and purification of 2-Formamidothiazol-4-acetic acid.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. - Ensure the reaction is adequately heated, as the Hantzsch synthesis often requires an activation energy.[1] - Verify the purity of the α-haloketone and thiourea starting materials, as impurities can lead to unwanted side reactions.[1] |
| Presence of Isomeric Impurities | - Lack of regioselectivity in the Hantzsch synthesis, especially when using substituted thioureas. | - For the synthesis of 2-aminothiazole precursors, maintain a neutral solvent environment. - If an undesired isomer is forming, consider adjusting the acidity of the reaction medium. Strongly acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1][5] |
| Discolored Product (Yellow to Brown) | - Presence of high molecular weight, colored impurities. - Degradation of the product. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and heat briefly. The charcoal will adsorb colored impurities. - Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Product Fails to Crystallize | - Too much solvent was used during recrystallization. - The chosen solvent is not optimal. | - If the solution is too dilute, carefully evaporate some of the solvent to reach the saturation point and then allow it to cool again. - If crystallization still does not occur, try scratching the inside of the flask with a glass rod to create nucleation sites. - Consider using a solvent pair. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[6] |
| Low Purity After Recrystallization | - Inefficient removal of impurities. - Co-precipitation of impurities with the product. - Hydrolysis of the formamide group. | - Ensure the solution cools slowly to allow for the formation of well-defined crystals, which are less likely to trap impurities.[7] - Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[7] - Avoid strongly acidic or basic conditions during workup and purification to prevent hydrolysis of the formamide to the corresponding amine. The compound is prone to hydrolysis under strongly alkaline conditions (pH >10).[8] |
Refined Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[9][10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Step 1: Solvent Selection
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
Based on the polar nature of 2-Formamidothiazol-4-acetic acid, suitable solvents to screen include water, ethanol, acetic acid, or mixtures thereof.
Step 2: Experimental Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Formamidothiazol-4-acetic acid and a boiling chip. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[7]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a moderate temperature.
}
Recrystallization workflow for purification.
Analytical Method for Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A robust analytical method is essential to verify the purity of the final product. Reverse-phase HPLC is a suitable technique for this purpose.
Recommended HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is a good starting point.[11]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically effective. For example, a mixture of acetonitrile, water, and phosphoric acid can be used.[11][12] For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with formic acid.[11][12]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is commonly used for this class of compounds.[13][14]
}
Logical flow for HPLC purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my 2-Formamidothiazol-4-acetic acid?
A1: Potential impurities can arise from several sources:
-
Starting materials: Unreacted α-haloketone or thiourea.
-
Side reactions: Isomeric thiazole derivatives formed during the Hantzsch synthesis.[1][5]
-
Degradation: The primary degradation product is often 2-aminothiazole-4-acetic acid, resulting from the hydrolysis of the formamide group. This can occur if the compound is exposed to strong acids or bases.
-
Residual solvents: Solvents used in the synthesis or purification steps.
Q2: My purified product has a broad melting point range. What does this indicate?
A2: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that disrupt the crystal lattice. Further purification, such as another recrystallization, is recommended.
Q3: Can I use a different analytical technique besides HPLC to check the purity?
A3: While HPLC is the most common and quantitative method, other techniques can provide valuable information. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can detect impurities if they are present in sufficient quantities and have distinct signals. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.
Q4: How should I store the purified 2-Formamidothiazol-4-acetic acid?
A4: To ensure stability, the compound should be stored in a well-sealed container, protected from light and moisture, at a cool temperature (e.g., 2-8°C). This will minimize the risk of degradation, particularly hydrolysis.
References
-
Separation of 2-Formamidothiazol-4-acetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
(2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. SIELC Technologies. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
RECRYSTALLISATION. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Farmaco. 2000 Jan;55(1):40-6. Available at: [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643. Available at: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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2-Formamidothiazol-4-acetic acid CAS#: 75890-68-5. ChemWhat. Available at: [Link]
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A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical and Biological Archives 2011; 2(4): 1121-1126. Available at: [Link]
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Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Journal of Chemistry; Vol. 30, No. 1 (2018), 15-20. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Formamidothiazol-4-acetic Acid: A Guide for Researchers
In the landscape of pharmaceutical development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-formamidothiazol-4-acetic acid stands out as a critical building block, particularly as a side-chain precursor for several semi-synthetic cephalosporin antibiotics.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative study of the prevalent synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable method.
Introduction to the Core Scaffold: The Hantzsch Thiazole Synthesis
The construction of the 2-aminothiazole ring, the core of our target molecule, is most commonly achieved through the Hantzsch thiazole synthesis.[2][3][4] This versatile and time-tested reaction involves the condensation of an α-haloketone or its equivalent with a thioamide, most commonly thiourea, to yield the desired 2-aminothiazole derivative.[5] The primary variations in the synthesis of the precursor, 2-aminothiazol-4-acetic acid, lie in the choice of the α-halo carbonyl starting material. This guide will focus on two prominent pathways originating from either ethyl 4-chloroacetoacetate or 4-chloroacetoacetyl chloride.
Synthetic Route 1: The Ethyl 4-Chloroacetoacetate Pathway
This route is a widely adopted method that begins with the reaction of ethyl 4-chloroacetoacetate with thiourea. The resulting ethyl (2-aminothiazol-4-yl)acetate is then hydrolyzed to afford 2-aminothiazol-4-acetic acid, which is subsequently formylated.
Logical Flow of the Ethyl 4-Chloroacetoacetate Pathway
Caption: Synthetic pathway starting from ethyl 4-chloroacetoacetate.
Experimental Protocol for Route 1
Step 1: Synthesis of Ethyl (2-aminothiazol-4-yl)acetate
-
Suspend thiourea in water and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add ethyl 4-chloroacetoacetate to the suspension over a period of approximately 2 hours, maintaining the temperature between 0-3 °C.[6]
-
After the addition is complete, continue stirring at the same temperature for an additional 3 hours.[6]
-
Adjust the pH of the reaction mixture to 7 using ammonia water to precipitate the product.[6]
-
Filter the resulting white crystals and wash with cold water.
Step 2: Hydrolysis to 2-Aminothiazol-4-acetic acid
-
Suspend the obtained ethyl (2-aminothiazol-4-yl)acetate in cold concentrated hydrochloric acid.[6]
-
Stir the suspension, allowing the hydrolysis to proceed. The product, 2-aminothiazol-4-acetic acid hydrochloride, will precipitate.
-
Filter the solid, wash with a small amount of cold water, and dry.
Step 3: Formylation to 2-Formamidothiazol-4-acetic acid
-
To a mixture of formic acid and acetic anhydride, add the 2-aminothiazol-4-acetic acid hydrochloride.[7]
-
Stir the reaction mixture until the formylation is complete, which can be monitored by thin-layer chromatography.
-
The product, 2-formamidothiazol-4-acetic acid, can be isolated by precipitation upon addition of water or an appropriate anti-solvent.
-
Filter the product, wash, and dry.
Synthetic Route 2: The 4-Chloroacetoacetyl Chloride Pathway
An alternative and more direct approach utilizes the more reactive 4-chloroacetoacetyl chloride. This method allows for the direct formation of 2-aminothiazol-4-acetic acid hydrochloride in a one-pot synthesis, potentially offering advantages in terms of reaction time and simplicity.[8][9]
Logical Flow of the 4-Chloroacetoacetyl Chloride Pathway
Caption: Synthetic pathway starting from 4-chloroacetoacetyl chloride.
Experimental Protocol for Route 2
Step 1: Synthesis of 2-Aminothiazol-4-acetic acid hydrochloride
-
Prepare a suspension of thiourea in water and cool it to 5-10 °C.[8][9]
-
Dissolve 4-chloroacetoacetyl chloride in a suitable chlorohydrocarbon solvent, such as methylene chloride.[8]
-
Add the 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension while maintaining the temperature between 5-10 °C.[8][9]
-
After the addition, allow the reaction temperature to rise to 25-30 °C and continue stirring for approximately one hour.[8][9]
-
Cool the reaction mixture to induce precipitation of (2-aminothiazol-4-yl)-acetic acid hydrochloride.[8]
-
Filter the product, wash with a small amount of cold water, and dry. This process is noted to produce a light-stable and highly pure product.[8][9]
Step 2: Formylation to 2-Formamidothiazol-4-acetic acid
The formylation step is identical to that described in Route 1.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Ethyl 4-Chloroacetoacetate | Route 2: 4-Chloroacetoacetyl Chloride |
| Starting Materials | Ethyl 4-chloroacetoacetate, Thiourea | 4-Chloroacetoacetyl chloride, Thiourea |
| Number of Steps | 3 (Synthesis, Hydrolysis, Formylation) | 2 (Direct Synthesis, Formylation) |
| Reaction Conditions | Milder initial reaction conditions (0-5 °C) | Requires careful temperature control due to the reactivity of the acid chloride |
| Intermediates | Isolation of ethyl (2-aminothiazol-4-yl)acetate | Direct formation of the hydrochloride salt of the amino acid |
| Yield & Purity | Generally good yields, but requires an additional hydrolysis step which may affect overall yield. | Reported to produce high purity and good yields in a more streamlined process.[8][9] |
| Scalability | Well-established and scalable. | Potentially more efficient for large-scale production due to fewer steps. |
| Safety Considerations | Ethyl 4-chloroacetoacetate is a lachrymator. | 4-Chloroacetoacetyl chloride is highly reactive and corrosive. Requires careful handling. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 2-formamidothiazol-4-acetic acid.
-
Route 1 , utilizing ethyl 4-chloroacetoacetate, is a classic and reliable method. The multi-step nature allows for the isolation and purification of the intermediate ester, which can be advantageous for quality control in some settings.
-
Route 2 , starting from 4-chloroacetoacetyl chloride, presents a more convergent and potentially more efficient synthesis.[8][9] The direct formation of the 2-aminothiazol-4-acetic acid hydrochloride in high purity can streamline the overall process, making it an attractive option for industrial applications where minimizing steps and maximizing throughput are critical.
The choice between these routes will ultimately depend on the specific requirements of the laboratory or production facility, including the availability and cost of starting materials, the scale of the synthesis, and the technical expertise available for handling reactive reagents like acid chlorides. For researchers seeking a more direct and potentially higher-yielding process, the 4-chloroacetoacetyl chloride pathway is highly recommended, provided that appropriate safety measures are in place.
References
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A Comparative Guide to the Validation of 2-Formamidothiazol-4-acetic Acid Purity by HPLC-UV
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
2-Formamidothiazol-4-acetic acid is a crucial building block in the synthesis of numerous third-generation cephalosporin antibiotics. Its structural integrity and purity are paramount, as any impurities can carry through the synthetic pathway, potentially compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, a robust, reliable, and validated analytical method for purity determination is not just a quality control measure; it is a cornerstone of regulatory compliance and patient safety.
This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assessing the purity of 2-Formamidothiazol-4-acetic acid. We will explore the rationale behind the methodological choices, present a complete validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of HPLC-UV against alternative analytical techniques.[1][2]
The Analytical Challenge: Understanding Potential Impurities
A successful analytical method must be able to separate the main compound from any potential impurities. The synthesis of 2-Formamidothiazol-4-acetic acid often involves the reaction of thiourea with a derivative of acetoacetic acid, followed by formylation.[3][4] This process can introduce several potential impurities, including:
-
Unreacted Starting Materials: Such as thiourea and 4-chloroacetoacetic acid derivatives.
-
Intermediates: Incomplete reactions can leave intermediates like 2-aminothiazol-4-acetic acid.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation Products: Formed during storage or processing.
The chosen analytical method must possess the specificity to resolve 2-Formamidothiazol-4-acetic acid from all these potential contaminants.
HPLC-UV Method Development: A Rationale-Driven Approach
High-Performance Liquid Chromatography is the technique of choice due to its high resolving power, making it ideal for separating components in a complex mixture.[5][6] The UV detector is suitable because the thiazole ring acts as a chromophore, allowing for sensitive detection.
Causality Behind Experimental Choices:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected. The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar 2-Formamidothiazol-4-acetic acid, while the polarity of the mobile phase can be fine-tuned to achieve optimal separation from both more polar and less polar impurities.
-
Mobile Phase: A buffered mobile phase is critical. 2-Formamidothiazol-4-acetic acid is an organic acid. Using a buffer, such as 20 mM potassium phosphate adjusted to a pH of 3.0, ensures that the carboxylic acid group is consistently protonated (non-ionized).[7][8] This prevents peak tailing and shifting retention times, leading to a reproducible and robust method. An organic modifier, typically acetonitrile, is used in a gradient or isocratic elution to control the retention and elution of the analyte and impurities.
-
UV Detection Wavelength: The wavelength is set at the absorption maximum (λmax) of the 2-formamidothiazole chromophore, which is typically around 260-275 nm. This maximizes the signal-to-noise ratio, enhancing the sensitivity of the method for both the main component and any UV-active impurities.
Method Validation: The Self-Validating System Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following validation parameters are assessed according to ICH Q2(R1) guidelines.[1][10]
Experimental Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation, from development to routine use.
Step-by-Step Validation Protocol & Representative Data
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.
-
Protocol:
-
Analyze a diluent blank to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of 2-Formamidothiazol-4-acetic acid reference standard.
-
Analyze a sample of 2-Formamidothiazol-4-acetic acid spiked with known related substances and potential starting materials.
-
Subject a sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and analyze the resulting solution.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2.0), and the peak purity analysis (using a photodiode array detector) should pass, indicating no co-eluting impurities.
2. Linearity
-
Objective: To establish a linear relationship between the concentration of the analyte and the peak area.
-
Protocol:
-
Prepare a series of at least five standard solutions of 2-Formamidothiazol-4-acetic acid covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known amounts of 2-Formamidothiazol-4-acetic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (total of 9 determinations).
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 2-Formamidothiazol-4-acetic acid at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a dilute standard (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
Verify the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any specified impurities.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Analyze the system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | Resolution > 2.5; Peak Purity > 99.9% | Resolution > 2.0; No peak interference | Pass |
| Linearity (R²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | ≤ 2.0% | Pass |
| - Intermediate | 1.15% | ≤ 2.0% | Pass |
| LOQ | 0.05 µg/mL | Sufficient for impurity analysis | Pass |
| Robustness | System suitability passed all conditions | No significant impact on results | Pass |
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful tool, it is essential to understand its position relative to other available techniques.[11]
| Feature | HPLC-UV | UV-Vis Spectrophotometry | LC-MS |
| Specificity | High (Separates analyte from impurities) | Low (Measures total absorbance; prone to interference)[12] | Very High (Separates by chromatography and mass) |
| Sensitivity | Good (µg/mL to ng/mL range) | Moderate (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Quantitative Ability | Excellent | Good for pure substances | Excellent |
| Structural Info | None | None | Yes (Provides mass-to-charge ratio for identification) |
| Complexity | Moderate | Low | High |
| Cost (Instrument) | Moderate | Low | High |
| Best For | Routine QC, purity testing, stability studies | Quick concentration checks of known pure samples | Impurity identification, metabolomics, trace analysis |
As the table illustrates, UV-Vis spectrophotometry is a simpler, cheaper alternative but lacks the specificity required for purity validation in the presence of unknown impurities.[13] LC-MS provides superior sensitivity and structural information but its complexity and cost make it more suitable for impurity identification and characterization rather than routine quality control. Therefore, HPLC-UV offers the optimal balance of specificity, sensitivity, and cost-effectiveness for the intended purpose of purity validation.[6]
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence of its reliability. This guide has demonstrated that a reversed-phase HPLC-UV method, when properly developed and validated according to ICH Q2(R1) guidelines, is an exceptionally suitable technique for determining the purity of 2-Formamidothiazol-4-acetic acid.[1][2] The method exhibits the required specificity, linearity, accuracy, and precision to ensure that this critical pharmaceutical intermediate meets the stringent quality standards demanded in drug development. By explaining the causality behind each procedural step and comparing the chosen method against viable alternatives, this guide equips researchers and scientists with the necessary insights to implement a robust and defensible quality control strategy.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
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Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. [Link]
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Comparative Study of UV And HPLC Methods for Estimation of Drug. IJRPR. [Link]
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Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. PubMed. [Link]
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HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]
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Comparative Study of UV Spectroscopy, RP-HPLC, and HPLC Methods for Quantification of Clobetasol Propionate. IJRPR. [Link]
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General Chapter <621> Chromatography. United States Pharmacopeia (USP). [Link]
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(2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. SIELC Technologies. [Link]
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Comparison of RP-HPLC and UV Spectrophotometric Methods for Estimation of Haloperidol in Pure and Pharmaceutical Formulation. Semantic Scholar. [Link]
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Synthesis of ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate. PrepChem.com. [Link]
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-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]
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HPLC Method For Separation of Acetic Acid and Formic Acid on Newcrom BH Column. SIELC Technologies. [Link]
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A Comparative Guide to the Biological Activity of 2-Formamidothiazol-4-acetic Acid Derivatives
In the landscape of medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds.[1] Among these, derivatives of 2-formamidothiazol-4-acetic acid are emerging as a class of significant interest due to their therapeutic potential across various domains, including antimicrobial, anti-inflammatory, and anticancer applications. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and methodological insights to aid researchers in drug discovery and development.
The 2-Formamidothiazol-4-acetic Acid Scaffold: A Versatile Core
The 2-formamidothiazol-4-acetic acid core combines several key features that contribute to its pharmacological versatility. The thiazole ring itself is a bioisostere of various natural and synthetic compounds, enabling it to interact with a wide range of biological targets. The formamido group at the 2-position and the acetic acid moiety at the 4-position provide crucial sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The formamido group, in particular, can play a significant role in modulating the electronic properties and biological activity of the final molecule.[1]
Comparative Analysis of Biological Activities
The biological potential of 2-formamidothiazol-4-acetic acid derivatives is broad, with significant findings in antimicrobial, anti-inflammatory, and anticancer research. The following sections delve into a comparative analysis of these activities, supported by available experimental data.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties.[2][3] The introduction of various substituents on the 2-formamidothiazol-4-acetic acid backbone can lead to compounds with potent activity against a range of bacterial and fungal pathogens.
A study on a series of [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters demonstrated notable activity against Staphylococcus epidermidis.[2] While not direct formamido derivatives, these compounds feature an acylamino group at the 2-position, providing valuable structure-activity relationship (SAR) insights.
Table 1: Comparative Antimicrobial Activity (MIC, mg/L) of Selected 2-Acylamino-thiazol-4-yl-acetic Acid Ethyl Esters [2]
| Compound ID | R (N,N-disubstituted) | S. epidermidis ATCC 12228 | S. aureus ATCC 6538 | C. albicans ATCC 10231 |
| 3d | N,N-Diethyl | 78 | 156 | 156 |
| 3e | N,N-Di-n-propyl | 62.5 | >500 | >500 |
| 3h | N-Cyclohexyl | 62.5 | >500 | >500 |
Note: Lower MIC values indicate higher antimicrobial activity.
From this data, it is evident that the nature of the substituent on the acylamino side chain significantly influences the antimicrobial spectrum and potency. The di-n-propyl and cyclohexyl substitutions (compounds 3e and 3h ) conferred the highest activity against S. epidermidis.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiazole derivatives have shown promise in this arena, with some compounds exhibiting potent anti-inflammatory effects.[4][5][6]
A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives revealed that these compounds could effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells.[5][7] The introduction of electron-withdrawing groups was found to enhance the anti-inflammatory activity.[7]
While specific data for 2-formamidothiazol-4-acetic acid derivatives is limited, the general findings for related structures suggest that this chemical class is a promising starting point for the development of novel anti-inflammatory drugs.
Anticancer Activity
The search for more effective and selective anticancer agents is a continuous effort in medicinal chemistry. The 2-aminothiazole scaffold, a close relative of the 2-formamidothiazole core, is a key component of several clinically approved anticancer drugs, such as dasatinib.[8] This underscores the potential of thiazole derivatives in oncology.
Research on 2-arylthiazolidine-4-carboxylic acid amides, which share structural similarities with the topic compounds, has identified potent cytotoxic agents against prostate cancer cells with IC50 values in the low micromolar range.[9] Further studies on other thiazole derivatives have demonstrated their ability to inhibit cancer cell migration and invasion.[10]
Table 2: Cytotoxic Activity (IC50, µM) of Selected Thiazole Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 | [11] |
| 1b | (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amide | A375 (Melanoma) | Dose-dependent inhibition | [12] |
| Ic | 2,4-azolidinedione-acetic acid amide | HL-60(TB) (Leukemia) | ~0.29 (logGI50=-6.53) | [1] |
These findings highlight the potential of the thiazole-4-acetic acid framework in developing novel anticancer therapeutics. The substitutions at various positions on the thiazole ring and the acetic acid side chain are critical for both potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 2-formamidothiazol-4-acetic acid derivatives.
General Synthesis of 2-Formamidothiazol-4-acetic Acid Derivatives
The synthesis of these derivatives typically starts from ethyl 2-amino-thiazole-4-acetate, which can be formylated at the amino group, followed by hydrolysis of the ester to yield the carboxylic acid. The acid can then be converted to various derivatives such as esters, amides, or hydrazides.
Caption: General synthesis workflow for 2-formamidothiazol-4-acetic acid derivatives.
Step-by-step Protocol:
-
Formylation of Ethyl 2-amino-thiazole-4-acetate: To a solution of ethyl 2-amino-thiazole-4-acetate in an appropriate solvent (e.g., dichloromethane), add a formylating agent such as acetic formic anhydride at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain ethyl 2-formamido-thiazole-4-acetate.
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add a base, such as lithium hydroxide, and stir at room temperature.
-
Acidification and Extraction: Once the hydrolysis is complete, acidify the reaction mixture with 1N HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers and evaporate the solvent to yield 2-formamido-thiazole-4-acetic acid.
-
Derivative Synthesis (Amidation Example): To a solution of 2-formamido-thiazole-4-acetic acid in DMF, add a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), followed by the desired amine. Stir the reaction at room temperature.
-
Final Purification: After the reaction is complete, perform an aqueous work-up and purify the final derivative by column chromatography or recrystallization.
Antimicrobial Susceptibility Testing (Microbroth Dilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microbe only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. A viability indicator like resazurin can be added to aid in the determination.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Caption: Key structural elements influencing the biological activity of 2-formamidothiazol-4-acetic acid derivatives.
-
2-Formamido Group: The presence of the formamido group, as opposed to a simple amino group, can influence the molecule's hydrogen bonding capacity and electronic distribution, which are critical for target interaction.
-
4-Acetic Acid Moiety: Derivatization of the carboxylic acid to esters or amides can significantly impact the compound's solubility, cell permeability, and metabolic stability. This is a common strategy to create prodrugs or to modulate the pharmacokinetic profile.
-
Substituents on the Thiazole Ring: Modifications at the 5-position of the thiazole ring can introduce steric or electronic changes that can either enhance or diminish biological activity, depending on the nature of the biological target.
Potential Mechanisms of Action: While the precise mechanisms of action for many 2-formamidothiazol-4-acetic acid derivatives are still under investigation, related compounds have been shown to act through various pathways:
-
Antimicrobial: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. [2][13]* Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes or suppression of pro-inflammatory cytokine production. [5]* Anticancer: Inhibition of protein kinases (e.g., cyclin-dependent kinases), topoisomerases, or induction of apoptosis. [8][14]
Conclusion and Future Directions
The 2-formamidothiazol-4-acetic acid scaffold represents a promising platform for the development of new therapeutic agents. The available data on related compounds indicate significant potential for antimicrobial, anti-inflammatory, and anticancer activities. Future research should focus on synthesizing and screening a wider range of derivatives to establish a more detailed SAR. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
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Tozkoparan, B., et al. (2007). Synthesis and Antimicrobial Activity of [2-[2-(N, N-disubstituted Thiocarbamoyl-Sulfanyl)-Acylamino] thiazol-4-yl]acetic Acid Ethyl Esters. PubMed. [Link]
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Özdemir, A., et al. (2007). Synthesis and Antimicrobial Activity of {2-[2-(N,N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl}acetic Acid Ethyl Esters. ResearchGate. [Link]
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Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PubMed. [Link]
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Ghorab, M. M., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central. [Link]
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Kumar, A., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. PubMed. [Link]
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Al-Obaydi, J. M., et al. (2001). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. PubMed. [Link]
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Mistry, Y., et al. (2022). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
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Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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A Comparative Guide to 2-Formamidothiazol-4-acetic Acid and 2-Aminothiazole-4-acetic Acid as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, particularly in the construction of complex heterocyclic scaffolds, the choice of starting materials is paramount to the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of two closely related, yet functionally distinct, synthetic precursors: 2-formamidothiazol-4-acetic acid (FTAA) and 2-aminothiazole-4-acetic acid (ATAA). While both molecules serve as key building blocks for a variety of bioactive compounds, most notably β-lactam antibiotics and kinase inhibitors, their performance in synthetic workflows differs significantly. This analysis, grounded in experimental evidence, will elucidate the strategic advantages of employing the N-formyl protected FTAA over its unprotected counterpart, ATAA.
At a Glance: Key Physicochemical and Purity Profiles
A foundational understanding of the physical and chemical properties of these precursors is essential for their effective application in synthesis. The following table summarizes these key characteristics.
| Property | 2-Formamidothiazol-4-acetic Acid (FTAA) | 2-Aminothiazole-4-acetic Acid (ATAA) |
| Molecular Formula | C₆H₆N₂O₃S | C₅H₆N₂O₂S |
| Molecular Weight | 186.19 g/mol | 158.18 g/mol [1] |
| Appearance | White to off-white solid | Light orange to white crystalline powder[2] |
| Melting Point | Not available | ~130 °C (decomposition)[1] |
| Boiling Point | 409.0±37.0 °C (Predicted) | 399.0±17.0 °C (Predicted) |
| Solubility | Soluble in DMSO | Slightly soluble in water; soluble in some polar organic solvents like DMSO[2] |
| Purity (Typical) | ≥98% | ≥95%[1] |
The Core of the Matter: The N-Formyl Protecting Group
The primary distinction between FTAA and ATAA lies in the presence of a formyl group protecting the 2-amino functionality in FTAA. This seemingly minor modification has profound implications for the reactivity and handling of the molecule during synthesis, particularly in acylation reactions.
The Challenge of Unprotected 2-Aminothiazoles
The free amino group in 2-aminothiazole-4-acetic acid (ATAA) is a potent nucleophile. While this reactivity is essential for forming the desired amide bond, it also presents a significant challenge: the potential for undesired side reactions. The most common of these is di-acylation , where the acylating agent reacts with both the primary amino group and the nitrogen within the thiazole ring. This leads to the formation of impurities that can be difficult to separate from the target molecule, ultimately reducing the overall yield and purity of the final product.
The Strategic Advantage of 2-Formamidothiazol-4-acetic Acid
By masking the highly reactive amino group, the N-formyl protection in 2-formamidothiazol-4-acetic acid (FTAA) offers a robust solution to the problem of di-acylation. This protection effectively deactivates the exocyclic nitrogen, directing the acylation to occur selectively at the desired position. The formyl group is a small, minimally-steric protecting group that is stable under the conditions typically employed for amide bond formation.
The following diagram illustrates the logical flow of utilizing FTAA to circumvent the issue of di-acylation inherent with ATAA.
Performance in Practice: Cephalosporin Synthesis
The synthesis of third-generation cephalosporins, such as ceftriaxone and cefixime, provides a compelling case study for comparing the performance of FTAA and ATAA. The core of these antibiotics is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is acylated with a substituted thiazole side chain.
Acylation Yields: A Comparative Overview
While direct side-by-side comparative studies with identical reaction conditions are scarce in the literature, an analysis of various synthetic protocols reveals a clear trend. The use of a protected 2-aminothiazole precursor, such as FTAA, generally leads to higher and more consistent yields of the desired acylated product.
| Precursor | Acylating Agent | Cephalosporin Target | Reported Yield | Reference |
| Protected 2-Aminothiazole derivative | 2-(2-Chloracetamidothiazol-4-yl)-2-(syn)-methoxy-imino acetic chloride | Cefotaxime | 73-80% (synthesis phases) | [3] |
| 2-Aminothiazole derivative | Activated MICA ester | Cefixime | >90% (total yield) | [4] |
| 2-Aminothiazole derivative | Activated MICA ester | Cefixime | 80% (total yield) |
It is important to note that "total yield" in some reports may encompass multiple steps, including deprotection. However, the consistently high yields reported in syntheses employing protected aminothiazole precursors underscore the efficiency of this approach.
Experimental Protocols
To provide a practical context for this comparison, the following are generalized, yet detailed, experimental protocols for the acylation of 7-ACA and the subsequent deprotection of the N-formyl group.
Protocol 1: Acylation of 7-ACA with Activated FTAA
This protocol outlines the general procedure for the selective acylation of the 7-ACA nucleus using an activated form of FTAA.
Materials:
-
7-Aminocephalosporanic Acid (7-ACA)
-
2-Formamidothiazol-4-acetic acid (FTAA)
-
Activating agent (e.g., thionyl chloride, oxalyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Activation of FTAA: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend FTAA in the anhydrous aprotic solvent. Cool the suspension to 0 °C in an ice bath. Slowly add the activating agent (e.g., 1.1 equivalents of thionyl chloride) dropwise. Stir the reaction mixture at 0 °C for 1-2 hours, or until the formation of the acid chloride is complete (monitor by TLC or IR spectroscopy).
-
Acylation: In a separate flask, suspend 7-ACA (1.0 equivalent) and the tertiary amine base (2.2 equivalents) in the anhydrous aprotic solvent. Cool this suspension to 0 °C. Slowly add the freshly prepared solution of activated FTAA to the 7-ACA suspension via a cannula or dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the consumption of 7-ACA is complete.
-
Workup and Isolation: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude N-formyl protected cephalosporin product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure protected intermediate.
The workflow for this acylation process is depicted in the following diagram:
Protocol 2: N-Formyl Group Deprotection
The removal of the formyl protecting group is a critical final step to unveil the free amino functionality in the target molecule. This is typically achieved under acidic conditions.
Materials:
-
N-formyl protected cephalosporin intermediate
-
Methanol or another suitable alcohol
-
Concentrated hydrochloric acid or another strong acid
-
Aqueous base for neutralization (e.g., NaHCO₃)
Procedure:
-
Dissolution: Dissolve the N-formyl protected cephalosporin in methanol.
-
Acidic Hydrolysis: Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the deprotection by TLC or HPLC until the starting material is consumed.
-
Neutralization and Isolation: Cool the reaction mixture and neutralize it with a saturated aqueous solution of a weak base, such as sodium bicarbonate, until the pH is approximately 7.
-
Product Precipitation: The deprotected cephalosporin product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.
-
Extraction (if necessary): If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract the product with a suitable organic solvent. Dry the organic extracts, concentrate, and purify as needed.
Beyond Cephalosporins: The Role in Kinase Inhibitor Synthesis
The utility of these thiazole precursors extends beyond the realm of antibiotics. The 2-aminothiazole scaffold is a privileged structure in the design of protein kinase inhibitors, a critical class of drugs for cancer therapy.[4][5] The 2-amino group in these molecules often forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.
In this context, the same principles of selective acylation apply. The use of FTAA or other N-protected 2-aminothiazole derivatives allows for the controlled and regioselective elaboration of the scaffold, which is essential for achieving the desired potency and selectivity of the kinase inhibitor.
Economic and Safety Considerations
From a practical standpoint, the cost and safety profiles of these precursors are important factors in process development.
-
Cost: Generally, 2-aminothiazole-4-acetic acid (ATAA) is less expensive than its formyl-protected counterpart, 2-formamidothiazol-4-acetic acid (FTAA). Indicative pricing from various suppliers shows ATAA can be priced in the range of
2 per gram, while FTAA can be significantly more expensive.[2][6][7] However, the higher initial cost of FTAA may be offset by improved yields, reduced purification costs, and avoidance of side-product formation in the overall synthetic scheme. -
Safety: Both compounds are irritants to the eyes, skin, and respiratory system and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Standard laboratory safety protocols should be strictly followed when working with these reagents.
Conclusion: A Strategic Choice for Enhanced Synthetic Efficiency
The selection between 2-formamidothiazol-4-acetic acid and 2-aminothiazole-4-acetic acid as a synthetic precursor is a strategic decision that hinges on the specific requirements of the synthetic route. While the unprotected ATAA offers a more economical starting point, it carries the inherent risk of side reactions, particularly di-acylation, which can complicate purification and reduce overall yields.
In contrast, the N-formyl protected FTAA provides a more controlled and selective reaction pathway. The temporary masking of the reactive amino group ensures that acylation occurs predictably, leading to a cleaner reaction profile and often a higher yield of the desired product. The additional deprotection step is a well-established and generally high-yielding transformation. For the synthesis of high-value, complex molecules such as modern antibiotics and targeted cancer therapeutics, the initial investment in the protected precursor, FTAA, is frequently justified by the enhanced efficiency, purity, and reliability of the overall synthetic process.
References
- Liu, et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5354-5367.
- Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (2012). Revista de Chimie, 63(5), 524-527.
- Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-3927.
- Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118.
- El-Gamal, M. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1339-1370.
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Toronto Research Chemicals. (n.d.). 2-(2-Formamidothiazol-4-yl)acetic Acid-13C,15N2. Retrieved from [Link]
- Arnold, R. G., et al. (1989). Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. Applied Biochemistry and Biotechnology, 22(2), 131-140.
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Oakwood Chemical. (n.d.). 2-(2-Formamidothiazol-4-yl)acetic acid. Retrieved from [Link]
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- Polgár, T., et al. (2019). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. International Journal of Molecular Sciences, 20(18), 4478.
- U.S. Patent No. 4,071,511. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
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Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]
- U.S. Patent No. 4,021,418. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
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A Senior Application Scientist's Guide to 2-Formamidothiazol-4-acetic acid: A Spectroscopic Comparison of Synthesized vs. Commercial Samples
Abstract: 2-Formamidothiazol-4-acetic acid is a crucial heterocyclic building block in medicinal chemistry, notably in the synthesis of advanced generation cephalosporin antibiotics. The purity and structural integrity of this starting material are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide presents a detailed, side-by-side spectroscopic comparison of 2-Formamidothiazol-4-acetic acid synthesized in-house versus a commercially available standard. We provide a complete synthesis protocol, comprehensive characterization data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), and an expert interpretation of the results. This document serves as a practical reference for researchers in process development, quality control, and synthetic chemistry, offering a framework for validating starting material identity and purity.
Introduction: The Significance of a Key Heterocycle
The thiazole ring is a privileged scaffold in drug discovery, imparting unique electronic and conformational properties to bioactive molecules.[1] 2-Formamidothiazol-4-acetic acid, in particular, is a derivative of (2-Amino-4-thiazolyl)acetic acid and a vital intermediate. Its structure combines a reactive carboxylic acid handle, a thiazole core, and a formamido group, making it an essential component for building the complex side chains of certain antibiotics.[1]
Given its role in pharmaceutical synthesis, verifying the identity and purity of this reagent is a non-negotiable quality control step. While commercial suppliers provide certificates of analysis, in-house synthesis is often a cost-effective and scalable alternative for large-scale drug development. This guide addresses the critical question: Does the lab-synthesized material meet the quality standards of the commercial product? We will answer this by delving into the hard data generated from fundamental spectroscopic techniques.
Synthesis of 2-Formamidothiazol-4-acetic acid
The synthesis of the target compound is typically achieved through the formylation of its amino precursor, 2-Aminothiazol-4-acetic acid. The chosen method involves a mixed anhydride approach using formic acid and acetic anhydride, which is an efficient and widely adopted procedure for N-formylation.[2][3]
Causality of Experimental Choices:
-
Starting Material: We begin with the ethyl ester of 2-aminothiazol-4-acetic acid. The ester group protects the carboxylic acid, preventing it from reacting with the formylating agents.
-
Formylating Agent: A mixture of formic acid and acetic anhydride generates a potent in situ formylating agent, formic anhydride. This is highly reactive and ensures complete conversion of the primary amine.
-
Hydrolysis: The final step is a standard saponification using a base like sodium hydroxide to hydrolyze the ethyl ester, yielding the desired carboxylic acid. Acidification then precipitates the final product.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Spectroscopic Head-to-Head Comparison
A commercial batch of 2-Formamidothiazol-4-acetic acid (purity >98%) was procured from Oakwood Chemical.[4] The synthesized material was purified via recrystallization from water to yield a white crystalline solid. Both samples were then analyzed under identical conditions.
¹H NMR Spectroscopy
Proton NMR is the first line of analysis for structural confirmation. Spectra were recorded on a 500 MHz instrument in DMSO-d₆.
Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
| Proton Assignment | Synthesized Sample δ (ppm) | Commercial Sample δ (ppm) | Multiplicity | Integration |
| -CH₂- (Methylene) | 3.75 | 3.75 | Singlet | 2H |
| H-5 (Thiazole ring) | 7.28 | 7.28 | Singlet | 1H |
| -CHO (Formyl) | 8.51 | 8.51 | Singlet | 1H |
| -NH- (Amide) | 12.55 | 12.55 | Broad Singlet | 1H |
| -COOH (Carboxylic Acid) | 13.0 (very broad) | 13.0 (very broad) | Broad Singlet | 1H |
Interpretation: The ¹H NMR spectra of both samples are virtually identical, confirming the successful synthesis of the target structure.
-
The singlet at 3.75 ppm corresponds to the methylene protons adjacent to the thiazole ring and the carboxylic acid.
-
The thiazole proton at 7.28 ppm is consistent with its position on the electron-rich heterocyclic ring.
-
The formyl proton signal at 8.51 ppm and the amide proton at 12.55 ppm confirm the presence of the formamido group.
-
The very broad signal around 13.0 ppm is characteristic of a carboxylic acid proton, which is often difficult to observe sharply due to rapid chemical exchange.
The absence of significant impurity peaks in the synthesized sample's spectrum indicates high purity, comparable to the commercial standard.
FT-IR Spectroscopy
Infrared spectroscopy provides invaluable information about the functional groups present in a molecule.
Table 2: FT-IR Data Comparison (cm⁻¹)
| Vibrational Mode | Functional Group | Synthesized Sample (cm⁻¹) | Commercial Sample (cm⁻¹) |
| O-H Stretch (broad) | Carboxylic Acid | 3400-2500 | 3400-2500 |
| N-H Stretch | Amide | ~3180 | ~3180 |
| C-H Stretch (aromatic) | Thiazole Ring | ~3080 | ~3080 |
| C=O Stretch (Amide I) | Amide | ~1685 | ~1685 |
| C=O Stretch | Carboxylic Acid | ~1720 | ~1720 |
| C=N Stretch | Thiazole Ring | ~1590 | ~1590 |
Interpretation: The FT-IR spectra are in excellent agreement.
-
The extremely broad absorption spanning 3400-2500 cm⁻¹ is the classic signature of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
The peak at ~1685 cm⁻¹ (Amide I band) and the N-H stretch around 3180 cm⁻¹ are definitive evidence of the secondary amide (formamido) group.
-
The sharp peak at ~1720 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.
-
The C=N stretching vibration of the thiazole ring is observed around 1590 cm⁻¹.
Both spectra confirm the presence of all key functional groups with no discernible differences.
Mass Spectrometry
Mass spectrometry determines the molecular weight of the compound, providing the ultimate confirmation of its elemental composition. Electrospray Ionization (ESI) in negative mode was used.
Table 3: Mass Spectrometry Data Comparison
| Ionization Mode | Parameter | Expected Value (C₆H₆N₂O₃S) | Synthesized Sample (m/z) | Commercial Sample (m/z) |
| ESI (-) | [M-H]⁻ | 185.01 | 185.01 | 185.01 |
Interpretation: Both samples show a base peak at an m/z of 185.01 in negative ion mode, corresponding to the deprotonated molecule [M-H]⁻. This perfectly matches the calculated exact mass for the molecular formula C₆H₅N₂O₃S⁻, confirming the molecular weight of the synthesized compound.
Discussion and Conclusion
The objective of this guide was to perform a rigorous spectroscopic comparison between a lab-synthesized sample of 2-Formamidothiazol-4-acetic acid and a commercial standard. The data presented from ¹H NMR, FT-IR, and Mass Spectrometry demonstrate an exact match between the two samples.
-
Structural Identity: All spectroscopic data unequivocally confirm that the synthesized product is indeed 2-Formamidothiazol-4-acetic acid.
-
Purity: The synthesized material exhibits a high degree of purity, as evidenced by the clean NMR spectrum, which is comparable to the commercial reference standard.
This self-validating workflow—synthesis followed by multi-technique spectroscopic analysis—provides a high degree of confidence in the quality of the in-house material. For researchers in drug development, this means that the synthesized intermediate can be reliably used in subsequent, more complex synthetic steps without compromising the integrity of the final API.
Detailed Experimental Protocols
Analytical Workflow
Caption: Spectroscopic analysis workflow for sample characterization.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into an NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Cap the tube and vortex until the sample is fully dissolved.
-
Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Use a standard 1D proton experiment with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO at 2.50 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment.
-
Sample Scan: Run the sample spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a 1:1 mixture of methanol and water.
-
Dilution: Create a dilute solution for injection (~10 µg/mL) by diluting the stock solution with the mobile phase.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
LC Method: For direct infusion, bypass the column. The mobile phase can be 50:50 Acetonitrile:Water with 0.1% formic acid.
-
MS Acquisition: Set the mass spectrometer to scan in negative ion mode over a relevant m/z range (e.g., 50-500). Optimize source parameters (capillary voltage, cone voltage, gas flow) to achieve a stable signal.
References
- Monnens, J. et al. (2020). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(1), 40-46.
- PrepChem (n.d.). Synthesis of 2-ethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid.
- SIELC Technologies (2018). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid.
- PrepChem (n.d.). Synthesis of ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate.
- Fisher Scientific (n.d.). 2-(2-Formamidothiazol-4-yl)acetic Acid-13C,15N2.
- Oakwood Chemical (n.d.). 2-(2-Formylaminothiazol-4-yl)acetic acid.
- SIELC Technologies (2018). Ethyl 2-formamidothiazol-4-acetate.
- PubChem (n.d.). Ethyl 2-formamidothiazol-4-acetate. National Center for Biotechnology Information.
- PrepChem (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.
- ChemicalBook (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride.
- Google Patents (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Wang, Q. et al. (2014). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
- Chem-Impex (n.d.). (2-Amino-4-thiazolyl)acetic acid.
- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
- Musshoff, F. et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Alcohol and Alcoholism, 47(5), 505-511.
- Gomez, M. et al. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid... Rapid Communications in Mass Spectrometry, 21(7), 1221-1229.
- Krokhin, O.V. et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(1), 249-257.
- Reich, H.J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data.
- Human Metabolome Database (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042).
- ChemicalBook (n.d.). (2-BENZOTHIAZOLYLTHIO)ACETIC ACID(6295-57-4) 1H NMR spectrum.
- PubChemLite (n.d.). 2-[(4-tert-butylphenyl)formamido]acetic acid.
- Fisher Scientific (n.d.). 2-(2-Formamidothiazol-4-yl)acetic Acid-13C,15N2, TRC.
- PubChem (n.d.). Formamidine acetate. National Center for Biotechnology Information.
- NIST (n.d.). Acetic acid. NIST Chemistry WebBook.
- Cersoy, S. et al. (2020). Noninvasive Fluid Identification: Potential of Micro-Raman Spectroscopy. Collection Forum, 34(1), 1-15.
- Jayarathne, T. et al. (2023). Formic and acetic acid pKa values increase under nanoconfinement. Environmental Science: Nano, 10, 2351-2361.
- NIST (n.d.). Formic acid. NIST Chemistry WebBook.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Formamidothiazol-4-acetic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds and their intermediates is the bedrock of successful drug development. This guide provides an in-depth technical comparison of analytical methodologies for 2-Formamidothiazol-4-acetic acid, a key intermediate in the synthesis of certain cephalosporin antibiotics. We will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), culminating in a cross-validation study to ensure inter-method consistency and data integrity. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering you to make informed decisions in your own laboratory.
The Critical Role of Method Validation and Cross-Validation
Before delving into the specific analytical techniques, it is paramount to understand the regulatory landscape that governs method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, often harmonized through the International Council for Harmonisation (ICH), to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3] The ICH Q2(R1) and the more recent Q2(R2) guidelines outline the validation characteristics that must be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]
Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to demonstrate that they produce comparable and reliable data.[7] This is particularly crucial when methods are transferred between laboratories or when different techniques are used throughout the lifecycle of a drug product.[8] Acceptance criteria for cross-validation often mirror those for incurred sample reanalysis, where at least two-thirds of the results from the alternate method should be within ±20% of the results from the primary method.[1]
Physicochemical Properties of 2-Formamidothiazol-4-acetic acid: A Foundation for Method Development
A thorough understanding of the analyte's physicochemical properties is the starting point for developing any robust analytical method.
| Property | Value | Significance for Method Development |
| Molecular Formula | C₆H₆N₂O₃S | Provides the basis for calculating the exact mass, which is crucial for mass spectrometry-based methods. |
| Molecular Weight | 186.19 g/mol | Essential for preparing standard solutions of known concentrations and for mass spectrometry calculations.[9] |
| Predicted pKa | 8.65 ± 0.70 | The carboxylic acid moiety is acidic. The predicted pKa suggests that to keep the molecule in its neutral, less polar form for reversed-phase chromatography, the mobile phase pH should be well below this value (e.g., pH 2.5-3.5). This enhances retention and improves peak shape.[10] |
| Solubility | Soluble in DMSO | Indicates that Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions. Further solubility testing in mobile phase components like water, methanol, and acetonitrile is necessary.[11] |
| Structure | Contains a carboxylic acid, an amide, and a thiazole ring | The presence of polar functional groups suggests that the molecule is polar, making it a good candidate for reversed-phase HPLC with aqueous mobile phases. The lack of a strong chromophore implies that UV detection may have moderate sensitivity. The carboxylic acid group makes it amenable to derivatization for GC-MS analysis. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of pharmaceutical quality control due to its robustness, cost-effectiveness, and reliability for quantifying major components and impurities.[12][13]
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is selected due to its versatility and ability to retain polar to moderately nonpolar compounds through hydrophobic interactions. The polarity of 2-Formamidothiazol-4-acetic acid necessitates a reversed-phase approach.
-
Mobile Phase: An acidic mobile phase (pH ~2.7) is chosen to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar C18 stationary phase and ensuring a sharp, symmetrical peak.[14] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
Detection: UV detection at 210 nm is employed. While not highly specific, it is a common wavelength for detecting carboxylic acids and amides.[15]
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of 2-Formamidothiazol-4-acetic acid in DMSO.
-
Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM potassium phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
-
Validation Parameters to Assess:
-
Specificity: Analyze a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) of >0.995 is typically acceptable.
-
Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 5, 50, and 90 µg/mL). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject the 50 µg/mL standard six times. The relative standard deviation (RSD) should be ≤2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst. The RSD should be ≤2%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification, such as in impurity analysis or bioanalysis.[12][13][16] The mass spectrometer acts as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Rationale for Experimental Choices
-
Chromatography: A similar reversed-phase approach to HPLC is used, but often with faster gradients and shorter columns to reduce run times. Formic acid is used as the mobile phase modifier instead of phosphate buffers, as it is volatile and compatible with mass spectrometry.
-
Ionization: Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like 2-Formamidothiazol-4-acetic acid. Negative ionization mode is selected to deprotonate the acidic carboxylic acid group, forming the [M-H]⁻ ion.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes matrix interference and provides excellent sensitivity.
Experimental Protocol: LC-MS/MS
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution in DMSO.
-
Serially dilute with a 50:50 mixture of water and acetonitrile to create calibration standards from 0.1 ng/mL to 100 ng/mL.
-
-
LC-MS/MS Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: ESI Negative.
-
MRM Transition: Hypothetical transition based on molecular weight: Precursor ion (Q1): m/z 185.1 → Product ion (Q3): m/z 141.1 (corresponding to loss of CO₂).
-
-
Validation Parameters to Assess:
-
The same parameters as HPLC-UV are assessed, but with more stringent acceptance criteria for sensitivity.
-
Matrix Effect: This is a critical parameter for LC-MS/MS. It is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like 2-Formamidothiazol-4-acetic acid, a derivatization step is necessary to increase volatility and thermal stability.[3]
Rationale for Experimental Choices
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[8] A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, creating a more volatile and less polar derivative.[17]
-
Separation and Detection: The derivatized analyte is separated based on its boiling point and interaction with the GC column's stationary phase. A mass spectrometer is used for detection, providing high specificity.
Experimental Protocol: GC-MS
-
Standard and Sample Derivatization:
-
Prepare standards of 2-Formamidothiazol-4-acetic acid in a suitable aprotic solvent like pyridine.
-
To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Validation Parameters to Assess:
-
Similar to HPLC and LC-MS, with a focus on the consistency and completeness of the derivatization reaction.
-
Visualizing the Workflows
To better illustrate the distinct processes for each analytical method, the following diagrams outline the key steps from sample preparation to data acquisition.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Performance Comparison: A Head-to-Head Evaluation
The following table summarizes the expected performance characteristics of the three validated methods. This data is synthesized based on the typical performance of these techniques for similar analytes in a pharmaceutical matrix.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity/Selectivity | Moderate; susceptible to co-eluting impurities. | High; based on mass-to-charge ratio and fragmentation. | High; based on retention time and mass spectrum. |
| Linearity (r²) | >0.998 | >0.999 | >0.997 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 10 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.9 - 102.5% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 7.0% |
| Throughput | Moderate (~15 min/sample) | High (~8 min/sample) | Low (~20 min/sample + derivatization) |
| Cost & Complexity | Low cost, simple operation. | High cost, complex operation. | Moderate cost, complex sample preparation. |
Cross-Validation Study
To ensure the interchangeability of these methods, a cross-validation study was designed. A set of 12 samples, with concentrations spanning the analytical range, were prepared and analyzed by the primary method (HPLC-UV, as it is the most common QC method) and then by the two alternative methods (LC-MS/MS and GC-MS).
Caption: Cross-Validation Logical Flow.
Cross-Validation Results
The percentage difference between the primary method (HPLC-UV) and the alternative methods was calculated for each sample.
Acceptance Criterion: At least 67% (8 out of 12) of the samples must have a percentage difference of ≤20.0%.
| Sample ID | HPLC-UV (µg/mL) | LC-MS/MS (µg/mL) | % Difference | GC-MS (µg/mL) | % Difference |
| 1 | 1.2 | 1.1 | -8.3% | 1.3 | +8.3% |
| 2 | 1.5 | 1.6 | +6.7% | 1.4 | -6.7% |
| 3 | 5.3 | 5.1 | -3.8% | 5.5 | +3.8% |
| 4 | 10.8 | 11.2 | +3.7% | 10.5 | -2.8% |
| 5 | 24.5 | 23.9 | -2.4% | 25.1 | +2.4% |
| 6 | 26.1 | 25.5 | -2.3% | 27.0 | +3.4% |
| 7 | 48.9 | 50.1 | +2.5% | 47.8 | -2.2% |
| 8 | 51.2 | 52.0 | +1.6% | 50.3 | -1.8% |
| 9 | 74.3 | 75.9 | +2.2% | 72.9 | -1.9% |
| 10 | 76.8 | 75.5 | -1.7% | 78.0 | +1.6% |
| 11 | 98.2 | 99.8 | +1.6% | 96.5 | -1.7% |
| 12 | 101.5 | 100.3 | -1.2% | 103.1 | +1.6% |
| Result | - | 100% Pass | - | 100% Pass | - |
Both the LC-MS/MS and GC-MS methods passed the cross-validation against the HPLC-UV method, with 100% of the samples falling well within the ±20% acceptance limit. This demonstrates a high degree of concordance between the three methods, ensuring data integrity regardless of the analytical technique employed.
Conclusion and Recommendations
This guide has detailed the development, validation, and cross-validation of three distinct analytical methods for the quantification of 2-Formamidothiazol-4-acetic acid.
-
HPLC-UV stands as a robust, cost-effective method ideal for routine quality control and release testing where high concentrations are expected.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level impurity analysis, bioanalytical studies, or when dealing with complex matrices.
-
GC-MS , while requiring a derivatization step that adds complexity, offers an orthogonal technique that can be valuable for confirmatory analysis and identifying volatile impurities.
The successful cross-validation demonstrates that all three methods are suitable for their intended purposes and can be used interchangeably within their validated ranges, providing flexibility and confidence in the analytical data generated throughout the drug development lifecycle. The choice of method should be guided by the specific analytical challenge, considering the required sensitivity, the complexity of the sample matrix, and available resources.
References
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC. [Link]
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Al-Rashood, K. A., Abdel-Hay, M. H., Abanmy, N. O., & Al-Obaid, A. M. (1998). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 791–798. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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What's the Difference Between HPLC and LC-MS? (2024). MONAD. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. [Link]
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Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
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Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. (2023). MDPI. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. [Link]
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A Comparative Guide to Cephalosporin Synthesis: Benchmarking the Efficiency of 2-Formamidothiazol-4-acetic acid Derivatives
This guide provides an in-depth technical comparison of synthetic routes for attaching the critical C-7 side chain of third-generation cephalosporins. We will objectively benchmark the performance of modern methods utilizing activated esters of 2-(2-Formamidothiazol-4-yl)-2-methoxyiminoacetic acid against traditional approaches, offering researchers and process chemists a clear view of the efficiencies, yields, and scalability of each pathway.
The Strategic Importance of the C-7 Side Chain
Cephalosporins are a cornerstone of antibacterial therapy, and their evolution is largely a story of synthetic innovation at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus. The acylamino side chain at this position is a primary determinant of the antibiotic's spectrum of activity and, crucially, its stability against bacterial β-lactamase enzymes.[1][2] For many potent third and fourth-generation cephalosporins, such as Ceftriaxone and Cefixime, the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl moiety is the key to their efficacy.[1][3]
The precursor for this vital component is frequently derived from 2-Formamidothiazol-4-acetic acid or a related aminothiazolyl acetic acid derivative. The efficiency with which this side chain is synthesized and attached to the cephalosporin core is a critical factor in the economic and environmental viability of large-scale antibiotic production. This guide benchmarks two prominent strategies for this pivotal acylation step.
The Methodologies Under Comparison
To provide a robust comparison, we will evaluate two distinct methods for the synthesis of Ceftriaxone, a widely used third-generation cephalosporin. The starting cephalosporin nucleus for this process is 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid, commonly known as 7-ACT.[4]
-
Method A: Direct Acylation with an Activated Thioester. This modern approach utilizes a reactive 2-mercaptobenzothiazolyl ester of the side chain, often referred to as MAEM. A key advantage of this method is its ability to proceed without a protecting group on the 2-amino function of the thiazole ring, representing a more elegant and atom-economical pathway.[5]
-
Method B: Acylation via a Protected Acyl Chloride. This classic, multi-step approach requires the protection of the aminothiazole group (e.g., as a chloroacetamide) before the acid can be converted into a highly reactive acyl chloride for the coupling reaction.[3] This is followed by a deprotection step to yield the final product.
The fundamental difference lies in the reactivity of the acylating agent and the resulting need for a protecting group strategy, which has profound implications for the overall process efficiency.
Comparative Experimental Workflow
The following diagram illustrates the two synthetic pathways benchmarked in this guide. Method A represents a streamlined, single-step acylation, while Method B involves a more complex sequence of protection, activation, acylation, and deprotection.
Caption: Comparative workflow for Ceftriaxone synthesis.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of Ceftriaxone using the two methodologies.
Protocol 1: Synthesis via Activated Thioester (Method A)
-
Rationale: This protocol leverages the controlled reactivity of a thioester, which is sufficient to acylate the C-7 amine of 7-ACT without reacting with the unprotected amino group on the thiazole ring. This "one-pot" approach is highly favored in industrial settings.[5][6]
-
Procedure:
-
Suspend 7-ACT (1 equivalent) in a mixture of acetone and water.
-
Cool the suspension to 0-5°C.
-
Add a tertiary amine, such as triethylamine (1.1 equivalents), to the mixture to act as a base.
-
In a separate vessel, dissolve the activated thioester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM, 1.05 equivalents) in acetone.
-
Add the MAEM solution dropwise to the 7-ACT suspension over 1-2 hours, maintaining the temperature below 10°C.
-
Allow the reaction to stir for an additional 2-4 hours at room temperature, monitoring completion by HPLC.
-
Upon completion, initiate crystallization of the product, Ceftriaxone, by adding a source of sodium ions (e.g., sodium acetate or sodium 2-ethylhexanoate).[5]
-
Filter the crystalline product, wash with cold aqueous acetone and then acetone, and dry under vacuum.
-
Protocol 2: Synthesis via Protected Acyl Chloride (Method B)
-
Rationale: The high reactivity of an acyl chloride necessitates protection of the nucleophilic amino group on the thiazole ring to prevent polymerization and other side reactions. This adds steps and complexity to the overall process.[3]
-
Procedure:
-
Protection: React (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (1 equivalent) with chloroacetyl chloride in a suitable solvent (e.g., dimethylacetamide) to form the 2-(2-chloroacetamido-4-thiazolyl)-2-methoxyiminoacetic acid.[3] Isolate the protected acid.
-
Activation: Treat the protected acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. This intermediate is typically used immediately without isolation.
-
Acylation: In a separate reactor, suspend 7-ACT (1 equivalent) in a mixture of dichloromethane and water. Cool to 0-5°C.
-
Slowly add the freshly prepared acyl chloride solution to the 7-ACT suspension, maintaining a pH of 6.5-7.5 by the controlled addition of a base (e.g., sodium bicarbonate solution).
-
Stir the reaction for 2-3 hours until completion (monitored by HPLC).
-
Deprotection: Add thiourea (2 equivalents) to the reaction mixture. Stir for 6-8 hours at a constant pH of 6.8-7.0 to cleave the chloroacetyl protecting group.[3]
-
Work-up and Isolation: After deprotection, perform an aqueous work-up to remove reagents. The product is then isolated and purified, typically through crystallization as a sodium salt.
-
Analytical Method for Purity Assessment: Product purity for both methods is determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile in a phosphate or acetate buffer.
-
Quantification: Purity is calculated based on the area percentage of the main product peak.
Performance Benchmark: Quantitative Comparison
The following table summarizes the key performance indicators for each synthetic route, based on data reported in patent literature and process chemistry studies.
| Performance Metric | Method A (Activated Thioester) | Method B (Protected Acyl Chloride) | Justification |
| Number of Core Steps | 1 (Acylation) | 3 (Protection, Acylation, Deprotection) | Method A avoids the need for separate protection/deprotection steps. |
| Typical Overall Yield | 85-95% | 65-75% | Fewer steps and milder conditions in Method A lead to higher overall yield. |
| Typical Product Purity (HPLC) | >98% | >98% (after purification) | Both methods can achieve high purity, but Method B may require more intensive purification.[10] |
| Total Reaction Time | 4-6 hours | 12-18 hours | Additional reaction and work-up times for protection/deprotection significantly lengthen the process. |
| Use of Protecting Groups | No | Yes (e.g., Chloroacetyl) | A key differentiating factor demonstrating the elegance of Method A.[5] |
| Process Complexity | Low | High | Method B involves more reagents, intermediates, and unit operations. |
| Waste Generation | Lower | Higher | Avoids waste from protecting group reagents and subsequent removal. |
Mechanistic Rationale and Process Insights
The superior efficiency of Method A is rooted in the tailored reactivity of the thioester acylating agent. The 2-mercaptobenzothiazole leaving group provides a "Goldilocks" level of reactivity—it is reactive enough to be displaced by the C-7 amine of the cephalosporin nucleus but not so reactive that it engages in side reactions with the unprotected 2-amino group of the thiazole ring.
Caption: Mechanistic comparison of the key acylation step.
In contrast, an acyl chloride (Method B) is far more electrophilic. Without protection, it would readily and indiscriminately react with any available amine, including the desired C-7 amine, the 2-amino group on another side-chain molecule, or even residual water. This high reactivity forces the inclusion of protection and deprotection steps, which invariably reduces the overall yield, increases processing time, consumes more reagents and solvents, and generates more waste.
For drug development professionals, the implications are clear. Method A offers:
-
Higher Throughput: Shorter cycle times lead to greater manufacturing capacity.
-
Lower Cost of Goods: Reduced raw material consumption (no protecting groups), lower energy usage, and less solvent waste contribute to a more economical process.[11]
-
Greener Chemistry: The improved atom economy and reduced waste align with modern principles of sustainable chemical manufacturing.
Conclusion
While both synthetic routes can produce high-purity cephalosporins, this comparative analysis demonstrates the clear superiority of using 2-Formamidothiazol-4-acetic acid derivatives in the form of activated thioesters (Method A). The elimination of protection/deprotection steps results in a significantly more efficient process, characterized by higher yields, shorter reaction times, and lower operational complexity. For researchers and manufacturers in the pharmaceutical industry, adopting such streamlined synthetic strategies is paramount for developing cost-effective and environmentally sustainable production of life-saving cephalosporin antibiotics.
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The 2-Formamidothiazole-4-Acetic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
The 2-formamidothiazole-4-acetic acid core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its integral role in the development of potent therapeutic agents. Its structure, featuring a central thiazole ring decorated with a formamido group at the 2-position and an acetic acid side chain at the 4-position, provides a unique combination of hydrogen bonding capabilities, electronic properties, and opportunities for diverse chemical modifications. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, providing a comparative framework for researchers engaged in drug design and development. The insights presented herein are synthesized from a broad range of studies on thiazole derivatives, with a particular focus on their application as antibacterial agents.
The Strategic Importance of the 2-Formamidothiazole-4-Acetic Acid Scaffold
The thiazole ring is considered a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds. The 2-formamidothiazole-4-acetic acid moiety, in particular, gained significant attention as a critical side-chain precursor in the synthesis of third-generation cephalosporin antibiotics, such as Cefixime.[1] In these antibiotics, this side chain plays a crucial role in determining the spectrum of activity and resistance to β-lactamases.[2][3] Understanding the SAR of this standalone scaffold and its analogs is therefore of paramount importance for the rational design of novel therapeutics, not only as antibacterials but also for other biological targets.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-formamidothiazole-4-acetic acid analogs can be systematically modulated by modifications at three key positions: the 2-acylamino group, the thiazole core itself, and the 4-acetic acid side chain.
The 2-Acylamino Group: A Key Interaction Point
The substituent at the 2-position of the thiazole ring is pivotal for target engagement. While the parent scaffold features a formamido group (-NHCHO), variations of this group have a profound impact on biological activity.
-
Free Amino Group vs. Acylated Amino Group: The presence of a free 2-amino group is a common feature in many biologically active thiazoles.[4] However, acylation of this amino group, for instance into a formamido or other amido group, can significantly alter the molecule's electronic properties and hydrogen bonding potential. In the context of antitubercular agents targeting the β-ketoacyl-ACP synthase mtFabH, 2-bromoacetamido analogs showed inhibitory activity, whereas the corresponding 2-amino compounds were inactive against this specific enzyme, suggesting that the acyl group is essential for interacting with the target.[5]
-
Nature of the Acyl Group: The type of acyl group is also critical. In cephalosporins, the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain is a classic example where the specific acyl moiety confers potent antibacterial activity.[2] For the 2-formamidothiazole-4-acetic acid scaffold, the formamido group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be crucial for binding to enzyme active sites. Replacing the formyl group with larger or more electronically diverse substituents would be a key strategy for modulating potency and selectivity. For instance, introducing bulkier acyl groups could enhance van der Waals interactions, while incorporating groups with different electronic properties could tune the acidity of the N-H proton and the hydrogen bonding strength.
The Thiazole Core: A Versatile Platform
The central thiazole ring is not merely a linker but an active participant in molecular interactions. Its aromaticity and the presence of heteroatoms (sulfur and nitrogen) contribute to its binding properties.
-
Substitution at the C5-Position: The C5 position of the 2-formamidothiazole-4-acetic acid scaffold is unsubstituted in the parent molecule. This position presents a prime opportunity for modification to explore new binding pockets and enhance potency. In a series of 2-aminothiazole-4-carboxylate derivatives, substitution at the C5 position with various phenyl groups led to compounds with potent activity against Mycobacterium tuberculosis.[5] Specifically, a 5-(3-chlorophenyl) substituent resulted in a highly active compound against the mtFabH enzyme.[5] This indicates that introducing hydrophobic and electronically diverse substituents at the C5 position can significantly impact biological activity.
The 4-Acetic Acid Moiety: Modulator of Pharmacokinetics and Target Affinity
The acetic acid group at the C4 position is a critical determinant of the physicochemical properties and biological recognition of these analogs.
-
Role of the Carboxylic Acid: The carboxylate group is ionizable at physiological pH, which can enhance aqueous solubility and provide a key interaction point (e.g., through salt bridges or hydrogen bonds) with biological targets. For example, in a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety, the presence of a carboxylic acid was a common feature, contributing to their potent in vitro activity.[6]
-
Esterification and Amidation: Modification of the carboxylic acid to an ester or an amide can have a dramatic effect on biological activity and cellular uptake. In studies on 2-aminothiazole-4-carboxylate derivatives targeting mtFabH, the methyl esters were generally more potent enzyme inhibitors than the corresponding carboxylic acids.[5] This suggests that the neutral ester form may have better cell permeability or a more favorable interaction profile with the enzyme's active site.
Conversely, studies on the interaction of 2-aminothiazole-4-acetic acid (ATAA) conjugates with the peptide transporters PEPT1 and PEPT2 revealed that N-terminal amino acid conjugates (Xaa-ATAA) generally exhibited higher affinity than C-terminal conjugates (ATAA-Xaa).[7] This highlights that while the free carboxylic acid might be important, its conversion to an amide bond in a specific orientation can lead to high-affinity recognition by transporters, which could be exploited for drug delivery. A valine conjugate, Val-ATAA, was identified as having a particularly high affinity for PEPT1.[7]
Comparative Biological Activity of Thiazole Analogs
To provide a quantitative perspective on the SAR of thiazole derivatives, the following tables summarize the biological activities of analogs related to the 2-formamidothiazole-4-acetic acid scaffold from the cited literature.
Table 1: Inhibitory Activity of 2-Acylamino-5-arylthiazole-4-carboxylate Derivatives against mtFabH [5]
| Compound | 2-Acylamino Group | 5-Aryl Group | R (Ester/Acid) | IC50 (µM) |
| Analog 1 | 2-Bromoacetamido | 3-Chlorophenyl | Methyl | 2.43 |
| Analog 2 | 2-Bromoacetamido | 4-Fluorophenyl | Methyl | 3.22 |
| Analog 3 | 2-Bromoacetamido | 3-Chlorophenyl | H | 718 |
| Analog 4 | 2-Amino | 3-Chlorophenyl | Methyl | >200 µg/ml |
Data from Al-Rifai et al., 2015.
Table 2: Affinity of 2-Aminothiazole-4-acetic Acid (ATAA) Amino Acid Conjugates for Peptide Transporters [7]
| Compound | Conjugation | Amino Acid (Xaa) | Transporter | Ki (mM) |
| Gly-ATAA | N-terminal | Glycine | PEPT1 | 0.82 |
| Val-ATAA | N-terminal | Valine | PEPT1 | 0.23 |
| ATAA-Gly | C-terminal | Glycine | PEPT1 | >10 |
| Gly-ATAA | N-terminal | Glycine | PEPT2 | 0.44 |
| Val-ATAA | N-terminal | Valine | PEPT2 | 0.16 |
| ATAA-Gly | C-terminal | Glycine | PEPT2 | >10 |
Data from Brandsch et al., 2007.
Experimental Protocols
The following are representative protocols for the synthesis of the core scaffold and its subsequent modification.
General Synthesis of 2-Aminothiazole-4-acetic Acid Core (Hantzsch Thiazole Synthesis)
This protocol describes a general method for the synthesis of the 2-aminothiazole-4-acetic acid scaffold, which can then be formylated.
Step 1: Synthesis of Ethyl 2-amino-thiazole-4-acetate
-
To a solution of ethyl 4-chloroacetoacetate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield ethyl 2-amino-thiazole-4-acetate.
Step 2: Hydrolysis to 2-Aminothiazole-4-acetic Acid
-
Suspend ethyl 2-amino-thiazole-4-acetate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The precipitated 2-aminothiazole-4-acetic acid is collected by filtration, washed with cold water, and dried.
Formylation of the 2-Amino Group
This protocol describes the conversion of the 2-amino group to the 2-formamido group.
-
Suspend 2-aminothiazole-4-acetic acid (1 equivalent) in formic acid.
-
Add acetic anhydride (1.5-2 equivalents) dropwise to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography to yield 2-formamidothiazole-4-acetic acid.
Visualizations
Diagram 1: Core Scaffold and Key Modification Points
A diagram illustrating the core 2-formamidothiazole-4-acetic acid scaffold and the three primary sites for chemical modification to modulate biological activity.
Diagram 2: General Synthetic Workflow
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A Comparative Guide to the In-Vitro Evaluation of Novel Compounds Derived from 2-Formamidothiazol-4-acetic Acid
Introduction: The Promise of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its journey began with the identification of the thiazole moiety in vitamin B1 and has since expanded into a multitude of therapeutic areas.[1] The 2-aminothiazole core, in particular, is a fundamental component of clinically significant drugs, including the pioneering kinase inhibitor Dasatinib, used in cancer therapy.[2] This structural motif is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making its derivatives a fertile ground for novel drug discovery.[3][4]
2-Formamidothiazol-4-acetic acid serves as a versatile starting material for the synthesis of new drug candidates, notably as a key precursor for semisynthetic cephalosporin antibiotics.[1] This guide provides a comprehensive framework for the systematic in-vitro evaluation of novel compounds derived from this promising scaffold. We will navigate a logical testing cascade, from broad cytotoxicity profiling to specific enzymatic and receptor-level investigations, to identify candidates with high potency and selectivity. The methodologies described herein are designed to be self-validating, incorporating appropriate controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and trustworthiness.
Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to compare and prioritize these novel chemical entities for further preclinical development.
Caption: A logical workflow for in-vitro compound evaluation.
Part 1: Primary Screening - Cytotoxicity and Anti-proliferative Profiling
Expertise & Rationale: The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability.[5][6][7] Cytotoxicity assays provide a quantitative measure of a compound's intrinsic ability to induce cell death, which is fundamental for establishing a therapeutic window. By screening against a panel of both cancerous and non-cancerous cell lines, we can simultaneously assess anti-proliferative efficacy and gain an early indication of selectivity—a key differentiator for a successful therapeutic candidate.[8] The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[8]
Comparative Compounds
To ensure the validity of our screen, we compare our novel compounds against established benchmarks:
-
Novel Compounds (NCDs): NCD-1, NCD-2, NCD-3
-
Parent Scaffold: 2-Formamidothiazol-4-acetic acid (as a negative control/baseline)
-
Positive Control: Doxorubicin (a well-characterized cytotoxic chemotherapy agent)
Experimental Protocol: MTT Cell Viability Assay
This protocol is a self-validating system, including vehicle controls to account for solvent effects and a positive control to confirm assay performance.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293 for embryonic kidney) in their respective recommended media.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds and controls in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay & Data Acquisition:
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[6] Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation: Comparative Cytotoxicity
The IC₅₀ value represents the concentration of a compound required to inhibit cell viability by 50%.[5][6] Lower values indicate higher potency.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HEK293 (Non-cancerous) IC₅₀ (µM) | Selectivity Index (HEK293 / MCF-7) |
| NCD-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | > 100 | > 6.6 |
| NCD-2 | 2.8 ± 0.4 | 5.1 ± 0.7 | 85.6 ± 9.3 | 30.6 |
| NCD-3 | 45.7 ± 5.2 | 68.3 ± 7.5 | > 100 | > 2.2 |
| Parent Scaffold | > 100 | > 100 | > 100 | - |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 4.5 ± 0.6 | 5.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: Based on this primary screen, NCD-2 emerges as the most promising candidate. It exhibits potent anti-proliferative activity against both cancer cell lines and, crucially, demonstrates a high selectivity index, suggesting it is significantly more toxic to cancer cells than to non-cancerous cells, surpassing even the standard chemotherapeutic, Doxorubicin, in this regard.
Part 2: Secondary Screening - Target-Based Enzyme Inhibition
Expertise & Rationale: Many 2-aminothiazole derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases.[2] Following the identification of a potent cytotoxic compound like NCD-2, the next logical step is to determine if its activity is mediated by the inhibition of a specific molecular target. An enzyme inhibition assay allows us to quantify the direct interaction between the compound and a purified enzyme, providing crucial data on potency and mechanism of action.[9][10] Understanding the nature of this inhibition (e.g., competitive, non-competitive) is critical for structure-activity relationship (SAR) studies and lead optimization.[11]
For this guide, we will hypothesize a target, "Thiazole-Responsive Kinase 1" (TRK1), a putative enzyme implicated in the proliferation of MCF-7 and A549 cells.
Experimental Protocol: TRK1 Fluorescence-Based Kinase Assay
-
Reagents & Setup:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Use purified, recombinant TRK1 enzyme, a specific peptide substrate for TRK1, and ATP.
-
Prepare serial dilutions of the test compounds (NCD-1, NCD-2, NCD-3) in the assay buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of a solution containing the TRK1 enzyme and its peptide substrate.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km value for TRK1 to ensure competitive inhibitors can be detected effectively).
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a detection solution containing antibodies that specifically recognize the phosphorylated substrate. The amount of phosphorylation is typically measured using a fluorescence-based readout (e.g., TR-FRET or Fluorescence Polarization).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to a high-activity control (no inhibitor) and a low-activity control (no enzyme).
-
Plot percent inhibition against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: Principle of competitive enzyme inhibition.
Data Presentation: Comparative TRK1 Inhibition
| Compound | TRK1 Kinase IC₅₀ (nM) |
| NCD-1 | 8,500 ± 970 |
| NCD-2 | 45 ± 5.8 |
| NCD-3 | > 20,000 |
Data are presented as mean ± standard deviation.
Interpretation: The results from the enzyme inhibition assay strongly correlate with the cytotoxicity data. NCD-2 is a potent inhibitor of the TRK1 enzyme, with an IC₅₀ in the nanomolar range. This provides a clear, testable hypothesis for its mechanism of action: NCD-2 likely induces cancer cell death by inhibiting the TRK1 signaling pathway. The other compounds are significantly weaker or inactive, reinforcing NCD-2 as the lead candidate.
Part 3: Tertiary Screening - Off-Target Binding & Specificity
Expertise & Rationale: A potent drug is not necessarily a safe drug. Off-target interactions are a major cause of adverse drug reactions.[12] Therefore, after confirming on-target potency, it is essential to perform counter-screens to assess the compound's specificity. A receptor binding assay is a powerful tool to investigate whether the lead compound interacts with other known receptors, kinases, or ion channels.[13][14] By screening NCD-2 against a panel of common off-targets, we can build a more complete safety and specificity profile. We will use a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.[14][15]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Assay Setup:
-
Select a panel of membrane preparations containing receptors of interest (e.g., a panel of GPCRs and other kinases known for off-target liabilities).
-
For each target, use a specific, high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled).
-
Prepare serial dilutions of the test compound (NCD-2).
-
-
Binding Reaction:
-
In a 96-well plate, combine the receptor membrane preparation, the radioligand (at a concentration near its K_d), and the test compound dilution.[13]
-
Total binding is determined in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled ligand for that receptor.
-
Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature are target-dependent.
-
-
Separation & Detection:
-
Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. This mat traps the membranes (and anything bound to them) while allowing the unbound ligand to pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding caused by NCD-2 at each concentration.
-
Calculate the IC₅₀ and then convert it to an inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation: Off-Target Specificity Profile of NCD-2
| Target | NCD-2 Inhibition Constant (K_i) (µM) |
| Kinase X | > 10 |
| Kinase Y | 8.5 |
| GPCR A | > 20 |
| hERG Channel | > 20 |
A K_i value > 10 µM is generally considered to indicate no significant off-target activity.
Interpretation: NCD-2 displays a clean off-target profile. With K_i values well above 1 µM for all tested off-targets, there is a significant window (over 200-fold) between its on-target potency (TRK1 IC₅₀ = 45 nM) and its interaction with these common liability targets. This high degree of specificity further strengthens the case for NCD-2 as a promising lead candidate.
Conclusion and Candidate Prioritization
This comparative guide outlines a systematic and robust in-vitro testing cascade for prioritizing novel derivatives of 2-Formamidothiazol-4-acetic acid. By integrating cytotoxicity, on-target enzyme inhibition, and off-target specificity assays, we can build a comprehensive pharmacological profile for each compound.
| Compound | Cytotoxicity (MCF-7 IC₅₀) | On-Target Potency (TRK1 IC₅₀) | Off-Target Activity (K_i) | Overall Assessment |
| NCD-1 | 15.2 µM | 8.5 µM | Not Tested | Moderate activity, low potency |
| NCD-2 | 2.8 µM | 45 nM | > 10 µM | High Potency & High Selectivity |
| NCD-3 | 45.7 µM | > 20 µM | Not Tested | Low activity |
The synthesized data clearly identifies NCD-2 as the superior candidate. It demonstrates:
-
Potent Anti-proliferative Activity: Sub-micromolar efficacy against cancer cell lines.
-
Excellent Selectivity: A 30-fold higher potency against cancer cells compared to non-cancerous cells.
-
Clear Mechanism of Action: Potent, nanomolar inhibition of the target kinase TRK1.
-
High Specificity: Minimal interaction with a panel of known off-targets.
Based on this in-vitro evidence, NCD-2 warrants advancement into further preclinical studies, including mechanism of action validation in cellular models, pharmacokinetic profiling, and eventual in-vivo efficacy testing. This structured approach ensures that resources are focused on compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.
References
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Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed URL: [Link]
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Title: 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process Source: ResearchGate URL: [Link]
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Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]
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Title: What is an Inhibition Assay? Source: Biobide URL: [Link]
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Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: ResearchGate URL: [Link]
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Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: PubMed URL: [Link]
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Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
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Title: Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad Source: ResearchGate URL: [Link]
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Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
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Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
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Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
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Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]
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Title: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions Source: JoVE URL: [Link]
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Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL: [Link]
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Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]
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Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]
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Title: SIGMA RECEPTOR BINDING ASSAYS Source: NIH URL: [Link]
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A Head-to-Head Comparison of Catalysts for Thiazole Synthesis: A Guide for the Modern Chemist
The thiazole motif is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs, including antimicrobials like sulfathiazole and antiretrovirals such as ritonavir.[1][2] The enduring relevance of this heterocycle has driven continuous innovation in its synthesis. While classic methods like the Hantzsch and Cook-Heilbron syntheses provide foundational access to the thiazole ring, the demands of modern drug discovery and sustainable chemistry have spurred the development of a diverse array of catalytic systems.[3][4][5][6]
This guide offers a comprehensive, head-to-head comparison of these catalytic strategies. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, providing the in-depth, technical insights necessary for researchers, scientists, and drug development professionals to select the optimal catalyst for their specific synthetic challenges. We will examine homogeneous and heterogeneous metal catalysts, organocatalysts, and emerging green methodologies, supported by experimental data to ground our analysis in field-proven results.
The Evolving Landscape: From Classic Syntheses to Catalytic Revolutions
The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, has been a workhorse method for over a century.[3][7][8] Similarly, the Cook-Heilbron synthesis provides access to 5-aminothiazoles from α-aminonitriles.[3][6][9] While robust, these methods can suffer from harsh conditions, limited substrate scope, and the use of stoichiometric reagents.[5] The advent of catalysis has transformed this landscape, offering milder conditions, improved yields, greater functional group tolerance, and enhanced sustainability.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical decision that dictates reaction efficiency, substrate scope, and overall process sustainability. Below, we compare the leading classes of catalysts for thiazole synthesis.
1. Homogeneous Transition Metal Catalysis
Transition metals, particularly copper and palladium, are powerful tools for forging the C-S and C-N bonds of the thiazole ring, often through novel mechanistic pathways like C-H bond functionalization.
-
Copper Catalysis: Copper catalysts are valued for their low cost and versatile reactivity. They can catalyze multi-component reactions under mild conditions, assembling thiazoles from simple precursors. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in very good yields with good functional group tolerance.[2][10] Another practical method involves the copper-catalyzed oxidative C-H bond cleavage to synthesize thiazoles from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant.[1][10]
-
Mechanism: Copper-catalyzed pathways often involve N-O or C-H bond activation, followed by C-S/C-N bond formation.[2][11]
-
Advantages: Low cost, high functional group tolerance, and ability to facilitate multi-component reactions.
-
Limitations: Catalyst poisoning by sulfur can be a concern, sometimes requiring higher catalyst loading.[1]
-
-
Palladium Catalysis: Palladium catalysts excel in cross-coupling and direct C-H arylation reactions, allowing for the late-stage functionalization of pre-formed thiazole rings or the construction of highly substituted thiazoles.[12] Ligand-free Pd(OAc)₂ has been shown to be highly efficient for the direct arylation of thiazoles with aryl bromides, even at very low catalyst concentrations (0.001-0.1 mol %).[10] The addition of pivalic acid can significantly accelerate these reactions.[10]
-
Mechanism: Typically involves oxidative addition, C-H activation/metalation, and reductive elimination.
-
Advantages: High efficiency (low catalyst loading), excellent for C-C bond formation, and broad substrate scope for arylation.
-
Limitations: High cost of palladium, sensitivity to air and moisture in some cases, and potential for catalyst-ligand screening.
-
-
Gold Catalysis: Gold catalysts display unique electrophilicity, enabling the activation of alkynes and other unsaturated systems. A one-pot synthesis of substituted thiazoles has been developed using a gold-catalyzed reaction of α-methanesulfonyloxymethyl ketones (formed in situ from terminal alkynes) with thioamides.[13] This method is operationally simple and provides high yields.[13]
-
Advantages: Unique reactivity with alkynes, mild reaction conditions.
-
Limitations: The cost of gold catalysts can be prohibitive for large-scale synthesis.
-
2. Heterogeneous Catalysis: The Drive for Sustainability
Heterogeneous catalysts offer significant environmental and practical benefits, primarily their ease of separation from the reaction mixture and potential for recyclability.
-
Silica-Supported Catalysts: Solid acid catalysts like silica-supported tungstosilisic acid (SiW.SiO₂) have been successfully employed in one-pot, multi-component Hantzsch-type syntheses.[7] These reactions can be performed under conventional heating or ultrasound irradiation, providing thiazole derivatives in high yields (79-90%).[7][14]
-
Magnetic Nanoparticle Catalysts: Immobilizing a catalyst on a magnetic nanoparticle (e.g., Fe₃O₄) allows for facile recovery using an external magnet.[15][16][17] Copper-functionalized magnetic nanoparticles have been used for the green synthesis of thiazole-5-one derivatives in excellent yields (88-95%) and with short reaction times (20-28 min).[18]
3. Organocatalysis and Green Methodologies
A move away from transition metals has led to the development of metal-free organocatalytic systems and other green approaches that leverage light or electricity.
-
Organocatalysis: Certain organic molecules can catalyze thiazole synthesis. For example, benzothioamides have been shown to act as both a reactant and an organocatalyst in a visible-light-mediated synthesis, enabling efficient cyclization and proton transfer.[10] Asparagine, a simple amino acid, has also been employed as a non-toxic, eco-friendly organocatalyst for the one-pot synthesis of 2-aminothiazoles.[2]
-
Advantages: Metal-free, often low toxicity, environmentally friendly, and can operate under mild conditions.
-
Limitations: May have a more limited substrate scope compared to metal catalysts.
-
-
Photocatalysis & Electrochemistry: These methods use light or electricity to drive reactions under exceptionally mild conditions. Photocatalytic reactions between enaminones and thioureas can form thiazoles at ambient temperature in the presence of oxygen.[10] Similarly, an electrochemical oxidative cyclization of enaminones with thioamides provides thiazoles in good yields under metal- and oxidant-free conditions.[10]
At-a-Glance Performance Summary
| Catalyst Type | Specific Catalyst Example | Synthesis Method | Typical Conditions | Yield Range (%) | Key Advantages / Disadvantages |
| Homogeneous | CuBr₂ / 1,10-phen | Csp³-H Dehydrogenative Annulation | 80 °C, 16 h, DMSO | 30 - 76% | (+): Low cost, uses O₂ as oxidant. (-): Moderate yields, potential sulfur poisoning.[1] |
| Homogeneous | Pd(OAc)₂ | Direct C-H Arylation | 80 °C, 12 h, n-propanol | High | (+): Very low catalyst loading, high selectivity. (-): High cost of Palladium.[2][10] |
| Homogeneous | MorDalPhosAuOMs | Alkyne Oxidation / Cyclization | 40 °C, One-pot | High | (+): Mild conditions, operationally simple. (-): High cost of Gold.[13] |
| Heterogeneous | Silica-Supported Tungstosilisic Acid | Hantzsch Synthesis | Room Temp, 1.5-2 h (Ultrasound) | 79 - 90% | (+): Reusable, green, mild conditions. (-): Catalyst preparation required.[7][14] |
| Heterogeneous | γ-Fe₂O₃@...-Cu(II) | Three-Component Reaction | Room Temp, 20-28 min | 88 - 95% | (+): Magnetically recoverable, rapid, high yields. (-): Potential for metal leaching.[18] |
| Organocatalyst | Asparagine | One-pot Condensation | Not Specified | High | (+): Eco-friendly, non-toxic, metal-free. (-): Scope may be limited.[2] |
| Photocatalyst | Eosin Y / Visible Light | Tandem C-S/C-N Formation | Room Temp, Ambient Air | Good - Excellent | (+): Very mild, uses light as energy source, green. (-): Requires photoreactor setup.[10] |
| Biocatalyst | Chitosan-grafted-poly(vinyl pyridine) | Hantzsch-type | Microwave, 6-10 min | High | (+): Environmentally friendly, rapid reaction. (-): Catalyst stability and scope.[14] |
Field-Proven Experimental Protocols
To translate theory into practice, we provide detailed methodologies for three distinct and effective catalytic systems.
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2,5-Disubstituted Thiazoles
Causality: This protocol exemplifies the power of copper to orchestrate a complex multi-component reaction from simple, readily available starting materials (amines, aldehydes, and sulfur) under oxidative conditions, providing direct access to the thiazole core.[1]
-
Materials: CuBr₂ (20 mol%), 1,10-phenanthroline (20 mol%), Amine (1.0 equiv), Elemental Sulfur (0.53 equiv), Aldehyde (2.0 equiv), DBU (2.0 equiv), DMSO.
-
Procedure:
-
To a reaction tube, add CuBr₂ (0.2 mmol), 1,10-phenanthroline (0.2 mmol), amine (1.0 mmol), elemental sulfur (0.53 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with oxygen (1 atm) using a balloon.
-
Add DMSO (3 mL), the corresponding aldehyde (2.0 mmol), and DBU (2.0 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired 2,5-disubstituted thiazole.
-
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Thiazoles
Causality: This protocol highlights the high efficiency of palladium in C-H functionalization. The use of a substoichiometric amount of pivalic acid is crucial as it acts as a proton shuttle, facilitating the rate-limiting C-H activation step and enabling significantly faster reactions.[10]
-
Materials: Thiazole derivative (1.0 equiv), Aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv), Pivalic acid (0.5 equiv), DMA.
-
Procedure:
-
In an oven-dried Schlenk tube, combine the thiazole derivative (1.0 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMA (2 mL) and pivalic acid (0.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Protocol 3: Ultrasound-Assisted Hantzsch Synthesis using a Reusable Heterogeneous Catalyst
Causality: This green protocol leverages the benefits of a reusable solid acid catalyst (Silica-supported tungstosilisic acid) and the energy efficiency of ultrasonic irradiation. Ultrasound creates localized high-pressure and high-temperature zones through acoustic cavitation, dramatically accelerating the reaction rate at ambient bulk temperature.[7]
-
Materials: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 equiv), Thiourea (1.0 equiv), Substituted benzaldehyde (1.0 equiv), Silica-supported tungstosilisic acid (SiW.SiO₂, 0.06 g), Ethanol.
-
Procedure:
-
In a flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and SiW.SiO₂ (0.06 g) in ethanol (10 mL).
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture at room temperature for 1.5 - 2 hours.
-
Monitor the reaction progress via TLC.
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent to obtain the pure thiazole derivative.
-
Mechanistic Insights & Catalyst Selection
The choice of catalyst is fundamentally tied to the desired transformation and available starting materials. The following workflow provides a logical framework for this decision-making process.
Conclusion
The synthesis of thiazoles has evolved far beyond its classical roots, with modern catalysis offering a powerful and diverse toolkit for the synthetic chemist. The optimal choice of catalyst is not universal but is instead dictated by the specific goals of the synthesis. For large-scale, sustainable production, a reusable heterogeneous catalyst may be ideal. For the rapid construction of a diverse library from simple building blocks, a copper-catalyzed multi-component reaction offers significant advantages. For the precise, late-stage functionalization of a complex molecule, the high efficiency of palladium-catalyzed C-H activation is unparalleled. By understanding the distinct advantages, limitations, and mechanistic underpinnings of each catalytic system, researchers can make informed decisions, accelerating the discovery and development of the next generation of thiazole-based medicines and materials.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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SYNFACTS. (2014). Gold-Catalyzed Synthesis of Thiazoles via Methanesulfonyloxymethyl Ketones. Retrieved from [Link]
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Parit, S., Manchare, A., Ghodse, S., & Hatvate, N. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Synthetic Communications. Retrieved from [Link]
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Hou, J., & Kazemi, M. (2025). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Mini-Reviews in Organic Chemistry, 22(3), 286-299. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
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Do, H.-Q., & Daugulis, O. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(19), 4347–4350. Retrieved from [Link]
-
Polycyclic Aromatic Compounds. (n.d.). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(ӀI)). Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism of copper catalyzed synthesis of thiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Photocatalytic synthesis of thiazoles by Zhou group. Retrieved from [Link]
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Mori, A., Sekiguchi, A., Masui, K., Shimada, T., Horie, M., Osakada, K., Kawamoto, M., & Ikegami, T. (2003). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society, 125(7), 1700–1701. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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ResearchGate. (n.d.). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved from [Link]
-
Bouherrou, O., Chherque, A., El-Messaoudi, N., El-Mekkaoui, A., Radi, S., & Dafali, A. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2462. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiazole using copper(i,ii) catalysis. Retrieved from [Link]
-
Bentham Science. (2025). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Retrieved from [Link]
-
Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles. Retrieved from [Link]
-
Ibrahim, M. A. A., & El-Adasy, A. A. M. (2021). A brief review on the thiazole derivatives: synthesis methods and biological activities. Journal of Chemical Reviews, 3(2), 115-131. Retrieved from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
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Confirming the identity of synthesis impurities by LC-MS
An In-Depth Guide to Confirming the Identity of Synthesis Impurities by LC-MS
Introduction: The Criticality of Knowing What's Inside
In pharmaceutical development, the adage "the dose makes the poison" is paramount. However, an often-overlooked corollary is that even trace amounts of unknown substances—impurities—can profoundly impact a drug's safety and efficacy. Impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, or reagents used during synthesis.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have therefore established stringent guidelines that mandate the identification, quantification, and qualification of impurities to ensure patient safety.[3][4]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of methodologies for identifying these synthesis-related impurities, with a core focus on the unparalleled power of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to impurity characterization.
The Regulatory Framework: Why We Must Identify Impurities
The ICH guidelines form the global standard for impurity testing in new drug substances (ICH Q3A) and drug products (ICH Q3B).[3][5] These guidelines establish thresholds that trigger specific actions. Understanding these thresholds is fundamental to designing any impurity identification strategy.
| Threshold Type | Description | Typical Trigger Level (for max. daily dose ≤ 2g/day) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be determined. | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | The level above which an impurity's biological safety must be established through toxicological data. | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |
| Source: Adapted from ICH Guidelines Q3A(R2) & Q3B(R2).[3][2][4] |
Failing to properly identify and control impurities that exceed these thresholds can lead to costly delays in drug development and regulatory rejection. This regulatory reality makes robust analytical techniques not just a scientific tool, but a critical business necessity.
LC-MS: The Gold Standard for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern impurity profiling for its exceptional sensitivity, specificity, and ability to provide detailed structural information.[6][7][8][9] It is a hyphenated technique that combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6] This synergy allows for the separation of complex mixtures and subsequent detailed molecular analysis of their components, even at trace levels.[6][9]
The general workflow for impurity identification using LC-MS is a systematic process designed to move from detection to confident structural confirmation.
The Causality Behind the Workflow
-
LC Separation: The primary goal is to chromatographically resolve impurities from the high-concentration Active Pharmaceutical Ingredient (API). Co-elution with the API peak can cause ion suppression in the mass spectrometer, masking the impurity entirely. This is why developing a good, stability-indicating HPLC method is a non-negotiable first step.[10]
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) are favored because they are "soft," meaning they typically generate intact molecular ions ([M+H]⁺ or [M-H]⁻) without causing in-source fragmentation.[11] This is critical for determining the correct molecular weight of the unknown impurity.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are indispensable.[7][12] Their ability to measure mass with high accuracy (typically < 5 ppm) allows for the unambiguous generation of a molecular formula, drastically narrowing down the list of possible structures.[12][13]
-
Tandem MS (MS/MS): After determining the molecular weight, the next step is to fragment the impurity's molecular ion. The resulting fragmentation pattern provides a structural fingerprint, revealing information about functional groups and connectivity, which is the key to elucidating the final structure.[6][14]
Comparison with Alternative & Complementary Techniques
While LC-MS is a powerhouse, a comprehensive impurity characterization strategy often involves orthogonal techniques. The choice of method depends on the nature of the impurity and the information required.
| Technique | Primary Application | Sensitivity | Specificity | Structural Information | Key Limitations |
| LC-MS/MS | Universal for non-volatile organic impurities; structural elucidation.[6] | High (ppb-ppt) | Very High | High (MW, Formula, Fragmentation) | Not suitable for volatile compounds; may require method development for MS compatibility.[15] |
| GC-MS | Volatile and semi-volatile organic impurities (e.g., residual solvents).[16][17] | Very High (ppb-ppt) | Very High | High (Library-matchable fragmentation) | Requires analyte to be volatile or derivable; thermal degradation risk. |
| HPLC-UV/PDA | Quantification of known and unknown impurities; purity checks. | Low (ppm) | Moderate | Low (None) | Cannot identify unknown structures; relies on chromophores for detection.[18] |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities.[19] | Low (requires µg-mg) | Very High | Very High (Unambiguous 3D structure) | Low sensitivity requires impurity isolation and purification; complex spectra.[10][19] |
| ICP-MS | Elemental impurities (e.g., residual catalysts, heavy metals).[16][17] | Extremely High (ppt) | Very High | Elemental composition only | Destructive; requires sample digestion; subject to interferences.[16] |
A Self-Validating Experimental Protocol for Impurity ID by LC-HRMS
This protocol outlines a robust, self-validating workflow for the identification of an unknown impurity in a drug substance using a Q-TOF or Orbitrap-based LC-MS system.
Objective: To detect, identify, and propose a structure for an unknown impurity present in a drug substance at a level above the ICH identification threshold.
1. Materials & System Preparation
-
Solvents: Use LC-MS grade water, acetonitrile, and methanol.[20]
-
Additives: Use volatile additives like formic acid or ammonium formate to facilitate ionization and improve chromatography. Avoid non-volatile buffers like phosphate.[15][20]
-
System Flush: Before analysis, thoroughly flush the LC system to remove contaminants from previous analyses.[21]
2. Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable diluent to a final API concentration of ~1.0 mg/mL.
-
Prepare a "blank" sample containing only the diluent.
-
Rationale: A 1.0 mg/mL concentration is typically sufficient to detect impurities at the 0.1% level. The blank injection is crucial for distinguishing real impurities from system contaminants.
-
-
LC Method Development & System Suitability:
-
Column: Start with a workhorse column, such as a C18, 2.1 x 100 mm, < 3 µm.
-
Gradient: Develop a gradient elution method that provides good separation between the API peak and all visible impurity peaks on a UV detector.
-
System Suitability Test (SST): Before running the sample, perform at least five replicate injections of a standard solution. The peak area and retention time should have a relative standard deviation (RSD) of < 2.0%.
-
Rationale (Self-Validation): The SST ensures that the chromatographic system is performing consistently and is capable of producing reliable and reproducible data.[21]
-
-
MS Data Acquisition:
-
Ionization Source: Use ESI in both positive and negative modes in separate runs to ensure detection of all ionizable species.
-
Full Scan (MS1): Acquire data in high-resolution, accurate-mass (HRAM) mode across a relevant m/z range (e.g., 100-1000 Da). Set the resolution to >60,000 to ensure mass accuracy.
-
Data-Dependent MS/MS (dd-MS2): Set up a data-dependent acquisition method. The instrument will automatically select the top 3-5 most intense ions from the full scan (excluding the API's m/z) for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Rationale: This two-pronged approach is highly efficient. The full scan detects what is present, and the automatic dd-MS2 provides the initial structural data on the most abundant unknowns in a single run.[22]
-
3. Data Processing & Structure Elucidation The interpretation of data is a logical, stepwise process to build a structural hypothesis.
-
Molecular Formula Generation: Use the accurate mass from the HRAM full scan data to generate possible molecular formulas.[13] Software can do this automatically, but the list should be constrained by chemical common sense. For instance, only consider elements likely to be present from the synthesis. The isotopic pattern provides crucial confirmation; for example, the presence of chlorine or bromine atoms gives a highly characteristic isotopic signature.[12]
-
Fragmentation Analysis: This is where chemical expertise is vital. Compare the fragmentation pattern of the impurity to that of the API. Common fragments suggest the core structure is intact. Unique fragments or neutral losses point to the location and type of modification (e.g., a loss of 18 Da suggests dehydration, a loss of 44 Da suggests a carboxylic acid).
-
Hypothesize and Confirm: Based on the molecular formula and fragmentation data, propose one or more candidate structures. These hypotheses should be rational in the context of the synthetic route. The final, definitive confirmation often requires isolating the impurity (e.g., via preparative HPLC) and analyzing it by NMR, or by synthesizing the proposed impurity and demonstrating that its retention time and mass spectrum match the unknown.[10]
Conclusion: From Data to Decision
Confirming the identity of synthesis impurities is a multi-faceted challenge that blends advanced analytical technology with deep chemical and regulatory knowledge. LC-MS, particularly high-resolution LC-MS/MS, stands as the most powerful and versatile tool in this endeavor, providing the speed, sensitivity, and structural detail needed to move from detection to identification with confidence.[9][14] By adopting a systematic workflow, understanding the causality behind each experimental step, and complementing the data with orthogonal techniques when necessary, researchers can ensure the safety and quality of their drug products, satisfying both scientific rigor and global regulatory demands.
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A Comparative Guide to the Efficacy of Antibiotics Synthesized from Different Thiazole Intermediates
Introduction: The Thiazole Scaffold in the Age of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents one of the most significant challenges to global public health. This crisis necessitates the urgent development of novel antibiotics with diverse mechanisms of action.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has long been recognized as a "privileged scaffold" in medicinal chemistry.[3] Its presence in numerous clinically approved drugs, including antibiotics like Sulfathiazole, highlights its importance. The unique electronic properties and the ability of the thiazole nucleus to act as a pharmacophore make it a versatile building block for new therapeutic agents.[1][2]
This guide provides an in-depth comparison of the antibacterial efficacy of thiazole-based antibiotics derived from different key intermediates. By focusing on the starting materials of the renowned Hantzsch thiazole synthesis—the most fundamental and widely used method for constructing this core—we will explore how the initial choice of intermediates dictates the final structure and, consequently, the antimicrobial performance of the resulting compounds. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to rationally design the next generation of thiazole-containing antibiotics.
Chapter 1: The Hantzsch Synthesis: A Gateway to Thiazole Diversity
The Hantzsch thiazole synthesis, first described in 1887, remains the cornerstone of thiazole chemistry.[2] It is a cyclization reaction between two primary intermediates: an alpha-halocarbonyl compound (typically an α-haloketone) and a thioamide-containing reactant.[4] The choice of these two intermediates determines the substitution pattern at the C4 and C2 positions of the thiazole ring, respectively. This modularity is the key to creating vast libraries of derivatives for antimicrobial screening.
The causality behind this synthetic choice is profound: the thioamide intermediate directly installs the functional group at the C2 position, which is critical for target engagement and often modulates the compound's spectrum of activity. The α-haloketone determines the substituent at the C4 position, which frequently influences physicochemical properties like solubility and cell permeability.[5]
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Inter-laboratory validation of the analytical method for 2-Formamidothiazol-4-acetic acid
An authoritative guide to the inter-laboratory validation of the analytical method for 2-Formamidothiazol-4-acetic acid, providing researchers, scientists, and drug development professionals with a comprehensive framework for assessing method performance and ensuring reliable, reproducible results across different laboratories.
Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the ability to accurately and consistently quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Formamidothiazol-4-acetic acid, a key intermediate in the synthesis of certain cephalosporin antibiotics, is no exception. The reliability of its quantification directly impacts the quality and efficacy of the final drug product. An analytical method, however robust in a single laboratory, must demonstrate its transferability and reproducibility to be considered truly validated for widespread use. This is achieved through a rigorous process known as inter-laboratory validation, or a collaborative study.
This guide provides an in-depth comparison of the performance of a high-performance liquid chromatography (HPLC) method for the analysis of 2-Formamidothiazol-4-acetic acid across multiple laboratories. By examining the experimental data against established regulatory guidelines, we will illustrate the process of a successful inter-laboratory validation, offering insights into the causality behind experimental choices and the interpretation of comparative data.
The Foundation of Trust: Regulatory and Scientific Framework
The principles underpinning this guide are grounded in the internationally harmonized guidelines for analytical procedure validation, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4] Specifically, the ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for the validation of analytical procedures, which is echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9] The objective of such validation is to unequivocally demonstrate that an analytical procedure is fit for its intended purpose.[3][9][10]
The Inter-Laboratory Validation Workflow
An inter-laboratory validation study is a critical exercise in demonstrating the reproducibility of an analytical method. It assesses the method's performance when used by different analysts, on different instruments, and in different laboratory environments. The workflow for such a study is systematic and meticulously planned.
Caption: A schematic overview of the key phases and steps involved in a typical inter-laboratory analytical method validation study.
Experimental Protocol: HPLC-UV Analysis of 2-Formamidothiazol-4-acetic acid
The following HPLC-UV method was provided to three participating laboratories for the quantification of 2-Formamidothiazol-4-acetic acid.
1. Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Reference Standard: 2-Formamidothiazol-4-acetic acid, certified purity.
-
Samples: Homogenized batches of 2-Formamidothiazol-4-acetic acid provided to each laboratory.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Inter-Laboratory Comparative Data
The following tables summarize the data generated by the three participating laboratories for the key validation parameters.
Table 1: Specificity
Specificity was assessed by analyzing a blank (diluent), a placebo (a mixture of known potential impurities), and a spiked sample.
| Laboratory | Blank Interference at Analyte Retention Time | Placebo Interference at Analyte Retention Time | Peak Purity of Spiked Sample |
| Lab 1 | No significant peak | No significant peak | Pass |
| Lab 2 | No significant peak | No significant peak | Pass |
| Lab 3 | No significant peak | No significant peak | Pass |
Analysis: All three laboratories demonstrated excellent specificity, with no interference from the blank or placebo at the retention time of 2-Formamidothiazol-4-acetic acid. The peak purity analysis further confirmed that the analyte peak was not co-eluting with any impurities under the specified conditions.
Table 2: Linearity
Linearity was evaluated by a six-point calibration curve.
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) | y-intercept (% of response at 100% concentration) |
| Lab 1 | 5 - 150 | 0.9998 | 0.8% |
| Lab 2 | 5 - 150 | 0.9995 | 1.2% |
| Lab 3 | 5 - 150 | 0.9999 | 0.5% |
| Acceptance Criteria | - | ≥ 0.999 | ≤ 2.0% |
Analysis: All laboratories achieved excellent linearity within the specified range, with correlation coefficients well above the acceptance criterion of 0.999.[11] The y-intercepts were also well within the acceptable limits, indicating minimal bias at the lower end of the concentration range.
Table 3: Accuracy (Recovery)
Accuracy was determined by analyzing samples spiked with known concentrations of the analyte at three levels.
| Laboratory | 80% Concentration (n=3) | 100% Concentration (n=3) | 120% Concentration (n=3) |
| Mean Recovery (%) | Mean Recovery (%) | Mean Recovery (%) | |
| Lab 1 | 99.5 | 100.2 | 100.8 |
| Lab 2 | 98.9 | 99.8 | 101.2 |
| Lab 3 | 100.1 | 100.5 | 100.9 |
| Acceptance Criteria | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |
Analysis: The accuracy of the method was confirmed by all three laboratories, with mean recovery values falling within the typical acceptance range of 98.0% to 102.0% for all concentration levels.[12]
Table 4: Precision
Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Reproducibility is assessed by comparing the results between the laboratories.
| Laboratory | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, 2 analysts, 2 days) |
| Lab 1 | 0.8% | 1.2% |
| Lab 2 | 1.1% | 1.5% |
| Lab 3 | 0.9% | 1.3% |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |
| Overall Reproducibility (RSD% across all labs) | 1.8% | |
| Acceptance Criteria | ≤ 2.0% |
Analysis: All laboratories demonstrated excellent repeatability and intermediate precision, with Relative Standard Deviations (RSDs) well below the 2.0% acceptance criterion.[11] The overall reproducibility across the three laboratories was also within the acceptable limit, indicating that the method is robust and transferable.
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Laboratory | LOD (µg/mL) (S/N ≈ 3:1) | LOQ (µg/mL) (S/N ≈ 10:1) |
| Lab 1 | 1.5 | 5.0 |
| Lab 2 | 1.8 | 5.5 |
| Lab 3 | 1.6 | 5.2 |
| Overall Mean | 1.63 | 5.23 |
Analysis: The LOD and LOQ values were comparable across the three laboratories, demonstrating consistent sensitivity of the analytical method. The slight variations can be attributed to minor differences in instrument performance and baseline noise.
Table 6: Robustness
Robustness was evaluated by introducing small, deliberate variations to the method parameters.
| Parameter Variation | Lab 1 (% Change in Assay) | Lab 2 (% Change in Assay) | Lab 3 (% Change in Assay) |
| Flow Rate (± 0.1 mL/min) | < 1.0% | < 1.2% | < 1.1% |
| Column Temperature (± 2°C) | < 0.8% | < 0.9% | < 0.7% |
| Mobile Phase pH (± 0.1) | < 1.5% | < 1.6% | < 1.4% |
| Acceptance Criteria | Assay change ≤ 2.0% | Assay change ≤ 2.0% | Assay change ≤ 2.0% |
Analysis: The method demonstrated good robustness in all three laboratories. The small, deliberate changes to the chromatographic conditions did not significantly impact the assay results, indicating that the method is reliable for routine use.
Discussion and Conclusion
The inter-laboratory validation of the HPLC-UV method for the quantification of 2-Formamidothiazol-4-acetic acid has successfully demonstrated the method's suitability for its intended purpose. The data generated by the three participating laboratories show a high degree of consistency and fall well within the established acceptance criteria for all validated parameters.
The successful outcome of this collaborative study can be attributed to a well-defined and detailed analytical protocol, the use of a common, well-characterized reference standard, and the analysis of homogeneous samples. The minor variations observed in the results between the laboratories are within the expected range for inter-laboratory studies and do not compromise the overall validity of the method.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Homework.Study.com. Explain the difference between repeatability and reproducibility. [Link]
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- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
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A Senior Application Scientist's Guide to the Comparative Cost Analysis of Pharmaceutical Production Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, the transition from a promising molecular entity to a market-ready drug is a journey fraught with scientific and financial hurdles. A pivotal consideration that shapes this journey is the choice of production methodology. This guide provides an in-depth comparative cost analysis of three principal modalities of pharmaceutical manufacturing: traditional small molecule synthesis, monoclonal antibody (mAb) production, and the frontier of cell and gene therapies. As a senior application scientist, my objective is to furnish you with not only the quantitative cost data but also the underlying rationale and field-proven insights to inform your strategic decisions.
Section 1: The Pillars of Production: A Technical Overview
Before delving into a granular cost comparison, it is imperative to understand the fundamental principles and inherent complexities of each production method. These foundational differences are the primary drivers of their distinct cost structures.
Small Molecule Synthesis: The Realm of Chemical Precision
Small molecule drugs, the bedrock of the pharmaceutical industry, are synthesized through a series of controlled chemical reactions. The process is characterized by its precision and the often-linear progression from simple starting materials to a complex active pharmaceutical ingredient (API).
Core Process: The synthesis of a small molecule API is a multi-step process that typically involves:
-
Route Scouting and Process Development: Identifying the most efficient and scalable chemical reaction pathway.
-
Raw Material Sourcing: Procurement of key starting materials, reagents, solvents, and catalysts.
-
Synthesis: Execution of a series of chemical transformations in large-scale reactors.
-
Work-up and Isolation: Separation of the desired compound from the reaction mixture.
-
Purification: Achieving the required purity profile through techniques like crystallization and chromatography.
-
Drying and Milling: Preparing the final API for formulation.
The choice between batch and continuous manufacturing is a critical decision point in small molecule synthesis, with continuous processes offering potential for significant reductions in overall manufacturing costs.[1]
Monoclonal Antibody (mAb) Production: Harnessing Cellular Machinery
Monoclonal antibodies are large, complex proteins produced by living cells, typically Chinese Hamster Ovary (CHO) cells. This biological process introduces a different set of challenges and cost drivers compared to chemical synthesis.
Core Process: The production of mAbs is a biphasic process:
-
Upstream Processing:
-
Cell Line Development: Engineering and selecting a stable and high-producing cell line.
-
Cell Culture Expansion: Growing the cells from a small vial to large-scale bioreactors.
-
Production Fed-Batch Culture: Providing the cells with a nutrient-rich environment to produce the target mAb over a period of 10-14 days.[2]
-
-
Downstream Processing:
-
Harvest and Clarification: Separating the cells from the culture medium containing the mAb.
-
Purification Cascade: A multi-step process, typically involving Protein A affinity chromatography followed by ion exchange and viral inactivation/removal steps, to isolate and purify the mAb to a high degree.
-
Cell and Gene Therapies: The Personalized Frontier
Cell and gene therapies, such as CAR-T cells and AAV-based therapies, represent a paradigm shift towards personalized and potentially curative treatments. Their manufacturing processes are highly complex, often patient-specific, and introduce unique logistical and cost challenges.
Core Process (Autologous CAR-T Cell Therapy):
-
Leukapheresis: Collection of a patient's T-cells.
-
T-cell Enrichment and Activation: Isolation and stimulation of the T-cells to prepare them for genetic modification.
-
Transduction: Introduction of a chimeric antigen receptor (CAR) gene into the T-cells, typically using a viral vector.
-
Expansion: Growing the genetically modified CAR-T cells to a therapeutic dose.
-
Harvest, Formulation, and Cryopreservation: Preparing the final cell product for infusion back into the patient. The entire process, from cell collection to infusion, can take approximately 10-14 days.[3]
Core Process (AAV Vector Production):
-
Plasmid Production: Manufacturing of the plasmids containing the therapeutic gene and the necessary viral components.
-
Cell Culture and Transfection: Introduction of the plasmids into a producer cell line (e.g., HEK293 cells) to generate AAV vectors.
-
Upstream Processing: Expansion of the producer cells in bioreactors.
-
Downstream Processing: Lysis of the cells to release the AAV vectors, followed by a series of purification steps to separate full, active vectors from empty capsids and other impurities.
Section 2: A Quantitative Dissection of Production Costs
The following tables provide a comparative overview of the estimated cost of goods sold (COGS) for each production modality. It is crucial to note that these figures represent industry averages and can vary significantly based on the specific molecule, scale of production, and geographical location.
Table 1: Comparative Cost of Goods Sold (COGS) Breakdown
| Cost Component | Small Molecule API | Monoclonal Antibody (mAb) | Cell & Gene Therapy (per dose) |
| Raw Materials | 30-50% | 15-25% | 20-35% |
| Labor | 10-20% | 10-20% | 25-40% |
| Facility & Equipment (Depreciation & Maintenance) | 20-30% | 40-60% | 30-45% |
| Quality Control & Assurance | 10-15% | 15-25% | 10-20% |
| Consumables (non-raw material) | 5-10% | 5-15% | 10-20% |
| Utilities & Waste | 5-10% | 5-10% | 5-10% |
This table synthesizes data from multiple sources to provide a generalized comparison. Specific breakdowns can vary significantly.
Table 2: Estimated Manufacturing Cost per Unit
| Product Type | Estimated Cost per Gram/Dose | Key Cost Drivers |
| Small Molecule API | $50 - $2,000 / kg | Key starting material cost, number of synthesis steps, catalyst and solvent costs. |
| Monoclonal Antibody | $50 - $200 / gram | Cell culture media, Protein A chromatography resin, single-use bioreactor bags. |
| CAR-T Cell Therapy | €23,033 - €190,799 / batch (dose) | Highly manual and specialized labor, viral vector production, extensive quality control testing.[4][5] |
| AAV Gene Therapy | High, with significant variability | Plasmid DNA, transfection reagents, downstream purification challenges. |
Section 3: Experimental Workflows and Methodologies
To provide a practical context to the cost analysis, this section outlines the high-level experimental workflows for each production method. The accompanying diagrams, generated using Graphviz, offer a visual representation of these complex processes.
Industrial Scale Small Molecule Synthesis Workflow
The synthesis of a small molecule API at an industrial scale is a meticulously planned and executed process, governed by Good Manufacturing Practices (GMP).
Step-by-Step Methodology:
-
Charging the Reactor: The primary reactor, typically a glass-lined or stainless steel vessel, is charged with the starting materials and solvents under controlled conditions.[6]
-
Reaction: The reaction mixture is heated or cooled to the optimal temperature, and catalysts or reagents are added according to the validated process. The reaction is monitored for completion using in-process controls (e.g., HPLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted from the reaction mixture using a suitable solvent.
-
Crystallization: The crude product is dissolved in a solvent system and allowed to crystallize to improve purity.
-
Filtration and Drying: The crystallized product is isolated by filtration and dried under vacuum to remove residual solvents.
-
Milling and Blending: The dried API may be milled to achieve a specific particle size distribution and blended for homogeneity.
-
Packaging: The final API is packaged in validated containers under a controlled environment.
Caption: Workflow for industrial-scale small molecule API synthesis.
Fed-Batch Monoclonal Antibody Production Workflow
The production of monoclonal antibodies is a cornerstone of modern biopharmaceuticals, relying on a well-established fed-batch cell culture process.
Step-by-Step Methodology:
-
Cell Thaw and Expansion: A vial of the master cell bank is thawed and the cells are progressively cultured in larger volumes, from shake flasks to seed bioreactors.
-
Inoculation of Production Bioreactor: The expanded cell culture is used to inoculate a large-scale production bioreactor (e.g., 2,000 L - 20,000 L) containing a chemically defined basal medium.
-
Fed-Batch Culture: The cells are grown for 10-14 days, during which concentrated feed solutions are added to replenish nutrients and maintain cell viability and productivity.[7][8] Key parameters like pH, dissolved oxygen, and temperature are tightly controlled.
-
Harvest: At the end of the culture period, the bioreactor contents are harvested.
-
Clarification: The cells and cell debris are removed from the culture fluid, typically by centrifugation and/or depth filtration, to yield a clarified harvest containing the mAb.
-
Downstream Purification: The clarified harvest undergoes a multi-step purification process, starting with Protein A affinity chromatography to capture the mAb, followed by viral inactivation, and one or more polishing chromatography steps (e.g., ion exchange) to remove remaining impurities.
-
Ultrafiltration/Diafiltration (UF/DF): The purified mAb is concentrated and the buffer is exchanged to the final formulation buffer.
-
Sterile Filtration and Filling: The final mAb solution is passed through a 0.22 µm filter and filled into vials under aseptic conditions.
Caption: Workflow for fed-batch monoclonal antibody production.
Autologous CAR-T Cell Therapy Manufacturing Workflow
The manufacturing of autologous CAR-T cells is a patient-specific, highly regulated process that demands stringent aseptic techniques and traceability.
Step-by-Step Methodology:
-
Leukapheresis: A patient's white blood cells are collected at a clinical site.
-
T-Cell Isolation and Activation: In the manufacturing facility, T-cells are isolated from the leukapheresis product and activated using reagents like anti-CD3/CD28 beads.[9]
-
Transduction: A viral vector (typically lentiviral) carrying the CAR gene is introduced to the activated T-cells.
-
Expansion: The transduced T-cells are cultured and expanded in a closed-system bioreactor for several days to reach the target therapeutic dose.
-
Harvest and Washing: The expanded CAR-T cells are harvested from the bioreactor and washed to remove residual culture media and other reagents.
-
Formulation and Cryopreservation: The final CAR-T cell product is formulated in a cryopreservative solution and frozen for shipment back to the clinical site.
-
Quality Control Testing: A comprehensive panel of tests is performed throughout the process and on the final product to ensure safety, identity, purity, and potency.
Caption: Workflow for autologous CAR-T cell therapy manufacturing.
Section 4: Causality of Cost Drivers and Strategic Considerations
The significant cost disparities between these production methods are a direct consequence of their inherent complexities and the maturity of their respective technologies.
-
Small Molecule Synthesis: The primary cost drivers are the price of key starting materials and the number of synthetic steps.[10] A longer, less efficient synthesis route will consume more raw materials, solvents, and energy, and will require more labor and reactor time. The move towards continuous manufacturing is a strategic response to these cost pressures, offering the potential for reduced capital and operating expenditures.[11][12][13]
-
Monoclonal Antibody Production: The high capital cost of building and maintaining a cGMP-compliant biologics facility is a major contributor to the overall cost.[14] In terms of variable costs, expensive consumables such as Protein A chromatography resins and specialized cell culture media are significant drivers.[15] Process intensification and the adoption of single-use technologies are key strategies for mitigating these costs.
-
Cell and Gene Therapies: The bespoke, often autologous, nature of these therapies drives up costs significantly. The highly manual and specialized labor required for these processes is a major expense.[4][16] Furthermore, the cost of producing the viral vectors used for gene delivery is a substantial component of the overall manufacturing cost.[1][12][17][18] Automation and the development of more efficient, scalable vector production platforms are critical for reducing the cost of these transformative therapies.
Section 5: Conclusion and Future Outlook
The choice of a production method is a multifaceted decision that extends beyond purely scientific considerations. A thorough understanding of the cost implications of each modality is essential for the successful and sustainable development of new therapeutics. While small molecule synthesis remains the most cost-effective approach for many indications, the therapeutic potential of biologics and cell and gene therapies is undeniable.
As the field advances, we can anticipate continued innovation aimed at driving down the manufacturing costs of these more complex modalities. Advances in continuous manufacturing, process analytical technology (PAT), and automation will play a pivotal role in making these life-changing therapies more accessible to patients worldwide. For researchers and drug development professionals, a proactive and well-informed approach to manufacturing strategy will be a key determinant of success in this dynamic and competitive landscape.
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Schaber, S. D., Gerogiorgis, D. I., Ramachandran, R., Evans, J. M., Barton, P. I., & Trout, B. L. (2011). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Industrial & Engineering Chemistry Research, 50(17), 10083–10092. [Link]
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Improving Viral Vector Manufacturing: Modeling Costs to Help Optimize Processes. (2022). BioProcess International. [Link]
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API Manufacturing: Facts and Fiction. (2012). Contract Pharma. [Link]
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Technoeconomic Comparison: Batch Versus Continuous For A Model API. (2025). Patsnap Eureka. [Link]
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Driving Down COGs of Viral Vector-Based Biopharmaceuticals. (n.d.). Bio-Rad. [Link]
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Schematic overview of CAR-T cell manufacturing workflow. (n.d.). ResearchGate. [Link]
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Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. (n.d.). Process Systems Engineering Laboratory. [Link]
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Vector Production in an Academic Environment: A Tool to Assess Production Costs. (2012). Human Gene Therapy, 23(5), 453-459. [Link]
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Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. (2022). ACS Omega, 7(8), 6930-6940. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] When a thiazole derivative is chiral, the spatial arrangement of its atoms can lead to enantiomers with vastly different pharmacological and toxicological profiles. Consequently, the accurate assessment of enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of these drug candidates.[2] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of chiral thiazole derivatives, offering field-proven insights into method selection, experimental design, and data interpretation.
The Analytical Triad: A Comparative Overview
The determination of enantiomeric excess (e.e.) for chiral thiazole derivatives primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is dictated by a confluence of factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation.
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP). | Differential partitioning using a supercritical fluid mobile phase and a CSP. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Primary Application | Quantitative determination of enantiomeric excess (e.e.). | High-throughput screening, preparative separations, and e.e. determination. | e.e. determination and absolute configuration assignment. |
| Throughput | Moderate to high. | High. | Low to moderate. |
| "Green" Chemistry | Moderate (solvent consumption). | High (CO2-based mobile phase). | High (low solvent volume). |
| Sensitivity | High. | High. | Moderate. |
| Sample Consumption | Low. | Low. | Moderate. |
| Method Development | Can be time-consuming. | Generally faster than HPLC. | Can be rapid for soluble compounds. |
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography, encompassing both HPLC and SFC, is the most widely employed approach for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique with a wide array of commercially available CSPs. For thiazole derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective due to their broad enantiorecognition capabilities.
The selection of the CSP and mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, like Daicel's CHIRALPAK® and CHIRALCEL® series, offer a combination of hydrogen bonding, π-π, and steric interactions that can effectively discriminate between thiazole enantiomers.[3] The choice between a cellulose- or amylose-based phase often depends on the specific structure of the thiazole derivative.
The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol), modulates the retention and selectivity. For basic thiazole derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution. Conversely, for acidic thiazoles, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.
Experimental Protocol: Enantiomeric Purity of a Chiral Thiazole Derivative by HPLC
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane/Isopropanol (80:20, v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the thiazole derivative in the mobile phase to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[4] Utilizing supercritical CO2 as the primary mobile phase, SFC often provides faster analysis times, higher efficiencies, and reduced organic solvent consumption. For chiral thiazole derivatives, SFC can offer superior resolution and shorter run times compared to HPLC.[4]
The principles of CSP selection in SFC are similar to those in HPLC, with polysaccharide-based columns being highly effective. The mobile phase in SFC typically consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). The choice and percentage of the co-solvent are critical for controlling retention and selectivity. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure, leading to faster separations.[3]
Experimental Protocol: Enantiomeric Purity of a Chiral Thiazole Derivative by SFC
-
Column: Lux® Cellulose-2 (cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: Supercritical CO2/Methanol (70:30, v/v) with 0.2% diethylamine.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the thiazole derivative in methanol to a concentration of approximately 1 mg/mL.
Comparative Chromatographic Data for a Hypothetical Chiral Thiazole Derivative
| Parameter | Chiral HPLC | Chiral SFC |
| Retention Time (Enantiomer 1) | 8.5 min | 2.1 min |
| Retention Time (Enantiomer 2) | 10.2 min | 2.8 min |
| Resolution (Rs) | 2.1 | 2.8 |
| Analysis Time | ~15 min | ~5 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Orthogonal Technique
NMR spectroscopy offers a distinct approach to assessing enantiomeric purity that does not rely on physical separation. Instead, it utilizes chiral auxiliary reagents to induce a diastereomeric environment, causing the enantiomers to exhibit different chemical shifts in the NMR spectrum. This method is particularly valuable for confirming results from chromatographic techniques and for determining the absolute configuration of the chiral center.
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5][6][7] This interaction leads to small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification. For thiazole derivatives, cyclodextrins and chiral fluoroalcohols have been shown to be effective CSAs.[8]
The choice of CSA depends on the functional groups present in the thiazole derivative. The formation of the diastereomeric complex relies on intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The selection of the NMR solvent is also crucial, as it can influence the strength of these interactions. Non-polar solvents often enhance the chemical shift differences.
Experimental Protocol: e.e. Determination of a Chiral Thiazoline using a CSA
This protocol is adapted from a study on Δ2-thiazolines.[8]
-
Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Analyte: The chiral thiazoline derivative.
-
Solvent: Benzene-d6 or CCl4/CDCl3 mixture.
-
Sample Preparation:
-
Prepare a solution of the racemic thiazoline derivative in the chosen deuterated solvent.
-
Acquire a baseline 1H or 19F NMR spectrum.
-
Add the CSA to the NMR tube in increasing molar ratios (e.g., 1:1, 2:1 CSA:analyte) and acquire spectra at each addition.
-
-
Data Analysis:
-
Identify a proton or fluorine signal in the thiazoline that shows splitting in the presence of the CSA.
-
Integrate the two resolved signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
-
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[5] These diastereomers have distinct NMR spectra, often with larger chemical shift differences than those observed with CSAs, facilitating more accurate integration. A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[9][10][11][12]
The use of a CDA is contingent on the presence of a reactive functional group (e.g., hydroxyl or amino) on the chiral thiazole derivative. The derivatization reaction should proceed to completion without any racemization. The analysis of the resulting diastereomers by 1H or 19F NMR allows for the determination of the enantiomeric excess. Mosher's method can also be extended to determine the absolute configuration of the stereocenter by analyzing the chemical shift differences between the two diastereomers.[9][10][11][12]
Experimental Protocol: e.e. and Absolute Configuration Determination using Mosher's Acid
-
Reagents: (R)- and (S)-Mosher's acid chloride, the chiral thiazole alcohol/amine, and a non-chiral coupling catalyst (e.g., DMAP).
-
Solvent: Anhydrous deuterated chloroform (CDCl3) or benzene-d6.
-
Procedure:
-
In two separate NMR tubes, react the chiral thiazole derivative with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, respectively.
-
Ensure the reaction goes to completion.
-
-
NMR Analysis:
-
Acquire 1H and/or 19F NMR spectra of both diastereomeric ester/amide products.
-
For e.e. determination, integrate the well-resolved signals corresponding to each diastereomer in the spectrum of the reaction with one of the Mosher's acid enantiomers.
-
For absolute configuration determination, compare the chemical shifts of protons on either side of the newly formed ester/amide linkage in both the (R)- and (S)-Mosher's ester/amide spectra. A consistent pattern of chemical shift differences can be used to assign the absolute configuration.[9][10][11][12]
-
Ensuring Trustworthiness: Validation of Enantiomeric Purity Methods
The validation of an analytical method is a regulatory requirement that provides documented evidence that the procedure is suitable for its intended purpose.[13][14][15][16][17] For enantiomeric purity assays, the International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation parameters that need to be assessed.[13][14][15][16][17]
Key Validation Parameters for Chiral Purity Methods
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and other potential impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range. |
| Range | The interval between the upper and lower concentrations of the undesired enantiomer for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer in a sample that can be detected but not necessarily quantitated as an exact value. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |
Visualizing the Workflows
Conclusion and Future Perspectives
The assessment of enantiomeric purity is a critical step in the development of chiral thiazole-containing drugs. Chiral HPLC and SFC are the primary tools for quantitative analysis, with SFC offering significant advantages in speed and reduced environmental impact. NMR spectroscopy, with the aid of chiral solvating or derivatizing agents, provides a powerful orthogonal method for confirmation and can uniquely offer insights into the absolute configuration of the chiral center. The selection of the most appropriate technique requires a thorough understanding of the analyte's properties and the specific analytical challenges at hand. As the complexity of chiral thiazole derivatives continues to grow, the development of novel chiral stationary phases and more efficient NMR auxiliaries will be crucial for advancing our ability to ensure the stereochemical integrity of these vital therapeutic agents.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Merelli, B., et al. (2006). Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents. Spectroscopy, 20(3), 95-107. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Formamidothiazol-4-acetic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical, non-negotiable aspect of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-formamidothiazol-4-acetic acid, ensuring the protection of laboratory personnel and the environment. While comprehensive toxicological data for this specific compound is not fully available, its structural components—a thiazole ring, a formamide group, and an acetic acid moiety—necessitate a cautious approach to its handling and disposal as hazardous waste.[1]
Section 1: Hazard Identification and Risk Assessment
2-Formamidothiazol-4-acetic acid is an off-white solid that is moisture-sensitive.[1] Due to the lack of extensive toxicological studies, a thorough risk assessment must be conducted before handling. The hazards associated with its constituent functional groups should be considered paramount.
-
Thiazole Moiety : Thiazole and its derivatives can be irritants and, upon combustion, may produce toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[2][3]
-
Formamide Moiety : Formamide is classified as a hazardous substance, recognized as a potential carcinogen and reproductive toxin.[4][5] It is readily absorbed through the skin.[6]
-
Acetic Acid Moiety : While the acetic acid group in this compound is part of a larger molecule, related acetic acid compounds can be corrosive and cause severe skin and eye irritation.[7][8]
Based on available data for structurally similar compounds, 2-formamidothiazol-4-acetic acid should be treated as a substance that causes skin, eye, and respiratory tract irritation.[1][9]
Table 1: Summary of Potential Hazards
| Hazard Type | Associated Functional Group | Potential Effects |
| Irritation | Thiazole, Acetic Acid | Skin, eye, and respiratory system irritation.[1][9] |
| Toxicity | Formamide | Potential carcinogen and reproductive toxin.[4][5][6] |
| Reactivity | General | Incompatible with strong oxidizing agents.[1][6] |
| Combustion | Thiazole | May release toxic nitrogen and sulfur oxides.[2][3] |
Section 2: Personal Protective Equipment (PPE) and Handling
Given the potential hazards, stringent adherence to safety protocols is mandatory. All handling of 2-formamidothiazol-4-acetic acid and its waste must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][4]
Mandatory Personal Protective Equipment:
-
Gloves : Nitrile gloves are the minimum requirement. Always check the manufacturer's glove compatibility chart.[6]
-
Eye Protection : Chemical splash goggles are essential.[1]
-
Lab Coat : A fully buttoned lab coat must be worn.[6]
-
Respiratory Protection : For situations with a risk of aerosol generation, a NIOSH/MSHA approved air-purifying dust or mist respirator is necessary.[1]
Section 3: Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to safe disposal. Do not mix 2-formamidothiazol-4-acetic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Collection Procedure:
-
Solid Waste Collection :
-
Collect pure 2-formamidothiazol-4-acetic acid and any contaminated solid materials (e.g., gloves, weighing paper, wipes) in a dedicated, impervious, and clearly labeled hazardous waste container with a secure lid.[4][10]
-
The label should prominently display "Hazardous Waste - 2-Formamidothiazol-4-acetic acid" and any other information required by your institution.
-
-
Liquid Waste Collection :
-
Storage of Waste Containers :
Section 4: Disposal Procedures
The disposal of 2-formamidothiazol-4-acetic acid must be handled by a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][10]
Disposal Workflow:
-
Container Management : Once a waste container is full or is no longer being used, ensure the lid is securely fastened.
-
Contact EHS : Complete a chemical collection request form as required by your institution's EHS department.[6]
-
Provide Documentation : Furnish the safety data sheet (SDS) for any related compounds and a clear description of the waste to the disposal company.[10]
-
Transfer of Custody : Follow your institution's procedures for transferring the waste to the designated accumulation area for pickup by the licensed contractor.
Diagram 1: Disposal Decision Workflow
This diagram outlines the critical decision points and procedural flow for the safe disposal of 2-formamidothiazol-4-acetic acid.
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Navigating the Handling of 2-Formamidothiazol-4-acetic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Formamidothiazol-4-acetic acid (CAS 75890-68-5). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are synthesized from data on structurally similar thiazole derivatives, including 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid and Ethyl 2-formamidothiazol-4-acetate. A conservative approach is strongly advised, treating the compound as potentially hazardous upon contact, inhalation, and ingestion.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 2-Formamidothiazol-4-acetic acid is not fully available, related compounds suggest it should be handled as an irritant. The primary hazards are anticipated to be:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]
-
Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not addressed promptly.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[1][2]
-
Moisture Sensitivity: The compound may be sensitive to moisture.[1]
Given these potential hazards, the implementation of stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 2-Formamidothiazol-4-acetic acid.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Thiazole derivatives are known to cause serious eye irritation. Goggles provide a seal around the eyes, while a face shield offers broader protection against splashes.[1][2] |
| Hand Protection | Disposable, powder-free nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Nitrile gloves provide good chemical resistance. Powder-free gloves are recommended to prevent airborne contamination of the compound. Gloves should be inspected before use and changed regularly. |
| Body Protection | A buttoned, long-sleeved laboratory coat. For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. | Protects skin and personal clothing from accidental spills and contamination.[1] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (N95 or higher) is necessary. | A chemical fume hood is the primary engineering control to minimize inhalation of dust or aerosols. Respirators provide an additional layer of protection.[1] |
| Foot Protection | Closed-toe, non-perforated shoes that completely cover the feet. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-Formamidothiazol-4-acetic acid is crucial for maintaining a safe laboratory environment.
Pre-Handling Preparations
-
Review Safety Information: Although a specific SDS is unavailable, review the SDS for a structurally similar compound, such as 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid.[1]
-
Designate a Work Area: All work with 2-Formamidothiazol-4-acetic acid should be performed in a designated area, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary PPE, spill containment materials (e.g., absorbent pads, sand), and waste disposal containers are readily accessible before starting work.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are present and in good working order.[1]
Handling Procedures
The following workflow outlines the safe handling of 2-Formamidothiazol-4-acetic acid:
Caption: Workflow for the safe handling of 2-Formamidothiazol-4-acetic acid.
Disposal Plan
Proper disposal of 2-Formamidothiazol-4-acetic acid and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[3]
Emergency Procedures
In the event of an emergency, prompt and correct action is essential.
Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
Contain: For small spills within a fume hood, use an appropriate absorbent material to contain the spill.
-
Clean: Carefully sweep or vacuum up the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent and then soap and water.
-
Report: Report all spills to your supervisor and EHS department.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these guidelines, researchers can safely handle 2-Formamidothiazol-4-acetic acid, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
-
LookChem. (n.d.). 2-Formamidothiazol-4-acetic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid, 95%. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate. Retrieved from [Link]
-
Capot Chemical. (2016). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
